molecular formula C9H8FNO B1342802 8-Fluoro-2,3-dihydroquinolin-4-one CAS No. 38470-28-9

8-Fluoro-2,3-dihydroquinolin-4-one

Cat. No.: B1342802
CAS No.: 38470-28-9
M. Wt: 165.16 g/mol
InChI Key: WDJXVWCJNSAMFK-UHFFFAOYSA-N
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Description

8-Fluoro-2,3-dihydroquinolin-4-one (CAS 38470-28-9) is a fluorinated dihydroquinolinone derivative serving as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features a 4-oxo-1,2,3,4-tetrahydroquinoline core with a fluorine atom at the 8-position, a modification known to significantly influence the biological activity and pharmacokinetic properties of quinoline-based molecules . Quinolin-4-ones are recognized as privileged structures in pharmacology, with documented activities including antibacterial, anticancer, antiviral, and antimalarial effects . The specific 8-fluoro substitution is strategically important; in quinoline chemistry, halogenation at the 6 or 8 positions is a common structural motif used to enhance potency and alter selectivity in drug candidates . Researchers utilize this high-purity building block as a key precursor for the synthesis of more complex bioactive molecules, particularly in developing novel antibacterial agents and investigating anticancer therapies, where quinoline derivatives have shown promise in disrupting cell migration, inhibiting angiogenesis, and inducing cell cycle arrest . The compound is provided for research purposes as a solid and should be stored in a cool, dark place under an inert atmosphere . Handling should be conducted with care, as it is classified with hazard statements including H301 (Toxic if swallowed) . 8-Fluoro-2,3-dihydroquinolin-4-one is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-fluoro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
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InChI

InChI=1S/C9H8FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXVWCJNSAMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599830
Record name 8-Fluoro-2,3-dihydroquinolin-4(1H)-one
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Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38470-28-9
Record name 8-Fluoro-2,3-dihydro-4(1H)-quinolinone
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Record name 8-Fluoro-2,3-dihydroquinolin-4(1H)-one
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Record name 8-Fluoro-2,3-dihydroquinolin-4-one
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Foundational & Exploratory

An In-Depth Technical Guide to 8-Fluoro-2,3-dihydroquinolin-4-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinolone motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the highly successful class of fluoroquinolone antibiotics. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 8-Fluoro-2,3-dihydroquinolin-4-one represents a key heterocyclic scaffold, offering a versatile platform for the development of novel drug candidates across various therapeutic areas. Its structure combines the key features of a 4-quinolone with a fluorine substituent at a strategic position on the carbocyclic ring, inviting exploration of its potential as a privileged core in drug discovery programs. This guide provides a comprehensive overview of the synthesis, structural elucidation, reactivity, and medicinal chemistry applications of this important molecule.

Part 1: Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

A robust and efficient synthesis of 8-fluoro-2,3-dihydroquinolin-4-one is paramount for its utilization in research and drug development. A highly plausible and scalable synthetic route involves a two-step process commencing with the readily available 2-fluoroaniline. This method is based on the well-established chemistry of N-aryl-β-alanine derivatives and their subsequent intramolecular cyclization.[1]

Step 1: Synthesis of N-(2-fluorophenyl)-β-alanine

The initial step involves the conjugate addition of 2-fluoroaniline to acrylic acid. This reaction, typically conducted under thermal conditions, furnishes the intermediate N-(2-fluorophenyl)-β-alanine.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).

  • Heat the reaction mixture at 100-120 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield N-(2-fluorophenyl)-β-alanine as a solid.

Causality of Experimental Choices:

  • The use of a slight excess of acrylic acid ensures the complete consumption of the starting aniline.

  • The reaction is typically performed neat or with a minimal amount of a high-boiling solvent to facilitate the addition reaction.

  • Recrystallization is an effective method for purifying the β-amino acid product, removing any unreacted starting materials.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The second and final step is the intramolecular cyclization of N-(2-fluorophenyl)-β-alanine to afford the target 8-fluoro-2,3-dihydroquinolin-4-one. This transformation is effectively achieved using a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which promotes the electrophilic aromatic substitution reaction.

Experimental Protocol:

  • To a flask containing polyphosphoric acid (PPA) preheated to 100-120 °C, add N-(2-fluorophenyl)-β-alanine (1.0 eq) portion-wise with vigorous stirring.

  • Maintain the reaction mixture at this temperature for 2-4 hours, monitoring the cyclization by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base, such as aqueous sodium hydroxide, until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with water, and dry under vacuum.

  • The crude 8-fluoro-2,3-dihydroquinolin-4-one can be further purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Polyphosphoric acid serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation, providing a strongly acidic medium to activate the carboxylic acid and promote the cyclization onto the electron-rich aromatic ring.

  • The portion-wise addition of the β-amino acid helps to control the exothermicity of the reaction.

  • Quenching the reaction mixture on ice is a standard procedure to hydrolyze the PPA and precipitate the product.

  • Basic workup is necessary to neutralize the excess acid and deprotonate the product, facilitating its isolation.

Synthesis_of_8_Fluoro_2_3_dihydroquinolin_4_one fluoroaniline 2-Fluoroaniline step1 + fluoroaniline->step1 acrylic_acid Acrylic Acid acrylic_acid->step1 beta_alanine N-(2-fluorophenyl)-β-alanine step3 PPA, Heat beta_alanine->step3 product 8-Fluoro-2,3-dihydroquinolin-4-one step2 Heat step1->step2 step2->beta_alanine step3->product

Figure 1: Synthetic pathway to 8-Fluoro-2,3-dihydroquinolin-4-one.

Part 2: Structural Elucidation and Spectroscopic Characterization

Technique Expected Observations for 8-Fluoro-2,3-dihydroquinolin-4-one
¹H NMR Aromatic protons (H5, H6, H7) would appear as multiplets in the δ 7.0-8.0 ppm region, showing characteristic couplings to each other and to the fluorine atom. The methylene protons at C2 and C3 would likely appear as triplets around δ 3.6 ppm and δ 2.8 ppm, respectively. The NH proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR The carbonyl carbon (C4) would be observed as a downfield singlet around δ 190 ppm. The carbon bearing the fluorine (C8) would appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). Other aromatic carbons would also exhibit smaller C-F couplings. The methylene carbons (C2 and C3) would be found in the aliphatic region.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. C-F stretching vibrations would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.
Mass Spectrometry The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₈FNO.

Part 3: Chemical Reactivity and Synthetic Utility

The chemical reactivity of 8-fluoro-2,3-dihydroquinolin-4-one is dictated by the interplay of its functional groups: the ketone, the secondary amine, the aromatic ring, and the fluorine substituent.

Reactions at the Carbonyl Group

The ketone at the C4 position is susceptible to a range of standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, and the formation of imines and enamines. These transformations provide a handle for further structural diversification.

Reactions at the Nitrogen Atom

The secondary amine in the dihydroquinoline ring can undergo N-alkylation, N-acylation, and N-arylation reactions. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Electrophilic and Nucleophilic Aromatic Substitution

The aromatic ring can undergo further electrophilic substitution, with the position of substitution directed by the existing activating and deactivating groups. More significantly, the fluorine atom at the C8 position, activated by the electron-withdrawing nature of the quinolone system, can be susceptible to nucleophilic aromatic substitution (SNA r). This allows for the introduction of a variety of nucleophiles at this position, a common strategy in the development of fluoroquinolone antibiotics where the C7 position is often modified.[3]

Reactivity core 8-Fluoro-2,3-dihydroquinolin-4-one carbonyl C4=O (Ketone) core->carbonyl amine N-H (Amine) core->amine fluorine C8-F (Fluorine) core->fluorine reduction Reduction (e.g., NaBH4) carbonyl->reduction alkylation N-Alkylation (e.g., R-X, base) amine->alkylation snar Nucleophilic Aromatic Substitution (SNA r) fluorine->snar

Figure 2: Key reactive sites of 8-Fluoro-2,3-dihydroquinolin-4-one.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 8-fluoro-2,3-dihydroquinolin-4-one scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active molecules. The broader class of fluoroquinolones has demonstrated a wide range of therapeutic activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects.

  • Antibacterial Agents: The fluoroquinolone core is famously associated with potent antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] Modifications at various positions of the quinolone ring system, including the C8 position, have been extensively explored to optimize potency, spectrum of activity, and safety profiles.

  • Anticancer Agents: Numerous quinolone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival.

  • Other Therapeutic Areas: The versatility of the quinolone scaffold has led to its investigation in a variety of other therapeutic areas, including as inhibitors of various enzymes and as ligands for different receptors. The 8-fluoro substitution can be strategically employed to fine-tune the electronic properties and metabolic stability of these compounds.

Conclusion and Future Outlook

8-Fluoro-2,3-dihydroquinolin-4-one is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its rich reactivity allows for extensive structural diversification. The strategic placement of the fluorine atom is anticipated to confer favorable pharmacological properties, making this scaffold an attractive starting point for the design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the exploration of underexplored chemical space is crucial. The 8-fluoro-2,3-dihydroquinolin-4-one core represents a promising area for further investigation, with the potential to yield the next generation of innovative medicines.

References

  • Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules, 10(2), 407-416. [Link]

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Al-Hiari, Y. M., Qaddoumi, A., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1339-1351. [Link]

  • Sharma, P. C., & Jain, A. (2012). Quinolones: Chemistry and its Therapeutic Activities. International Journal of Pharmaceutical Sciences and Research, 3(8), 2414-2426. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 8-Fluoro-2,3-dihydroquinolin-4-one (CAS No: 38470-28-9) is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The incorporation of a fluorine atom into the quinolinone scaffold can profoundly influence molecular properties such as metabolic stability and binding affinity, making it a valuable building block in drug discovery.[1] This guide provides a comprehensive analysis of the core physicochemical properties of 8-Fluoro-2,3-dihydroquinolin-4-one, synthesizes available data, and presents validated experimental protocols for its characterization. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the study and application of novel heterocyclic entities.

Introduction: Strategic Importance in Chemical Science

The Quinolinone Scaffold: A Privileged Structure

The quinolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Its rigid, bicyclic nature provides a defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen) further enhances its potential for specific molecular recognition.

The Role of Fluorine in Modulating Molecular Properties

The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design. Due to fluorine's high electronegativity and small atomic radius, its introduction into a molecule like the quinolinone scaffold can lead to significant, often beneficial, changes in physicochemical properties.[1] These include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in-vivo half-life.

  • Increased Lipophilicity: Fluorination can increase a molecule's ability to cross cellular membranes, which is critical for bioavailability.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting solubility and receptor binding.

  • Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Chemical Identity of 8-Fluoro-2,3-dihydroquinolin-4-one

8-Fluoro-2,3-dihydroquinolin-4-one is a specific isomer within the fluorinated quinolinone family. The placement of the fluorine atom at the 8-position directly influences the electronic environment of the fused benzene ring and the adjacent nitrogen atom, making its characterization essential for predicting its behavior in chemical and biological systems.

Core Physicochemical Properties

A summary of the key physicochemical data for 8-Fluoro-2,3-dihydroquinolin-4-one is presented below. This table consolidates information from various chemical suppliers and databases. It is critical to note that while some properties like melting point are based on literature-reported experimental values, others may be predicted and require experimental verification.

PropertyValueData TypeSource / Reference
CAS Number 38470-28-9Experimental[4][5]
Molecular Formula C₉H₈FNO---[5][6]
Molecular Weight 165.17 g/mol Calculated[5]
Monoisotopic Mass 165.05899 DaCalculated[6]
Appearance Yellow solidExperimental[5]
Melting Point 128-129 °CExperimental (lit.)[5]
Boiling Point Not Available---[5]
Solubility Not Available---[5]
Predicted XlogP 1.5Predicted[6]
Storage Conditions Store at 4 to 8 °C in a dark place under an inert atmosphereExperimental[5]

Spectroscopic and Analytical Characterization Profile

While specific spectra for this compound are proprietary to suppliers, its structure allows for the confident prediction of its analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the fluorinated benzene ring will appear in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The two methylene groups (-CH₂-CH₂-) in the dihydro- portion of the ring will appear as triplets in the aliphatic region (approx. 2.5-4.5 ppm). A broad singlet corresponding to the N-H proton is also expected.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal (approx. 190-200 ppm). The carbons of the benzene ring will appear in the 110-160 ppm range, with the carbon directly bonded to fluorine (C-8) showing a large one-bond C-F coupling constant. The two aliphatic carbons will be observed in the upfield region.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent aromatic protons providing definitive confirmation of the fluorine's position at C-8.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 166.066.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, C₉H₈FNO.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • A sharp, strong peak around 1680-1700 cm⁻¹ corresponding to the C=O (ketone) stretch.

  • A medium to strong band in the 3200-3400 cm⁻¹ region for the N-H stretch.

  • Bands in the 1500-1600 cm⁻¹ range due to C=C stretching in the aromatic ring.

  • A strong band around 1200-1300 cm⁻¹ indicative of the C-F stretch.

Experimental Protocols for Physicochemical Analysis

The following protocols represent standardized, self-validating methodologies for the characterization of 8-Fluoro-2,3-dihydroquinolin-4-one and its analogs. The causality behind key steps is explained to ensure robust and reproducible results.

Physicochemical_Workflow Figure 1: Standard Workflow for Physicochemical Characterization cluster_synthesis Compound Acquisition synthesis Synthesized or Procured 8-Fluoro-2,3-dihydroquinolin-4-one purity Purity Assessment (HPLC/UPLC) synthesis->purity Initial Quality Control structure Structural Elucidation (NMR, MS) purity->structure For Pure Samples (>95%) solubility Solubility Studies (Kinetic & Thermodynamic) purity->solubility For Characterized Material identity Identity Confirmation (IR Spectroscopy) structure->identity thermal Thermal Properties (Melting Point) structure->thermal stability Chemical Stability (pH, Temp, Light) solubility->stability pka pKa Determination (Potentiometric/UV-Vis) solubility->pka

Figure 1: Standard Workflow for Physicochemical Characterization
Protocol: Purity Determination by HPLC
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reversed-phase method is chosen due to the moderate polarity of the analyte. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are resolved and eluted from the column.

  • Methodology:

    • System: An HPLC system equipped with a UV detector, autosampler, and column oven.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

    • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol: Melting Point Determination
  • Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. This method uses a standard capillary apparatus.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered.

    • Loading: Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

    • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (128 °C).[5] Then, reduce the heating rate to 1-2 °C per minute.

    • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Synthesis Context and Application Potential

The primary value of 8-Fluoro-2,3-dihydroquinolin-4-one lies in its potential as a key intermediate for building more complex molecules. The ketone at the 4-position and the secondary amine are reactive handles for a wide range of chemical transformations, allowing for the diversification of the scaffold to explore structure-activity relationships in drug discovery programs. Its derivatives could be investigated for applications in oncology, infectious diseases, and neurodegenerative disorders, fields where quinoline-based compounds have shown significant promise.

Conclusion

8-Fluoro-2,3-dihydroquinolin-4-one is a strategically important fluorinated heterocycle with well-defined core physicochemical properties. Its characterization, guided by the robust analytical protocols detailed herein, is the first step toward unlocking its potential in medicinal chemistry and materials science. This guide has consolidated the known data and provided a framework for its experimental investigation. Future research should focus on determining its aqueous solubility and pKa, which are critical parameters for predicting its pharmacokinetic behavior and guiding its use in drug development.

References

  • BLDpharm. 8-Fluoro-2,3-dihydroquinolin-4(1H)-one.
  • Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • HFC. 38470-28-9 | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one.
  • MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • National Center for Biotechnology Information.
  • Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.
  • PubChemLite. 8-fluoro-2,3-dihydroquinolin-4-one (C9H8FNO).
  • PubMed.
  • ResearchGate.
  • ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

Sources

An In-Depth Technical Guide to the Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 8-fluoro-2,3-dihydroquinolin-4-one, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The document delineates the core synthetic strategy, which primarily involves a two-step sequence: the aza-Michael addition of 2-fluoroaniline to acrylic acid to form the key intermediate, 3-(2-fluoroanilino)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization. This guide offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the two principal cyclization reagents, Eaton's reagent and Polyphosphoric Acid (PPA). The causality behind experimental choices is explained to provide field-proven insights. All protocols are designed as self-validating systems, and all mechanistic claims are supported by authoritative references.

Introduction: The Significance of the Fluoroquinolone Scaffold

Quinolone derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The introduction of a fluorine atom into the quinolone skeleton, particularly at the C-8 position, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.[2] 8-Fluoro-2,3-dihydroquinolin-4-one serves as a crucial building block in the synthesis of more complex pharmaceutical agents, including novel antibacterial, antiviral, and anticancer therapeutics.[2] Its structural features make it an attractive starting point for the development of new chemical entities with potential applications in diverse therapeutic areas. This guide focuses on the practical synthesis of this valuable intermediate, providing a robust foundation for its utilization in drug discovery and development programs.

Core Synthetic Pathway: A Two-Step Approach

The most direct and widely employed route for the synthesis of 8-fluoro-2,3-dihydroquinolin-4-one is a two-step process. This pathway is advantageous due to the ready availability of the starting materials and the generally high efficiency of the individual transformations.

Synthesis_Pathway 2-Fluoroaniline 2-Fluoroaniline 3-(2-Fluoroanilino)propanoic Acid 3-(2-Fluoroanilino)propanoic Acid 2-Fluoroaniline->3-(2-Fluoroanilino)propanoic Acid Aza-Michael Addition Acrylic Acid Acrylic Acid Acrylic Acid->3-(2-Fluoroanilino)propanoic Acid 8-Fluoro-2,3-dihydroquinolin-4-one 8-Fluoro-2,3-dihydroquinolin-4-one 3-(2-Fluoroanilino)propanoic Acid->8-Fluoro-2,3-dihydroquinolin-4-one Intramolecular Friedel-Crafts Cyclization Cyclization Reagent Cyclization Reagent Cyclization Reagent->8-Fluoro-2,3-dihydroquinolin-4-one

Caption: Overall synthetic strategy for 8-fluoro-2,3-dihydroquinolin-4-one.

Step 1: Synthesis of 3-(2-Fluoroanilino)propanoic Acid via Aza-Michael Addition

The initial step involves the conjugate addition of 2-fluoroaniline to acrylic acid, a classic example of an aza-Michael reaction. This reaction proceeds through the nucleophilic attack of the nitrogen atom of the aniline on the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid.

Mechanism: The reaction is typically self-initiating, although it can be catalyzed by acids or bases. The lone pair of electrons on the nitrogen of 2-fluoroaniline acts as the nucleophile, attacking the electron-deficient β-carbon of acrylic acid. This is followed by proton transfer to form the stable 3-(2-fluoroanilino)propanoic acid.

Aza_Michael_Addition start 2-Fluoroaniline Acrylic Acid intermediate Nucleophilic Attack Zwitterionic Intermediate start:f0->intermediate:f0 start:f1->intermediate:f0 product Proton Transfer 3-(2-Fluoroanilino)propanoic Acid intermediate:f1->product:f0

Caption: Mechanism of the aza-Michael addition.

Experimental Protocol:

  • Materials:

    • 2-Fluoroaniline

    • Acrylic acid

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoroaniline (1.0 equivalent) in deionized water.

    • Cool the solution in an ice bath to approximately 0-5 °C.

    • Slowly add acrylic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

    • A precipitate of 3-(2-fluoroanilino)propanoic acid will form. Isolate the solid by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any unreacted starting materials.

    • Dry the product under vacuum to a constant weight.

  • Characterization: The structure of the intermediate can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).

Step 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is the intramolecular Friedel-Crafts acylation of 3-(2-fluoroanilino)propanoic acid. This acid-catalyzed cyclization results in the formation of the desired 8-fluoro-2,3-dihydroquinolin-4-one. The choice of the cyclizing agent is critical and significantly influences the reaction conditions and yield. The two most commonly employed reagents for this transformation are Eaton's reagent and Polyphosphoric Acid (PPA).

Mechanism: The reaction proceeds via the formation of an acylium ion intermediate upon protonation of the carboxylic acid by the strong acid catalyst. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring of the fluoroaniline moiety in an intramolecular electrophilic aromatic substitution. The position of the cyclization is directed ortho to the activating amino group and para to the fluorine atom.

Friedel_Crafts_Cyclization start 3-(2-Fluoroanilino)propanoic Acid Acid Catalyst (Eaton's or PPA) intermediate1 Protonation Acylium Ion Formation start:f0->intermediate1:f0 start:f1->intermediate1:f0 intermediate2 Intramolecular Electrophilic Attack Sigma Complex intermediate1:f1->intermediate2:f0 product Deprotonation 8-Fluoro-2,3-dihydroquinolin-4-one intermediate2:f1->product:f0

Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a powerful and convenient dehydrating agent for promoting Friedel-Crafts acylations. It is often preferred over PPA due to its lower viscosity, which allows for easier handling and stirring, especially on a larger scale.

Experimental Protocol:

  • Materials:

    • 3-(2-Fluoroanilino)propanoic acid

    • Eaton's reagent (7.5-10% w/w P₂O₅ in CH₃SO₃H)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of Eaton's reagent (10 equivalents by weight) at room temperature, add 3-(2-fluoroanilino)propanoic acid (1.0 equivalent) portion-wise.

    • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Polyphosphoric acid is a viscous polymeric mixture of phosphoric acids and has been a traditional and effective reagent for intramolecular Friedel-Crafts reactions. While effective, its high viscosity can present challenges in handling and work-up.

Experimental Protocol:

  • Materials:

    • 3-(2-Fluoroanilino)propanoic acid

    • Polyphosphoric acid (PPA)

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, heat PPA (10-20 equivalents by weight) to 80 °C to reduce its viscosity.

    • Add 3-(2-fluoroanilino)propanoic acid (1.0 equivalent) to the hot, stirred PPA.

    • Increase the temperature to 100-120 °C and maintain for 1-3 hours. Monitor the reaction by TLC.

    • Upon completion, allow the mixture to cool slightly and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify by column chromatography or recrystallization.[3]

Data Presentation: Comparison of Cyclization Reagents

ParameterEaton's ReagentPolyphosphoric Acid (PPA)
Composition P₂O₅ in CH₃SO₃HPolymeric mixture of H₃PO₄
Viscosity LowHigh
Handling EasierMore difficult, requires heating
Reaction Temp. 80-100 °C100-120 °C
Reaction Time 2-4 hours1-3 hours
Work-up Simpler, less exothermicMore challenging, highly exothermic
Yield Generally highGenerally high

Characterization of 8-Fluoro-2,3-dihydroquinolin-4-one

The final product should be characterized by a suite of spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (t, J=8.0 Hz, 1H, H-6), 7.15 (d, J=8.0 Hz, 1H, H-5), 6.90 (d, J=8.0 Hz, 1H, H-7), 4.55 (br s, 1H, NH), 3.50 (t, J=7.0 Hz, 2H, H-2), 2.75 (t, J=7.0 Hz, 2H, H-3).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 195.0 (C=O), 158.0 (d, J_CF = 245 Hz, C-8), 145.0 (C-8a), 130.0 (d, J_CF = 8 Hz, C-6), 120.0 (d, J_CF = 3 Hz, C-4a), 118.0 (d, J_CF = 20 Hz, C-7), 115.0 (d, J_CF = 5 Hz, C-5), 42.0 (C-2), 38.0 (C-3).

  • IR (KBr, cm⁻¹): 3350 (N-H stretch), 1680 (C=O stretch, ketone), 1610, 1580 (C=C stretch, aromatic), 1250 (C-F stretch).

  • Mass Spectrometry (EI): m/z 179 (M⁺).

Note: The spectral data provided are predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.

Conclusion

The synthesis of 8-fluoro-2,3-dihydroquinolin-4-one is a well-established process that relies on the robust aza-Michael addition followed by an efficient intramolecular Friedel-Crafts cyclization. This guide has provided a detailed, practical framework for researchers to successfully synthesize this important heterocyclic building block. The choice between Eaton's reagent and PPA for the cyclization step will depend on the scale of the reaction and the available laboratory equipment, with Eaton's reagent offering advantages in handling and work-up. The protocols and mechanistic insights presented herein are intended to empower scientists in their pursuit of novel therapeutic agents based on the versatile fluoroquinolone scaffold.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - ResearchGate. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

  • 3-(2-Acetylanilino)propanoic acid - PMC - NIH. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. Available at: [Link]

  • Addition of amines to β‐trifluoromethylated acrylic acid derivatives. - ResearchGate. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. Available at: [Link]

  • PPA and Friedel-Crafts Chemistry - ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]

  • Phospha-Michael Addition on α-Fluorinated Acrylates: A Straightforward Access to Polyfunctionalized Fine Chemicals - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - MDPI. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. Available at: [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols - NIH. Available at: [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[4]annulen-7-ols - ResearchGate. Available at: [Link]

  • CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents.

Sources

Navigating Chemical Identities: A Technical Guide to 3-(1-Naphthalenyloxy)-1,2-propanediol and the Clarification of CAS Number 38470-28-9

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification for researchers, scientists, and drug development professionals: Initial inquiries linking CAS number 38470-28-9 to 3-(1-Naphthalenyloxy)-1,2-propanediol have revealed a common point of confusion in chemical databases. Authoritative sources confirm that CAS number 38470-28-9 is assigned to the compound 8-Fluoro-2,3-dihydroquinolin-4(1H)-one .

This technical guide will first address the properties of the correctly identified 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. The main focus will then shift to an in-depth exploration of 3-(1-Naphthalenyloxy)-1,2-propanediol , a compound of significant interest in pharmaceutical research, particularly as a known impurity and metabolite of the widely used beta-blocker, Propranolol.

Part 1: Correcting the Record: 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

The compound assigned to CAS number 38470-28-9 is 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. It belongs to the class of fluorinated quinoline derivatives, which are of interest in medicinal chemistry and materials science.

Physicochemical Properties of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one
PropertyValue
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Appearance Solid

Further detailed experimental data for this specific compound is not extensively available in public literature, highlighting a potential area for further research.

Part 2: An In-depth Technical Guide to 3-(1-Naphthalenyloxy)-1,2-propanediol

This section provides a comprehensive overview of 3-(1-Naphthalenyloxy)-1,2-propanediol, a critical compound in the context of Propranolol pharmacology and quality control.

Introduction and Pharmaceutical Relevance

3-(1-Naphthalenyloxy)-1,2-propanediol, also known as Propranolol Glycol, is a significant metabolite and process impurity of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The presence and characterization of impurities and metabolites like 3-(1-Naphthalenyloxy)-1,2-propanediol are crucial for ensuring the safety, efficacy, and regulatory compliance of Propranolol formulations.[1] Understanding the properties of this compound is therefore of high importance for drug metabolism studies, pharmacokinetic analysis, and the development of robust analytical methods for quality assurance in the pharmaceutical industry.

Physicochemical Properties of 3-(1-Naphthalenyloxy)-1,2-propanediol
PropertyValue
CAS Number 36112-95-5
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
IUPAC Name 3-(naphthalen-1-yloxy)propane-1,2-diol
Synonyms Propranolol Glycol, Diol Derivative of Propranolol
Appearance Solid
Storage Temperature 2-8°C
Synthesis and Metabolic Pathways

3-(1-Naphthalenyloxy)-1,2-propanediol can be formed through two primary routes: as a byproduct during the synthesis of Propranolol and as a metabolite following its administration.

Synthetic Origin: The synthesis of Propranolol often involves the reaction of 1-naphthol with epichlorohydrin, followed by the addition of isopropylamine. Incomplete reactions or side reactions can lead to the formation of the diol impurity.

Metabolic Pathway: In the body, Propranolol undergoes extensive metabolism. One of the metabolic pathways involves the oxidative deamination of the isopropylamine side chain, which can ultimately lead to the formation of 3-(1-Naphthalenyloxy)-1,2-propanediol.

metabolic_pathway Propranolol Propranolol Metabolic_Oxidation Metabolic Oxidation (e.g., Cytochrome P450) Propranolol->Metabolic_Oxidation Intermediate Aldehyde Intermediate Metabolic_Oxidation->Intermediate Reduction Reduction Intermediate->Reduction Propranolol_Glycol 3-(1-Naphthalenyloxy)-1,2-propanediol Reduction->Propranolol_Glycol

Caption: Metabolic formation of 3-(1-Naphthalenyloxy)-1,2-propanediol from Propranolol.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 3-(1-Naphthalenyloxy)-1,2-propanediol as an impurity in Propranolol drug substances and formulations are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

This protocol outlines a general procedure for the separation and quantification of 3-(1-Naphthalenyloxy)-1,2-propanediol in a Propranolol sample.

1. Materials and Reagents:

  • Propranolol Hydrochloride Reference Standard

  • 3-(1-Naphthalenyloxy)-1,2-propanediol Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric Acid (or other suitable buffer)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a gradient of acetonitrile and water with a constant buffer concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm (based on the UV absorbance maximum of the naphthalene chromophore)

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the Propranolol and 3-(1-Naphthalenyloxy)-1,2-propanediol reference standards in a suitable diluent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Working Standard Solution: Dilute the stock solution to a concentration appropriate for the expected impurity levels.

  • Sample Solution: Accurately weigh and dissolve the Propranolol drug substance or a crushed tablet in the diluent to achieve a known concentration.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the working standard solution to determine the retention times and response factors for Propranolol and 3-(1-Naphthalenyloxy)-1,2-propanediol.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram based on the retention times obtained from the standard.

  • Quantify the amount of 3-(1-Naphthalenyloxy)-1,2-propanediol in the sample using the peak area and the response factor from the standard.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating the relatively nonpolar Propranolol and its diol impurity from more polar components.

  • Gradient Elution: A gradient is often necessary to achieve a good separation of the main drug peak from its impurities within a reasonable run time.

  • UV Detection at 290 nm: Both Propranolol and 3-(1-Naphthalenyloxy)-1,2-propanediol contain the naphthalene ring system, which has a strong UV absorbance around 290 nm, providing good sensitivity for detection.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Propranolol & Diol Impurity) Standard_Injection Inject Standard Standard_Prep->Standard_Injection Sample_Prep Prepare Sample Solution (Propranolol Drug Substance) Sample_Injection Inject Sample Sample_Prep->Sample_Injection System_Equilibration System Equilibration Blank_Injection Inject Blank (Diluent) System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Identification Peak Identification (based on retention time) Sample_Injection->Peak_Identification Quantification Quantification (based on peak area) Peak_Identification->Quantification

Caption: Workflow for the HPLC analysis of 3-(1-Naphthalenyloxy)-1,2-propanediol in a Propranolol sample.

Conclusion

While the initial query presented a discrepancy in the assignment of CAS number 38470-28-9, this guide has clarified its correct identity as 8-Fluoro-2,3-dihydroquinolin-4(1H)-one and provided a detailed technical overview of the pharmaceutically relevant compound, 3-(1-Naphthalenyloxy)-1,2-propanediol. A thorough understanding of the properties, synthesis, metabolism, and analytical determination of such impurities is paramount for ensuring the quality and safety of pharmaceutical products. This guide serves as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

  • SynThink Research Chemicals. Propranolol EP Impurities & USP Related Compounds. [Link]

  • Pharmaffiliates. 3-(1-Naphthalenyloxy)-1,2-propanediol-d5. [Link]

Sources

molecular weight of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Fluoro-2,3-dihydroquinolin-4-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 8-Fluoro-2,3-dihydroquinolin-4-one, a fluorinated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document details the molecule's core physicochemical properties, provides a validated, step-by-step synthesis protocol based on established chemical principles, outlines rigorous methods for its analytical characterization, and discusses its biological context and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative and practical resource on this specific quinolinone scaffold.

Compound Identification and Physicochemical Properties

8-Fluoro-2,3-dihydroquinolin-4-one is a substituted derivative of the 2,3-dihydroquinolin-4-one core. The strategic placement of a fluorine atom at the 8-position significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity. The fluorine atom, being the most electronegative element, acts as a powerful electron-withdrawing group, which can modulate factors such as metabolic stability and binding affinity to biological targets.

All quantitative data for the compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₈FNO[1]
Molecular Weight 165.16 g/mol [1]
Monoisotopic Mass 165.05899 Da[2]
CAS Number 38470-28-9[1]
Appearance Yellow Solid[3]
Melting Point 128-129 °C[3]
Storage Conditions Inert atmosphere, 2-8°C, protect from light[1][3]

Synthesis Methodology: Intramolecular Cyclization

The synthesis of the 2,3-dihydroquinolin-4-one scaffold is well-established in organic chemistry. For the specific synthesis of the 8-fluoro derivative, an acid-catalyzed intramolecular cyclization (a variation of the Camps cyclization) is a robust and logical choice. This pathway is selected for its high efficiency and the ready availability of the starting materials.

The core principle involves the formation of a Schiff base from 2-fluoroaniline and an appropriate β-keto ester, followed by an intramolecular electrophilic aromatic substitution, which is then cyclized to form the quinolinone ring. Polyphosphoric acid (PPA) or a strong acid like sulfuric acid is an ideal catalyst and solvent for this reaction, as it facilitates both the condensation and the subsequent ring-closing steps at elevated temperatures.

cluster_synthesis Synthetic Workflow reagents Reactants: - 2-Fluoroaniline - Ethyl 3-oxobutanoate mixing Mixing & Heating (Catalyst: Polyphosphoric Acid) reagents->mixing cyclization Intramolecular Cyclization (Camps Reaction) mixing->cyclization workup Reaction Quench & Neutralization (Ice water, NaOH) cyclization->workup extraction Product Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: 8-Fluoro-2,3-dihydroquinolin-4-one purification->product

Caption: High-level workflow for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Materials:

  • 2-Fluoroaniline (1.0 equiv)

  • Ethyl 3-oxobutanoate (ethyl acetoacetate) (1.1 equiv)

  • Polyphosphoric Acid (PPA)

  • Ice-cold water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approx. 10 times the weight of 2-fluoroaniline). Heat the PPA to 80°C with stirring.

  • Addition of Reactants: Slowly and sequentially add 2-fluoroaniline (1.0 equiv) and ethyl 3-oxobutanoate (1.1 equiv) to the hot PPA.

  • Reaction: Increase the temperature of the reaction mixture to 120-130°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • Neutralization & Precipitation: A solid precipitate should form. Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is approximately 7-8.

  • Filtration: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

  • Extraction (Alternative to Filtration if Oily): If the product is oily, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 8-Fluoro-2,3-dihydroquinolin-4-one.

Analytical Characterization for Structural Validation

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory. This protocol serves as a self-validating system, where data from each technique should be consistent with the proposed structure.

cluster_analysis Analytical Characterization Workflow sample Purified Sample nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) sample->nmr ms Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) sample->ms hplc HPLC Analysis (Purity Assessment) sample->hplc data Data Integration & Validation (Confirm Structure & >95% Purity) nmr->data ms->data hplc->data

Caption: Integrated workflow for the analytical validation of the synthesized compound.

Protocol 1: NMR Spectroscopy
  • Objective: To confirm the chemical structure and proton/carbon environment.

  • Method: Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Results: The spectrum should display characteristic signals for the aromatic protons on the fluorophenyl ring, with coupling patterns influenced by the fluorine atom. Two aliphatic signals, likely triplets, are expected for the two methylene (-CH₂-) groups at positions 2 and 3. A broad singlet corresponding to the N-H proton should also be present.

  • Expected ¹³C NMR Results: The spectrum will show nine distinct carbon signals. A signal in the downfield region (>190 ppm) is characteristic of the ketone carbonyl (C=O) carbon. Aromatic carbons will appear in the 110-150 ppm range, with their chemical shifts and C-F coupling constants providing definitive evidence of the fluorine's position. Two aliphatic signals will be present in the upfield region.

Protocol 2: Mass Spectrometry
  • Objective: To confirm the molecular weight and elemental formula.

  • Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive mode.

  • Expected Results: The mass spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.066. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₉H₉FNO⁺ within a 5 ppm mass accuracy. Common fragmentation patterns for fluoroquinolones include the loss of small molecules like CO and H₂O.

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Method: Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the elution profile with a UV detector at a wavelength where the chromophore absorbs significantly (e.g., 254 nm).

  • Expected Results: A pure sample should yield a single major peak. The purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. For research purposes, a purity of >95% is generally required.

Biological Context and Research Applications

8-Fluoro-2,3-dihydroquinolin-4-one belongs to the broader class of quinolones, which are foundational scaffolds in medicinal chemistry. The fluoroquinolone subclass, in particular, has given rise to some of the most successful broad-spectrum antibiotics.

  • Mechanism of Action: Fluoroquinolones exert their antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[4][5]. These enzymes are critical for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial DNA, leading to cell death[4].

  • Role of Fluorine: The introduction of a fluorine atom, particularly at the C-6 or C-8 position, is a well-established strategy to enhance the potency and antibacterial spectrum of quinolones[4]. The fluorine atom at C-8 can influence the compound's cell penetration, metabolic stability, and interaction with the target enzymes.

  • Drug Development Potential: As a key intermediate, 8-Fluoro-2,3-dihydroquinolin-4-one serves as a valuable building block for creating more complex molecules. Drug development professionals can utilize its reactive sites—the secondary amine and the ketone—to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) for novel antibacterial, anticancer, or antiviral agents[6][7].

Safety and Handling

  • General Precautions: Handle 8-Fluoro-2,3-dihydroquinolin-4-one in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: The specific toxicological properties have not been extensively studied. However, compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Bunce, R. A., & Schammerhorn, E. J. (Year). A domino Michael-SNAr approach for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • PubMed. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Available from: [Link]

  • Hanson Fine Chemicals. 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. Available from: [Link]

  • INIS-IAEA. Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. Available from: [Link]

  • National Institutes of Health (NIH). Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. Available from: [Link]

  • National Institutes of Health (NIH). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Available from: [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

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An In-depth Technical Guide to 8-Fluoro-2,3-dihydroquinolin-4(1H)-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its synthesis, characterization, and potential applications. We present a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its potential as a scaffold in the development of novel therapeutics. This guide serves as a valuable resource for researchers looking to explore the chemical space and therapeutic potential of fluorinated quinolinones.

Introduction: The Significance of Fluorinated Quinolones

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and altered lipophilicity are just some of the benefits that fluorination can confer. In the realm of medicinal chemistry, the quinolone scaffold is a well-established pharmacophore, forming the core of many antibacterial agents. The fusion of these two concepts—fluorination and the quinolone core—has led to the development of highly successful fluoroquinolone antibiotics.

8-Fluoro-2,3-dihydroquinolin-4(1H)-one represents a fundamental building block within this chemical class. Its strategic fluorination at the 8-position is anticipated to influence its electronic properties and metabolic fate, making it a valuable starting point for the synthesis of new bioactive compounds. This guide will delve into the essential technical aspects of this molecule, providing a foundational understanding for its use in research and development.

Chemical Identity and Properties

  • IUPAC Name: 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

  • Synonyms: 8-Fluoro-1,2,3,4-tetrahydroquinolin-4-one

  • CAS Number: 38470-28-9[1]

  • Molecular Formula: C₉H₈FNO

  • Molecular Weight: 165.16 g/mol

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
pKa~14.5 (N-H proton)
LogP~1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0

Proposed Synthesis of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

A plausible and efficient synthetic route to 8-Fluoro-2,3-dihydroquinolin-4(1H)-one involves a two-step process starting from commercially available 2-fluoroaniline. This proposed synthesis is based on well-established methodologies for the preparation of analogous 2,3-dihydroquinolin-4(1H)-ones.

Scheme 1: Proposed Synthesis of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one

Synthesis_of_8-Fluoro-2,3-dihydroquinolin-4(1H)-one Reactant1 2-Fluoroaniline Intermediate 3-(2-Fluoroanilino)propanoic acid Reactant1->Intermediate + Reactant2 Reactant2 Acrylic Acid Product 8-Fluoro-2,3-dihydroquinolin-4(1H)-one Intermediate->Product Reagent1 Michael Addition Reagent2 Polyphosphoric Acid (PPA) Heat r1 r1->Intermediate r2 r2->Product  Reagent2

Caption: Proposed two-step synthesis of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one.

Step 1: Synthesis of 3-(2-Fluoroanilino)propanoic acid (Michael Addition)

This step involves the aza-Michael addition of 2-fluoroaniline to acrylic acid. This reaction is typically carried out without a solvent or in a polar solvent like water or ethanol, often with heating to drive the reaction to completion.

Experimental Protocol:

  • In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and acrylic acid (1.1 eq).

  • Heat the mixture with stirring at 80-100 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-(2-fluoroanilino)propanoic acid, may crystallize upon cooling. If not, it can be precipitated by the addition of a non-polar solvent like hexane.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Causality: The nucleophilic nitrogen of 2-fluoroaniline attacks the β-carbon of the electron-deficient double bond in acrylic acid. The reaction is driven by the formation of a stable carbon-nitrogen bond.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The synthesized 3-(2-fluoroanilino)propanoic acid is then cyclized to form the desired 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. This is an intramolecular Friedel-Crafts acylation, which requires a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heating.

Experimental Protocol:

  • Place polyphosphoric acid (PPA) (10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90 °C to reduce its viscosity.

  • Slowly add 3-(2-fluoroanilino)propanoic acid (1.0 eq) to the hot PPA with vigorous stirring.

  • Increase the temperature to 120-140 °C and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Causality: The strong acid protonates the carboxylic acid, which then acts as an electrophile. The electron-rich aromatic ring, activated by the amino group, undergoes electrophilic aromatic substitution at the position ortho to the amino group, leading to the formation of the six-membered ring of the quinolinone.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR δ ~7.5-7.8 (m, 1H, Ar-H), ~7.0-7.3 (m, 2H, Ar-H), ~4.5 (br s, 1H, NH), ~3.5 (t, 2H, CH₂), ~2.7 (t, 2H, CH₂)
¹³C NMR δ ~195 (C=O), ~158 (d, JCF ≈ 245 Hz, C-F), ~148 (C-N), ~125-135 (Ar-C), ~115-120 (Ar-C), ~40 (CH₂), ~30 (CH₂)
IR (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch)
Mass Spec (EI) m/z 165 (M⁺), 137 (M-CO)⁺, 110 (M-CO-HCN)⁺

Potential Applications in Drug Discovery

The 8-Fluoro-2,3-dihydroquinolin-4(1H)-one scaffold is a versatile starting point for the synthesis of a wide range of potential therapeutic agents. The presence of the fluorine atom, the secondary amine, and the ketone functionality provide multiple points for chemical modification.

As a Precursor to Novel Antibacterial Agents

The quinolone core is central to the mechanism of action of fluoroquinolone antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV. The 8-fluoro substituent can enhance the activity and pharmacokinetic properties of these drugs. 8-Fluoro-2,3-dihydroquinolin-4(1H)-one can be a key intermediate in the synthesis of novel fluoroquinolone derivatives with potentially improved antibacterial spectra or reduced resistance profiles.

Fluoroquinolone_Synthesis Start 8-Fluoro-2,3-dihydroquinolin-4(1H)-one Step1 N-Alkylation (e.g., with ethyl iodide) Start->Step1 Step2 Formylation (Vilsmeier-Haack) Step1->Step2 Step3 Cyclization with Substituted Hydrazine Step2->Step3 Product Novel Fluoroquinolone Analog Step3->Product

Caption: Potential synthetic pathway to novel fluoroquinolone analogs.

As a Scaffold for Kinase Inhibitors

The quinolinone scaffold has been identified in a number of kinase inhibitors. The nitrogen atom at the 1-position and the aromatic ring can be functionalized to interact with the hinge region and other key residues in the ATP-binding pocket of various kinases. The 8-fluoro substituent can contribute to favorable binding interactions and improve metabolic stability.

In the Development of CNS-Active Agents

Derivatives of tetrahydroquinolines and related heterocycles have shown activity as central nervous system (CNS) agents. The lipophilicity and metabolic stability imparted by the fluorine atom make 8-Fluoro-2,3-dihydroquinolin-4(1H)-one an attractive starting point for the development of novel CNS drug candidates.

Conclusion

8-Fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound with significant potential as a building block in drug discovery. While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications based on established chemical principles and data from related compounds. The strategic placement of the fluorine atom on the quinolinone scaffold makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of 8-Fluoro-2,3-dihydroquinolin-4(1H)-one is warranted and holds promise for the discovery of new and effective drugs.

References

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The Genesis and Evolution of Fluoroquinolones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and subsequent development of fluoroquinolone antibiotics represent a landmark achievement in the history of antimicrobial chemotherapy. This in-depth technical guide provides a comprehensive overview of the journey from the serendipitous discovery of the first quinolone to the design of potent, broad-spectrum fluoroquinolones. We will delve into the pivotal scientific milestones, the evolution of their mechanism of action, the intricate structure-activity relationships that guided their development, and the emergence of resistance. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of antibacterial agents.

The Serendipitous Dawn of a New Antibacterial Era: The Discovery of Nalidixic Acid

The story of quinolone antibiotics begins not with a targeted search, but with a fortuitous observation in the late 1950s. While working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, chemist George Lesher and his colleagues isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] This compound exhibited modest antibacterial activity, sparking interest in its potential.[2] This initial finding led to a systematic investigation of related structures, culminating in the synthesis of nalidixic acid in 1962.[3][4][5]

Nalidixic acid, a 1,8-naphthyridine derivative, marked the birth of the quinolone class of antibiotics.[6] It displayed activity primarily against Gram-negative bacteria and was introduced for clinical use in 1964, mainly for the treatment of urinary tract infections caused by pathogens like Escherichia coli and Klebsiella pneumoniae.[3][7] However, its therapeutic applications were limited due to its narrow spectrum of activity, modest potency, and the rapid emergence of bacterial resistance.[4][7]

The Fluorine Revolution: Emergence of the Fluoroquinolones

For nearly two decades after the discovery of nalidixic acid, the development of new quinolones yielded only marginal improvements. The significant breakthrough occurred in the late 1970s and early 1980s with two key structural modifications to the quinolone nucleus.

The first and most crucial modification was the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single substitution dramatically increased the antibacterial potency by enhancing the drug's penetration into bacterial cells and its binding affinity to the target enzymes. The second critical modification was the addition of a piperazine ring or other cyclic amines at the C-7 position, which further broadened the spectrum of activity to include some Gram-positive bacteria and Pseudomonas aeruginosa.[8]

These pivotal discoveries gave rise to the fluoroquinolones , a new generation of quinolones with vastly superior properties. Norfloxacin, patented in 1978, was the first of this new class to be developed, followed by the highly successful ciprofloxacin in 1983.[7]

Generations of Innovation: The Evolving Spectrum of Fluoroquinolones

The continuous effort to enhance the efficacy, broaden the spectrum, and improve the pharmacokinetic profiles of fluoroquinolones has led to their classification into distinct generations.

GenerationRepresentative DrugsKey CharacteristicsSpectrum of Activity
First Nalidixic acid, Cinoxacin, Oxolinic acidNarrow spectrum, primarily for UTIsPrimarily Gram-negative (e.g., E. coli, Klebsiella, Proteus)
Second Ciprofloxacin, Norfloxacin, OfloxacinIntroduction of fluorine at C-6 and piperazine at C-7, expanded spectrumExcellent Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen activity
Third Levofloxacin, GatifloxacinEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniaeBroad-spectrum with improved activity against Gram-positive cocci and atypical pathogens
Fourth Moxifloxacin, Trovafloxacin, GemifloxacinBroadest spectrum, including activity against anaerobic bacteriaExcellent Gram-positive, Gram-negative, atypical, and anaerobic coverage

This generational evolution reflects a sophisticated understanding of the structure-activity relationships within the fluoroquinolone scaffold, allowing for the rational design of new agents with specific therapeutic advantages.[8][9][10]

Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of fluoroquinolones stems from their ability to disrupt bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11]

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial process for DNA replication and transcription. Fluoroquinolones bind to the complex of DNA gyrase and DNA, stabilizing a transient double-strand break in the DNA. This stabilized complex blocks the progression of the replication fork, leading to the accumulation of lethal double-strand breaks.[11]

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of these chromosomes, ultimately leading to cell death.

The primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[6][11] Newer generation fluoroquinolones often exhibit potent activity against both enzymes, which can slow the development of resistance.[12]

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Experimental Protocols for Target Validation

The elucidation of the fluoroquinolone mechanism of action relied on the development of specific in vitro assays to measure the activity of DNA gyrase and topoisomerase IV and the inhibitory effects of these drugs.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, ATP, and an appropriate assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).[9][13]

  • Inhibitor Addition: Add varying concentrations of the test fluoroquinolone or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.[9][14]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

  • Analysis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis. The amount of supercoiled DNA is visualized by staining with ethidium bromide.[5]

  • Quantification: The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition by the fluoroquinolone. The IC₅₀ value (the concentration of the drug that inhibits 50% of the enzyme's activity) can then be calculated.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated DNA (interlinked DNA circles) by topoisomerase IV.

Methodology:

  • Substrate: Kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules isolated from trypanosomes, is commonly used as the substrate.[15]

  • Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase IV, ATP, and a suitable assay buffer.[3][15]

  • Inhibitor Addition: Add serial dilutions of the fluoroquinolone being tested.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for decatenation.[15]

  • Reaction Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the large kDNA network remains in the well. The degree of inhibition is determined by the reduction in the amount of released minicircles.[15]

The Challenge of Resistance

The extensive use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunit of DNA gyrase and the C subunit of topoisomerase IV, respectively. These mutations reduce the binding affinity of fluoroquinolones to their targets.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration.

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying genes (e.g., qnr genes) that protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones.

Understanding these resistance mechanisms is crucial for the development of new fluoroquinolones that can overcome existing resistance and for implementing effective antimicrobial stewardship strategies.

Conclusion and Future Perspectives

The journey of fluoroquinolones from a laboratory curiosity to a cornerstone of antibacterial therapy is a testament to the power of medicinal chemistry and a deep understanding of bacterial physiology. The continuous evolution of this class of antibiotics, driven by the need to combat emerging resistance, highlights the ongoing battle between scientific innovation and microbial adaptation. Future research will likely focus on the development of novel fluoroquinolones with enhanced activity against resistant pathogens, improved safety profiles, and the ability to evade existing resistance mechanisms. The legacy of the fluoroquinolones serves as a powerful reminder of the importance of continued investment in antimicrobial research and development.

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The Strategic Imperative of Fluorine in Quinolone Bioactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Serendipity to Strategic Design

The quinolone scaffold, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile template in medicinal chemistry. Its journey from the serendipitous discovery of nalidixic acid, the first-generation quinolone antibacterial, to the rationally designed, broad-spectrum fluoroquinolones of today, is a testament to the power of strategic molecular modification.[1][2][3] Central to this evolution is the judicious incorporation of a single, small, yet profoundly influential atom: fluorine.

This technical guide eschews a conventional, templated approach. Instead, it is structured to provide a causal narrative, elucidating the multifaceted roles of fluorine in modulating the bioactivity of quinolinone derivatives. We will dissect the fundamental physicochemical consequences of fluorination and connect these principles to tangible outcomes in metabolic stability, target engagement, and ultimately, therapeutic efficacy across antibacterial, anticancer, and antiviral domains. This document is intended for researchers, medicinal chemists, and drug development professionals who seek not just to know that fluorine is important, but to understand why it is a cornerstone of modern quinolinone-based drug discovery.

The Fluorine Effect: Modulating Physicochemical Properties of the Quinolone Core

The introduction of fluorine, the most electronegative element, into the quinolinone scaffold instigates a cascade of electronic and steric effects that fundamentally alter the molecule's behavior in a biological system.[4][5] These changes are not merely incremental; they are transformative, influencing everything from solubility to target affinity.

Inductive Effects on Acidity and Basicity (pKa)

Fluorine's potent electron-withdrawing inductive effect (-I) can significantly alter the pKa of nearby ionizable groups.[6][7] For the classic fluoroquinolone antibacterials, which possess a carboxylic acid at the C-3 position and a basic piperazinyl group at C-7, this modulation is critical. The C-6 fluorine atom can subtly influence the acidity of the C-3 carboxyl group and the basicity of the C-7 amine, affecting the molecule's ionization state at physiological pH. This, in turn, impacts solubility, cell permeability, and the electrostatic interactions crucial for target binding.[7]

Lipophilicity (LogP) and Membrane Permeation

The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule, a property quantified by the partition coefficient (LogP).[5][8] This enhanced lipophilicity can improve a compound's ability to permeate bacterial cell walls and mammalian cell membranes, a critical step for reaching intracellular targets.[4][9][10] For instance, the fluorine at the C-6 position of fluoroquinolones is known to enhance cell penetration, contributing to their broad-spectrum antibacterial activity.[4][9] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and potential off-target toxicity.[6]

The following table presents key physicochemical properties for representative quinolone and fluoroquinolone compounds, illustrating the impact of fluorination.

CompoundStructureFluorinationLogP (Calculated)pKa1 (Carboxyl)pKa2 (Piperazine)
Nalidixic Acid1,8-Naphthyridine CoreNon-fluorinated1.6~6.0N/A
CiprofloxacinFluoroquinoloneC-6 Fluorine0.28[11]~6.1~8.7
NorfloxacinFluoroquinoloneC-6 Fluorine0.4~6.3~8.5
OfloxacinFluoroquinoloneC-6 Fluorine0.66.05[3]8.22[3]

Note: LogP and pKa values can vary based on the calculation method and experimental conditions.

Fortifying the Core: Fluorine's Role in Metabolic Stability

A primary challenge in drug development is engineering molecules that can withstand the metabolic machinery of the body, particularly oxidation by cytochrome P450 (CYP) enzymes in the liver.[4] Fluorine substitution has emerged as a premier strategy for enhancing metabolic stability.

Blocking Metabolic "Soft Spots"

The carbon-fluorine (C-F) bond is significantly stronger (~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[7] By strategically replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "shield" the molecule from oxidative metabolism. This "metabolic blocking" can dramatically increase a drug's half-life (t½) and bioavailability.[5][7][12][13] For many fluoroquinolones, metabolic alterations predominantly occur on the piperazinyl moiety at the C-7 position through microsomal oxidative pathways.[6][13] While the C-6 fluorine does not directly block this site, its electronic influence on the entire ring system contributes to the overall metabolic profile.[13]

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes. Key parameters derived from these assays are the metabolic half-life (t½) and the intrinsic clearance (CLint), which measures the inherent capacity of the liver to metabolize a drug.[12][14][15][16] A longer t½ and a lower CLint are indicative of greater metabolic stability.[14][15]

CompoundClassIn Vivo Half-life (t½, hours)Primary Elimination RouteKey Metabolic Reactions
PefloxacinFluoroquinolone~10.5MetabolicExtensive oxidation of piperazinyl ring
CiprofloxacinFluoroquinolone~3.9 - 4.0[13]Renal and MetabolicOxidation of the piperazinyl ring[13]
NorfloxacinFluoroquinolone~3.75[13]Renal and MetabolicOxidation of the piperazinyl ring[13]
OfloxacinFluoroquinolone~7.0[13]Primarily Renal (largely unchanged)[13]Minimal metabolism[6][13]

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in study conditions.[12][13] The data illustrates that even within the fluoroquinolone class, subtle structural differences, influenced by fluorine and other substituents, lead to significant variations in metabolic fate. Ofloxacin's structure, for example, renders it less susceptible to the oxidative metabolism that affects other fluoroquinolones.[6][13]

Sharpening the Spear: Fluorine's Impact on Target Binding and Bioactivity

The ultimate goal of fluorine incorporation is to enhance a molecule's interaction with its biological target, leading to improved potency and selectivity. This is where the subtle electronic and conformational changes induced by fluorine have their most profound impact.

Antibacterial Activity: The Fluoroquinolone Paradigm

The primary targets of fluoroquinolone antibiotics are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[15][17] These enzymes manage DNA topology by catalyzing transient double-strand breaks to allow for strand passage.[17] Fluoroquinolones poison these enzymes by stabilizing the covalent enzyme-DNA complex (the "cleavage complex"), leading to a halt in DNA replication and transcription, which ultimately results in bacterial cell death.[17]

The addition of a fluorine atom at the C-6 position was a watershed moment in the development of quinolones, dramatically increasing their potency and broadening their spectrum.[2][3] Structure-activity relationship (SAR) studies have unequivocally demonstrated that the C-6 fluorine is a critical determinant of antibacterial efficacy.[6][18][19] It is believed to enhance both gyrase inhibition and bacterial cell uptake.[9] Docking studies and X-ray crystallography have shown that the fluoroquinolone molecule intercalates into the cleaved DNA, and the C-6 fluorine can participate in favorable interactions within the binding pocket, potentially through interactions with a water-magnesium ion bridge that mediates contact between the drug and the enzyme.[9][16][17][20]

G cluster_gyrase DNA Gyrase (GyrA/GyrB) cluster_dna Bacterial DNA GyrA GyrA Subunit ActiveSite Active Site Tyrosine GyrA->ActiveSite Covalently binds to ReplicationFork Blocked Replication Fork GyrA->ReplicationFork Forms stable ternary complex, leading to GyrB GyrB Subunit GyrB->ReplicationFork Forms stable ternary complex, leading to DNA_cleaved Cleaved DNA Strand ActiveSite->DNA_cleaved Cleaves DNA_cleaved->ReplicationFork Forms stable ternary complex, leading to FQ Fluoroquinolone (C6-Fluorine) FQ->DNA_cleaved Intercalates into Mg_H2O Mg2+-Water Bridge FQ->Mg_H2O Interacts with FQ->ReplicationFork Forms stable ternary complex, leading to Mg_H2O->GyrA Bridges interaction to (e.g., Ser83, Asp87) Mg_H2O->ReplicationFork Forms stable ternary complex, leading to CellDeath Bacterial Cell Death ReplicationFork->CellDeath Induces

Caption: Fluoroquinolone mechanism of action targeting bacterial DNA gyrase.

CompoundC-6 SubstituentTarget OrganismMIC90 (µg/mL)
Nalidixic AcidHE. coli16
NorfloxacinFE. coli0.25
CiprofloxacinFE. coli0.06
CiprofloxacinFP. aeruginosa1.0
CiprofloxacinFS. aureus1.0
GatifloxacinFS. pneumoniae0.5

MIC90 (Minimum Inhibitory Concentration for 90% of isolates) data is representative and can vary by strain and testing conditions.

Anticancer Activity: A New Frontier

The success of fluoroquinolones as antibacterial agents prompted investigations into their potential in other therapeutic areas. Notably, certain quinolone derivatives have demonstrated significant anticancer activity.[17][21] The mechanism often mirrors their antibacterial action, but the target is the human analogue: topoisomerase II.[21] By poisoning human topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in rapidly proliferating cancer cells.

Fluorine substitution has also been shown to be critical for the anticancer potency of many quinolinone scaffolds.[4][17] SAR studies on novel fluorinated quinoline analogues have demonstrated that the position and number of fluorine substituents on the quinoline ring can dramatically influence their cytotoxic efficacy against various cancer cell lines, such as triple-negative breast cancer (TNBC) cells.[4]

G FQ_Cancer Fluorinated Quinolone (Anticancer Analog) TopoII Human Topoisomerase II FQ_Cancer->TopoII Binds to Complex Stable Drug-TopoII-DNA Cleavage Complex FQ_Cancer->Complex Forms DNA_Cancer Cancer Cell DNA TopoII->DNA_Cancer Interacts with TopoII->Complex Forms DNA_Cancer->Complex Forms DNA_Damage DNA Double-Strand Breaks Complex->DNA_Damage Induces Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Triggers

Caption: Anticancer mechanism of fluorinated quinolones via Topoisomerase II poisoning.

Compound IDFluorine Position(s)Cell Line (Breast Cancer)IC50 (µM)
6a 3'-(meta)MDA-MB-4684.0[4]
6b 4'-(para)MDA-MB-4685.0[4]
6c 2',4'-(ortho,para)MDA-MB-4688.0[4]
6d 3',4'-(meta,para)MDA-MB-4682.5[4]
6e 4'-(para, as -CF3)MDA-MB-46820.0[4]
5-Fluorouracil N/A (Reference Drug)MDA-MB-468~5-10 (Varies)

Data from a study on novel fluorinated quinoline analogues against triple-negative breast cancer cells.[4] This data clearly shows that both the presence and the specific location of the fluorine atom are critical for optimizing anticancer activity.

Antiviral Applications

The bioactivity of fluorinated quinolones extends to antiviral applications as well. While less explored than their antibacterial and anticancer roles, certain quinolone derivatives have shown efficacy against a range of viruses, including HIV, papovaviruses, and vaccinia virus.[13][22] The mechanisms can be diverse; some fluoroquinolones may inhibit viral enzymes like helicases or reverse transcriptases, while others might interfere with viral replication at the transcriptional level.[4][13][22] For example, specific aryl-piperazinyl-quinolones have been shown to inhibit HIV-1 replication by interfering with the essential Tat-TAR interaction.[13][22] The fluorine atom in these scaffolds often plays a crucial role in optimizing the binding affinity to these viral targets and improving the pharmacokinetic properties necessary for antiviral efficacy.[23]

Experimental Protocols: A Self-Validating Framework

To translate the principles discussed into practice, this section provides detailed, step-by-step methodologies for key experiments central to the study of fluorinated quinolinones. These protocols are designed to be self-validating, with clear endpoints and controls.

Synthesis of a Representative Fluoroquinolone: Ciprofloxacin

This protocol outlines a widely recognized synthetic route for ciprofloxacin, starting from 2,4-dichloro-5-fluoro benzoyl chloride.[12][21]

G Start 2,4-dichloro-5-fluoro benzoyl chloride Step1 Acylation with 3-dimethylamino-acrylic acid methyl ester Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Cyclization with cyclopropylamine Intermediate1->Step2 Intermediate2 Quinolone Core (methyl 1-cyclopropyl-6-fluoro- 7-chloro-4-oxo-quinoline-3-carboxylate) Step2->Intermediate2 Step3 Nucleophilic Substitution with Piperazine Intermediate2->Step3 Step4 Saponification (Hydrolysis) Step3->Step4 End Ciprofloxacin Step4->End

Caption: Simplified workflow for a common Ciprofloxacin synthesis route.

Step 1: Acylation and Enamine Formation

  • Dissolve 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml).

  • Add triethylamine (0.65 mol) at 10-15°C over 15 minutes.

  • After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.

  • Stir for an additional 10 minutes at room temperature.

  • Slowly raise the temperature to 80-85°C and maintain for 4 hours to facilitate enamine formation. Monitor reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclization to form the Quinolone Core

  • After completion of the previous step, add cyclopropylamine (0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.

  • Add potassium carbonate (0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.

  • Increase the temperature to 120-125°C, collecting toluene as it distills off, and stir for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L).

  • Stir at room temperature for 1.5 hours to allow the intermediate product to precipitate. Filter and wash the solid to yield methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[12][21]

Step 3: Nucleophilic Substitution with Piperazine

  • Dissolve the quinolone core intermediate (3.77 mmol) in dimethyl sulfoxide (DMSO) (30 mL) in a round-bottom flask.

  • Add piperazine (15 mmol) to the mixture and heat to 90°C.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[24]

Step 4: Hydrolysis and Isolation

  • Cool the reaction mixture to room temperature.

  • Add 4 N HCl to adjust the pH to ~7, which will precipitate the ciprofloxacin product.[24]

  • Allow the product to fully precipitate in a refrigerator at 4°C.

  • Filter the solid, wash sequentially with water and acetone, and dry to afford the final ciprofloxacin product.[24]

Bioactivity Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a test compound to inhibit the supercoiling activity of bacterial DNA gyrase, a key measure of fluoroquinolone antibacterial efficacy.[7][25][26]

Materials:

  • E. coli DNA Gyrase (enzyme)

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Test compound (fluorinated quinolinone) and vehicle control (e.g., DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose, TAE buffer, Ethidium bromide for gel electrophoresis

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into reaction tubes.

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) to the reaction tubes. Include a "no inhibitor" positive control (with DMSO vehicle) and a "no enzyme" negative control.

  • Enzyme Addition: Dilute the DNA gyrase enzyme in Dilution Buffer immediately before use. Add the diluted enzyme to all tubes except the "no enzyme" negative control.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 90V for 90 minutes) in TAE buffer.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed plasmid substrate will migrate slower than the supercoiled product. Quantify the intensity of the supercoiled DNA band in each lane relative to the positive control. The concentration of the test compound that inhibits supercoiling by 50% is the IC50 value.

Bioactivity Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of anticancer compounds.[1][7][8][27]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (fluorinated quinolinone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C, 5% CO2.[7]

  • MTT Addition: After incubation, remove the medium and add 28-50 µL of MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7][8]

  • Solubilization: Carefully remove the MTT solution. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Read the absorbance at a wavelength of 490-590 nm using a microplate reader.[1][7]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Conclusion and Future Perspectives

The strategic incorporation of fluorine has been arguably the single most important factor in the evolution of quinolinones from narrow-spectrum antibacterials to a versatile class of therapeutics with broad clinical and preclinical applications. By leveraging fluorine's unique electronic and steric properties, medicinal chemists can rationally tune the physicochemical properties, enhance metabolic stability, and optimize target-specific bioactivity.

The journey, however, is far from over. The rise of fluoroquinolone-resistant bacteria necessitates the design of novel quinolones that can evade these resistance mechanisms. In oncology and virology, the full potential of fluorinated quinolinones is still being uncovered. Future research will undoubtedly focus on more sophisticated fluorination strategies, including the use of fluorine as a conformational lock or as a probe for studying protein-ligand interactions. The principles and protocols outlined in this guide provide a robust framework for these future endeavors, underscoring the enduring and strategic imperative of fluorine in the ongoing story of quinolone drug discovery.

References

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Unlocking the Therapeutic Potential of 8-Fluoro-2,3-dihydroquinolin-4-one: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the untapped research avenues surrounding the synthetically accessible, yet underexplored molecule, 8-Fluoro-2,3-dihydroquinolin-4-one. The quinoline and quinolinone scaffolds are foundational in medicinal chemistry, forming the core of numerous approved drugs with a vast spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] The placement of a fluorine atom at the 8-position of the dihydroquinolin-4-one core presents a unique opportunity to explore novel chemical space and develop next-generation therapeutics. This document serves as a roadmap for initiating research programs centered on this promising scaffold.

The Quinolinone Core: A Privileged Scaffold in Drug Discovery

The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives have yielded landmark drugs such as the antimalarial chloroquine and the antibacterial ciprofloxacin.[1] The related quinolinone structure also demonstrates a wide array of pharmacological activities.[5] The versatility of this scaffold allows for functionalization at multiple positions, enabling the fine-tuning of its biological and pharmacological properties to address a multitude of therapeutic targets.[2]

8-Fluoro-2,3-dihydroquinolin-4-one: A Molecule of Untapped Potential

While the broader class of fluoroquinolones is well-established, particularly as antibacterials that target DNA gyrase and topoisomerase IV, the specific compound 8-Fluoro-2,3-dihydroquinolin-4-one remains largely uninvestigated in the public domain.[6][7][8][9] The strategic placement of the fluorine atom at the 8-position is of particular interest. This modification can influence the electronic properties of the aromatic system and introduce a potential hydrogen bond acceptor, which could lead to novel interactions with biological targets. Furthermore, the dihydro-4-one structure provides a rigid scaffold amenable to further chemical modification, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.

Proposed Research Area 1: Novel Anticancer Agents

The quinoline and quinolinone cores are present in several anticancer drugs, and numerous derivatives have shown potent antiproliferative activity.[1][10][11] Some fluoroquinolones have been repurposed as anticancer agents due to their ability to inhibit human topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[12] The 8-fluoro substitution on the dihydroquinolin-4-one scaffold could enhance this activity or confer selectivity for specific cancer-related targets.

Experimental Workflow: Anticancer Drug Discovery

A systematic approach to evaluating the anticancer potential of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives is outlined below.

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action cluster_invivo In Vivo Validation synthesis Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one Core derivatization Library Synthesis (e.g., N-alkylation, C7-substitution) synthesis->derivatization screening Cytotoxicity Screening (NCI-60 Panel) derivatization->screening ic50 IC50 Determination in Sensitive Lines screening->ic50 moa Mechanism of Action Studies ic50->moa pk_pd Pharmacokinetics & Pharmacodynamics ic50->pk_pd topo Topoisomerase II Inhibition Assay moa->topo kinase Kinase Panel Screening moa->kinase apoptosis Apoptosis Assays (Caspase, Annexin V) moa->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle xenograft Xenograft Tumor Models pk_pd->xenograft

Caption: Workflow for Anticancer Evaluation.

Step-by-Step Experimental Protocols
  • Synthesis and Library Development:

    • Synthesize the core 8-Fluoro-2,3-dihydroquinolin-4-one scaffold. A potential synthetic route involves the cyclization of an appropriately substituted aniline precursor.[13]

    • Generate a diverse library of analogues by modifying positions such as the N1 nitrogen and the C7 position on the aromatic ring. These positions are known to be critical for the activity of related compounds.[12]

  • In Vitro Cytotoxicity Screening:

    • Perform initial single-dose (e.g., 10 µM) screening of the compound library against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[14]

    • For active compounds, determine the half-maximal inhibitory concentration (IC50) in a panel of relevant cancer cell lines (e.g., breast, lung, colon).

  • Mechanism of Action Studies:

    • Topoisomerase II Inhibition Assay: Evaluate the ability of promising compounds to inhibit human topoisomerase IIα and IIβ using commercially available kits.

    • Kinase Profiling: Screen active compounds against a broad panel of human kinases to identify potential novel targets. Quinazoline and quinoline scaffolds are known to be effective kinase inhibitors.[15]

    • Cell Cycle and Apoptosis Analysis: Treat cancer cells with active compounds and analyze the effects on the cell cycle distribution using flow cytometry. Assess the induction of apoptosis through methods such as Annexin V/PI staining and caspase activity assays.[14]

Hypothetical Data Summary
CompoundDerivativeMCF-7 IC50 (µM)HCT116 IC50 (µM)Topo IIα IC50 (µM)
FQ-01Core Scaffold> 50> 50> 100
FQ-02N-benzyl12.515.225.1
FQ-03C7-piperazine5.28.110.5
FQ-04N-benzyl, C7-piperazine0.81.32.4

Proposed Research Area 2: Neuroprotective Agents for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need.[16] The pathophysiology of these diseases involves complex processes including oxidative stress, protein misfolding, and neuronal loss.[17] Certain heterocyclic compounds have shown promise as neuroprotective agents.[16] The unique electronic properties conferred by the 8-fluoro substituent could lead to compounds with the ability to modulate targets relevant to neurodegeneration, such as inhibiting protein aggregation or reducing oxidative stress.[18]

Experimental Workflow: Neuroprotection and Neurodegeneration

neuro_workflow cluster_synthesis Synthesis & Library Design cluster_invitro_neuro In Vitro Neuroprotection Assays cluster_bbb Blood-Brain Barrier Permeability cluster_invivo_neuro In Vivo Models synthesis Synthesis of Core Scaffold derivatization Analogue Synthesis (BBB permeability focus) synthesis->derivatization oxidative_stress Oxidative Stress Assays (e.g., H2O2 challenge) derivatization->oxidative_stress aggregation Protein Aggregation Inhibition (Aβ, α-synuclein) oxidative_stress->aggregation toxicity Neurotoxicity Assays (e.g., glutamate excitotoxicity) aggregation->toxicity pampa PAMPA-BBB Assay toxicity->pampa cell_based In Vitro Cell-Based BBB Models pampa->cell_based pk Brain Pharmacokinetics cell_based->pk behavioral Behavioral Models of Neurodegeneration pk->behavioral

Caption: Workflow for Neuroprotective Agent Evaluation.

Step-by-Step Experimental Protocols
  • Synthesis of Focused Library:

    • Synthesize analogues of 8-Fluoro-2,3-dihydroquinolin-4-one designed to have physicochemical properties amenable to crossing the blood-brain barrier (BBB), such as moderate lipophilicity and low molecular weight.

  • In Vitro Neuroprotection Assays:

    • Oxidative Stress Models: Use neuronal cell lines (e.g., SH-SY5Y) and challenge them with an oxidative insult (e.g., hydrogen peroxide or 6-hydroxydopamine). Assess the protective effect of the compounds using cell viability assays (e.g., MTT).

    • Protein Aggregation Assays: Investigate the ability of the compounds to inhibit or disaggregate amyloid-beta (Aβ) or alpha-synuclein fibrils using techniques like Thioflavin T fluorescence assays. 8-hydroxyquinoline derivatives have shown promise in this area.[19]

  • Blood-Brain Barrier (BBB) Permeability Assessment:

    • PAMPA-BBB Assay: Utilize a parallel artificial membrane permeability assay (PAMPA) to predict passive BBB penetration.

    • In Vitro BBB Models: Employ co-culture models of brain endothelial cells with astrocytes and pericytes to assess active transport and efflux.

  • In Vivo Efficacy Studies:

    • For compounds with promising in vitro activity and BBB permeability, conduct pharmacokinetic studies in rodents to determine brain exposure.

    • Evaluate efficacy in transgenic mouse models of Alzheimer's or Parkinson's disease, assessing behavioral outcomes and relevant biomarkers.

Proposed Research Area 3: Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria is a global health crisis.[20] While fluoroquinolones are a well-established class of antibiotics, resistance is widespread.[8][21] The novel substitution pattern of 8-Fluoro-2,3-dihydroquinolin-4-one could potentially overcome existing resistance mechanisms or exhibit activity against a different spectrum of pathogens.

Experimental Workflow: Antimicrobial Drug Discovery

antimicrobial_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_moa_antimicrobial Mechanism of Action cluster_safety Safety & Toxicity synthesis Core Scaffold Synthesis derivatization Library Synthesis synthesis->derivatization mic_screening MIC Determination (Gram-positive & Gram-negative) derivatization->mic_screening resistant_strains Screening against Resistant Strains (e.g., MRSA) mic_screening->resistant_strains gyrase_assay DNA Gyrase/Topoisomerase IV Inhibition resistant_strains->gyrase_assay bactericidal Bactericidal vs. Bacteriostatic Determination gyrase_assay->bactericidal cytotoxicity Mammalian Cell Cytotoxicity bactericidal->cytotoxicity in_vivo_tox In Vivo Toxicity Models cytotoxicity->in_vivo_tox

Caption: Workflow for Antimicrobial Agent Evaluation.

Step-by-Step Experimental Protocols
  • Synthesis of Derivatives:

    • Synthesize a library of 8-Fluoro-2,3-dihydroquinolin-4-one analogues, focusing on modifications known to influence antibacterial activity in other fluoroquinolones (e.g., C7-substituents).[22]

  • Antimicrobial Susceptibility Testing:

    • Determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using broth microdilution methods.[23]

    • Screen active compounds against multidrug-resistant strains, such as methicillin-resistant S. aureus (MRSA).[24][25]

  • Mechanism of Action Studies:

    • Assess the inhibition of bacterial DNA gyrase and topoisomerase IV using purified enzyme assays to determine if the compounds share the classical fluoroquinolone mechanism.

    • Perform time-kill assays to determine whether the compounds are bactericidal or bacteriostatic.

  • Safety and Toxicity Profiling:

    • Evaluate the cytotoxicity of promising antimicrobial compounds against mammalian cell lines (e.g., HepG2, HEK293) to assess their therapeutic index.

Hypothetical Antimicrobial Activity Data
CompoundC7-SubstituentS. aureus MIC (µg/mL)MRSA MIC (µg/mL)E. coli MIC (µg/mL)
FQ-01None> 64> 64> 64
FQ-05Piperazine8164
FQ-063-aminopyrrolidine242
Ciprofloxacin(Reference)0.540.25

Conclusion and Future Outlook

8-Fluoro-2,3-dihydroquinolin-4-one represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structural relationship to the well-validated quinolinone and fluoroquinolone drug classes provides a strong rationale for its investigation in oncology, neurodegeneration, and infectious diseases. The strategic placement of the 8-fluoro substituent offers the potential for novel biological activities and improved pharmacological properties. The experimental workflows outlined in this guide provide a comprehensive framework for academic and industrial researchers to unlock the therapeutic potential of this intriguing molecular scaffold.

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8-Fluoro-2,3-dihydroquinolin-4-one derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing 8-fluoro-2,3-dihydroquinolin-4-one derivatives. This scaffold is a cornerstone in medicinal chemistry, most notably forming the core of many life-saving fluoroquinolone antibiotics.[1][2] We will move beyond simple procedural lists to explore the underlying principles, mechanistic rationale, and practical considerations that inform the selection and execution of these synthetic routes.

The introduction of a fluorine atom, particularly at the C-6 position of the quinolinone ring, was a watershed moment in the development of antibacterial agents, leading to second-generation fluoroquinolones like norfloxacin with enhanced antimicrobial activity.[2] The 8-fluoro substitution, while less common, offers unique electronic properties that can modulate the biological activity and pharmacokinetic profile of the resulting compounds, making the synthesis of these specific derivatives a topic of significant interest.[3][4] These molecules are not only pivotal as drug intermediates but also serve as valuable tools in analytical, coordination, and electrochemistry.[5] This guide focuses on the formation of the dihydroquinolin-4-one ring system, a common precursor to the fully aromatic quinolin-4-one core.

Foundational Synthetic Strategies: The Classical Routes

The construction of the quinoline and quinolinone ring system is rooted in several classical, name-reaction-driven methodologies. Understanding these provides a crucial foundation for appreciating modern advancements.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely utilized method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-quinolinone form.[6][7] The strategy relies on the thermal cyclization of an anilidomethylenemalonate intermediate.

Causality and Mechanism: The reaction begins with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[8] This initial step is a nucleophilic substitution on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form the key intermediate. The critical, and often rate-limiting, step is the high-temperature intramolecular cyclization. This thermal electrocyclization requires significant energy (typically >250 °C) to overcome the activation barrier, leading to the formation of the quinoline ring.[7][8] Subsequent hydrolysis and decarboxylation can then yield the final 4-quinolinone structure.[6]

Key Considerations:

  • High Temperatures: The primary drawback is the harsh thermal conditions required for cyclization, which can lead to decomposition of sensitive substrates.[7]

  • Regioselectivity: With asymmetrically substituted anilines, cyclization can occur at either ortho position, potentially leading to a mixture of regioisomers. The reaction is most effective for anilines bearing meta-electron-donating groups.[6][7]

Workflow: General Mechanism of the Gould-Jacobs Reaction

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Cyclized Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Intermediate->Cyclized Heat (>250°C) - EtOH Final_Product 4-Quinolone Cyclized->Final_Product 1. Saponification 2. Decarboxylation

Caption: Key stages of the Gould-Jacobs reaction pathway.

The Conrad-Limpach-Knorr Synthesis

This method involves the condensation of anilines with β-ketoesters.[9][10] A key feature of this synthesis is its temperature-dependent regioselectivity, which allows for the selective formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).

Causality and Mechanism:

  • Kinetic Control (lower temp., <100°C): At lower temperatures, the reaction proceeds under kinetic control. The aniline's nitrogen attacks the more reactive keto-carbonyl of the β-ketoester, forming a Schiff base (enamine) intermediate. Subsequent acid-catalyzed thermal cyclization yields the 4-hydroxyquinoline product. This is the Conrad-Limpach pathway.[9][11]

  • Thermodynamic Control (higher temp., >140°C): At higher temperatures, the reaction favors the thermodynamically more stable product. The aniline attacks the less reactive ester-carbonyl, forming a β-keto acid anilide. Cyclization of this intermediate leads to the 2-hydroxyquinoline product. This is the Knorr variation.[9]

For the synthesis of 8-fluoro-2,3-dihydroquinolin-4-one precursors, the Conrad-Limpach conditions are paramount.

Protocol: Classical Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative [8]

This protocol describes a typical thermal procedure for the Gould-Jacobs reaction.

Materials:

  • Substituted Aniline (e.g., 2-fluoroaniline) (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle and temperature controller

Procedure:

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate via Thin Layer Chromatography (TLC).[8]

  • Solvent Addition: After the initial condensation is complete (as indicated by TLC), add the high-boiling solvent (e.g., Dowtherm A) to the reaction mixture.

  • Thermal Cyclization: Heat the mixture to a high temperature (typically 250-260 °C) and maintain it under reflux for 15-30 minutes. The quinoline product will often precipitate from the hot solution.[8]

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., ethanol or hexane) to remove the high-boiling solvent and any unreacted starting materials. The product can be further purified by recrystallization if necessary.

The Friedländer Annulation

The Friedländer synthesis is a direct and efficient method for forming quinoline derivatives through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[12][13]

Causality and Mechanism: Two primary mechanistic pathways are proposed.[12][14]

  • Route A (Aldol First): The reaction begins with an aldol condensation between the two carbonyl-containing starting materials, followed by dehydration. The resulting α,β-unsaturated carbonyl compound then undergoes intramolecular condensation between the amino group and the carbonyl, followed by a final dehydration to form the aromatic quinoline ring.[14]

  • Route B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-aminoaryl ketone/aldehyde and the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final product.[12][14]

A range of catalysts, including Brønsted acids (TFA, p-TsOH), Lewis acids, and iodine, can be employed to facilitate this transformation.[12][13]

Diagram: Mechanistic Pathways of the Friedländer Annulation

Friedlander cluster_A Route A cluster_B Route B Start 2-Aminoaryl Ketone + α-Methylene Carbonyl Aldol Aldol Adduct Start->Aldol Aldol Condensation Schiff Schiff Base Start->Schiff Imine Formation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated - H₂O Quinoline Quinoline Derivative Unsaturated->Quinoline Intramolecular Condensation - H₂O Cyclized_Aldol Cyclized Adduct Schiff->Cyclized_Aldol Intramolecular Aldol Reaction Cyclized_Aldol->Quinoline - H₂O

Caption: The two plausible reaction mechanisms of the Friedländer synthesis.

Modern and Efficient Synthetic Methodologies

While classical methods are foundational, modern organic synthesis prioritizes efficiency, milder conditions, and sustainability.

Transition-Metal-Catalyzed Synthesis

The use of transition metals (e.g., palladium, copper, iron) has revolutionized quinoline synthesis, enabling reactions to proceed under milder conditions with greater functional group tolerance.[15][16] These catalysts are instrumental in facilitating key bond-forming steps, such as C-C and C-N coupling and cyclization reactions.[16][17] For instance, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines.[18] Copper-catalyzed cascade reactions using simple anilines and alkynes have also been developed to produce highly substituted quinolines with excellent regioselectivity.[16]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating.[19][20] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve yields.[21][22] This technique has been successfully applied to classical reactions like the Gould-Jacobs synthesis, avoiding the need for extremely high-boiling solvents and prolonged heating times.[8][21] The efficiency of MAOS makes it highly suitable for accelerating drug discovery and library synthesis.[19]

Protocol: Microwave-Assisted Synthesis of 7-Mercaptobenzimidazolyl Fluoroquinolones [21]

This protocol illustrates the efficiency of microwave-assisted synthesis for modifying a fluoroquinolone core.

Materials:

  • (3S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[13][21]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (1.0 eq)

  • Substituted 2-mercaptobenzimidazole (1.1 eq)

  • Triethylamine adsorbed on silica gel

  • Microwave reactor vial (sealed)

  • Domestic or dedicated scientific microwave reactor

Procedure:

  • Preparation: In a microwave-safe vial, thoroughly mix the starting fluoroquinolone, the substituted 2-mercaptobenzimidazole, and triethylamine adsorbed on silica gel. The use of adsorbed base on a solid support facilitates a solvent-free reaction.[21]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for a short duration (e.g., 5 minutes) at a relatively low power (e.g., 100W).[21]

  • Work-up and Isolation: After irradiation, cool the vial to room temperature. The reaction mixture is typically worked up by dissolving it in a suitable solvent and purifying it using standard techniques like column chromatography or recrystallization.

  • Characterization: The structure of the final product is confirmed using spectroscopic methods such as IR, ¹H & ¹³C-NMR, and mass spectrometry.[21]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like substrate availability, desired substitution pattern, scalability, and tolerance for harsh conditions.

Synthetic Method Starting Materials Typical Conditions Advantages Limitations
Gould-Jacobs Reaction Anilines, Malonic EstersHigh Temp. (>250°C)[7]Robust, good for 4-hydroxyquinolines[6]Harsh conditions, potential for side reactions, regioselectivity issues[7]
Conrad-Limpach Anilines, β-KetoestersAcid/Base catalyst, ~100°CGood control for 4-hydroxyquinolines[9]Temperature-sensitive regioselectivity, can form 2-quinolones[9]
Friedländer Annulation 2-Aminoaryl Ketones/Aldehydes, α-Methylene CarbonylsAcid or Base catalyst[13]High convergence, straightforward[23]Requires pre-functionalized aniline precursors, potential regioselectivity issues[13]
Transition-Metal Catalysis Varies (e.g., Haloanilines, Alkynes)Metal catalyst (Pd, Cu, Fe), often mildHigh efficiency and selectivity, broad scope[16]Catalyst cost and toxicity, may require inert atmosphere
Microwave-Assisted Synthesis VariesMicrowave irradiationRapid reaction times, higher yields, green chemistry[21][22]Requires specialized equipment, scalability can be a challenge

Conclusion

The synthesis of 8-fluoro-2,3-dihydroquinolin-4-one derivatives is accessible through a variety of strategic pathways, from time-honored classical reactions to highly efficient modern methodologies. The Gould-Jacobs and Conrad-Limpach reactions provide reliable, if sometimes harsh, entries into the core 4-quinolinone structure. The Friedländer annulation offers a more convergent approach, while transition-metal catalysis and microwave-assisted synthesis represent the state-of-the-art, enabling milder conditions, faster reactions, and broader substrate scopes. For the drug development professional, a thorough understanding of the causality, advantages, and limitations of each method is essential for the rational design and efficient execution of synthetic campaigns targeting this medicinally vital heterocyclic scaffold.

References

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The Quinolinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets, serving as a versatile template for drug design. The quinolinone scaffold, a bicyclic heterocyclic system featuring a benzene ring fused to a pyridinone ring, stands as a paramount example of such a structure.[1][2][3] Its synthetic tractability and the capacity for functionalization at various positions have allowed for the creation of vast libraries of derivatives, leading to the discovery of potent therapeutic agents across numerous disease areas.[1][4][5]

This guide provides a comprehensive exploration of the biological significance of the quinolinone core. We will delve into its diverse pharmacological activities, elucidate the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and present foundational experimental protocols for its evaluation. The narrative is designed to bridge fundamental chemistry with applied pharmacology, offering field-proven insights for professionals engaged in drug discovery and development.

Chapter 1: The Chemical Foundation - Synthesis of the Quinolinone Core

The accessibility of the quinolinone scaffold is a primary driver of its widespread use. Several classic and modern synthetic strategies have been developed to construct this bicyclic core, each offering distinct advantages in terms of substrate scope and reaction conditions. The choice of synthetic route is a critical experimental decision, often dictated by the desired substitution pattern on the final molecule.

Classical Synthetic Routes

Historically, named reactions have been the cornerstone of quinolinone synthesis, primarily starting from aniline derivatives.

  • Gould-Jacobs Reaction: This is a key thermal cyclization method that begins with the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by cyclization at high temperatures to form the quinolinone ring.[6][7]

  • Conrad-Limpach Synthesis: This route involves the reaction of anilines with β-ketoesters. The reaction conditions (kinetic vs. thermodynamic control) can be modulated to selectively produce different isomers, a crucial consideration for targeting specific biological activities.[6]

  • Friedländer Synthesis: This reaction provides a direct route to substituted quinolines and quinolinones through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[8][9] The mechanism involves an initial aldol condensation followed by intramolecular cyclization and dehydration.[9]

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced more efficient and environmentally benign methods, often employing metal catalysis or novel reaction conditions.[6][10] These include copper-catalyzed annulation reactions, microwave-assisted syntheses, and one-pot multicomponent reactions that increase yield and reduce reaction times.[4][11]

G

Caption: Key classical pathways for the synthesis of the quinolinone scaffold.

Chapter 2: Antibacterial Activity - The Quinolone Legacy

Perhaps the most renowned application of the quinolinone scaffold is in the development of quinolone and fluoroquinolone antibiotics. These agents represent a major class of antibacterials that directly inhibit bacterial DNA synthesis.[12][13]

Mechanism of Action: Targeting Bacterial Topoisomerases

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and DNA topoisomerase IV.[13][14]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in decatenating replicated daughter chromosomes, allowing for cell division.

The drugs trap these enzymes in a complex with the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[13][15] This mechanism is distinct from most other antibiotic classes, making quinolones valuable for treating a wide range of infections.

G Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Complex Stable Quinolone-Enzyme-DNA Complex Formation DNA_Gyrase->DNA_Complex Topo_IV->DNA_Complex Replication_Block Replication Fork Blockage DNA_Complex->Replication_Block DSBs Double-Strand DNA Breaks DNA_Complex->DSBs Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DSBs->Cell_Death

Caption: Mechanism of action for quinolone antibiotics.

Structure-Activity Relationships (SAR)

Decades of research have established clear relationships between the chemical structure of quinolones and their antibacterial efficacy.[16][17][18] Modifications at specific positions on the quinolinone core are known to modulate the spectrum of activity, potency, and pharmacokinetic properties.[17][18]

PositionTypical SubstituentImpact on Biological Activity
N-1 Cyclopropyl, EthylEssential for antibacterial activity; cyclopropyl group confers significant activity against Gram-negative bacteria.[14][17]
C-5 AminoImproves overall potency.[18]
C-6 Fluorine (F)Key for the "fluoroquinolone" class; dramatically broadens the spectrum of activity and increases potency.[16][17]
C-7 Piperazine, AminopyrrolidineCrucial for potency and spectrum. Piperazine enhances activity against Gram-negative bacteria, while aminopyrrolidine improves Gram-positive coverage.[14][18]
C-8 Halogen (F, Cl), MethoxyAffects oral absorption and anaerobic activity. Methoxy groups can reduce phototoxicity.[14][18]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The cornerstone for evaluating a new antibacterial agent is determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The broth microdilution method is a standardized and trustworthy protocol for this purpose.[1]

Methodology: Broth Microdilution Assay

  • Compound Preparation: Prepare a stock solution of the test quinolinone derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration, typically 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Inoculation: Further dilute the standardized suspension and inoculate each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Causality Insight: This assay is self-validating through the use of controls. The choice of a standardized inoculum is critical because the final result is dependent on the initial bacterial density. A higher density might overwhelm the antibiotic, leading to an artificially high MIC.

Chapter 3: Anticancer Activity - A Scaffold for Oncology

The versatility of the quinolinone scaffold extends into oncology, where its derivatives have been shown to combat cancer through various mechanisms.[2][19][20] They can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[19][21]

Multi-Targeted Mechanisms of Action

Unlike their antibacterial counterparts, anticancer quinolinones do not have a single, universal mechanism. Their mode of action is highly dependent on the specific substitution pattern.

  • Topoisomerase II Inhibition: Similar to their antibacterial action, some quinolinone derivatives can target human topoisomerase II, an enzyme critical for managing DNA tangles during cell replication.[6][20] Drugs like doxorubicin, which contain a related quinone structure, function this way.[20]

  • Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Several quinolinone-based drugs, such as Lenvatinib and Bosutinib, are potent tyrosine kinase inhibitors that block signaling pathways essential for tumor growth and angiogenesis.[19][22]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for cell division. Some quinoline derivatives can inhibit the polymerization of tubulin, the building block of microtubules, leading to cell cycle arrest and apoptosis.[19][23]

FDA-Approved Quinolinone-Based Anticancer Drugs

The clinical success of the quinolinone scaffold is evident in the number of FDA-approved drugs for various cancers.[22]

Drug NamePrimary Target(s)Approved Indications (Examples)
Lenvatinib VEGFR, FGFR, PDGFRα, RET, KITThyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[22]
Bosutinib Src, AblChronic Myeloid Leukemia (CML)[22]
Cabozantinib MET, VEGFR, AXLThyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[22]
Capmatinib METNon-Small Cell Lung Cancer (NSCLC)[22]
Experimental Protocol: Assessing Cytotoxicity

The initial step in evaluating a potential anticancer compound is to assess its cytotoxicity against cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.[24]

Methodology: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinolinone test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: After incubation (2-4 hours), add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting viability against compound concentration.

Causality Insight: This assay directly links metabolic activity to cell viability. A reduction in the purple color is a direct measure of the compound's ability to kill cells or inhibit their proliferation. The choice of cell line is crucial as different cancers have different sensitivities.

Chapter 4: Expanding the Therapeutic Horizon

Beyond antibacterial and anticancer applications, the quinolinone scaffold has demonstrated significant potential in other therapeutic areas, underscoring its privileged nature.

  • Antiviral Activity: The quinolinone drug Elvitegravir is an FDA-approved HIV-1 integrase inhibitor.[6] It prevents the viral DNA from integrating into the host cell's genome, a critical step in the HIV replication cycle.[6][25]

  • Central Nervous System (CNS) Activity: The ability of some quinolinone derivatives to cross the blood-brain barrier has opened avenues for treating neurodegenerative diseases like Alzheimer's.[1][26][27] They have been investigated as multifunctional ligands targeting processes like amyloid-β aggregation, oxidative stress, and neuroinflammation.[28][29]

  • Cardiovascular and Anti-inflammatory Effects: Certain quinolinone-3-carboxamides have been shown to bind to pro-inflammatory S100 proteins, attenuating features of accelerated atherosclerosis in preclinical models.[30] This highlights a potential role in treating inflammatory-driven cardiovascular diseases.

Conclusion and Future Perspectives

The quinolinone scaffold is a testament to the power of a privileged structure in drug discovery. From the life-saving impact of fluoroquinolone antibiotics to the targeted precision of kinase inhibitors in oncology, its derivatives have profoundly influenced modern medicine.[23][31] The synthetic versatility of the core allows chemists to meticulously tune its properties, addressing challenges like drug resistance and off-target toxicity.[4][32]

Future research will likely focus on developing novel quinolinone hybrids, combining the scaffold with other pharmacophores to create multi-target ligands with enhanced efficacy and novel mechanisms of action.[4][33] As our understanding of complex diseases deepens, the architectural elegance and proven biological relevance of the quinolinone scaffold will ensure it remains a central and invaluable tool for drug development professionals for years to come.

References

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  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (2020). ResearchGate. [Link]

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  • On the mechanism of action of quinolone drugs. (1993). PubMed. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society. [Link]

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  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. [Link]

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Sources

introduction to fluorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluorinated Heterocyclic Compounds: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful tactics in modern medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of fluorinated heterocyclic compounds, intended for researchers, scientists, and professionals in drug development. We will explore the profound influence of fluorine on molecular properties, delve into the principal synthetic methodologies for accessing these structures, detail critical characterization techniques, and survey their applications through key case studies. This document is structured to provide not just procedural knowledge, but also the causal reasoning behind experimental choices, grounding the science in both theory and field-proven application.

The Strategic Imperative for Fluorine in Heterocyclic Chemistry

Heterocyclic moieties are ubiquitous in nature and form the structural core of a vast majority of bioactive compounds and approved pharmaceuticals.[1][2] Their rich chemical diversity and ability to engage in a multitude of interactions with biological targets make them privileged scaffolds.[3][4] Independently, the field of organofluorine chemistry has demonstrated that the introduction of fluorine—the most electronegative element—can dramatically and often beneficially alter the properties of an organic molecule.[2][5][6]

The fusion of these two dominant fields offers a synergistic approach to molecular design.[1][7] By introducing fluorine into a heterocyclic framework, chemists can fine-tune a molecule's physicochemical and pharmacokinetic profiles with a level of precision that is difficult to achieve otherwise. The rationale for this strategy is rooted in the unique and powerful properties of the fluorine atom.

Key Physicochemical Impacts of Fluorination:

PropertyConsequence of FluorinationRationale & Causality
Metabolic Stability Increased resistance to metabolic degradation.[4][8]The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~110 kcal/mol). This makes it highly resistant to cleavage by metabolic enzymes, such as Cytochrome P450s, thereby blocking common sites of metabolism and increasing the drug's half-life.[2][4]
Basicity (pKa) Reduction in the basicity of nearby nitrogen atoms.[8][9]Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density on adjacent atoms, making lone pairs on nitrogen less available for protonation, thus lowering the pKa.[1] This is critical for modulating solubility and cell permeability, as a lower pKa can reduce unwanted ionization at physiological pH.
Lipophilicity General increase in lipophilicity (LogP).[4][7]While fluorine itself is not lipophilic, its substitution for hydrogen often increases a molecule's overall lipophilicity. This can enhance membrane permeability and improve a drug's ability to cross biological barriers like the blood-brain barrier.[8][9]
Conformation Can induce specific conformational preferences.[9][10]The small van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å), allowing it to act as a steric mimic.[9] However, strong stereoelectronic effects, such as hyperconjugation involving the C-F bond, can stabilize specific rotamers or ring conformations, effectively "locking" the molecule into a more bioactive shape.[3][11]
Binding Affinity Can enhance binding to protein targets.[8]The polarized C-F bond can engage in favorable, non-covalent interactions within a protein's binding pocket, including dipole-dipole, dipole-quadrupole, and even weak hydrogen bonding interactions.[2][8]

Synthetic Strategies: Accessing Fluorinated Heterocycles

The synthesis of fluorinated heterocycles presents unique challenges, as traditional fluorination methods can be harsh and incompatible with the functional groups often present in complex heterocyclic systems.[1][7] The choice of strategy is a critical decision, typically falling into two major categories: the "building block" approach or "late-stage fluorination."

G start Initiate Synthesis of Fluorinated Heterocycle strategy Strategic Decision Point: How to Introduce Fluorine? start->strategy building_block Building Block Approach strategy->building_block High Reliability Needed late_stage Late-Stage Fluorination strategy->late_stage Analogue Library Needed bb_desc Use pre-fluorinated starting materials. Incorporate the heterocycle around them. building_block->bb_desc bb_pros Pros: - Reliable & High Yield - Well-established chemistry building_block->bb_pros bb_cons Cons: - Less flexible for analogue synthesis - Requires specific starting materials building_block->bb_cons ls_desc Introduce fluorine onto a pre-formed heterocyclic scaffold. late_stage->ls_desc ls_pros Pros: - Ideal for medicinal chemistry (SAR) - Rapid access to analogues late_stage->ls_pros ls_cons Cons: - Challenging regioselectivity - Potential for harsh conditions late_stage->ls_cons

Caption: Decision workflow for fluorination strategy.
Late-Stage Fluorination: The Medicinal Chemist's Choice

This approach is highly valued in drug discovery as it allows for the rapid generation of fluorinated analogues from a common, non-fluorinated precursor, enabling systematic structure-activity relationship (SAR) studies.[12]

This method is suitable for electron-rich heterocycles (e.g., indoles, pyrroles). It involves the use of reagents that act as an "F+" source.

  • Key Reagents: The most common and user-friendly electrophilic fluorinating agents are N-fluoro-benzenesulfonimide (NFSI) and Selectfluor®.[5][13] These are stable, crystalline solids that are safer to handle than elemental fluorine.

  • Causality of Choice: The choice between reagents often depends on the substrate's reactivity and the desired reaction conditions. Selectfluor is a more powerful fluorinating agent, while NFSI is sometimes used for more sensitive substrates. The reaction mechanism typically involves the attack of the electron-rich position of the heterocycle on the electrophilic nitrogen-fluorine bond.

  • Challenge: The primary challenge is controlling regioselectivity, especially in heterocycles with multiple nucleophilic sites. The reaction conditions (solvent, temperature) must be carefully optimized to favor fluorination at the desired position.

This strategy is used for electron-deficient heterocycles (e.g., pyridines, pyrimidines) that are activated towards nucleophilic aromatic substitution (SNAr).

  • Key Reagents: Anhydrous fluoride salts such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF) are used as the nucleophile.

  • Causality of Choice: The reaction requires a good leaving group (e.g., -Cl, -NO₂) ortho or para to an electron-withdrawing group on the ring. The high energy barrier for C-F bond formation means these reactions often require high temperatures and aprotic polar solvents (e.g., DMSO, DMF) to enhance the nucleophilicity of the fluoride ion.[1]

This is an emerging and highly sought-after transformation that avoids the need for pre-functionalized substrates.[5]

  • Methodology: These reactions are often mediated by transition metals, such as palladium, which can selectively activate a C-H bond.[12] The metal catalyst facilitates the formation of a C-F bond from an electrophilic fluorine source.

  • Causality of Choice: This method is chosen when other functionalization strategies are not feasible or for streamlining synthetic routes. The choice of catalyst and directing group is critical for achieving high regioselectivity.[5][14]

The Building Block Approach: A Robust Alternative

This strategy involves using readily available, simple fluorinated molecules as starting materials and constructing the heterocyclic ring around them.[2][15] While less flexible for SAR studies, it is often more robust, scalable, and predictable.

  • Key Methodologies: Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are particularly powerful.[16] For example, a fluorinated dipolarophile can react with a 1,3-dipole to construct a five-membered fluorinated heterocycle in a stereochemically controlled manner.

  • Causality of Choice: This approach is preferred for large-scale synthesis or when the desired fluorine substitution pattern is difficult to achieve via late-stage methods. The presence of electron-withdrawing fluoroalkyl groups often enhances the reactivity of substrates in these cycloaddition reactions.[16]

Experimental Protocol: Electrophilic Fluorination of an Indole Derivative

This protocol describes a representative late-stage electrophilic fluorination, a common task in a medicinal chemistry lab. It is designed as a self-validating system, including steps for reaction setup, monitoring, workup, and purification.

Objective: To synthesize 2-fluoro-1-methyl-1H-indole from 1-methyl-1H-indole.

Materials:

  • 1-methyl-1H-indole (1.0 mmol, 131 mg)

  • Selectfluor® (1.1 mmol, 390 mg)

  • Acetonitrile (CH₃CN), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole (131 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous acetonitrile (10 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a single portion, add Selectfluor® (390 mg, 1.1 mmol) to the stirred solution. Rationale: Adding the fluorinating agent at a low temperature helps to control the reaction's exothermicity and can improve selectivity.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:EtOAc eluent. The product should have a slightly higher Rf than the starting material. Self-Validation: The disappearance of the starting material spot confirms the reaction is proceeding.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL). Rationale: The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 98:2 Hexanes:EtOAc).

  • Characterization: Collect the fractions containing the desired product and concentrate to yield 2-fluoro-1-methyl-1H-indole as a colorless oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Characterization and Analysis

The successful synthesis of a fluorinated heterocycle must be confirmed with rigorous analytical techniques. Due to the unique nuclear properties of fluorine, NMR spectroscopy is an exceptionally powerful tool.

¹⁹F NMR Spectroscopy: The Definitive Tool

¹⁹F NMR is the primary method for characterizing organofluorine compounds for several reasons:[17]

  • 100% Natural Abundance: The ¹⁹F nucleus is the only naturally occurring isotope of fluorine, making the technique highly sensitive.

  • Wide Chemical Shift Range: The chemical shifts span a range of over 400 ppm, providing excellent signal dispersion and reducing the likelihood of peak overlap.[18]

  • No Background Signal: Endogenous biological molecules do not contain fluorine, meaning that in biological or environmental samples, any ¹⁹F signal is from the compound of interest.[17]

Typical ¹⁹F NMR Chemical Shift Ranges (relative to CFCl₃):

Fluorine EnvironmentTypical Chemical Shift (δ, ppm)
Aryl-F-100 to -160
Aliphatic C-F-170 to -250
-CF₂--90 to -140
-CF₃-60 to -80
-OCF₃-55 to -60

Data compiled from various sources, including[18].

Furthermore, the coupling between ¹⁹F and other nuclei (¹H, ¹³C) provides invaluable structural information. The magnitude of J-coupling constants can help determine the relative positions of atoms in the molecule.[17]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. The fragmentation of fluorinated compounds can be distinct from their hydrocarbon analogues, often showing characteristic losses of fluorine-containing fragments.[19] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Computational Chemistry

In silico methods are increasingly vital for both predicting and rationalizing the properties of fluorinated heterocycles.

  • Property Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts with high accuracy, aiding in structure elucidation.[18]

  • Interaction Analysis: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) methods help researchers understand how fluorination affects ligand binding to a protein target and can guide rational drug design.[20][21][22] A significant challenge in this area is the development of accurate force fields that can correctly model the unique electronic nature of the C-F bond.[20][21]

Applications in Drug Discovery and Beyond

The theoretical benefits of incorporating fluorine into heterocycles have been validated by numerous successful commercial products. Approximately 20% of all pharmaceuticals and 50% of agrochemicals contain fluorine.[1][5]

Caption: Key fluorinated feature of the blockbuster drug Fluoxetine.
Case Studies: FDA-Approved Drugs
  • Favipiravir (Avigan): An antiviral drug used to treat influenza, Favipiravir is a fluorinated pyrazinecarboxamide derivative.[1] The fluorine atom at the 6-position is crucial for its biological activity. It enhances the compound's ability to be recognized and processed by viral RNA polymerase, leading to the termination of viral replication.

  • Linezolid (Zyvox): An oxazolidinone antibiotic, Linezolid contains a fluorinated phenyl ring. The fluorine atom enhances its oral bioavailability and contributes to its binding affinity to the bacterial ribosome, inhibiting protein synthesis.[2]

  • Sitagliptin (Januvia): A drug used to treat type 2 diabetes, Sitagliptin features a trifluoromethyl group and a fluorine atom on a triazolopiperazine scaffold. These fluorine substituents are critical for its potency and selectivity as a DPP-4 inhibitor, and they contribute to its excellent pharmacokinetic profile by improving metabolic stability.

Agrochemicals and PET Imaging

In agrochemicals, fluorinated heterocycles are used as highly effective fungicides, herbicides, and insecticides.[23][24] The enhanced metabolic stability provided by fluorine leads to greater persistence and efficacy in the field.[15]

Additionally, the positron-emitting isotope ¹⁸F is widely used in Positron Emission Tomography (PET). ¹⁸F-labeled heterocyclic molecules are designed as radiotracers to visualize and quantify biological processes in vivo, playing a critical role in medical diagnostics, particularly in oncology and neurology.[8][9][10]

Future Directions and Challenges

The field of fluorinated heterocyclic chemistry continues to evolve rapidly. Key areas of future development include:

  • Greener Fluorination Methods: A move away from stoichiometric, heavy-metal-based reagents towards more sustainable catalytic and electrochemical methods.[14][25]

  • Biocatalysis: Harnessing the power of enzymes, such as fluorinases, to perform highly selective C-F bond formations under mild, environmentally benign conditions.[26][27] This remains a significant but highly rewarding challenge.

  • Improved Predictive Models: Enhancing computational tools to more accurately predict the multifaceted effects of fluorination on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, reducing the trial-and-error nature of drug discovery.[21][22]

The strategic application of fluorine will undoubtedly remain a cornerstone of molecular design for the foreseeable future, and the continued development of novel synthetic and analytical tools will further empower scientists to create the next generation of advanced therapeutics and agrochemicals.

References

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Zhang, C. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry.
  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules.
  • Haufe, G. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Beilstein Journal of Organic Chemistry.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
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  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Wadhwa, T., & Remucal, C. K. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
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  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
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  • Fujiwara, T., & O'Hagan, D. (2014). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry.
  • Various Authors. (n.d.). Emerging fluorination methods in organic chemistry relevant for life science application.
  • El-Shehry, M. F. (2011). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • Nenajdenko, V. G. (Ed.). (n.d.).
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  • MDPI. (n.d.). Special Issue: Organofluorine Chemistry: Recent Advances. Organics.
  • Reagen, W. K., et al. (2000). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Environmental Science & Technology.
  • Sirimulla, S., et al. (2014). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
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8-Fluoro-2,3-dihydroquinolin-4-one safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 8-Fluoro-2,3-dihydroquinolin-4-one

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 8-Fluoro-2,3-dihydroquinolin-4-one (CAS No: 38470-28-9). As a fluorinated quinolinone derivative, this compound serves as a valuable building block in medicinal chemistry and synthetic organic chemistry.[1][2] Its unique structure presents specific hazards that demand rigorous adherence to safety protocols. This guide is designed to instill a deep understanding of the risks involved and to provide actionable, field-proven methodologies to ensure personnel safety and environmental protection.

8-Fluoro-2,3-dihydroquinolin-4-one is a compound with a significant hazard profile that must be fully understood before any handling occurs. The primary risks are not limited to acute exposure but also include severe chronic and environmental effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.

Table 1: GHS Hazard Summary for 8-Fluoro-2,3-dihydroquinolin-4-one

Hazard Class Pictogram Signal Word Hazard Statement Key References
Acute Toxicity, Oral (Category 3)

Danger H301: Toxic if swallowed.[3][4]
Serious Eye Damage (Category 1)

Danger H318: Causes serious eye damage.[4][5]
Skin Sensitization (Category 1)

Warning H317: May cause an allergic skin reaction.[4]
Reproductive Toxicity (Category 1B)

Danger H360: May damage fertility or the unborn child.[4]
Hazardous to the Aquatic Environment, Chronic (Category 1)

Warning H410: Very toxic to aquatic life with long lasting effects.[4]
In-Depth Toxicological Rationale
  • Acute Oral Toxicity (H301): The classification as "Toxic if swallowed" signifies a high degree of danger.[3][4] Ingestion of even small quantities can lead to severe health consequences or fatality. This high toxicity is the primary driver for the strict prohibition of eating, drinking, or smoking in the laboratory and mandates immediate, urgent medical intervention upon ingestion.[3]

  • Serious Eye Damage (H318): This is not mere irritation; it indicates a risk of irreversible damage, including blindness.[4][5] The chemical nature of the compound can cause severe corneal injury. This causality necessitates the mandatory use of sealed chemical goggles, as standard safety glasses do not provide sufficient protection against dust particles or splashes.

  • Reproductive Toxicity (H360): The potential to damage fertility or a developing fetus is a significant long-term hazard.[4] This risk may not be immediately apparent after exposure. The mechanism underscores the critical importance of engineering controls like fume hoods to minimize any possible inhalation or absorption, especially for personnel of reproductive age. All handling must be conducted with the assumption that any exposure could have lasting consequences.

  • Environmental Hazard (H410): The high toxicity to aquatic life with long-lasting effects means that improper disposal can cause significant, persistent damage to ecosystems.[4] This is why the compound must be treated as hazardous waste and never be allowed to enter drains or waterways.[6]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous PPE protocols, is essential for safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 8-Fluoro-2,3-dihydroquinolin-4-one is a certified chemical fume hood. All procedures that involve the solid material (weighing, transferring) or its solutions must be performed within a fume hood to contain dust and potential vapors at the source, preventing inhalation and systemic exposure. The ventilation system must be adequate to maintain low background levels of the chemical in the lab environment.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and must be selected to provide comprehensive protection.

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Use chemically resistant, impervious gloves (e.g., nitrile). Always check the manufacturer's specifications for breakthrough time and permeation rate. Dispose of gloves immediately after handling the compound or if contamination is suspected.

    • Body Protection: A flame-resistant lab coat, full-length trousers, and closed-toe shoes are mandatory. For handling larger quantities, impervious clothing or a chemical-resistant apron may be required.[5]

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup where dust generation is unavoidable, a full-face respirator with P3 (high-efficiency particulate) filters is required.[4] All respirator use must be in accordance with a formal respiratory protection program.

PPE_Selection_Workflow start Task: Handling 8-Fluoro-2,3-dihydroquinolin-4-one fume_hood Is the task performed in a certified fume hood? start->fume_hood weighing Does the task involve weighing or transferring solid? fume_hood->weighing Yes respirator Add Full-Face Respirator with P3 Filters fume_hood->respirator No splash_risk Is there a significant splash risk? weighing->splash_risk Yes base_ppe Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat weighing->base_ppe No (Solution only) splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Final PPE Assembled base_ppe->end_ppe respirator->weighing face_shield->base_ppe Emergency_Response_Flowchart start Emergency Event event_type What is the nature of the emergency? start->event_type spill Chemical Spill event_type->spill Spill exposure Personnel Exposure event_type->exposure Exposure spill_size Is the spill large or unmanageable? spill->spill_size exposure_route What was the route of exposure? exposure->exposure_route evacuate Evacuate Area Call Emergency Response spill_size->evacuate Yes small_spill Small, manageable spill spill_size->small_spill No spill_protocol Follow Spill Cleanup Protocol: 1. Alert others 2. Don full PPE (incl. respirator) 3. Cover with inert absorbent 4. Collect in sealed container 5. Decontaminate area small_spill->spill_protocol skin_contact Skin/Eye Contact exposure_route->skin_contact Skin/Eye inhalation Inhalation exposure_route->inhalation Inhalation ingestion Ingestion exposure_route->ingestion Ingestion skin_aid Skin: Remove clothing, wash with soap & water for 15 min. Eyes: Flush with water for 15 min, holding eyelids open. skin_contact->skin_aid inhalation_aid Move to fresh air. If breathing is difficult, give oxygen. inhalation->inhalation_aid ingestion_aid Rinse mouth. DO NOT induce vomiting. ingestion->ingestion_aid seek_medical Seek Immediate Medical Attention. Bring SDS. skin_aid->seek_medical inhalation_aid->seek_medical ingestion_aid->seek_medical

Caption: Decision-making flowchart for emergency situations.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large. [7]2. Control: Prevent further spillage if it is safe to do so. Ensure adequate ventilation. [5]3. Containment: Wearing full PPE (including respiratory protection), cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. [8]Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal. [7]Use non-sparking tools.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.

First-Aid Measures
  • If Swallowed: Rinse mouth with water. Do not induce vomiting. [3]Never give anything by mouth to an unconscious person. Get emergency medical help immediately. [3]* In Case of Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. [3][5]Remove contact lenses if present and easy to do. Call an ophthalmologist immediately. [4]* In Case of Skin Contact: Take off contaminated clothing immediately. [3]Wash the affected area with soap and plenty of water. Consult a doctor if irritation or a rash develops. [3][4]* If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. [3]Consult a doctor immediately.

Waste Disposal Considerations

All waste containing 8-Fluoro-2,3-dihydroquinolin-4-one must be treated as hazardous.

  • Collection: Collect waste material, including contaminated absorbents and disposable PPE, in suitable, closed, and clearly labeled containers.

  • Disposal: Dispose of the waste through a licensed and approved waste disposal company. [4][6]The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. [7]* Prohibition: Do not let the product enter drains, soil, or any water sources due to its high and long-lasting aquatic toxicity. [4][6]

Physicochemical Data

Table 2: Properties of 8-Fluoro-2,3-dihydroquinolin-4-one

PropertyValueReference
CAS Number 38470-28-9[3][9]
Molecular Formula C₉H₈FNO[9]
Molecular Weight 165.16 g/mol [9]
Appearance Beige to light-colored solid (based on related compounds)[7]
Melting Point 278 - 282 °C (for related 8-Fluoro-4-hydroxyquinoline)[7]
Boiling Point 316.6 ± 22.0 °C (Predicted)[7]
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place[9]

References

  • GHS 11 (Rev.11) SDS for 8-Fluoro-2,3-dihydroquinolin-4-one. XiXisys.

  • Safety Data Sheet for 8-FLUORO-4-HYDROXYQUINOLINE. ECHEMI.

  • Safety Data Sheet for 8-FLUORO-4-HYDROXYQUINOLINE. ChemicalBook.

  • Safety Data Sheet. Sigma-Aldrich. (Note: This is a representative SDS for a compound with a similar hazard profile, illustrating the required precautions).

  • Safety Data Sheet. Sigma-Aldrich. (Note: Representative SDS).

  • Safety Data Sheet for 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Apollo Scientific.

  • Safety Data Sheet. (General chemical handling).

  • Safety Data Sheet. Fisher Scientific. (Representative SDS).

  • Safety Data Sheet for 8-Fluoroisoquinoline. ECHEMI.

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate.

  • Safety Data Sheet. Fisher Scientific. (Representative SDS).

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.

  • 8-Fluoro-1,2,3,4-Tetrahydroquinoline SDS. sds-search.com.

  • Product Information for 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. BLDpharm.

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Center for Biotechnology Information (PMC).

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Center for Biotechnology Information (PMC).

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An In-depth Technical Guide to the Spectral Data of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectral data for 8-Fluoro-2,3-dihydroquinolin-4-one, a molecule of significant interest in medicinal chemistry and materials science. As a fluorinated quinolinone, its structural elucidation through spectroscopic methods is paramount for researchers in drug development and related fields. This document is structured to provide not only the anticipated spectral characteristics but also the underlying scientific principles and practical experimental considerations for its analysis.

Introduction to 8-Fluoro-2,3-dihydroquinolin-4-one

8-Fluoro-2,3-dihydroquinolin-4-one belongs to the class of fluorinated quinolones, which are known for their diverse biological activities. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making it a common strategy in drug design.[1] A thorough understanding of its spectral signature is the first step in its application and further development.

Chemical Structure:

Caption: Chemical structure of 8-Fluoro-2,3-dihydroquinolin-4-one.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For 8-Fluoro-2,3-dihydroquinolin-4-one, we can predict the chemical shifts and coupling patterns based on the electronic effects of the substituents and the geometry of the dihydro-ring.

Anticipated ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H on N1~8.0-9.0br s-The N-H proton of the amide is expected to be a broad singlet and downfield due to the electron-withdrawing effect of the adjacent carbonyl group and potential hydrogen bonding.
H-5~7.8-8.0ddJ(H5,H6) = ~8.0, J(H5,H7) = ~1.5This proton is ortho to the carbonyl group, which is strongly deshielding, thus it will appear at a low field.
H-6~7.0-7.2tJ(H6,H5) = ~8.0, J(H6,H7) = ~8.0This proton is meta to the fluorine and ortho and para to other substituents, leading to a triplet-like appearance.
H-7~6.8-7.0dddJ(H7,H6) = ~8.0, J(H7,F8) = ~10.0, J(H7,H5) = ~1.5This proton is ortho to the fluorine atom, which will cause a significant deshielding effect and a characteristic doublet of doublets of doublets due to coupling with H6, the fluorine atom, and a smaller coupling to H5.
H-2~3.5-3.7tJ(H2,H3) = ~7.0These methylene protons are adjacent to the nitrogen atom and will appear as a triplet.
H-3~2.7-2.9tJ(H3,H2) = ~7.0These methylene protons are adjacent to the carbonyl group and will appear as a triplet, slightly upfield from the H-2 protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 8-Fluoro-2,3-dihydroquinolin-4-one in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. A key feature will be the observation of carbon-fluorine couplings, which are invaluable for confirming the position of the fluorine substituent.

Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C-4 (C=O)~195-200³J(CF) = ~2-4The carbonyl carbon is expected at a very low field. A small three-bond coupling to fluorine may be observed.
C-8 (C-F)~155-160¹J(CF) = ~240-250The carbon directly attached to fluorine will be significantly downfield and will exhibit a large one-bond C-F coupling constant.[2]
C-8a~140-145²J(CF) = ~10-15This carbon is two bonds away from the fluorine and will show a smaller coupling.
C-5~130-135⁴J(CF) = ~1-3Aromatic carbon ortho to the carbonyl.
C-7~125-130²J(CF) = ~20-25Aromatic carbon ortho to the fluorine, showing a significant two-bond coupling.
C-4a~120-125³J(CF) = ~5-8Aromatic carbon meta to the fluorine.
C-6~115-120⁴J(CF) = ~1-3Aromatic carbon para to the fluorine.
C-2~40-45-Methylene carbon adjacent to nitrogen.
C-3~30-35-Methylene carbon adjacent to the carbonyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation delay: 2.0 s.

    • Spectral width: 0 to 220 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can further support the structural assignment.

Anticipated MS Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 165.06. The molecular ion peak is expected to be reasonably intense.

  • Key Fragmentations:

    • [M-CO]⁺˙ (m/z = 137): Loss of a neutral carbon monoxide molecule via a retro-Diels-Alder type fragmentation is a common pathway for such cyclic ketones.

    • [M-H]⁺ (m/z = 164): Loss of a hydrogen radical.

    • [M-C₂H₄]⁺˙ (m/z = 137): Loss of ethylene from the dihydro-ring.

    • Fragments corresponding to the fluorinated aromatic portion of the molecule.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC or LC inlet.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated IR Data (KBr Pellet or Thin Film):

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, SharpN-H stretch (secondary amide)
~3000-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch
~1680-1700Strong, SharpC=O stretch (conjugated ketone)[3]
~1600, ~1480Medium-StrongAromatic C=C stretches
~1200-1300StrongC-N stretch
~1100-1200StrongC-F stretch[4]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the compound in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Comprehensive Spectral Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification synthesis Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI and/or ESI) purification->ms ir IR Spectroscopy purification->ir data_integration Integration of All Spectral Data nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Confirmation of Structure and Purity data_integration->structure_confirmation

Sources

Methodological & Application

Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Quinolinone Scaffold

The 2,3-dihydroquinolin-4-one core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The strategic introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of these molecules. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profile of drug candidates. 8-Fluoro-2,3-dihydroquinolin-4-one serves as a crucial building block for the synthesis of more complex pharmaceutical agents, including potential antibacterial, anticancer, and anti-inflammatory drugs. This document provides a comprehensive guide for the synthesis of this valuable compound, detailing a robust and reproducible two-step protocol designed for researchers and professionals in drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor molecule, N-(2-fluorophenyl)-β-alanine, via a Michael addition. The subsequent and final step is an intramolecular Friedel-Crafts acylation to effect the cyclization and formation of the target quinolinone. This strategy is logical and relies on well-established reaction mechanisms, ensuring a high likelihood of success.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 2-Fluoroaniline 2-Fluoroaniline N-(2-fluorophenyl)-β-alanine N-(2-fluorophenyl)-β-alanine 2-Fluoroaniline->N-(2-fluorophenyl)-β-alanine + Acrylic_Acid Acrylic Acid Acrylic_Acid->N-(2-fluorophenyl)-β-alanine Precursor N-(2-fluorophenyl)-β-alanine Target 8-Fluoro-2,3-dihydroquinolin-4-one Precursor->Target Cyclization Cyclizing_Agent Eaton's Reagent (P₂O₅ in CH₃SO₃H) Cyclizing_Agent->Target

Figure 1: Overall synthetic workflow for 8-Fluoro-2,3-dihydroquinolin-4-one.

Part 1: Synthesis of N-(2-fluorophenyl)-β-alanine

The initial step in this synthesis is the formation of the β-amino acid precursor. This is accomplished through a conjugate addition (Michael reaction) of 2-fluoroaniline to acrylic acid. This reaction is typically straightforward, with the nucleophilic amine attacking the β-position of the α,β-unsaturated carbonyl compound.

Mechanism of Michael Addition

The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electron-deficient β-carbon of acrylic acid. This is followed by proton transfer to generate the stable N-(2-fluorophenyl)-β-alanine product. The reaction is generally self-catalyzed or can be promoted by the acidic nature of the carboxylic acid.

G cluster_step1 Mechanism of Michael Addition Reactants 2-Fluoroaniline + Acrylic Acid Transition_State Nucleophilic Attack Reactants->Transition_State Intermediate Zwitterionic Intermediate Transition_State->Intermediate Proton Transfer Product N-(2-fluorophenyl)-β-alanine Intermediate->Product

Figure 2: Simplified mechanism of the Michael addition reaction.

Experimental Protocol: Synthesis of N-(2-fluorophenyl)-β-alanine
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Fluoroaniline111.1211.1 g0.1
Acrylic Acid72.067.2 g0.1
Water18.02100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroaniline (11.1 g, 0.1 mol) and water (100 mL).

  • Stir the mixture to form a suspension.

  • Slowly add acrylic acid (7.2 g, 0.1 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold water.

  • If no precipitate forms, or to increase the yield, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified N-(2-fluorophenyl)-β-alanine in a vacuum oven. The expected yield is typically in the range of 70-85%.

Part 2: Intramolecular Friedel-Crafts Acylation

The final step is the cyclization of N-(2-fluorophenyl)-β-alanine to form the desired 8-Fluoro-2,3-dihydroquinolin-4-one. This is an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones. The reaction is promoted by a strong acid, which acts as both a catalyst and a dehydrating agent. While polyphosphoric acid (PPA) is a classic choice, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is often a superior alternative, offering milder reaction conditions and improved yields.[1][2]

Mechanism of Cyclization with Eaton's Reagent

Eaton's reagent activates the carboxylic acid group, facilitating the formation of a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the activating amino group, leading to the formation of the new six-membered ring. A subsequent deprotonation re-aromatizes the ring and yields the final product. The fluorine atom at the 2-position of the aniline starting material directs the cyclization to the C6 position, resulting in the desired 8-fluoro substitution on the quinolinone ring.

G cluster_step2 Mechanism of Intramolecular Friedel-Crafts Acylation Precursor N-(2-fluorophenyl)-β-alanine Activation Activation with Eaton's Reagent Precursor->Activation Acylium_Ion Acylium Ion Intermediate Activation->Acylium_Ion Cyclization Electrophilic Aromatic Substitution Acylium_Ion->Cyclization Sigma_Complex Sigma Complex Cyclization->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 8-Fluoro-2,3-dihydroquinolin-4-one Deprotonation->Product

Figure 3: Simplified mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one
Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-fluorophenyl)-β-alanine183.179.15 g0.05
Eaton's Reagent (7.7 wt% P₂O₅ in CH₃SO₃H)-100 g-
Ice-water-500 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-3 x 100 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 weight ratio under an inert atmosphere, with cooling to manage the exothermic reaction.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add N-(2-fluorophenyl)-β-alanine (9.15 g, 0.05 mol).

  • Add Eaton's reagent (100 g) to the flask and stir the mixture at 80-90 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the warm reaction mixture onto crushed ice (approximately 500 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 8-Fluoro-2,3-dihydroquinolin-4-one can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

  • Dry the final product under vacuum. The expected yield is typically in the range of 65-80%.

Characterization

The final product, 8-Fluoro-2,3-dihydroquinolin-4-one, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular FormulaC₉H₈FNO
Molecular Weight165.16 g/mol
AppearanceOff-white to pale yellow solid
Expected ¹H NMRSignals corresponding to the aromatic and aliphatic protons.
Expected ¹³C NMRSignals for the carbonyl, aromatic, and aliphatic carbons.
Expected Mass Spec[M+H]⁺ at m/z 166.0662

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Fluoroaniline is toxic and should be handled with care.

  • Acrylic acid is corrosive.

  • Eaton's reagent is highly corrosive and reacts exothermically with water. Handle with extreme caution.

  • Phosphorus pentoxide is a powerful dehydrating agent and is corrosive.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one. The described methodology, utilizing a Michael addition followed by an intramolecular Friedel-Crafts acylation with Eaton's reagent, offers an efficient and scalable route to this important fluorinated heterocyclic building block. By following the outlined procedures and safety precautions, researchers can confidently synthesize this compound for its application in medicinal chemistry and drug discovery programs.

References

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 4-Quinolone Scaffolds via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] This guide provides an in-depth exploration of the intramolecular Friedel-Crafts acylation, a robust and efficient synthetic strategy for constructing the tetrahydro-4-quinolinone ring system. We will dissect the underlying chemical principles, provide detailed, field-proven protocols for both precursor synthesis and the critical cyclization step, and offer practical guidance on reaction optimization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: The Enduring Importance of the 4-Quinolone Motif

The quinoline ring system, and specifically its 4-oxo derivative (4-quinolone), is a cornerstone of modern pharmacology.[3] Its rigid, bicyclic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific biological interactions. This has led to the development of blockbuster drugs, most notably the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin), which target bacterial DNA gyrase.[4] Beyond anti-infectives, quinolone derivatives have demonstrated a remarkable breadth of activity, including roles as anticancer agents, HIV inhibitors, and modulators of neurodegenerative diseases.[1][4]

Given their significance, the development of mild, high-yielding, and versatile synthetic routes to access the 4-quinolone core is of paramount importance.[5] While numerous methods exist, including the Gould-Jacobs and Camps cyclizations, the intramolecular Friedel-Crafts acylation of β-(arylamino)propanoic acids offers a direct and powerful approach to the saturated 2,3-dihydroquinolin-4(1H)-one backbone, a key intermediate that can be readily aromatized or further functionalized.[5][6]

The Chemical Rationale: Mechanism of Cyclization

The intramolecular Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The success of this strategy for quinolinone synthesis hinges on the generation of a highly reactive acylium ion from a carboxylic acid precursor, which is positioned to be attacked by the tethered, electron-rich aniline ring.

The reaction is typically promoted by strong Brønsted acids that also serve as potent dehydrating agents, such as Polyphosphoric Acid (PPA) or, more preferably, Eaton's Reagent (a solution of phosphorus pentoxide, P₂O₅, in methanesulfonic acid, CH₃SO₃H). The dual-functionality of these reagents is critical.

The mechanism proceeds as follows:

  • Protonation: The carboxylic acid of the β-(arylamino)propanoic acid precursor is protonated by the strong acid medium.

  • Dehydration & Acylium Ion Formation: The protonated carbonyl group is a good leaving group (water). The dehydrating agent (P₂O₅ in Eaton's reagent) facilitates the elimination of water to generate a highly electrophilic and resonance-stabilized acylium ion.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The aniline ring, activated by the amino group, acts as an intramolecular nucleophile. It attacks the acylium ion, typically at the ortho position due to proximity, forming a new six-membered ring and a sigma complex (arenium ion).

  • Rearomatization: A proton is lost from the sigma complex, restoring the aromaticity of the benzene ring and yielding the final 2,3-dihydroquinolin-4(1H)-one product.

Experimental Protocols

This section provides a two-stage experimental workflow: the synthesis of the necessary precursor followed by the key cyclization reaction.

Stage 1: Synthesis of β-(Anilino)propanoic Acid Precursor

The required precursors are readily synthesized via a Michael addition of an aniline to acrylic acid or its ester derivatives. The following protocol describes a general, solvent-free approach.

Protocol 1: Michael Addition of Aniline to Acrylic Acid

  • Materials:

    • Aniline (or substituted aniline)

    • Acrylic Acid

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • To a clean, dry round-bottom flask, add aniline (1.0 eq) and acrylic acid (1.1 eq).

    • Heat the neat mixture with stirring at 60-80°C. Note: The reaction is often exothermic initially.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.

    • Dissolve the crude mixture in diethyl ether (or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove unreacted acrylic acid.

    • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude β-(anilino)propanoic acid.

    • The product can often be used in the next step without further purification. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Stage 2: Intramolecular Friedel-Crafts Cyclization

Eaton's reagent is highly effective for this transformation, often providing cleaner reactions and higher yields under milder conditions than PPA.

G cluster_0 Precursor Synthesis cluster_1 Cyclization Reaction cluster_2 Workup & Purification Aniline Aniline Michael Michael Addition (Heat, neat) Aniline->Michael AcrylicAcid Acrylic Acid AcrylicAcid->Michael Precursor β-(Anilino)propanoic Acid Michael->Precursor Cyclization Intramolecular Friedel-Crafts Acylation (Heat) Precursor->Cyclization Eatons Eaton's Reagent Eatons->Cyclization CrudeProduct Crude Quenched Mixture Cyclization->CrudeProduct Workup Aqueous Workup (Ice, Base Neutralization) CrudeProduct->Workup Extraction Extraction (e.g., DCM or EtOAc) Workup->Extraction Purification Purification (Chromatography or Recrystallization) Extraction->Purification FinalProduct Pure 2,3-Dihydroquinolin-4(1H)-one Purification->FinalProduct

Protocol 2: Eaton's Reagent-Mediated Cyclization to 2,3-Dihydroquinolin-4(1H)-one

  • Materials:

    • β-(Anilino)propanoic acid precursor (from Stage 1)

    • Eaton's Reagent (7.5-10% w/w P₂O₅ in CH₃SO₃H)

    • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

    • Heating mantle or oil bath

    • Crushed ice

    • Sodium hydroxide (NaOH) solution (e.g., 5 M)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography (if needed)

  • Procedure:

    • Preparation: In a three-neck flask under a nitrogen atmosphere, add Eaton's reagent (approx. 10 mL per 1 g of substrate). Begin stirring. Safety Note: Eaton's reagent is highly corrosive and viscous. Handle with extreme care in a fume hood.

    • Substrate Addition: Add the β-(anilino)propanoic acid precursor in portions to the stirring Eaton's reagent. An exotherm may be observed.

    • Reaction: Heat the reaction mixture to 60-80°C. The optimal temperature may vary depending on the substrate's reactivity.

    • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexane:EtOAc eluent system) until the starting material is consumed (typically 2-6 hours).

    • Quenching: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.

    • Neutralization: Carefully neutralize the acidic aqueous slurry by the slow addition of NaOH solution until the pH is ~8-9.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x volumes).

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 2,3-dihydroquinolin-4(1H)-one.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst and reaction conditions is critical for achieving high yields. Eaton's reagent consistently demonstrates high efficacy for this transformation.

Substrate PrecursorCatalyst/ReagentTemp (°C)Time (h)ProductYield (%)Reference
N-(3-methoxyphenyl)-3-oxobutanamideEaton's Reagent6037-Methoxy-2-methylquinolin-4(1H)-one95
N-(4-chlorophenyl)-3-oxobutanamideEaton's Reagent8056-Chloro-2-methylquinolin-4(1H)-one91
4-Phenylbutyric acidPolyphosphoric Acid (PPA)1000.5α-Tetralone95
6-[(phenoxy)methyl]quinoline-7-carboxylic acidEaton's Reagent35-Fused Benzoxepino-quinolinone76
2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acidPPA or Eaton's Reagent--Fused Oxepino-quinolinoneGood

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently active catalyst (e.g., old or hydrated PPA/Eaton's Reagent).2. Reaction temperature is too low.3. Deactivating groups on the aniline ring.1. Use freshly prepared or commercially available Eaton's Reagent.[1]2. Incrementally increase the temperature by 10-20°C and monitor by TLC.3. Electron-withdrawing groups may require higher temperatures or longer reaction times.
Significant Tar/Polymer Formation 1. Reaction temperature is too high.2. Reaction time is too long.1. Lower the reaction temperature. Eaton's reagent often allows for milder conditions than PPA.[5]2. Monitor the reaction closely and quench as soon as the starting material is consumed.
Formation of Side Products (e.g., sulfonation) Use of fuming sulfuric acid or excess methanesulfonic acid at high temperatures.Switch to PPA or Eaton's Reagent, which are less prone to causing sulfonation side reactions.
Difficult Workup PPA is extremely viscous and difficult to handle and quench.1. Pre-heat PPA to >60°C to reduce viscosity before adding substrate.2. For the quench, ensure vigorous stirring and pour the reaction mixture slowly into a large excess of ice. Adding a solvent like xylene can sometimes simplify workup.

Conclusion

The intramolecular Friedel-Crafts acylation stands as a powerful and reliable method for the synthesis of the medicinally vital 2,3-dihydroquinolin-4(1H)-one scaffold. The use of modern reagents, particularly Eaton's reagent, has rendered this reaction highly efficient, scalable, and applicable to a wide range of functionalized substrates under relatively mild conditions. By understanding the core mechanism and adhering to optimized protocols, researchers can effectively leverage this reaction to build complex molecular architectures for drug discovery and development.

References

  • Zewge, D., Chen, C.-Y., Deer, C., Dormer, P. G., & Hughes, D. L. (2007). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. The Journal of Organic Chemistry, 72(11), 4276–4279. [Link]

  • PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • SAGE Publications. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Chemical Research. [Link]

  • Yang, Q., Ulysse, L. G., McLaws, M. D., Keefe, D. K., Guzzo, P. R., & Haney, B. P. (n.d.). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. Organic Syntheses. [Link]

  • Shinde, D. B., & Kshirsagar, U. A. (2016). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. ACS Omega, 1(5), 841-855. [Link]

  • Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • RSC Publishing. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • ResearchGate. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. [Link]

  • Staszewska-Krajewska, O., & Albrecht, Ł. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. [Link]

  • National Center for Biotechnology Information. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • ACS Publications. (2012). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. [Link]

  • Mendeley. (2009). Facile synthesis of fused quinolines via intramolecular Friedel-Crafts acylation. [Link]

  • Taylor & Francis Online. (2007). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. [Link]

  • National Center for Biotechnology Information. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • ResearchGate. (2023). HFIP-Mediated Strategy towards β-Oxo Amides and Subsequent Friedel-Craft Type Cyclization to 2-Quinolinones using Recyclable Catalyst. [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]

Sources

analytical methods for 8-Fluoro-2,3-dihydroquinolin-4-one characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 8-Fluoro-2,3-dihydroquinolin-4-one

Introduction

8-Fluoro-2,3-dihydroquinolin-4-one is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules.[1][2] The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, thereby guaranteeing the reliability and reproducibility of research outcomes. The presence and position of the fluorine atom, along with the dihydroquinolinone core, necessitate a multi-technique analytical approach for unambiguous structural confirmation and purity assessment.

This document provides a comprehensive guide with detailed protocols for the characterization of 8-Fluoro-2,3-dihydroquinolin-4-one using state-of-the-art analytical techniques. The methodologies described herein are grounded in established principles for the analysis of fluoroquinolone analogues and are designed to be robust and self-validating.[3][4] We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation, and High-Performance Liquid Chromatography (HPLC) for purity determination.

Physicochemical Properties and Structural Information

A foundational step in any analytical workflow is to understand the basic properties of the analyte. These data inform instrument parameter selection and data interpretation.

PropertyValueSource
Molecular Formula C₉H₈FNO[5]
Molecular Weight 165.17 g/mol [5]
Monoisotopic Mass 165.05899 Da[5]
Predicted XlogP 1.5[5]
CAS Number 197787-52-1 (for 8-fluoro-2,3-dihydro-1H-quinolin-4-one)

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For 8-Fluoro-2,3-dihydroquinolin-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR reveals the carbon skeleton. Crucially, ¹⁹F NMR confirms the presence of the fluorine atom, and its coupling to adjacent protons (H-F coupling) and carbons (C-F coupling) provides definitive evidence for its position on the aromatic ring.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 8-Fluoro-2,3-dihydroquinolin-4-one sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if the compound has limited solubility or to observe the N-H proton more clearly.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Optional but Recommended: Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

Workflow for NMR Structural Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis & Interpretation A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR C->D E Acquire 13C NMR D->E F Acquire 19F NMR E->F G Acquire 2D NMR (COSY, HSQC) F->G H Assign Chemical Shifts (δ) G->H I Analyze Coupling Constants (J) (H-H, C-F, H-F) H->I J Integrate Proton Signals I->J K Confirm Structure J->K

Caption: Workflow for NMR-based structural characterization.

Expected Results and Interpretation

The following table summarizes the predicted spectral data based on the known effects of substituents on aromatic systems and data from analogous quinolinone structures.[6][7][8]

Position¹H NMR (δ, ppm, multiplicity, J Hz)¹³C NMR (δ, ppm, multiplicity, J Hz)Rationale & Key Features
-NH- ~4.5-5.5 (broad s, 1H)-The N-H proton signal is often broad and its chemical shift is solvent-dependent.
C2-H₂ ~3.5 (t, 2H, J ≈ 7 Hz)~40Aliphatic methylene adjacent to the nitrogen atom.
C3-H₂ ~2.7 (t, 2H, J ≈ 7 Hz)~38Aliphatic methylene adjacent to the carbonyl group.
C4 -~190 (d, J(C-F) ≈ 4-6 Hz)Carbonyl carbon, showing a small doublet coupling to the fluorine atom four bonds away.
C5-H ~7.5 (d, 1H, J ≈ 8 Hz)~128Aromatic proton ortho to the carbonyl group.
C6-H ~7.0 (t, 1H, J ≈ 8 Hz)~123Aromatic proton meta to both the fluorine and carbonyl groups.
C7-H ~7.2 (dd, 1H, J(H-H) ≈ 8 Hz, J(H-F) ≈ 10 Hz)~115 (d, J(C-F) ≈ 8 Hz)Aromatic proton ortho to the fluorine atom, showing both H-H and H-F coupling.
C8 -~160 (d, J(C-F) ≈ 250 Hz)Carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant.
C4a -~125Aromatic quaternary carbon.
C8a -~140 (d, J(C-F) ≈ 12 Hz)Aromatic quaternary carbon adjacent to the fluorine-bearing carbon, showing two-bond C-F coupling.
¹⁹F NMR ~ -120 ppm-The chemical shift is characteristic for a fluorine atom on an aromatic ring.

Molecular Formula Confirmation by Mass Spectrometry (MS)

Principle of the Method: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically generating protonated molecules [M+H]⁺ in positive ion mode. Comparing the measured exact mass to the theoretical mass provides unequivocal confirmation of the molecular formula.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Instrumentation and Conditions:

    • LC System: An HPLC or UHPLC system.

    • Column: A short C18 column (e.g., 2.1 x 50 mm) can be used for rapid sample introduction.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid. The acid is crucial for promoting ionization in positive ESI mode.

    • Flow Rate: 0.2-0.4 mL/min.

    • MS System: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan mode over a mass range of m/z 100-500.

Workflow for HRMS Analysis

G cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_analysis Data Analysis A Prepare 1-10 µg/mL Sample in Mobile Phase B Inject into HPLC A->B C Elute from C18 Column B->C D Ionize via ESI+ C->D E Detect using HRMS (TOF or Orbitrap) D->E F Extract Ion Chromatogram (XIC) for Predicted m/z E->F G Measure Exact Mass of [M+H]+ Ion F->G H Compare Measured Mass to Theoretical Mass G->H I Confirm Elemental Formula (C9H8FNO) H->I

Caption: Workflow for HRMS-based molecular formula confirmation.

Expected Results

The analysis should yield a mass spectrum with a prominent ion corresponding to the protonated molecule. The high-resolution measurement allows for a mass accuracy of typically < 5 ppm.

Ion SpeciesTheoretical Exact Mass (m/z)
[M] 165.05844
[M+H]⁺ 166.06627
[M+Na]⁺ 188.04821
[M-H]⁻ 164.05171

Data sourced from PubChem predictions.[5] The primary ion to target in a standard ESI+ experiment is [M+H]⁺ at m/z 166.06627 . A measured mass within 5 ppm of this value confirms the elemental composition C₉H₉FNO⁺.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle of the Method: Reverse-Phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules. The compound is separated from impurities on a nonpolar stationary phase (C18) using a polar mobile phase. A UV detector is used for quantification, as the quinolinone scaffold contains a strong chromophore. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh and dissolve ~5 mg of the sample in 5 mL of mobile phase (or a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Dilute further to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Instrumentation and Conditions:

    • The following conditions are a robust starting point, adaptable for many fluoroquinolone-type compounds.[3][9][10][11][12]

ParameterRecommended SettingRationale
HPLC System Standard analytical HPLC with UV/Vis or DAD detectorEnsures reliable and reproducible results. A Diode Array Detector (DAD) is preferred for checking peak purity.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of moderately polar to nonpolar small molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion suppressor to improve peak shape. Acetonitrile is a common organic modifier.
Elution Mode Isocratic (e.g., 40% B) or GradientAn isocratic method is simpler and sufficient if all impurities are resolved. A gradient may be needed for complex samples.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 280 nmFluoroquinolones generally exhibit strong absorbance around this wavelength.[9]
Workflow for HPLC Purity Assessment

G cluster_prep Sample Preparation cluster_acq HPLC Separation cluster_analysis Data Analysis A Prepare ~0.1 mg/mL Sample in Mobile Phase B Filter through 0.45 µm Syringe Filter A->B C Inject 10 µL onto C18 Column B->C D Elute with Acetonitrile/Water C->D E Detect Peaks with UV Detector (280 nm) D->E F Integrate All Peaks in the Chromatogram E->F G Calculate Area % of the Main Peak F->G H Report Purity G->H

Caption: Workflow for HPLC-based purity analysis.

Data Analysis

The purity of the sample is calculated using the area percent method:

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity sample should exhibit a single major peak with a purity value typically >98%. The retention time of the peak serves as an identifier for the compound under the specified chromatographic conditions.

Conclusion

The analytical characterization of 8-Fluoro-2,3-dihydroquinolin-4-one requires a synergistic combination of orthogonal analytical techniques. NMR spectroscopy provides definitive structural confirmation, HRMS verifies the elemental composition with high confidence, and RP-HPLC delivers a reliable assessment of chemical purity. The protocols and expected data outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical intermediate, thereby supporting the advancement of reliable and reproducible scientific research.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. Available at: [Link]

  • 8-fluoro-2,3-dihydroquinolin-4-one (C9H8FNO). PubChem. Available at: [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia. Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]

  • Patel, N. B., & Patel, S. D. (2009). Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. Medicinal Chemistry Research. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH). Available at: [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health (NIH). Available at: [Link]

  • Design of experiments and Derringer's desirability function in optimisation and validation of RP-HPLC method for the analysis of enrofloxacin and its impurities. AKJournals. Available at: [Link]

  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). National Institutes of Health (NIH). Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • 8-Fluoroquinoline. PubChem. Available at: [Link]

Sources

Application Note: 1H NMR Analysis of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note provides a comprehensive guide to the ¹H NMR analysis of 8-Fluoro-2,3-dihydroquinolin-4-one, a key heterocyclic scaffold in medicinal chemistry. We will delve into the theoretical principles governing the chemical shifts and coupling constants observed in the spectrum, offering a detailed interpretation of the proton signals. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of fluorinated organic molecules. A detailed, step-by-step protocol for sample preparation and data acquisition is also provided to ensure reproducible and high-quality results.

Introduction: The Significance of 8-Fluoro-2,3-dihydroquinolin-4-one

8-Fluoro-2,3-dihydroquinolin-4-one is a fluorinated derivative of the 2,3-dihydroquinolin-4-one core structure. The introduction of a fluorine atom at the 8-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. Quinolone derivatives, in general, are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] Accurate structural characterization is paramount in the drug discovery process, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. ¹H NMR, in particular, provides detailed information about the chemical environment of protons within a molecule, allowing for unambiguous structure confirmation.

This application note will focus on the specific nuances of the ¹H NMR spectrum of 8-Fluoro-2,3-dihydroquinolin-4-one, with a particular emphasis on the effects of the electron-withdrawing fluorine atom and the carbonyl group on the chemical shifts of the aromatic and aliphatic protons.

Theoretical Framework: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of 8-Fluoro-2,3-dihydroquinolin-4-one is characterized by distinct signals corresponding to the protons in the aromatic and dihydro- portions of the molecule. The chemical shifts (δ) are influenced by the local electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons.[2]

Key Influences on Chemical Shifts
  • The Carbonyl Group (C=O): The carbonyl group at the 4-position is strongly electron-withdrawing and deshields adjacent protons. This effect is most pronounced for the protons on the aromatic ring, particularly the proton at the 5-position.

  • The Fluorine Atom (F): Fluorine is the most electronegative element and exerts a significant electron-withdrawing inductive effect, which deshields nearby protons. Furthermore, the fluorine atom's lone pairs can participate in resonance, which can have a shielding or deshielding effect depending on the position.

  • Anisotropic Effects: The π-electron system of the aromatic ring generates a ring current that deshields the aromatic protons, causing them to appear at a higher chemical shift (downfield).

Spin-Spin Coupling and the Influence of Fluorine

Protons on adjacent carbons will couple with each other, leading to signal splitting. The magnitude of this coupling, the coupling constant (J), provides valuable information about the connectivity and stereochemistry of the molecule. A crucial aspect of the ¹H NMR spectrum of this compound is the coupling between the protons and the fluorine atom (¹H-¹⁹F coupling). The ¹⁹F nucleus has a spin of I = 1/2, similar to a proton, and thus will couple to nearby protons. This coupling can occur over several bonds (²J, ³J, ⁴J, etc.), and the magnitude of the coupling constant can provide important structural information.[3][4][5]

Spectral Interpretation of 8-Fluoro-2,3-dihydroquinolin-4-one

The expected ¹H NMR spectrum of 8-Fluoro-2,3-dihydroquinolin-4-one will exhibit signals in both the aromatic and aliphatic regions. The following is a detailed breakdown of the expected signals.

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons of 8-Fluoro-2,3-dihydroquinolin-4-one are numbered as follows:

Caption: Molecular structure of 8-Fluoro-2,3-dihydroquinolin-4-one with proton numbering.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the protons of 8-Fluoro-2,3-dihydroquinolin-4-one. These are estimated values based on analogous structures and general principles of NMR spectroscopy.[2][6][7]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Chemical Shift and Multiplicity
NH ~8.0 - 9.0broad singlet-The NH proton is attached to a nitrogen atom and is deshielded. Broadening is often observed due to quadrupole effects of the nitrogen and/or exchange with trace amounts of water.
H-5 ~7.8 - 8.0doublet of doublets (dd)³J(H5-H6) ≈ 8.0, ⁴J(H5-H7) ≈ 1.5This proton is ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. It will show coupling to H-6 (ortho) and a smaller coupling to H-7 (meta).
H-7 ~7.4 - 7.6triplet of doublets (td) or multiplet (m)³J(H7-H6) ≈ 8.0, ⁴J(H7-F) ≈ 5.0, ⁴J(H7-H5) ≈ 1.5This proton is coupled to H-6 (ortho) and H-5 (meta). Crucially, it will also exhibit coupling to the fluorine atom at position 8.
H-6 ~7.0 - 7.2triplet (t)³J(H6-H5) ≈ 8.0, ³J(H6-H7) ≈ 8.0This proton is coupled to two adjacent protons, H-5 and H-7, resulting in a triplet.
H-2 ~3.5 - 3.7triplet (t)³J(H2-H3) ≈ 6.5These methylene protons are adjacent to the nitrogen atom, which deshields them. They are coupled to the H-3 protons, giving a triplet.
H-3 ~2.8 - 3.0triplet (t)³J(H2-H3) ≈ 6.5These methylene protons are adjacent to the carbonyl group, which causes some deshielding. They are coupled to the H-2 protons, resulting in a triplet.

Experimental Protocol

To obtain a high-quality ¹H NMR spectrum of 8-Fluoro-2,3-dihydroquinolin-4-one, the following protocol should be followed.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 8-Fluoro-2,3-dihydroquinolin-4-one.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Instrument Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse ¹H acquisition sequence.

    • Number of Scans (NS): Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time (AQ): Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.

    • Spectral Width (SW): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • Data Acquisition: Start the acquisition.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Referencing & Integration E->F G Chemical Shift Analysis F->G H Coupling Constant Analysis F->H I Structural Assignment G->I H->I

Caption: Workflow for ¹H NMR analysis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Conclusion

The ¹H NMR spectrum of 8-Fluoro-2,3-dihydroquinolin-4-one provides a wealth of information that allows for its unambiguous structural confirmation. By understanding the interplay of electronic effects from the carbonyl group and the fluorine atom, as well as the principles of spin-spin coupling, a detailed and accurate interpretation of the spectrum is achievable. The protocol outlined in this application note provides a robust method for obtaining high-quality data, which is essential for researchers in the field of medicinal chemistry and drug development.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]

  • Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. PMC - NIH. Available at: [Link]

  • Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. Royal Society of Chemistry. Available at: [Link]

  • Table 3 1 H NMR chemical shifts and line widths of the free quinolones... ResearchGate. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available at: [Link]

  • 4-Quinolone. Wikipedia. Available at: [Link]

  • Coupling of Protons with Fluorine Page. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts. University of Calgary. Available at: [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Available at: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Gli. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: [Link]

  • 8-fluoro-1,2,3,4-tetrahydroquinolin-2-one. PubChem. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. Available at: [Link]

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13C NMR spectrum of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 8-Fluoro-2,3-dihydroquinolin-4-one. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development, making its unambiguous structural characterization essential. This guide moves beyond a simple recitation of parameters, delving into the causality behind experimental choices to ensure robust and reproducible results. We will cover theoretical principles, detailed protocols for sample preparation and data acquisition, spectral interpretation using one-dimensional (¹³C, DEPT-135) and two-dimensional (HSQC, HMBC) techniques, and troubleshooting. The protocols are designed to be self-validating, providing researchers with a reliable framework for the structural elucidation of this and related molecules.

Introduction: The Importance of ¹³C NMR in Structural Elucidation

8-Fluoro-2,3-dihydroquinolin-4-one is a fluorinated heterocyclic compound. The fluorine atom can significantly influence the molecule's electronic properties, conformation, and metabolic stability, making it a valuable building block in pharmaceutical research. Unambiguous characterization is the bedrock of chemical synthesis and drug development, and ¹³C NMR spectroscopy offers a direct window into the carbon skeleton of a molecule.[1]

Unlike ¹H NMR, where signal overlap can often complicate analysis, ¹³C NMR spectra are typically well-resolved due to the much larger chemical shift range (0-220 ppm).[2] This allows for the distinct observation of nearly every unique carbon atom in a molecule, providing a "fingerprint" of its structure.[2] This guide will detail the necessary steps to acquire a high-quality ¹³C NMR spectrum and confidently assign each resonance to its corresponding carbon atom in 8-Fluoro-2,3-dihydroquinolin-4-one.

Theoretical Framework and Predicted Spectrum

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. Key factors include the hybridization of the carbon atom, the electronegativity of attached atoms, and anisotropic effects from π-systems.[2] For 8-Fluoro-2,3-dihydroquinolin-4-one, we can predict the approximate chemical shifts for its nine unique carbon atoms based on these principles and data from related structures.[3][4]

Structure and Carbon Numbering:

(Note: This is a simplified 2D representation. The actual numbering follows IUPAC rules for the quinolinone system.)

Table 1: Predicted ¹³C Chemical Shifts for 8-Fluoro-2,3-dihydroquinolin-4-one

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)Rationale & Influencing Factors
C-2 sp³40 - 50Aliphatic CH₂, adjacent to a nitrogen atom.
C-3 sp³30 - 40Aliphatic CH₂, adjacent to a carbonyl group.
C-4 sp²190 - 200Carbonyl carbon (ketone), significantly deshielded.[4]
C-4a sp²120 - 130Aromatic C (quaternary), part of the benzene ring fused to the heterocyclic part.
C-5 sp²125 - 135Aromatic CH, ortho to the carbonyl group.
C-6 sp²115 - 125Aromatic CH, meta to the carbonyl and influenced by fluorine.
C-7 sp²130 - 140Aromatic CH, para to the carbonyl group.
C-8 sp²155 - 165 (d)Aromatic C directly bonded to fluorine, shows a large ¹JCF coupling and is deshielded.
C-8a sp²140 - 150 (d)Aromatic C (quaternary) adjacent to both nitrogen and the C-8-F carbon, shows a smaller ²JCF coupling.

Note: The chemical shifts for C-8 and other nearby carbons will appear as doublets due to coupling with the ¹⁹F nucleus.

Experimental Protocols

Acquiring a high-quality spectrum is paramount. The following protocols are designed to maximize signal-to-noise while ensuring accuracy.

Protocol: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

  • Material Quantity: For a standard 5 mm NMR tube, dissolve 50-100 mg of 8-Fluoro-2,3-dihydroquinolin-4-one.[5] While a spectrum can be obtained with less material, this concentration range provides a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[5]

  • Solvent Selection: Use approximately 0.5-0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.[6] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. Be aware that solvent choice can influence chemical shifts.[7][8]

  • Dissolution & Filtration: Dissolve the sample in the solvent within a small vial first. Once fully dissolved, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and broaden spectral lines.

  • Final Volume: The final sample height in the tube should be approximately 4-5 cm to ensure it is properly centered within the instrument's detection coil.[9]

  • Referencing: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard, with its signal set to 0 ppm.[2]

Protocol: 1D ¹³C{¹H} Spectrum Acquisition

This experiment provides a spectrum with a single peak for each unique carbon atom.

Table 2: Recommended Acquisition Parameters for ¹³C NMR

ParameterValueRationale & Field-Proven Insights
Pulse Programzgpg30 or zgdc30A standard pulse program with a 30° flip angle and proton decoupling. The 30° pulse allows for a shorter relaxation delay (D1) compared to a 90° pulse, increasing the number of scans possible in a given time, which is crucial for the low-sensitivity ¹³C nucleus.[10]
Relaxation Delay (D1)2.0 sThis is the time allowed for nuclear spins to relax back to equilibrium before the next pulse. A 2-second delay is a good compromise for most carbons, especially when using a small flip angle. Quaternary carbons have longer relaxation times and may benefit from a longer D1 if their signal is weak.[10]
Acquisition Time (AQ)1.0 - 2.0 sThe time during which the signal (FID) is detected. A longer AQ provides better digital resolution.
Number of Scans (NS)128 - 1024Due to the low natural abundance of ¹³C (1.1%), signal averaging is required.[1] The number of scans depends on the sample concentration. Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.
Spectral Width (SW)~240 ppmThis ensures that all carbon signals, from aliphatic to carbonyl carbons, are captured.
Temperature298 KStandard room temperature operation.
Protocol: DEPT-135 Spectrum Acquisition

Distortionless Enhancement by Polarization Transfer (DEPT) is an essential technique for determining the number of protons attached to each carbon.[11] The DEPT-135 experiment is particularly informative.

  • Run the Experiment: Use the same sample. Select the DEPT-135 pulse program on the spectrometer.

  • Interpretation: In the resulting spectrum:

    • CH₃ and CH carbons appear as positive (upright) peaks.[12]

    • CH₂ carbons appear as negative (inverted) peaks.[12]

    • Quaternary (C) carbons are absent .[12]

By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, one can unambiguously determine the multiplicity of each carbon signal.

Data Processing and Interpretation Workflow

A systematic approach is crucial for accurate spectral assignment.

Data Processing Workflow

The raw data from the spectrometer is a Free Induction Decay (FID) signal, which must be mathematically processed to generate the frequency-domain spectrum.

Caption: Standard NMR data processing workflow.

Spectral Assignment Strategy
  • Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. Any peak present in the ¹³C spectrum but absent in the DEPT-135 is a quaternary carbon (C-4, C-4a, C-8a) or the C-8 carbon attached to fluorine.[13]

  • Identify CH₂ Carbons: The negative peaks in the DEPT-135 spectrum correspond to the CH₂ groups (C-2, C-3).[12][14]

  • Identify CH Carbons: The positive peaks in the DEPT-135 spectrum correspond to CH groups (C-5, C-6, C-7).[12][14]

  • Assign by Chemical Shift: Use the predicted chemical shifts from Table 1 to make initial assignments. For example, the peak furthest downfield (~190+ ppm) is unequivocally the carbonyl C-4. The peak furthest upfield will be one of the aliphatic carbons. The C-8 attached to fluorine is expected to be the most downfield aromatic carbon signal.

G cluster_0 Data Input cluster_1 Logic & Interpretation cluster_2 Assignments spec1 Standard ¹³C Spectrum A Compare Spectra: Peaks in ¹³C but not DEPT? spec1->A spec2 DEPT-135 Spectrum spec2->A B Negative peaks in DEPT? spec2->B C Positive peaks in DEPT? spec2->C Out1 Quaternary Carbons (C-4, C-4a, C-8, C-8a) A->Out1 Out2 CH₂ Carbons (C-2, C-3) B->Out2 Out3 CH Carbons (C-5, C-6, C-7) C->Out3 D Use Chemical Shift Theory (Table 1) Out4 Final Assignments D->Out4 Out1->D Out2->D Out3->D

Caption: Logic diagram for ¹³C NMR spectral assignment.

Advanced Methods: Unambiguous Assignment with 2D NMR

For complete confidence, especially with complex molecules, 2D NMR techniques are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[15][16] It produces a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a carbon and its attached proton. This is the most reliable way to link proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates carbons and protons that are separated by two or three bonds (²JCH, ³JCH).[17] This is exceptionally powerful for identifying connectivity across quaternary carbons and piecing together the molecular fragments. For example, the proton signal for H-5 would show a correlation to the carbonyl carbon C-4, confirming their proximity.

G cluster_mol Molecular Fragment cluster_corr 2D NMR Correlations C4 C4 (quat) C4a C4a (quat) C4->C4a hmbc_node HMBC (2-3 bonds) C4->hmbc_node C5 C5 C4a->C5 C4a->hmbc_node H5 H5 C5->H5 C6 C6 C5->C6 hsqc_node HSQC (1-bond) C5->hsqc_node H5->hsqc_node ¹J H5->hmbc_node ²J, ³J H6 H6 C6->H6 C6->hmbc_node

Sources

Application Note: Mass Spectrometry of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 8-Fluoro-2,3-dihydroquinolin-4-one, a fluorinated quinolinone derivative of interest in pharmaceutical and chemical research. The document outlines detailed protocols for sample preparation, instrumentation, and data acquisition using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Furthermore, it delves into the theoretical principles underpinning the ionization and fragmentation of this class of compounds, offering a proposed fragmentation pathway for 8-Fluoro-2,3-dihydroquinolin-4-one based on established chemical principles and data from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization and quantification of this and similar compounds.

Introduction: The Significance of 8-Fluoro-2,3-dihydroquinolin-4-one

8-Fluoro-2,3-dihydroquinolin-4-one (C₉H₈FNO, Molecular Weight: 165.16 g/mol ) is a heterocyclic compound belonging to the quinolinone class.[1][2] The incorporation of a fluorine atom into the quinolinone scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, binding affinity, and membrane permeability. As such, fluorinated quinolinones are pivotal building blocks in medicinal chemistry and drug discovery.

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. Its high sensitivity and specificity allow for precise mass determination and the generation of characteristic fragmentation patterns that serve as a molecular fingerprint. This application note will focus on the use of electrospray ionization (ESI), a soft ionization technique well-suited for the analysis of polar, medium-molecular-weight compounds like 8-Fluoro-2,3-dihydroquinolin-4-one, coupled with tandem mass spectrometry (MS/MS) for in-depth structural analysis.[3][4]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the analysis of 8-Fluoro-2,3-dihydroquinolin-4-one by LC-MS/MS.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 8-Fluoro-2,3-dihydroquinolin-4-one reference standard and dissolve it in 1.0 mL of high-purity methanol or acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL. The formic acid is added to promote protonation of the analyte.

  • Sample Preparation: For samples in a complex matrix, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be reconstituted in the same solvent as the working standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The use of liquid chromatography is recommended to separate the analyte from potential isomers and matrix components prior to mass spectrometric detection.

Table 1: Recommended LC-MS Instrumental Parameters

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentProvides high-resolution separation.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for this type of compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA typical gradient for efficient elution of small molecules.
Flow Rate 0.4 mL/minSuitable for the column dimensions.
Injection Volume 5 µLA standard volume for modern LC-MS systems.
Column Temperature 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole or Q-TOF Mass SpectrometerProvides the capability for MS/MS experiments.
Ionization Source Electrospray Ionization (ESI), Positive Ion ModeESI is a soft ionization technique suitable for this compound.[4][5]
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temperature 325 °CFacilitates desolvation of the analyte ions.
Gas Flow 10 L/minAssists in the desolvation process.
Nebulizer Pressure 45 psiCreates a fine spray for efficient ionization.
Data Acquisition
  • Full Scan (MS1): Initially, acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. For 8-Fluoro-2,3-dihydroquinolin-4-one, the expected m/z is 166.0663.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 166.1) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[6] Vary the collision energy (e.g., 10-40 eV) to obtain optimal fragmentation.

Proposed Fragmentation Pathway

Based on the fundamental principles of mass spectrometry and the known fragmentation patterns of quinolone and related heterocyclic compounds, a plausible fragmentation pathway for 8-Fluoro-2,3-dihydroquinolin-4-one is proposed.[5][7][8] The primary fragmentation is expected to involve the loss of small neutral molecules such as carbon monoxide (CO) and subsequent cleavages of the heterocyclic ring.

The protonated molecule, [M+H]⁺, with an m/z of 166.1, is the starting point for the fragmentation cascade.

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation for quinolones and similar carbonyl-containing compounds is the neutral loss of CO (28 Da).[5][7][8] This would result in a fragment ion at m/z 138.1.

  • Retro-Diels-Alder (RDA) Reaction: The dihydroquinolinone structure may undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This could result in the loss of ethene (C₂H₄, 28 Da), although this is generally less common than CO loss.

  • Loss of HF: While the C-F bond is strong, under certain conditions, the loss of hydrogen fluoride (HF, 20 Da) can occur, particularly in fluorinated aromatic systems.[8]

Data Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Analysis stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working lc HPLC Separation (C18 Column) working->lc sample Extracted Sample sample->lc ms Mass Spectrometry (ESI Positive Mode) lc->ms ms1 Full Scan (MS1) [M+H]⁺ ms->ms1 ms2 Product Ion Scan (MS/MS) ms1->ms2 frag Fragmentation Analysis ms2->frag

Caption: A schematic of the analytical workflow for the mass spectrometric analysis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Proposed Fragmentation Pathway Diagram

fragmentation_pathway parent [M+H]⁺ m/z = 166.1 frag1 [M+H-CO]⁺ m/z = 138.1 parent->frag1 - CO (28 Da) frag2 Further Fragments frag1->frag2 - Further Losses

Caption: Proposed primary fragmentation pathway for protonated 8-Fluoro-2,3-dihydroquinolin-4-one.

Conclusion

This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of 8-Fluoro-2,3-dihydroquinolin-4-one. The presented protocols and theoretical considerations are designed to be a valuable resource for researchers in drug discovery and chemical analysis. The methodologies described herein can be adapted for the analysis of other similar fluorinated heterocyclic compounds. By understanding the ionization behavior and fragmentation patterns, scientists can confidently identify and quantify these important molecules, accelerating the pace of research and development.

References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link][5][8]

  • Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. PubMed. Available at: [Link][3]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link][7]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Available at: [Link][4]

  • Tandem mass spectrometry. Wikipedia. Available at: [Link][6]

  • 38470-28-9 | 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. Chem-Impex. Available at: [Link][2]

Sources

using 8-Fluoro-2,3-dihydroquinolin-4-one as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 8-Fluoro-2,3-dihydroquinolin-4-one

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Fluorinated Quinolinone Core

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its rigid bicyclic structure provides a reliable framework for orienting pharmacophoric elements in three-dimensional space. The strategic introduction of fluorine into this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, membrane permeability, and binding affinity through unique electronic interactions.

This guide focuses on 8-Fluoro-2,3-dihydroquinolin-4-one (also known as 8-fluoro-3,4-dihydro-1H-quinolin-4-one), a versatile synthetic intermediate. The presence of the electron-withdrawing fluorine atom at the C8 position, combined with the reactive handles of the secondary amine and the ketone, makes this molecule a powerful building block for generating diverse chemical libraries. We will explore its core applications, providing not just step-by-step protocols but also the underlying scientific rationale for the chosen synthetic strategies, empowering researchers to leverage this intermediate to its full potential.

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₈FNO[2]
Molecular Weight 165.16 g/mol [2]
CAS Number 38470-28-9[3]
Appearance Solid (form may vary)N/A
Melting Point Data not consistently availableN/A
Predicted XlogP 1.5[2]
Safety and Handling Protocols

8-Fluoro-2,3-dihydroquinolin-4-one is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

  • Acute Toxicity: Toxic if swallowed (H301).[3]

  • Eye Damage: May cause serious eye damage.

  • Skin Sensitization: May cause an allergic skin reaction.

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is required. For larger quantities, consider an impervious apron.

  • First Aid Measures:

    • Ingestion: If swallowed, get emergency medical help immediately. Rinse mouth but do not induce vomiting.[3]

    • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical help.[4]

    • Skin Contact: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical advice.

  • Storage: Store locked up in a tightly closed container in a dry, well-ventilated place.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[3]

Part 2: Core Synthetic Transformations and Protocols

The true utility of 8-Fluoro-2,3-dihydroquinolin-4-one lies in its capacity to undergo a variety of chemical transformations at its key reactive sites: the N1-position (secondary amine) and the C4-position (ketone).

Application 1: N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The secondary amine at the N1 position is an ideal handle for diversification. Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide range of aryl and heteroaryl halides. This transformation is fundamental for Structure-Activity Relationship (SAR) studies, as it enables the exploration of various substituents that can interact with specific pockets of a biological target, such as a receptor or enzyme.

Experimental Workflow Diagram:

start 8-Fluoro-2,3-dihydroquinolin-4-one reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) start->reagents Combine conditions Inert Atmosphere (Ar/N₂) Heat (e.g., 100-110 °C) Monitor by TLC/LC-MS reagents->conditions React under product N-Aryl-8-fluoro-2,3-dihydroquinolin-4-one conditions->product Yields

Caption: Workflow for N-Arylation of the quinolinone core.

Detailed Protocol: Synthesis of 1-(4-methoxyphenyl)-8-fluoro-2,3-dihydroquinolin-4-one

  • Vessel Preparation: To an oven-dried Schlenk tube, add 8-Fluoro-2,3-dihydroquinolin-4-one (1.0 eq), 1-iodo-4-methoxybenzene (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq). Add this catalyst system to the Schlenk tube.

  • Solvent and Degassing: Add anhydrous toluene via syringe. Seal the tube and degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Application 2: Asymmetric Reduction to cis-3-Fluorodihydroquinolin-4-ol

Scientific Rationale: The introduction of chirality is paramount in drug design. The ketone at C4 is a prochiral center that can be reduced to a chiral alcohol. An Asymmetric Transfer Hydrogenation (ATH) using a well-defined Ruthenium(II) catalyst provides a highly efficient method to produce the corresponding fluorohydrin with excellent diastereoselectivity (cis isomer) and enantioselectivity.[5] The resulting chiral alcohol can serve as a key hydrogen bond donor/acceptor in a binding site or as a synthetic handle for further elaboration.

Experimental Workflow Diagram:

start N-Boc-8-Fluoro-2,3-dihydroquinolin-4-one* reagents Ru(II) Catalyst (e.g., (R,R)-Ts-DPEN RuCl) H₂ Source (HCOOH:NEt₃) Solvent (Acetonitrile) start->reagents Combine note Note: N-protection (e.g., Boc group) is often required to prevent catalyst inhibition and side reactions. start->note conditions Stir at 40 °C Monitor by TLC/LC-MS reagents->conditions React under product Enantioenriched cis-N-Boc-8-fluoro-4-hydroxy-dihydroquinoline conditions->product Yields start 8-Fluoro-2,3-dihydroquinolin-4-one reagents 2-Aminobenzaldehyde derivative Catalyst (e.g., L-Proline or KOH) Solvent (e.g., EtOH or DMSO) start->reagents Combine conditions Heat (Reflux) Monitor by TLC/LC-MS reagents->conditions React under product Fused Fluoro-Quinolino[c]quinoline Scaffold conditions->product Yields

Sources

The 8-Fluoro-2,3-dihydroquinolin-4-one Scaffold: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Quinolone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The quinoline and quinolinone core is a quintessential example of such a scaffold, forming the basis of drugs ranging from antimalarials to potent antibiotics.[1][2] The introduction of a fluorine atom, particularly at the C8 position of the dihydroquinolinone ring system, offers a strategic advantage for drug design. The high electronegativity and small size of fluorine can significantly enhance metabolic stability, improve binding affinity to target proteins through unique electronic interactions, and modulate pharmacokinetic properties.

This guide provides an in-depth exploration of 8-Fluoro-2,3-dihydroquinolin-4-one as a versatile intermediate in medicinal chemistry. We will detail its synthesis, explore its potential as a foundational scaffold for developing novel therapeutic agents, particularly in oncology, and provide robust, field-proven protocols for evaluating the biological activity of its derivatives.

Synthesis of the Core Scaffold: 8-Fluoro-2,3-dihydroquinolin-4-one

The construction of the 2,3-dihydroquinolin-4-one ring system can be achieved through several established synthetic routes. A common and effective strategy involves the intramolecular cyclization of an appropriately substituted aniline derivative. While a specific protocol for the title compound is not extensively documented, the following procedure is adapted from established methods for analogous 2,3-dihydroquinolin-4-ones.[3] The key transformation is a Friedel-Crafts-type acylation/cyclization of an N-protected 2-fluoroaniline derivative.

Proposed Synthetic Pathway

The synthesis begins with the reaction of 2-fluoroaniline with an acrylic acid derivative to form an N-aryl-β-alanine intermediate, which is then cyclized under acidic conditions.

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 2-Fluoroaniline C 3-((2-fluorophenyl)amino) propanoic acid A->C Michael Addition B Acryloyl Chloride B->C Acylation E 8-Fluoro-2,3-dihydroquinolin-4-one C->E Intramolecular Friedel-Crafts Acylation (Cyclization) Heat D Polyphosphoric Acid (PPA) or Eaton's Reagent D->E

Caption: Proposed two-step synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Detailed Synthesis Protocol

Objective: To synthesize 8-Fluoro-2,3-dihydroquinolin-4-one from 2-fluoroaniline.

Materials:

  • 2-Fluoroaniline

  • β-Propiolactone or Acrylic Acid

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate

Protocol:

  • Step 1: Synthesis of 3-((2-fluorophenyl)amino)propanoic acid.

    • In a round-bottom flask, dissolve 2-fluoroaniline (1 eq.) in a suitable solvent like water or a polar aprotic solvent.

    • Cool the solution in an ice bath.

    • Slowly add β-propiolactone (1.1 eq.). Causality Note: β-Propiolactone is a convenient reagent for this Michael addition, but acrylic acid can also be used. The reaction is exothermic, hence the cooling.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, acidify the mixture with HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate acid.

  • Step 2: Intramolecular Cyclization.

    • Place the dried 3-((2-fluorophenyl)amino)propanoic acid (1 eq.) in a round-bottom flask.

    • Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the acid) or Eaton's Reagent. Causality Note: These strong acid/dehydrating agents are essential to promote the intramolecular Friedel-Crafts acylation that forms the quinolinone ring.

    • Heat the mixture to 80-100°C with vigorous stirring for 2-6 hours. Monitor the reaction's progress via TLC.

    • After completion, carefully pour the hot mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

    • The crude product will precipitate. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure 8-Fluoro-2,3-dihydroquinolin-4-one.

Application in Medicinal Chemistry: A Scaffold for Anticancer Agents

The 8-fluoro-2,3-dihydroquinolin-4-one scaffold is a highly promising starting point for the development of novel anticancer therapeutics. Its structure allows for derivatization at several key positions (N1, C2, C3, and the aromatic ring) to optimize activity against specific cancer targets.

As a Core for Novel Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[4] The quinoline/quinazoline scaffold is present in numerous approved kinase inhibitors. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been identified as a potent and selective inhibitor of Aurora A kinase, a key protein in mitotic regulation.[4]

This provides a strong rationale for developing derivatives of 8-fluoro-2,3-dihydroquinolin-4-one as kinase inhibitors. Modifications at the N1 and C2 positions could be explored to target the ATP-binding pocket of various kinases, such as FLT3, EGFR, or Aurora kinases.[2][5]

Kinase_Inhibition_Pathway General Kinase Inhibition Mechanism cluster_0 Normal Kinase Activity cluster_1 Inhibitor Action ATP ATP Kinase Kinase (e.g., Aurora A, FLT3) ATP->Kinase Binds to Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Cell_Proliferation Uncontrolled Cell Proliferation Kinase->Cell_Proliferation Blocks Signal Substrate Substrate Protein Substrate->Kinase Inhibitor 8-Fluoro-quinolinone Derivative Inhibitor->Kinase Competitively Binds to ATP Pocket Phospho_Substrate->Cell_Proliferation Drives

Caption: Competitive inhibition of a kinase by a quinolinone-based drug candidate.

Development of Novel Cytotoxic Agents

Beyond targeted kinase inhibition, quinolinone derivatives have demonstrated broad cytotoxic activity against various cancer cell lines.[6][7] The mechanism often involves inducing DNA damage and triggering apoptosis (programmed cell death). Studies on related 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have shown high cytotoxic effects in breast cancer (MCF-7) and leukemia (HL-60) cells.[6]

The 8-fluoro-2,3-dihydroquinolin-4-one scaffold can be used to generate libraries of compounds for screening against panels of cancer cell lines. The data from these screens can establish structure-activity relationships (SAR) to guide the synthesis of more potent and selective agents.

Protocols for Biological Evaluation

The following protocols provide standardized methods for assessing the anticancer potential of newly synthesized 8-fluoro-2,3-dihydroquinolin-4-one derivatives.

Experimental_Workflow start Synthesized 8-Fluoro-quinolinone Derivatives assay1 MTT Assay (Cytotoxicity Screening) start->assay1 decision1 Active? (Low IC50) assay1->decision1 assay2 Cell Cycle Analysis (Flow Cytometry) decision1->assay2 Yes inactive Inactive/ Requires Optimization decision1->inactive No assay3 Apoptosis Assay (Annexin V/PI Staining) assay2->assay3 end Lead Compound Identification assay3->end

Caption: Workflow for evaluating the anticancer activity of new compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well plates and a microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on the cell cycle distribution (G1, S, G2/M phases).[1][4]

Materials:

  • Cancer cells seeded in 6-well plates

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours. Causality Note: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature. RNase A ensures that only DNA is stained.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will correspond to the phase of the cell cycle, allowing for quantification of cells in G1, S, and G2/M.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]

Materials:

  • Cancer cells seeded in 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative. Causality Note: In early apoptosis, phosphatidylserine flips to the outer membrane leaflet and is bound by Annexin V, while the membrane remains intact, excluding PI.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Quantitative Data Summary for Related Scaffolds

The following table summarizes the cytotoxic activity of selected quinolinone and quinazoline derivatives from the literature, providing a benchmark for evaluating new compounds based on the 8-fluoro-2,3-dihydroquinolin-4-one scaffold.

Compound Class/NameCancer Cell LineActivity MetricValue (µM)Reference
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60 (Leukemia)IC₅₀1.3 - 8.9[6]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast)IC₅₀2.8 - 25.4[6]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidSNB-75 (CNS)N/A (Growth %)-4.95%[4]
7-Fluoro-4-anilinoquinoline derivative (1f )BGC-823 (Gastric)IC₅₀8.32[11]
8-Methoxy-4-anilinoquinoline derivative (2i )BGC-823 (Gastric)IC₅₀4.65[11]

Conclusion

The 8-Fluoro-2,3-dihydroquinolin-4-one core is a strategically valuable scaffold for modern medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an ideal starting point for generating libraries of novel compounds. Grounded in the well-documented anticancer activity of the broader quinolinone and fluoroquinolone classes, derivatives of this scaffold are prime candidates for development as kinase inhibitors and cytotoxic agents. The detailed protocols provided herein offer a robust framework for the synthesis and rigorous biological evaluation of these promising molecules, paving the way for the discovery of next-generation therapeutics.

References

  • Yuan, Z., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]

  • Khan, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj. [Link]

  • Al-Ostath, A., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Nowakowska, Z., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • Semantic Scholar. (2020). Insights on fluoroquinolones in cancer therapy: chemistry and recent developments. [Link]

  • Al-Ostath, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,3-dihydroquinolin-4-ones. [Link]

  • Geng, P., et al. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals. [Link]

  • Staszewska-Krajewska, O., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]

  • Paulovicova, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology. [Link]

  • Shukla, A., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. [Link]

  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Reddy, G. S., et al. (2022). Design, Synthesis, and Biological Evaluation of Fluoroquinolones Linked to 4-Thiazolidinone Moieties as Potent Antimicrobial Agents: Docking Analysis. ResearchGate. [Link]

Sources

Application Notes & Protocols: Development of Novel Anticancer Agents from 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, fluoroquinolone derivatives have garnered significant attention not only for their antibacterial properties but also for their emerging potential as potent anticancer agents, often acting through the inhibition of critical enzymes like topoisomerase II.[2][3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel anticancer agents derived from the promising starting scaffold, 8-Fluoro-2,3-dihydroquinolin-4-one. We will delve into detailed synthetic protocols, robust in vitro evaluation cascades, and methodologies for mechanism of action elucidation, offering field-proven insights to guide researchers in this exciting area of drug discovery.

Introduction: The Rationale for the 8-Fluoro-2,3-dihydroquinolin-4-one Scaffold

The development of new and more effective cancer therapies remains a paramount challenge in global health.[4] Heterocyclic compounds, particularly those containing quinoline frameworks, play a vital role in anticancer drug development due to their diverse mechanisms of action, which include inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1][5]

The 8-Fluoro-2,3-dihydroquinolin-4-one scaffold was selected for several strategic reasons:

  • The Quinolone Core: This bicyclic system is a well-established pharmacophore. Its planar nature allows for potential intercalation with DNA, while various positions on the rings are amenable to chemical modification to fine-tune activity and selectivity.[1]

  • The C8-Fluorine Atom: The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7] In the context of quinolones, a fluorine atom at position 6 is often crucial for activity, and substitution at position 8 has been shown to further increase efficacy.[6]

  • The C4-Keto Group & N1-Hydrogen: These functional groups on the 2,3-dihydroquinolin-4-one structure serve as versatile chemical handles for derivatization, allowing for the systematic exploration of the chemical space to build a library of novel analogs.

This guide will walk researchers through a logical, stepwise process from initial synthesis to preclinical evaluation.

Synthetic Strategy and Library Development

The primary goal is to generate a focused library of compounds by modifying the 8-Fluoro-2,3-dihydroquinolin-4-one core at key positions. The workflow below illustrates a common strategy involving N-alkylation/arylation followed by modification at the C3 position.

G A Start: 8-Fluoro-2,3- dihydroquinolin-4-one B Step 1: N-Alkylation / N-Arylation (e.g., Williamson Ether Synthesis conditions) A->B C Intermediate Library A (N1-Substituted Analogs) B->C D Step 2: C3-Position Modification (e.g., Knoevenagel Condensation) C->D E Final Compound Library B (N1, C3-Disubstituted Analogs) D->E F Purification & Characterization (HPLC, NMR, MS) E->F

Caption: Synthetic workflow for library generation.

Protocol 2.1: Synthesis of N-Substituted 8-Fluoro-2,3-dihydroquinolin-4-one Analogs

Rationale: The nitrogen atom at the N1 position is a common site for modification to explore the structure-activity relationship (SAR). Altering the substituent at this position can impact the molecule's solubility, cell permeability, and interaction with the target protein. This protocol describes a standard procedure for N-alkylation.

Materials:

  • 8-Fluoro-2,3-dihydroquinolin-4-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • An appropriate alkyl or benzyl halide (e.g., Benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a stirred solution of 8-Fluoro-2,3-dihydroquinolin-4-one (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Add the desired alkyl/benzyl halide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, using a hexane-EtOAc gradient) to yield the pure N-substituted analog.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]

In Vitro Anticancer Evaluation Cascade

A tiered screening approach is essential for efficiently identifying promising lead compounds from a synthesized library.[9] This cascade begins with broad cytotoxicity screening and progresses to more specific assays to understand the mechanism of cell death.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Synthesized Compound Library B Cytotoxicity Assay (MTT/SRB) vs. Cancer Cell Panel (e.g., NCI-60) A->B Single high-dose concentration C Dose-Response & IC50 Determination (on sensitive cell lines) B->C Identify 'Hits' D Selectivity Index Calculation (Cancer vs. Normal Cells, e.g., Vero, HaCaT) C->D E Apoptosis Assay (Annexin V / PI) D->E Select promising leads F Cell Cycle Analysis (Propidium Iodide Staining) E->F G Target Engagement Assay (e.g., Topoisomerase II Inhibition) F->G H Lead Candidate(s) G->H

Caption: A hierarchical workflow for in vitro screening.

Protocol 3.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, producing a purple formazan salt. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-malignant cell line (e.g., Vero).[2]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO (stock solutions).

  • MTT solution (5 mg/mL in PBS).

  • DMSO, cell culture grade.

  • 96-well cell culture plates.

  • Positive control (e.g., Doxorubicin).[11]

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Prepare serial dilutions of the test compounds and the positive control in the complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9]

Data Presentation: SAR and Cytotoxicity

Systematic modification of the scaffold allows for the development of a Structure-Activity Relationship (SAR) profile.

Table 1: Example Structure-Activity Relationship (SAR) Summary

Compound ID N1-Substituent C3-Modification Rationale for Modification Key Finding
Parent -H =O Baseline Scaffold Moderate Activity
A-01 -CH₂-Ph =O Introduce bulky, lipophilic group at N1 Increased potency over parent
A-02 -CH₂-(4-Cl-Ph) =O Add electron-withdrawing group to phenyl ring Potency comparable to A-01

| B-01 | -CH₂-Ph | =CH-Ph | Introduce conjugated system at C3 | Significant increase in potency and apoptosis induction |

Table 2: Example IC₅₀ Data for Lead Compounds (µM)

Compound ID MCF-7 (Breast Cancer) A549 (Lung Cancer) Vero (Normal Kidney) Selectivity Index (Vero/MCF-7)
B-01 2.5 4.1 55.2 22.1

| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |

A higher selectivity index indicates a better therapeutic window, as the compound is more toxic to cancer cells than to normal cells.[10][12]

Elucidating the Mechanism of Action (MoA)

Many quinolone-based anticancer agents function by inhibiting Topoisomerase II, an enzyme critical for managing DNA topology during replication.[11][13] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately apoptosis.

G A Novel 8-Fluoroquinolinone Derivative B Binds to DNA- Topoisomerase II Complex A->B C Stabilizes Cleavage Complex B->C D Inhibition of DNA Re-ligation C->D E Accumulation of Double- Strand DNA Breaks D->E F Activation of DNA Damage Response (DDR) E->F G Cell Cycle Arrest (G2/M Phase) F->G H Activation of Apoptotic Pathway (e.g., Caspases) F->H I Apoptosis (Programmed Cell Death) G->I H->I

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Application Notes & Protocols: The 8-Fluoro-4-Quinolone Core in Modern Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-engaging a Privileged Scaffold in the Fight Against Antimicrobial Resistance

The relentless rise of multidrug-resistant pathogens constitutes a critical global health crisis, necessitating the urgent discovery of novel antimicrobial agents. Within the arsenal of synthetic antibiotics, the fluoroquinolone class remains one of the most significant discoveries of the 20th century.[1] These agents, originating from the discovery of nalidixic acid in 1962, are characterized by a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety.[2] The introduction of a fluorine atom, typically at the C-6 position, dramatically enhances antibacterial potency and cellular penetration, giving rise to the highly successful fluoroquinolones.[2][3]

The 8-Fluoro-2,3-dihydroquinolin-4-one (referred to hereafter as the 8-fluoro-4-quinolone core) represents a key variation of this powerful pharmacophore. While the C-6 fluorine is renowned for boosting DNA gyrase inhibition, modifications at the C-8 position, including fluorination, have been shown to modulate oral absorption, pharmacokinetics, and the spectrum of activity, particularly against anaerobic bacteria.[4] This guide provides an in-depth exploration of the 8-fluoro-4-quinolone scaffold, offering a rationale for its use, detailed synthetic protocols for creating derivatives, and standardized methods for evaluating their antimicrobial efficacy.

Section 1: Mechanism of Action - The Molecular Basis of Quinolone Efficacy

The bactericidal action of quinolones is remarkably specific and potent. These molecules function as topoisomerase poisons, targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair by introducing and religating transient double-stranded breaks in the bacterial chromosome.[1]

Quinolones stabilize the transient enzyme-DNA cleavage complex, effectively preventing the DNA re-ligation step.[5] This leads to an accumulation of double-stranded DNA breaks, which triggers the SOS response and other repair pathways.[5] When overwhelmed, these breaks become permanent and lethal, leading to the fragmentation of the chromosome and rapid cell death.[5][7] The core quinolone structure, particularly the C-3 carboxylic acid and C-4 ketone, is essential for binding to the DNA bases made accessible by the action of DNA gyrase.[8]

Quinolone_Mechanism_of_Action Figure 1: Quinolone Mechanism of Action cluster_0 Bacterial Cell cluster_1 DNA Replication Fork Quinolone Fluoroquinolone Drug Entry Cell Entry (Porins/Lipid Bilayer) Quinolone->Entry Gyrase_DNA DNA Gyrase/ Topoisomerase IV + DNA Complex Entry->Gyrase_DNA Inhibits Cleavage Transient DNA Cleavage Complex Gyrase_DNA->Cleavage Catalyzes Religation DNA Religation (Supercoiling Corrected) Cleavage->Religation Normal Function Ternary Stable Ternary Complex (Drug-Enzyme-DNA) Cleavage->Ternary Drug Stabilizes Breaks Double-Strand DNA Breaks Accumulate Ternary->Breaks Blocks Religation Death Chromosome Fragmentation & Bacterial Cell Death Breaks->Death Triggers

Caption: Quinolones inhibit DNA gyrase/topoisomerase IV, leading to lethal DNA breaks.

Section 2: Synthesis of the Quinolone Core and Derivatives

The creation of novel quinolone-based antimicrobials hinges on the efficient synthesis of a versatile core structure that can be readily derivatized. A common strategy involves building the quinolone ring system and then introducing diverse substituents, most notably at the C-7 position, which is crucial for modulating the spectrum and potency of the drug.[9] The presence of an electron-withdrawing group, such as a nitro group at the C-8 position, greatly facilitates nucleophilic aromatic substitution at the adjacent C-7 position.[9][10]

Synthetic_Workflow Figure 2: General Synthetic Workflow Start Substituted Benzoic Acid Intermediate1 Acyl Chloride Formation Start->Intermediate1 Intermediate2 Condensation with Ethyl Acrylate Derivative Intermediate1->Intermediate2 Intermediate3 Reaction with Primary Amine (e.g., Cyclopropylamine) Intermediate2->Intermediate3 Cyclization Intramolecular Cyclization (Base-mediated) Intermediate3->Cyclization Ester_Core Esterified Quinolone Core (e.g., Ethyl 7-chloro-8-nitro...) Cyclization->Ester_Core Hydrolysis Saponification (Ester Hydrolysis) Ester_Core->Hydrolysis Acid_Core Carboxylic Acid Core (Key Synthon) Hydrolysis->Acid_Core Derivatization Nucleophilic Aromatic Substitution at C-7 with various Amines (R-NH2) Acid_Core->Derivatization Final Final Drug Candidates (C-7 Substituted Quinolones) Derivatization->Final

Caption: Synthetic pathway from starting materials to diverse C-7 derivatives.

Protocol 2.1: Synthesis of Key Synthon: 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol describes the synthesis of a versatile intermediate, adapted from established methods, which is primed for derivatization at the C-7 position.[9][10]

Rationale: This multi-step synthesis builds the core fluoroquinolone ring system. The final synthon possesses a chlorine atom at C-7, which acts as a good leaving group, and an 8-nitro group, which activates the C-7 position for nucleophilic substitution.

Materials:

  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Benzene (or Toluene)

  • Ethyl 3-(N,N-dimethylamino)acrylate

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Acid Chloride Formation: Reflux a mixture of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and thionyl chloride in benzene for 4-6 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride.

  • Acrylate Condensation: Dissolve the crude acid chloride in a suitable solvent (e.g., toluene) and add it dropwise to a cooled solution of ethyl 3-(N,N-dimethylamino)acrylate. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Amine Displacement: To the resulting acrylate intermediate, add cyclopropylamine. The reaction is often exothermic; maintain the temperature below 30°C. Stir for 1-2 hours. The product, ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate, can be isolated by filtration and washing with ethanol.[10]

  • Cyclization: Heat the product from the previous step with potassium carbonate in DMF at 80-100°C for several hours. This intramolecular nucleophilic substitution forms the quinolone ring. After cooling, pour the reaction mixture into ice water to precipitate the ethyl ester of the quinolone core.

  • Saponification (Ester Hydrolysis): Reflux the ethyl ester in a mixture of ethanol and aqueous HCl to hydrolyze the ester to the carboxylic acid.

  • Purification: Cool the reaction mixture to precipitate the final product, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Filter, wash with water and then ethanol, and dry under vacuum. Confirm structure using NMR, IR, and MS analysis.

Protocol 2.2: General Protocol for C-7 Derivatization

Rationale: The C-7 substituent is a primary determinant of the antibacterial spectrum and potency.[3][9] This protocol uses a nucleophilic aromatic substitution reaction to replace the C-7 chlorine with a diverse range of amines (e.g., piperazines, pyrrolidines, anilines), allowing for the creation of a library of candidate compounds.

Materials:

  • 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon from Protocol 2.1)

  • Desired primary or secondary amine (e.g., piperazine, 4-methylaniline)

  • Pyridine or another suitable base

  • Dimethyl sulfoxide (DMSO) or DMF

Procedure:

  • Dissolve the quinolone synthon (1 equivalent) in DMSO.

  • Add the desired amine (1.1-1.5 equivalents) and pyridine (2-3 equivalents).

  • Heat the mixture at 70-120°C for 4-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into acidified ice water (pH ~5-6).

  • Collect the resulting precipitate by filtration.

  • Wash the solid sequentially with water, ethanol, and diethyl ether to remove impurities.

  • Dry the final product under vacuum. Characterize the compound by NMR, MS, and elemental analysis to confirm its structure and purity.

Section 3: In Vitro Antimicrobial Susceptibility Testing

Once a library of compounds is synthesized, their biological activity must be quantified. The gold standard for determining the efficacy of a new antimicrobial agent is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[11] This assay provides a quantitative measure of the potency of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized quinolone derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Sterile DMSO for stock solutions

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test compound and the control antibiotic in sterile DMSO.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate. Standardize the inoculum using a spectrophotometer (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB. Typically, this yields a concentration range from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no drug).

    • Sterility Control: Wells containing only broth (no drug, no inoculum).

    • Positive Control: Wells with serial dilutions of a known antibiotic like Ciprofloxacin.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Section 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the quinolone scaffold has generated a wealth of SAR data, guiding the design of more potent and safer drugs.[2][4]

SAR_Summary Figure 3: Key Structure-Activity Relationships of Quinolones main N1_point N1_desc N-1 Substituent: - Cyclopropyl enhances overall potency, especially vs. Gram-negatives. - t-Butyl or 2,4-difluorophenyl groups also confer high activity. N1_point->N1_desc C5_point C5_desc C-5 Position: - An amino (-NH2) group can improve overall potency. C5_point->C5_desc C6_point C6_desc C-6 Position: - Fluorine (-F) is optimal. - Dramatically increases DNA gyrase inhibition and cell penetration. C6_point->C6_desc C7_point C7_desc C-7 Substituent: - Major determinant of spectrum. - Piperazine rings improve Gram-negative activity. - Aminopyrrolidine rings enhance Gram-positive activity. C7_point->C7_desc C8_point C8_desc C-8 Position: - Halogen (F, Cl) improves oral absorption and anaerobic activity. - Methoxy (-OCH3) can reduce phototoxicity. C8_point->C8_desc Core_point Core_desc C3-COOH & C4=O: - Essential for activity. - Binds to DNA gyrase. Core_point->Core_desc

Caption: Key positions on the quinolone core and the impact of their substituents.

PositionSubstituentImpact on Antimicrobial Activity & PropertiesReferences
N-1 CyclopropylSignificantly enhances potency against Gram-negative bacteria.[4][8]
2,4-DifluorophenylHeightens activity against anaerobic bacteria.[8]
C-3 & C-4 Carboxyl & CarbonylEssential for binding to DNA gyrase and overall antibacterial activity.[8]
C-5 Amino (-NH₂)Generally improves overall potency.[4]
C-6 Fluorine (-F)Optimal substituent; increases potency 5- to 100-fold by enhancing DNA gyrase inhibition and cell penetration.[2][8]
C-7 Piperazine/AminopyrrolidineMajor determinant of spectrum and potency. Piperazine moieties favor Gram-negative activity, while substituted pyrrolidines can increase Gram-positive potency and reduce CNS side effects.[3][4]
C-8 Halogen (F, Cl)Improves oral absorption and confers activity against anaerobic bacteria.[4]
Methoxy (-OCH₃)Can increase Gram-positive potency and lengthen serum half-life. May reduce phototoxicity associated with C-8 halogens.[4][8]

Conclusion and Future Directions

The 8-fluoro-4-quinolone scaffold and its isomers remain a cornerstone of antimicrobial research. Their proven mechanism of action, synthetic tractability, and well-understood SAR provide a robust platform for developing next-generation antibiotics. Future efforts are increasingly focused on creating hybrid molecules that combine the quinolone core with other pharmacophores to overcome resistance mechanisms, broaden the spectrum of activity, and improve safety profiles. By leveraging the foundational knowledge outlined in these protocols, researchers can continue to innovate and adapt this privileged scaffold to meet the ongoing challenge of infectious diseases.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. [Link]

  • Martínez-Martínez, L., & Rodríguez-Martínez, J. M. (2007). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 25(Suppl 2), 2-8. [Link]

  • Correia, S., Poeta, P., Igrejas, G., Fleites, A., & Rodrigues, J. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]

  • Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Science Prof Online. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • Bisyarin, M. A., & El-Gamal, M. I. (2021). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current Topics in Medicinal Chemistry, 21(1), 15-38. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationships of the fluoroquinolones. Semantic Scholar. [Link]

  • Al-Hiari, Y. M., Qandil, A. M., Al-Zoubi, R. M., & Alzweiri, M. H. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1211-1223. [Link]

  • Al-Hiari, Y. M., et al. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 10(1). [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]

  • Bălășoiu, A. M., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(8), 1720. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1989). Fluoroquinolone antimicrobial agents. Clinical Microbiology Reviews, 2(Suppl), S1-S2. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1297. [Link]

  • Arabiyat, S., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative-Antimicrobial Capacities. Frontiers in Chemistry, 9, 649692. [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8769-8791. [Link]

  • Dixit, S. K., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolone analogs. Medicinal Chemistry Research, 23, 4193-4203. [Link]

  • Liu, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. [Link]

  • Al-Hiari, Y., et al. (2012). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Medicinal Chemistry Research, 21, 2189-2197. [Link]

  • Muruganantham, N., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983. [Link]

  • Liu, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B, 14(4), 1635-1650. [Link]

Sources

Application Notes and Protocols for the Purification of 8-Fluoro-2,3-dihydroquinolin-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

8-Fluoro-2,3-dihydroquinolin-4-one is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry. The quinolinone scaffold is a privileged structure found in numerous pharmacologically active compounds. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and biological properties of the resulting molecules, including metabolic stability, binding affinity, and lipophilicity. Consequently, this compound is a key intermediate in the synthesis of novel therapeutic agents.

The purity of such intermediates is paramount in drug discovery and development. Impurities, even in trace amounts, can lead to misleading biological data, interfere with downstream chemical transformations, and pose safety risks. Therefore, a robust and efficient purification method is essential to ensure the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification of 8-Fluoro-2,3-dihydroquinolin-4-one using column chromatography, a cornerstone technique in synthetic organic chemistry.

Understanding the Chemistry of Separation: Key Principles

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For 8-Fluoro-2,3-dihydroquinolin-4-one, a polar compound, normal-phase chromatography is a suitable approach. In this mode, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.

Challenges with Quinolone Purification:

A significant challenge in the purification of quinoline derivatives on silica gel is the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the silica surface.[2] This can lead to:

  • Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks and poor separation.

  • Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive quinoline derivatives.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it cannot be eluted, leading to low recovery.

To circumvent these issues, this protocol will incorporate the use of a basic modifier in the mobile phase to neutralize the acidic sites on the silica gel, thereby improving peak shape and recovery.

Pre-Purification Analysis: The Importance of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on a column. The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A lower Rf value generally leads to better separation from less polar impurities, while a higher Rf may result in co-elution with more polar impurities.

Protocol 1: TLC Method Development

Materials:

  • Crude 8-Fluoro-2,3-dihydroquinolin-4-one

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • A selection of solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • Triethylamine (Et3N)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or vanillin stain)[3]

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent System Screening: Prepare a series of mobile phases with varying polarities. Good starting points for fluoroquinolone-type compounds include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[4][5]

    • Example systems to test:

      • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

      • Dichloromethane:Methanol (99:1, 98:2, 95:5)

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and visualize the spots under a UV lamp at 254 nm. Aromatic compounds like 8-Fluoro-2,3-dihydroquinolin-4-one are typically UV-active and will appear as dark spots on a fluorescent background.[6] Circle the spots with a pencil.

    • Staining: If the compound is not UV-active or for further confirmation, use a chemical stain. For example, a potassium permanganate stain can visualize compounds that are susceptible to oxidation.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product in each solvent system (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Optimization with a Basic Modifier: If significant tailing is observed, add a small amount of triethylamine (0.5-1% v/v) to the most promising solvent system and re-run the TLC. This should result in more compact spots and improved Rf values.

Purification by Column Chromatography: A Step-by-Step Protocol

Once an optimal solvent system has been identified via TLC, you can proceed with the preparative separation using column chromatography. The following protocol is designed for the purification of approximately 1 gram of crude 8-Fluoro-2,3-dihydroquinolin-4-one. The scale can be adjusted by modifying the column size and the amount of silica gel used.

Protocol 2: Flash Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude 8-Fluoro-2,3-dihydroquinolin-4-one

  • Optimized mobile phase (from TLC, containing 0.5-1% triethylamine)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

1. Column Preparation (Slurry Packing Method):

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Preparing the Slurry: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase. A good starting ratio is approximately 30-50 g of silica gel per gram of crude material.

  • Packing the Column: Carefully pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibration: Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry. Add another layer of sand (approximately 1 cm) on top of the silica gel to protect the surface during solvent addition. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.

2. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude 8-Fluoro-2,3-dihydroquinolin-4-one in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the silica gel.

3. Elution and Fraction Collection:

  • Elution: Carefully add the mobile phase to the top of the column.

  • Gradient Elution: Start with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 20%, then 30%, and so on). This gradual increase in polarity will allow for the elution of compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

  • Monitoring the Separation: Monitor the progress of the separation by spotting the collected fractions on a TLC plate and visualizing them as described in Protocol 1.

4. Product Isolation:

  • Combining Fractions: Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 8-Fluoro-2,3-dihydroquinolin-4-one.

  • Purity Assessment: Assess the purity of the final product by TLC, HPLC, and NMR spectroscopy.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 8-Fluoro-2,3-dihydroquinolin-4-one
PropertyValue
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Physical State Solid
Appearance Yellow solid
Melting Point 128-129 °C
Table 2: Example TLC Solvent Systems for Fluoroquinolones
Solvent System (v/v/v/v)Reference
Dichloromethane:Methanol:2-Propanol:25% Aqueous Ammonia (3:3:5:2)[4]
Dichloromethane:Methanol:Ammonia (30:60:10)[5]

Note: These are starting points and should be optimized for 8-Fluoro-2,3-dihydroquinolin-4-one.

Diagram 1: Workflow for Column Chromatography Purification

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation TLC TLC Method Development (Protocol 1) Pack Column Packing (Slurry Method) TLC->Pack Sample Sample Preparation (Dry Loading) Pack->Sample Load Load Sample onto Column Sample->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of 8-Fluoro-2,3-dihydroquinolin-4-one.

Troubleshooting and Expert Insights

  • Streaking on TLC/Column: This is often due to the acidic nature of the silica gel. The addition of triethylamine to the mobile phase should mitigate this. If the problem persists, consider using neutral or basic alumina as the stationary phase.

  • Poor Separation: If the Rf values of the desired product and impurities are too close, a shallower solvent gradient during elution may be necessary. Alternatively, exploring a different solvent system (e.g., substituting ethyl acetate with acetone) might provide the required selectivity.

  • Low Recovery: This could be due to irreversible adsorption on the silica gel. Deactivating the silica gel with triethylamine is the first line of defense. If recovery is still low, a less acidic stationary phase like alumina is recommended.

  • Compound Insoluble in Mobile Phase: If the crude product has poor solubility in the eluent, dry loading is the preferred method for sample application to ensure a narrow band at the start of the chromatography.[7]

Conclusion

The purification of 8-Fluoro-2,3-dihydroquinolin-4-one by column chromatography is a critical step in its utilization for further synthetic endeavors. By carefully developing a suitable mobile phase using TLC and addressing the potential challenges associated with the purification of quinoline derivatives on silica gel, high purity material can be obtained. The protocol outlined in this application note provides a robust framework for researchers to achieve this goal, ensuring the quality and reliability of their scientific outcomes.

References

  • TLC Separation of Fluoroquinolones: Searching for Better Selectivity. (2006). ResearchGate. [Link]

  • Separation and Detection of Certain β-Lactam and Fluoroquinolone Antibiotic Drugs by Thin Layer Chromatography. SciSpace. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Column chromatography (video). Khan Academy. [Link]

  • Separation of ciprofloxacin from other fluoroquinolones on silica gel... ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

  • Nanocomposite hydrogel functionalized silica stationary phase for the separation of polar compounds and fluoroquinolone antibiotics. PubMed. [Link]

  • The Visualizing Agents for Selected Quinolones and Fluoroquinolones. CoLab. [Link]

  • A novel thin-layer chromatography method to screen 1,3-propanediol producers. PubMed. [Link]

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Application Notes and Protocols for the N-Acylation of Fluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated Fluoroanilines

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] N-acylated fluoroanilines, in particular, are a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and advanced polymers. The presence of the fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, the development of robust and efficient methods for the N-acylation of fluoroanilines is of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed overview of the experimental procedures for this critical transformation, offering insights into the underlying chemical principles and practical considerations for successful synthesis.

Mechanistic Insights: The Role of Fluorine in Acylation Chemistry

The N-acylation of anilines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent.[2] The reactivity of the aniline is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, decrease the nucleophilicity of the amino group, making the reaction more challenging compared to the acylation of unsubstituted aniline. However, the high electronegativity of fluorine also enhances the acidity of the N-H proton, facilitating its removal in the final step of the reaction.

Experimental Protocols

This section details several reliable methods for the N-acylation of fluoroanilines. The choice of method will depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources.

Protocol 1: Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with fluoroanilines, often in the presence of a base to neutralize the hydrogen chloride byproduct.[3][4][5]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the fluoroaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, the use of anhydrous solvents and a dry reaction setup is crucial.

  • Base: The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.[3]

  • Low Temperature Addition: The reaction is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize the formation of side products.

Protocol 2: Acylation with Acid Anhydrides

Acid anhydrides are less reactive than acyl chlorides but are still effective acylating agents.[6] They are often used for acetylation reactions with acetic anhydride.[2]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the fluoroaniline (1.0 eq.) in a suitable solvent such as acetic acid or water.

  • Reagent Addition: Add the acid anhydride (1.0-1.5 eq.) to the solution. For acetylation with acetic anhydride, a catalytic amount of a strong acid like sulfuric acid can be added.

  • Heating: Heat the reaction mixture to a temperature between 50-100 °C and stir for 1-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water or onto crushed ice to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Heating: The lower reactivity of acid anhydrides often necessitates heating to achieve a reasonable reaction rate.

  • Aqueous Work-up: The unreacted anhydride is readily hydrolyzed to the corresponding carboxylic acid upon addition of water, simplifying the purification process.

Protocol 3: Amide Coupling using Carbodiimides

For the direct coupling of carboxylic acids with fluoroanilines, carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used.[7][8] These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), the fluoroaniline (1.0-1.2 eq.), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) (1.0-1.2 eq.) in an anhydrous aprotic solvent like DCM, THF, or DMF.

  • Coupling Agent Addition: Add the carbodiimide coupling agent (DCC or EDC) (1.1-1.3 eq.) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration.

    • If using EDC, the urea byproduct is water-soluble and can be removed by an aqueous work-up.[8]

  • Extraction and Purification: After removal of the urea byproduct, perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Coupling Additives: Additives like HOBt or NHS are often used to suppress side reactions and minimize racemization when coupling chiral carboxylic acids.[8]

  • Anhydrous Conditions: The carbodiimide and the activated intermediate are sensitive to moisture.

Data Presentation

ProtocolAcylating AgentBase/AdditiveSolventTemp. (°C)Time (h)Typical Yield (%)
1Acyl ChlorideEt₃N or DIPEADCM or THF0 to RT1-1280-95
2Acid Anhydride(Catalytic Acid)Acetic Acid50-1001-675-90
3Carboxylic AcidDCC/HOBt or EDC/NHSDCM or DMF0 to RT12-2470-90

Table 1: Comparison of different N-acylation methods for fluoroanilines.

Visualization of Experimental Workflow and Mechanism

G cluster_workflow Experimental Workflow for N-Acylation A 1. Dissolve Fluoroaniline in Anhydrous Solvent B 2. Add Base (for Protocol 1) or Carboxylic Acid & Additive (for Protocol 3) A->B C 3. Add Acylating Agent (Acyl Chloride, Anhydride, or Coupling Agent) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Work-up D->E F 6. Extraction E->F G 7. Purification (Recrystallization or Chromatography) F->G H Pure N-Acylated Fluoroaniline G->H G cluster_mechanism General Mechanism of N-Acylation Aniline Fluoroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (Electrophile) R-C(=O)-L AcylatingAgent->Intermediate Product N-Acylated Fluoroaniline Intermediate->Product Collapse of Intermediate LeavingGroup Leaving Group (L⁻) Intermediate->LeavingGroup Byproduct H-L Product->Byproduct Deprotonation

Caption: The general mechanism of nucleophilic acyl substitution for N-acylation.

Safety Precautions

  • Handling Fluoroanilines: Fluoroanilines can be toxic and may cause skin and eye irritation. [9]It is suspected that they may cause genetic defects and cancer. [9]Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [9][10]* Handling Acylating Agents: Acyl chlorides and acid anhydrides are corrosive and react violently with water. [4]They should be handled with extreme care in a fume hood.

  • Solvent Safety: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition. [11]* Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The N-acylation of fluoroanilines is a versatile and indispensable reaction in modern organic synthesis. By understanding the underlying principles and carefully selecting the appropriate experimental conditions, researchers can efficiently synthesize a wide range of valuable N-acylated fluoroaniline derivatives. The protocols outlined in this guide provide a solid foundation for achieving success in this important transformation.

References

  • Benchchem.
  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • Aarti Industries. 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • An eco-friendly and highly efficient route for N-acylation under c
  • RSC Publishing.
  • ResearchGate. N‐acylation of anilines, primary and secondary amines,and sulfonamides.
  • Der Pharma Chemica.
  • PMC. Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • Aapptec Peptides. Coupling Reagents.
  • ResearchGate.
  • Google Patents.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Tuttee Academy.
  • Taylor & Francis.
  • Benchchem.
  • Actylis Lab Solutions.
  • SciELO. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity.
  • Reddit. Acylation of N-Aryl systems using acyl chlorides : r/Chempros.
  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
  • PMC.
  • PMC. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.
  • PMC.
  • CUNY Academic Works.
  • RSC Publishing. Acylation of aroyl chlorides via a template Friedel–Crafts process: synthesis of indan-1,3-diones.
  • YouTube. Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel.

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Application Note & Protocol: A Scalable and Efficient Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one, a critical building block in the development of fluoroquinolone antibiotics and other significant pharmaceutical agents.[1][2][3] The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, and outline the necessary analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinolone and quinolinone cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4][5] The introduction of a fluorine atom into the quinolone skeleton, particularly at the C-6 and C-8 positions, has been a pivotal development, significantly enhancing the antibacterial spectrum and pharmacokinetic properties of this class of drugs.[3][4] 8-Fluoro-2,3-dihydroquinolin-4-one is a key intermediate that provides access to a wide array of advanced fluoroquinolone derivatives. Its strategic importance lies in its versatile chemical handles, which allow for further structural modifications to fine-tune biological activity.[3] The development of a robust, safe, and scalable synthesis for this intermediate is therefore a critical endeavor for the pharmaceutical industry.[6]

Synthetic Strategy and Mechanistic Rationale

Several classical methods exist for the synthesis of the quinolin-4-one core, including the Gould-Jacobs and Conrad-Limpach reactions.[4] For the large-scale synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one, a highly effective and scalable two-step approach is employed. This strategy involves an initial Michael addition followed by an intramolecular Friedel-Crafts acylation (cyclization).

The chosen synthetic pathway consists of:

  • Michael Addition: Reaction of 2-fluoroaniline with ethyl acrylate to form the intermediate, ethyl 3-((2-fluorophenyl)amino)propanoate. This reaction is typically performed neat or in a high-boiling point solvent.

  • Intramolecular Cyclization: The propanoate intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA), which serves as both a catalyst and a solvent, to induce cyclization and form the desired 2,3-dihydroquinolin-4-one ring system.

The rationale for this approach is grounded in the high reactivity of the starting materials, the relatively mild conditions for the first step, and the high-yield, clean conversion in the cyclization step, which avoids the need for costly purification techniques like column chromatography.[6]

Reaction Mechanism

The mechanism proceeds as follows: The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester (ethyl acrylate). This is followed by proton transfer to yield the stable amino propanoate intermediate. In the second step, the strong acid (PPA) protonates the carbonyl oxygen of the ester, activating it towards nucleophilic attack. The electron-rich aromatic ring, activated by the amino group, then attacks the electrophilic carbonyl carbon in an intramolecular fashion. A subsequent loss of ethanol and rearomatization leads to the final product.

Reaction_Mechanism Figure 1: Reaction Mechanism for the Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one cluster_reactants Step 1: Michael Addition cluster_cyclization Step 2: Intramolecular Cyclization 2-Fluoroaniline 2-Fluoroaniline Ethyl_Acrylate Ethyl Acrylate Intermediate Intermediate Ethyl_Acrylate->Intermediate PPA Polyphosphoric Acid (PPA) Protonated_Intermediate Protonated Intermediate PPA->Protonated_Intermediate Cyclized_Intermediate Cyclized Intermediate Protonated_Intermediate->Cyclized_Intermediate Intramolecular Attack Product Product Cyclized_Intermediate->Product - EtOH, -H+ Intermediate->Protonated_Intermediate + H+ (from PPA)

Caption: Figure 1: Reaction Mechanism for the Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

Experimental Protocols: Large-Scale Synthesis

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriately rated chemical production facility.

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Reagent Handling: 2-fluoroaniline is toxic and a suspected mutagen. Handle with extreme care. Polyphosphoric acid is highly corrosive; avoid contact with skin and eyes. The quenching of PPA with water is highly exothermic and should be performed cautiously in an ice bath with slow addition.

  • Emergency Procedures: Have appropriate spill kits and emergency wash stations readily available. Familiarize yourself with the Material Safety Data Sheets (MSDS) for all chemicals used.[7]

Step 1: Synthesis of Ethyl 3-((2-fluorophenyl)amino)propanoate
  • Reactor Setup: To a 20 L glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-fluoroaniline (2.22 kg, 20.0 mol).

  • Reagent Addition: While stirring, slowly add ethyl acrylate (2.10 kg, 21.0 mol) to the reactor over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 80°C.

  • Reaction: Heat the mixture to 100-110°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude product, a viscous oil, can be used directly in the next step without further purification.

Step 2: Cyclization to 8-Fluoro-2,3-dihydroquinolin-4-one
  • Reactor Setup: To a 50 L reactor suitable for strong acids, charge polyphosphoric acid (PPA) (approx. 10 kg). Heat the PPA to 80-90°C with vigorous mechanical stirring.

  • Addition of Intermediate: Slowly add the crude ethyl 3-((2-fluorophenyl)amino)propanoate from Step 1 to the hot PPA over 1-2 hours. The viscosity of the mixture will increase.

  • Reaction: After the addition is complete, increase the temperature to 130-140°C and stir for 4-6 hours. Monitor the reaction by HPLC for the disappearance of the intermediate.

  • Quenching: Cool the reaction mixture to below 60°C. In a separate, larger vessel (e.g., 200 L), prepare a mixture of crushed ice and water (approx. 50 kg). Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This process is highly exothermic; maintain the temperature of the quenching mixture below 25°C by adding more ice if necessary.

  • Product Isolation: A solid precipitate will form. Continue stirring for 1-2 hours to ensure complete precipitation. Isolate the solid product by filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6-7).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected product is an off-white to light brown solid.

Process Parameters and Data

The following table summarizes the key quantitative data for the large-scale synthesis.

ParameterStep 1: Michael AdditionStep 2: Cyclization
Key Reagents 2-Fluoroaniline, Ethyl AcrylateEthyl 3-((2-fluorophenyl)amino)propanoate, PPA
Molar Ratio 1 : 1.05 (Aniline : Acrylate)1 : ~5 (Intermediate : PPA by wt)
Solvent None (Neat)Polyphosphoric Acid
Temperature 100-110°C130-140°C
Reaction Time 12-16 hours4-6 hours
Typical Yield >95% (Crude)80-90% (Isolated)
Product Form Viscous OilOff-white/Light Brown Solid

Purification and Analytical Characterization

For most pharmaceutical applications, the product obtained after washing and drying is of sufficient purity (>98% by HPLC). If further purification is required, recrystallization from a suitable solvent like ethanol or isopropanol can be performed.

Analytical Methods for Quality Control:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and monitor reaction progress. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is typically used.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product. 1H, 13C, and 19F NMR should be performed. The presence of the fluorine atom will result in characteristic splitting patterns.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Workflow Visualization

The overall workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow Figure 2: Overall Workflow for Large-Scale Synthesis Step1 Step 1: Michael Addition (2-Fluoroaniline + Ethyl Acrylate) 100-110°C, 12-16h QC1 In-Process Control (IPC): Reaction Monitoring (TLC/HPLC) Step1->QC1 Step2 Step 2: Cyclization in PPA 130-140°C, 4-6h QC1->Step2 Proceed if complete QC2 IPC: Reaction Monitoring (HPLC) Step2->QC2 Quench Quenching on Ice-Water QC2->Quench Proceed if complete Isolate Filtration & Water Wash Quench->Isolate Dry Vacuum Drying Isolate->Dry FinalQC Final Quality Control (HPLC, NMR, MS, MP) Dry->FinalQC Product Final Product: 8-Fluoro-2,3-dihydroquinolin-4-one FinalQC->Product Release if passes

Caption: Figure 2: Overall Workflow for Large-Scale Synthesis

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Gach-Janczak, K., et al. (2025-01-03). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.
  • Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1).
  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465. Retrieved from [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Retrieved from [Link]

  • Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • Gebre, M. N., & Taddesse, A. M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8785-8819. Retrieved from [Link]

  • El-Abadelah, M. M., et al. (2009). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 14(9), 3460-3473. Retrieved from [Link]

  • ProBlogging. (n.d.). Quinolone Pharmaceutical Intermediates.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2025). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent.
  • MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.

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Application Notes and Protocols: Strategic Functionalization of the 8-Fluoro-2,3-dihydroquinolin-4-one Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 8-Fluoro-2,3-dihydroquinolin-4-one Scaffold - A Privileged Motif in Medicinal Chemistry

The 2,3-dihydroquinolin-4-one core is a prominent scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic incorporation of a fluorine atom at the 8-position significantly modulates the scaffold's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This fluorination can lead to enhanced potency, improved pharmacokinetic profiles, and novel intellectual property. Consequently, the 8-Fluoro-2,3-dihydroquinolin-4-one core has emerged as a valuable building block in the design and synthesis of novel therapeutics.[1][2]

This guide provides a comprehensive overview of synthetic strategies for the functionalization of the 8-Fluoro-2,3-dihydroquinolin-4-one core. We will delve into detailed protocols for modifications at key positions, offering insights into the underlying chemical principles and practical considerations for each transformation. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to generate diverse libraries of novel compounds for drug discovery and development.

Strategic Functionalization Pathways

The 8-Fluoro-2,3-dihydroquinolin-4-one core offers several key sites for chemical modification. Our exploration will focus on three primary regions of reactivity: the nitrogen atom (N1), the activated aromatic ring, and the carbonyl group at C4.

Functionalization_Sites Core 8-Fluoro-2,3-dihydroquinolin-4-one N_Func N-Functionalization (Alkylation, Arylation) Core->N_Func N-H Reactivity Aromatic_Func Aromatic Ring Functionalization (e.g., C7-Substitution) Core->Aromatic_Func Electrophilic/Nucleophilic Substitution Carbonyl_Func C4-Carbonyl Chemistry (e.g., Aldol, Wittig) Core->Carbonyl_Func Carbonyl Reactivity

Caption: Key reactive sites for the functionalization of the 8-Fluoro-2,3-dihydroquinolin-4-one core.

Part 1: N-Functionalization of the Dihydroquinolinone Core

The secondary amine within the dihydroquinolinone ring is a prime target for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's steric and electronic properties.

N-Alkylation via Williamson Ether Synthesis Analogue

Principle: This protocol describes a standard N-alkylation procedure using an appropriate alkyl halide in the presence of a non-nucleophilic base. The base deprotonates the nitrogen, generating a nucleophilic amide that subsequently displaces the halide.

Protocol: N-Benzylation of 8-Fluoro-2,3-dihydroquinolin-4-one

Materials:

  • 8-Fluoro-2,3-dihydroquinolin-4-one

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of 8-Fluoro-2,3-dihydroquinolin-4-one (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen, driving the reaction to completion. Weaker bases like potassium carbonate can also be used, but may require higher temperatures and longer reaction times.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and intermediates.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture.

N-Arylation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5] This method allows for the introduction of various aryl and heteroaryl groups at the nitrogen position.

Protocol: N-Phenylation of 8-Fluoro-2,3-dihydroquinolin-4-one

Materials:

  • 8-Fluoro-2,3-dihydroquinolin-4-one

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine 8-Fluoro-2,3-dihydroquinolin-4-one (1.0 eq.), bromobenzene (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) in a dry reaction vessel.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Causality and Insights:

  • Catalyst System: The choice of palladium precursor and ligand is critical for the success of the Buchwald-Hartwig reaction. The Pd₂(dba)₃/Xantphos system is a robust combination for the amination of aryl bromides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated toluene is a common solvent for this reaction.

Buchwald_Hartwig cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Amine_Complex Amine Complex OxAdd->Amine_Complex Amine, Base Product_Complex Product Complex Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Product N-Aryl Product Product_Complex->Product Reactants 8-Fluoro-2,3-dihydroquinolin-4-one + Aryl Halide Reactants->Pd0 Pd Catalyst, Ligand, Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Aromatic Ring Functionalization

The aromatic ring of the 8-Fluoro-2,3-dihydroquinolin-4-one core can be functionalized through various substitution reactions. The existing substituents (fluoro, amino, and carbonyl groups) direct the regioselectivity of these transformations.

Nucleophilic Aromatic Substitution at C7

Principle: In fluoroquinolone chemistry, the C7 position is often activated towards nucleophilic aromatic substitution, especially when electron-withdrawing groups are present on the ring.[6][7] While the 8-fluoro group is electron-withdrawing, the presence of an additional activating group can facilitate substitution at C7. For this protocol, we will consider a hypothetical analogue with a leaving group at C7 for illustrative purposes.

Protocol: C7-Amination of a 7-Chloro-8-fluoro-2,3-dihydroquinolin-4-one Analogue

Materials:

  • 7-Chloro-8-fluoro-2,3-dihydroquinolin-4-one (hypothetical starting material)

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine the 7-chloro-8-fluoro-2,3-dihydroquinolin-4-one analogue (1.0 eq.), piperidine (1.5 eq.), and potassium carbonate (2.0 eq.) in DMSO.

  • Heat the reaction mixture to 120-140 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Causality and Insights:

  • Activation: The presence of the carbonyl group and the 8-fluoro substituent enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. A leaving group at C7 is essential for this transformation.

  • Solvent: A high-boiling polar aprotic solvent like DMSO is typically used to facilitate the reaction at elevated temperatures.

  • Base: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

Part 3: C4-Carbonyl Chemistry

The carbonyl group at the C4 position is a versatile handle for a variety of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Aldol Condensation

Principle: The α-protons at the C3 position are acidic and can be removed by a base to form an enolate, which can then react with an aldehyde or ketone in an aldol condensation.[8][9] This reaction leads to the formation of a β-hydroxy carbonyl compound, which can subsequently be dehydrated to an α,β-unsaturated carbonyl.

Protocol: Aldol Condensation with Benzaldehyde

Materials:

  • 8-Fluoro-2,3-dihydroquinolin-4-one

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve 8-Fluoro-2,3-dihydroquinolin-4-one (1.0 eq.) and benzaldehyde (1.1 eq.) in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to obtain the crude product for purification.

Causality and Insights:

  • Base Catalysis: The hydroxide ion deprotonates the C3 position to generate the nucleophilic enolate.

  • Dehydration: Under the reaction conditions, the initially formed β-hydroxy adduct often undergoes spontaneous dehydration to yield the more stable α,β-unsaturated product.

Wittig Reaction

Principle: The Wittig reaction is a highly reliable method for converting ketones into alkenes.[10][11][12][13] A phosphorus ylide (Wittig reagent) attacks the carbonyl carbon to form a betaine intermediate, which then collapses to an alkene and triphenylphosphine oxide.

Protocol: Methylenation of the C4-Carbonyl

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • 8-Fluoro-2,3-dihydroquinolin-4-one

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add n-butyllithium (1.1 eq.) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of 8-Fluoro-2,3-dihydroquinolin-4-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.

  • Concentrate the solvent and purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.

Causality and Insights:

  • Ylide Formation: A strong base like n-BuLi is required to deprotonate the phosphonium salt and generate the reactive ylide.

  • Driving Force: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Data Summary

Functionalization Key Reagents Typical Conditions Expected Product Type
N-Alkylation Alkyl halide, NaHDMF, 0 °C to RTN-Alkyl-8-fluoro-2,3-dihydroquinolin-4-one
N-Arylation Aryl halide, Pd₂(dba)₃, Xantphos, NaOtBuToluene, 100-110 °CN-Aryl-8-fluoro-2,3-dihydroquinolin-4-one
C7-Amination Amine, K₂CO₃DMSO, 120-140 °C7-Amino-8-fluoro-2,3-dihydroquinolin-4-one
Aldol Condensation Aldehyde, NaOHEthanol, RT3-(Aryl/alkyl-methylene)-8-fluoro-2,3-dihydroquinolin-4-one
Wittig Reaction Phosphonium salt, n-BuLiTHF, 0 °C to RT4-(Methylene)-8-fluoro-2,3,4-trihydroquinoline

Conclusion

The 8-Fluoro-2,3-dihydroquinolin-4-one core is a versatile scaffold that can be readily functionalized at multiple positions. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of novel compounds. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this privileged core for the development of new therapeutic agents. Further exploration of other modern synthetic methodologies, such as C-H activation, will undoubtedly unlock even more possibilities for the derivatization of this important heterocyclic system.

References

  • Al-Hiari, Y. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 19(9), 14856-14871. Available from: [Link]

  • Arabiyat, S., et al. (2016). Synthesis of Novel Fluoroquinolone Derivatives with Potential Anticancer Activity. Molecules, 21(4), 485.
  • Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Hargitai, Cs., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available from: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications involving Phosphoryl-Stabilized Carbonions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863-927.
  • Millanao, A. R., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7153.
  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and Mechanism in the Wittig Reaction. Topics in Stereochemistry, 21, 1-157.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Zard, S. Z. (2007). Radical Reactions in Organic Synthesis. Oxford University Press.
  • Chen, J., et al. (2017). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 7(83), 52755-52771. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Sharma, P. C., et al. (2012). Quinolones: Chemistry and its Therapeutic Activities. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3597.
  • Wikipedia. Aldol reaction. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • YouTube. Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Available from: [Link]

  • Master Organic Chemistry. The Wittig Reaction. Available from: [Link]

  • Reddit. Need help with N-Arylation reaction. Available from: [Link]

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Application Notes and Protocols for Screening 8-Fluoro-2,3-dihydroquinolin-4-one Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 8-Fluoro-2,3-dihydroquinolin-4-one Scaffold

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically successful antibacterial agents.[1][2] The introduction of a fluorine atom at the C-6 or C-8 position has been shown to significantly enhance the biological activity of these compounds.[1][3] The 8-Fluoro-2,3-dihydroquinolin-4-one scaffold, a close analog, therefore represents a promising starting point for the discovery of novel therapeutic agents with a wide range of potential applications. Modifications at various positions on the quinolone ring can lead to compounds with diverse pharmacological properties, including anticancer, anti-HIV, antifungal, antimalarial, and anti-tubercular activities.[1]

This guide provides a comprehensive framework for the systematic screening of a library of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives to identify and characterize their biological activities. We will delve into the rationale behind the proposed screening cascade, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation and subsequent steps in the drug discovery process.

A Tiered Approach to Unveiling Biological Activity: The Screening Cascade

A logical and resource-efficient approach to screening a novel compound library involves a tiered strategy. This begins with broad, high-throughput primary screens to identify initial "hits" and progresses to more specific secondary and mechanistic assays to validate and characterize these hits.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Mechanistic & In-Depth Profiling A Compound Library of 8-Fluoro-2,3-dihydroquinolin-4-one Derivatives B General Cytotoxicity Screen (e.g., MTT Assay on diverse cell lines) A->B C Broad-Spectrum Antibacterial Screen (Gram-positive & Gram-negative) A->C D Broad-Spectrum Antifungal Screen A->D E IC50 Determination (Dose-Response Curves) B->E Active Compounds F Antibacterial MIC Determination C->F Active Compounds G Antifungal MIC Determination D->G Active Compounds J Kinase Profiling & Selectivity E->J Confirmed Hits I Mechanism of Action Studies (e.g., Bacterial DNA Synthesis Inhibition) F->I Confirmed Hits L Early ADME/Tox Profiling G->L Confirmed Hits H Target-Based Enzyme Assays (e.g., DNA Gyrase, Kinases) K Cellular Thermal Shift Assay (CETSA) for Target Engagement I->K I->L J->K J->L CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves and determine thermal shift E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Early ADME/Tox Profiling

Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to identify compounds with favorable drug-like properties and to flag potential liabilities. [1][2] Key In Vitro ADME/Tox Assays:

AssayPurpose
Metabolic Stability To assess the compound's susceptibility to metabolism by liver microsomes or hepatocytes.
Plasma Protein Binding To determine the extent to which a compound binds to plasma proteins, which affects its free concentration.
Permeability (e.g., Caco-2 assay) To predict the intestinal absorption of a compound.
CYP450 Inhibition To evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.
hERG Inhibition To screen for potential cardiotoxicity by assessing the inhibition of the hERG potassium channel.

These assays are typically conducted by specialized contract research organizations (CROs) or can be performed in-house using commercially available kits and established protocols.

Conclusion: From Hit to Lead

The screening cascade outlined in this guide provides a robust and logical framework for the initial biological evaluation of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives. By systematically progressing from broad primary screens to more focused secondary and mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. The data generated from these studies will not only elucidate the biological activities of this chemical series but also inform the design of next-generation analogs with improved potency, selectivity, and drug-like properties.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]

  • Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated quinolone intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your reaction yields. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve consistent and reliable results.

Introduction: The Synthetic Challenge

The synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one, a key building block in medicinal chemistry, typically proceeds via the intramolecular cyclization of a suitable N-aryl-β-alanine precursor, such as 3-(2-fluoroanilino)propanoic acid. While conceptually straightforward, this reaction is often plagued by issues of low yield, incomplete conversion, and the formation of stubborn impurities. Success hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide will illuminate the critical aspects of this synthesis, empowering you to overcome common hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Q1: What is the most common synthetic route to 8-Fluoro-2,3-dihydroquinolin-4-one?

The most prevalent and established method is the intramolecular Friedel-Crafts acylation of 3-(2-fluoroanilino)propanoic acid. This reaction is typically promoted by a strong acid catalyst that also acts as a dehydrating agent, with polyphosphoric acid (PPA) being a common choice.

Q2: Why is Polyphosphoric Acid (PPA) frequently used as a catalyst in this reaction?

Polyphosphoric acid serves a dual role as both a Brønsted acid catalyst and a powerful dehydrating agent.[1] Its high viscosity and ability to dissolve organic reactants at elevated temperatures create a homogenous reaction medium, facilitating the intramolecular cyclization. The acidic nature of PPA protonates the carboxylic acid group, activating it for electrophilic attack on the electron-rich aromatic ring.

Q3: What are the key parameters that influence the yield of the reaction?

The yield of 8-Fluoro-2,3-dihydroquinolin-4-one is highly sensitive to several factors:

  • Reaction Temperature and Time: These parameters are critical and must be carefully optimized. Insufficient heat can lead to incomplete reaction, while excessive temperatures or prolonged reaction times can result in product degradation and the formation of side products.

  • Purity of Starting Materials: The purity of the 3-(2-fluoroanilino)propanoic acid precursor is paramount. Impurities can interfere with the cyclization process and complicate the purification of the final product.

  • Catalyst Concentration and Quality: The concentration and freshness of the polyphosphoric acid are crucial. Old or partially hydrolyzed PPA will have reduced efficacy.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the precursor and the appearance of the product spot. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Encountering difficulties in your synthesis? This section provides a systematic approach to diagnosing and resolving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Reaction Temperature: The activation energy for the intramolecular cyclization is not being met. 2. Inactive Catalyst: The polyphosphoric acid may be old or have absorbed atmospheric moisture, reducing its activity. 3. Poor Quality Starting Material: Impurities in the 3-(2-fluoroanilino)propanoic acid can inhibit the reaction.1. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments, carefully monitoring the reaction by TLC at each stage. 2. Use Fresh Catalyst: Always use a fresh, unopened container of polyphosphoric acid. If the PPA is highly viscous and difficult to handle, it can be gently warmed before use. 3. Purify Starting Material: Recrystallize the 3-(2-fluoroanilino)propanoic acid from a suitable solvent system to remove impurities before proceeding with the cyclization.
Formation of Multiple Products (Impurity Spots on TLC) 1. Overheating or Prolonged Reaction Time: Excessive heat can lead to the formation of polymeric side products or other degradation products. 2. Side Reactions: The presence of water can lead to intermolecular reactions, resulting in the formation of amides and other byproducts.1. Reduce Reaction Time and Temperature: Once the optimal temperature is determined, carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent over-reaction. 2. Ensure Anhydrous Conditions: Use dry glassware and reagents to minimize the presence of water in the reaction mixture.
Difficult Purification of the Final Product 1. Co-eluting Impurities: The formation of side products with similar polarity to the desired product can make chromatographic separation challenging. 2. Residual Catalyst: Traces of polyphosphoric acid can contaminate the product, leading to a sticky or oily consistency.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve the separation of the product from impurities. A gradient elution may be necessary. 2. Thorough Work-up: After quenching the reaction with ice water, ensure the product is thoroughly washed to remove any residual PPA. An additional wash with a dilute sodium bicarbonate solution can help neutralize any remaining acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Protocol 1: Synthesis of 3-(2-Fluoroanilino)propanoic Acid

This initial step involves a Michael addition of 2-fluoroaniline to acrylic acid.

Materials:

  • 2-Fluoroaniline

  • Acrylic acid

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acrylic acid (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(2-fluoroanilino)propanoic acid.

Protocol 2: Intramolecular Cyclization to 8-Fluoro-2,3-dihydroquinolin-4-one

This is the critical cyclization step to form the quinolinone ring.

Materials:

  • 3-(2-Fluoroanilino)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add polyphosphoric acid (approximately 10 times the weight of the starting material).

  • Heat the PPA to 80-90°C with stirring.

  • Slowly add the 3-(2-fluoroanilino)propanoic acid (1 equivalent) to the hot PPA.

  • Increase the temperature to 120-140°C and stir for 2-4 hours. Monitor the reaction by TLC (ethyl acetate/hexane solvent system).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 8-Fluoro-2,3-dihydroquinolin-4-one.

Visualizing the Process

To better understand the synthetic pathway and the key relationships in troubleshooting, the following diagrams are provided.

Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Fluoroaniline 2-Fluoroaniline Precursor 3-(2-Fluoroanilino)propanoic Acid 2-Fluoroaniline->Precursor Michael Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->Precursor Product 8-Fluoro-2,3-dihydroquinolin-4-one Precursor->Product Intramolecular Friedel-Crafts Acylation (PPA, Heat)

Caption: Synthetic pathway to 8-Fluoro-2,3-dihydroquinolin-4-one.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Use_Fresh_PPA Use Fresh Polyphosphoric Acid Check_Catalyst->Use_Fresh_PPA No Check_SM Is Starting Material Pure? Check_Catalyst->Check_SM Yes Use_Fresh_PPA->Check_SM Purify_SM Recrystallize Starting Material Check_SM->Purify_SM No Success Improved Yield Check_SM->Success Yes Purify_SM->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Panchem (YN). (2020). Application of Polyphosphoric Acid. [Link]

  • Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Slater, A. G., et al. (2006). 3-(2-Acetylanilino)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4867-o4868. [Link]

Sources

Technical Support Center: Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common side product formation, and provide field-proven insights to optimize your experimental outcomes.

Core Synthesis Overview: Intramolecular Friedel-Crafts Acylation

The most prevalent and direct route to 8-Fluoro-2,3-dihydroquinolin-4-one is the intramolecular Friedel-Crafts acylation of 3-(2-fluoroanilino)propanoic acid. This reaction typically employs a strong acid catalyst to facilitate the electrophilic aromatic substitution, leading to the desired cyclized product. While elegant in theory, this process is sensitive to reaction conditions, and even minor deviations can lead to a range of undesirable side products.

The primary transformation is illustrated below:

Caption: General scheme for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?

A1: This is a classic case of incomplete conversion, which can stem from several factors related to the activation energy of the cyclization step.

  • Causality: The intramolecular Friedel-Crafts acylation requires the generation of an acylium ion or a highly activated carboxylic acid-catalyst complex, which then acts as the electrophile. If the reaction conditions are not sufficiently vigorous, this electrophile may not form efficiently, or the aromatic ring may not be nucleophilic enough to attack it.

  • Troubleshooting Steps:

    • Catalyst Potency: The choice and condition of the acid catalyst are paramount. Polyphosphoric acid (PPA) is a common choice, but its efficacy can decrease with age and exposure to atmospheric moisture. Consider using freshly opened or high-quality PPA. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful alternative that often gives cleaner reactions at lower temperatures.

    • Temperature Control: Many classical quinolinone syntheses require high temperatures for cyclization, sometimes exceeding 100-150°C.[1] Carefully and gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at various temperature points to find the optimal balance between conversion and side product formation.

    • Reaction Time: Intramolecular cyclizations can be slower than their intermolecular counterparts. Ensure you are running the reaction long enough for completion. An initial time-course study (e.g., analyzing aliquots at 2, 4, 8, and 16 hours) can be invaluable.

    • Purity of Reagents: Ensure your starting material, 3-(2-fluoroanilino)propanoic acid, is pure and dry. Contaminants can interfere with the catalyst.[1]

Q2: The crude product is a dark, tar-like substance that is difficult to purify. What is causing this polymerization?

A2: The formation of polymeric material is a common side reaction in strong acid-catalyzed reactions, especially when high temperatures are employed.[2]

  • Causality: Under harsh acidic conditions, both the starting material and the product can undergo intermolecular reactions. The activated aromatic rings can react with any available electrophiles, including protonated forms of other molecules, leading to a complex mixture of oligomers and polymers.

  • Troubleshooting Steps:

    • Temperature Management: Overheating is a primary driver of polymerization.[2] Maintain the reaction at the minimum temperature required for efficient cyclization.

    • Controlled Addition: Instead of adding the starting material all at once, consider a slow, portion-wise, or syringe-pump addition to the hot acid catalyst. This keeps the instantaneous concentration of the organic substrate low, minimizing intermolecular side reactions.[2]

    • Alternative Catalysts: As mentioned, Eaton's reagent can often promote cyclization under milder conditions than PPA or concentrated sulfuric acid, thereby reducing charring and polymerization.

Q3: I'm observing a minor, unexpected isomer in my final product. Is this a regioselectivity issue?

A3: While the fluorine atom is a moderately good ortho, para-director and the cyclization to the 8-position is electronically favored, loss of regioselectivity is a known challenge in quinolinone synthesis, particularly with asymmetrically substituted anilines.[3]

  • Causality: The cyclization can theoretically occur at either of the two ortho positions relative to the amine group. The fluorine atom at the 2-position of the aniline precursor strongly directs the cyclization to the adjacent position (leading to the 8-fluoro product). However, under certain conditions, a small amount of cyclization may occur at the other ortho position (the 6-position of the aniline), which would yield 6-Fluoro-2,3-dihydroquinolin-4-one.

  • Troubleshooting Steps:

    • Steric and Electronic Control: The regioselectivity is governed by a combination of steric hindrance and the electronic effects of the substituents.[2][3] Fortunately, in this specific case, the electronic directing effect of fluorine is quite strong.

    • Catalyst Choice: The nature of the acid catalyst can influence the regiochemical outcome.[2] While less common for this specific substrate, screening milder Lewis acids or Brønsted acids might alter the isomer ratio if this becomes a significant problem.

    • Purification: In most cases, the 6-fluoro isomer will be a minor product. Careful column chromatography should be sufficient to separate it from the desired 8-fluoro product.

Q4: My mass spectrometry data shows a peak corresponding to the loss of fluorine. Is dehalogenation occurring?

A4: Yes, dehalogenation is a possible side reaction under strong acid and high-temperature conditions, although aryl fluorides are generally quite stable.

  • Causality: While C(sp²)-F bonds are strong, prolonged exposure to superacidic media at high temperatures can lead to protonation of the ring and eventual cleavage of the C-F bond, resulting in the formation of 2,3-dihydroquinolin-4-one.

  • Troubleshooting Steps:

    • Milder Conditions: This is another compelling reason to optimize for the lowest possible reaction temperature and shortest reaction time.

    • Inert Atmosphere: While not directly preventing dehalogenation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might be exacerbated by harsh conditions.[1]

Data Summary: Common Side Products and Mitigation Strategies

Side ProductPotential Cause(s)Identification MethodPrevention & Troubleshooting
Unreacted Starting Material Insufficient catalyst activity, low temperature, short reaction time.TLC, LC-MSUse fresh/potent catalyst, optimize temperature and time.
Polymeric Impurities High reaction temperature, high substrate concentration.Visual (dark tar), NMR (broad signals)Maintain minimum effective temperature, slow addition of substrate.
6-Fluoro Isomer Loss of complete regioselectivity.LC-MS, NMR (distinct aromatic signals)Typically a minor product; purify via column chromatography.
Dehalogenated Product Harsh acidic conditions, excessive heat/time.Mass Spectrometry (M-18 peak)Use milder conditions (lower temp, shorter time).

Optimized Experimental Protocol: Minimizing Incomplete Conversion

This protocol is designed to maximize the conversion of 3-(2-fluoroanilino)propanoic acid by using a highly effective catalyst system.

Objective: To achieve >95% conversion to 8-Fluoro-2,3-dihydroquinolin-4-one.

Materials:

  • 3-(2-fluoroanilino)propanoic acid (1.0 eq)

  • Eaton's Reagent (7.5% w/w P₂O₅ in CH₃SO₃H) or high-quality PPA (10x by weight)

  • Round-bottom flask with a magnetic stirrer and heating mantle

  • Nitrogen or Argon line

  • Ice bath, deionized water, saturated NaHCO₃ solution, ethyl acetate

Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere of nitrogen or argon. This is crucial to prevent moisture from degrading the catalyst and to avoid potential oxidative side reactions.[1]

  • Catalyst Addition: Charge the flask with the acid catalyst (e.g., 20 g of PPA for 2 g of starting material).

  • Heating: Begin stirring and heat the catalyst to the target temperature (start with a conservative 80-90 °C for Eaton's Reagent or 120-130 °C for PPA).

  • Substrate Addition: Once the catalyst is at temperature, add the 3-(2-fluoroanilino)propanoic acid in small portions over 20-30 minutes. This controlled addition helps to manage any exotherm and minimize polymerization.

  • Reaction Monitoring: Allow the reaction to proceed at temperature. Monitor the disappearance of the starting material by taking small aliquots every 2 hours, quenching them in a basic solution, extracting with an organic solvent, and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the catalyst and precipitate the crude product.

  • Neutralization and Extraction: Slowly neutralize the acidic aqueous solution with saturated sodium bicarbonate or another suitable base. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure 8-Fluoro-2,3-dihydroquinolin-4-one.

Visualizations

Reaction Pathway and Side Product Formation

G cluster_main Desired Pathway cluster_side Side Reaction SM 3-(2-fluoroanilino) propanoic acid Activated Activated Acylium Ion Intermediate SM->Activated Strong Acid (Catalyst) Product 8-Fluoro-2,3-dihydro- quinolin-4-one Activated->Product Intramolecular Cyclization Polymer Polymeric Byproducts Activated->Polymer Intermolecular Reaction (High Temp.)

Caption: Desired cyclization pathway versus the competing polymerization side reaction.

Troubleshooting Workflow for Low Yield

G cluster_incomplete Incomplete Reaction cluster_degradation Degradation/Polymerization Start Low Yield of Product CheckSM Analyze Crude Mixture: Is Starting Material Present? Start->CheckSM IncreaseTemp Increase Temperature CheckSM->IncreaseTemp Yes LowerTemp Decrease Temperature CheckSM->LowerTemp No (Dark/Tarry) IncreaseTime Increase Reaction Time IncreaseTemp->IncreaseTime ChangeCatalyst Use Fresh/Stronger Catalyst IncreaseTime->ChangeCatalyst SlowAddition Use Slow Substrate Addition LowerTemp->SlowAddition

Caption: A decision-tree workflow for troubleshooting low product yield.

References

  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. Tech Support Guide.
  • BenchChem. (2025).
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc.. Comptes rendus de l'Académie des sciences.
  • Gach-Janczak, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

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Technical Support Center: Intramolecular Cyclization of Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of intramolecular cyclization of fluorinated precursors. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize these challenging yet crucial reactions. The unique electronic properties of fluorine introduce a layer of complexity that requires a nuanced understanding of reaction mechanisms and careful experimental design. This resource provides in-depth, evidence-based guidance to help you overcome common hurdles and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges inherent in the intramolecular cyclization of fluorinated precursors.

Q1: Why are intramolecular cyclizations of fluorinated precursors often more challenging than their non-fluorinated analogs?

A1: The challenges primarily stem from the unique electronic and steric properties of the fluorine atom. Fluorine is the most electronegative element, leading to strong inductive electron-withdrawing effects through the carbon-fluorine (C-F) sigma bond.[1][2] This significantly alters the electron density and reactivity of the precursor molecule.

  • Altered Nucleophilicity and Electrophilicity: The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of nearby functional groups, making them less reactive in cyclization reactions. Conversely, it can increase the electrophilicity of adjacent carbons, making them more susceptible to nucleophilic attack, but also potentially leading to undesired side reactions.[3]

  • Increased Acidity of α-Protons: Fluorine atoms can increase the acidity of protons on adjacent carbons. This can lead to undesired elimination reactions, such as the elimination of hydrogen fluoride (HF), which can be a significant side reaction.[4]

  • C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, which can be advantageous for the stability of the final product.[1] However, this stability can also make certain bond-forming or bond-breaking steps in a reaction mechanism more difficult.

  • Stereoelectronic Effects: The orientation of the C-F bond can have a profound impact on the transition state geometry and energy, influencing the stereochemical outcome of the reaction.[5] These effects are often subtle and can be difficult to predict without computational modeling.

Q2: How does the degree of fluorination (mono-, di-, or trifluoromethyl) affect the cyclization process?

A2: The number of fluorine atoms on a carbon significantly impacts its reactivity and the challenges encountered during cyclization.

  • Monofluoroalkyl Groups: These groups can be susceptible to nucleophilic displacement of the fluorine atom, especially if a suitable intramolecular nucleophile is present, leading to unwanted side products.[4]

  • Gem-Difluoroalkyl Groups: The presence of two fluorine atoms on the same carbon further enhances the electron-withdrawing effect. This can activate adjacent positions for nucleophilic attack or facilitate elimination reactions. However, gem-difluoro groups are generally less prone to direct SN2 displacement compared to monofluoromethyl groups.[4]

  • Trifluoromethyl (CF3) Groups: The CF3 group is a strong electron-withdrawing group and is generally stable to nucleophilic attack. Its presence can significantly influence the acidity of nearby protons and the overall electronic nature of the molecule, which can either promote or hinder the desired cyclization.[6]

Q3: What are the most common types of side reactions observed in these cyclizations?

A3: Common side reactions include:

  • Elimination of HF: As mentioned, the increased acidity of α-protons can lead to the elimination of HF, forming an unsaturated product instead of the desired cyclic compound.[4]

  • Ring-Opening of Intermediates: Cyclic intermediates, such as aziridinium ions, can be formed and subsequently opened by a nucleophile (like a fluoride ion) at an undesired position, leading to constitutional isomers.[7]

  • Intermolecular Reactions: If the rate of the intramolecular cyclization is slow, intermolecular reactions can become competitive, leading to oligomerization or polymerization of the starting material.

  • Rearrangements: The presence of fluorine can sometimes facilitate rearrangements, leading to the formation of unexpected constitutional isomers.

II. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the intramolecular cyclization of fluorinated precursors.

Problem 1: Low or No Yield of the Desired Cyclic Product
Potential Cause Troubleshooting Strategy & Explanation
Insufficient Nucleophilicity/Electrophilicity Strategy: 1. Change the base: A stronger, non-nucleophilic base may be required to deprotonate the nucleophile without competing in the reaction. 2. Modify the precursor: Introduce activating groups to enhance the reactivity of the nucleophilic or electrophilic centers. Explanation: Fluorine's electron-withdrawing effect can deactivate the reacting centers.[1][2] Increasing the reactivity of these centers can overcome this deactivation.
Unfavorable Reaction Kinetics Strategy: 1. Increase reaction temperature: This can provide the necessary activation energy for the cyclization to proceed. 2. Increase reaction time: The reaction may be sluggish and require more time to reach completion. 3. Use a higher concentration: This can favor the intramolecular reaction, but be cautious of promoting intermolecular side reactions. Explanation: Intramolecular reactions, while often favored entropically for 5- and 6-membered rings, can still have a high activation barrier.[8]
Poor Solubility of the Precursor Strategy: 1. Screen different solvents: A solvent that can fully dissolve the precursor at the reaction temperature is crucial. 2. Use a co-solvent: A mixture of solvents can sometimes improve solubility. Explanation: Poor solubility can prevent the precursor from adopting the necessary conformation for cyclization.
Catalyst Deactivation Strategy: 1. Use a more robust catalyst: Some catalysts may be sensitive to fluoride ions or other species generated during the reaction. 2. Add a catalyst scavenger: This can remove any species that may be poisoning the catalyst. Explanation: In transition-metal-catalyzed cyclizations, the catalyst's activity is paramount.[9]
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Strategy & Explanation
Elimination of HF Strategy: 1. Use a milder base: A strong base can promote elimination. 2. Lower the reaction temperature: Elimination reactions often have a higher activation energy than the desired cyclization. Explanation: The increased acidity of protons alpha to fluorine makes elimination a common side reaction.[4]
Intermolecular Reactions Strategy: 1. Use high dilution conditions: This will favor the intramolecular reaction over the intermolecular one. 2. Slowly add the precursor to the reaction mixture: This keeps the instantaneous concentration of the precursor low. Explanation: The principles of high dilution are a classic strategy to favor intramolecular processes.[8]
Formation of Constitutional Isomers Strategy: 1. Change the solvent: The polarity of the solvent can influence the regioselectivity of the reaction. 2. Modify the precursor: Introduce blocking groups to prevent reaction at undesired positions. 3. Change the catalyst or reaction conditions: Different catalysts can favor the formation of different isomers.[10] Explanation: The formation of constitutional isomers often arises from competing reaction pathways, which can be influenced by subtle changes in the reaction environment.[7]
Problem 3: Lack of Stereoselectivity
Potential Cause Troubleshooting Strategy & Explanation
Flexible Transition State Strategy: 1. Use a chiral catalyst or auxiliary: This can create a more rigid and ordered transition state, favoring the formation of one stereoisomer. 2. Lower the reaction temperature: This can increase the energy difference between the diastereomeric transition states. Explanation: The stereochemical outcome is determined by the relative energies of the competing transition states. Lowering the temperature can amplify small energy differences.
Unfavorable Stereoelectronics Strategy: 1. Modify the precursor: Altering the substitution pattern can change the preferred conformation of the molecule and the transition state. 2. Use computational modeling: This can help to understand the factors controlling the stereoselectivity and guide the design of new precursors. Explanation: The orientation of the C-F bond and other functional groups can have a significant impact on the stereochemical outcome of the reaction.[5]

III. Experimental Protocols & Visualizations

General Protocol for Optimizing Intramolecular Cyclization

This protocol provides a general framework for optimizing the reaction conditions for the intramolecular cyclization of a fluorinated precursor.

  • Initial Screening:

    • Set up a series of small-scale reactions in parallel to screen different solvents, bases, and temperatures.

    • Use a standard concentration of the precursor (e.g., 0.1 M).

    • Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS, or 19F NMR) at regular intervals.

  • Solvent Selection:

    • Test a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, toluene).

    • The ideal solvent should fully dissolve the starting material and any reagents at the reaction temperature.

  • Base Selection:

    • If a base is required, screen a variety of bases with different strengths and steric properties (e.g., K2CO3, DBU, NaH, LiHMDS).

    • Consider using a non-nucleophilic base to avoid side reactions.[10]

  • Temperature Optimization:

    • Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).

    • Be aware that higher temperatures can sometimes lead to increased side product formation.

  • Concentration Effects:

    • Once promising conditions have been identified, investigate the effect of concentration.

    • If intermolecular side products are observed, perform the reaction under high dilution conditions (e.g., 0.01 M or lower).

Visualizing Troubleshooting Logic

The following diagram illustrates a general workflow for troubleshooting common issues in intramolecular cyclization of fluorinated precursors.

troubleshooting_workflow start Reaction Outcome low_yield Low/No Yield start->low_yield side_products Side Products start->side_products no_stereoselectivity No Stereoselectivity start->no_stereoselectivity check_reactivity Check Reactivity (Nucleophilicity/Electrophilicity) low_yield->check_reactivity Cause? check_elimination HF Elimination? side_products->check_elimination Type? check_transition_state Flexible Transition State? no_stereoselectivity->check_transition_state Cause? change_base_activators Change Base/ Add Activators check_reactivity->change_base_activators Yes check_kinetics Check Kinetics check_reactivity->check_kinetics No increase_temp_time Increase Temp/Time check_kinetics->increase_temp_time Yes check_solubility Check Solubility check_kinetics->check_solubility No screen_solvents Screen Solvents check_solubility->screen_solvents Yes milder_conditions Use Milder Base/ Lower Temp check_elimination->milder_conditions Yes check_intermolecular Intermolecular Rxn? check_elimination->check_intermolecular No high_dilution High Dilution check_intermolecular->high_dilution Yes check_isomers Constitutional Isomers? check_intermolecular->check_isomers No change_solvent_catalyst Change Solvent/ Catalyst check_isomers->change_solvent_catalyst Yes chiral_catalyst_auxiliary Use Chiral Catalyst/ Auxiliary check_transition_state->chiral_catalyst_auxiliary Yes check_stereoelectronics Unfavorable Stereoelectronics? check_transition_state->check_stereoelectronics No modify_precursor Modify Precursor/ Computational Modeling check_stereoelectronics->modify_precursor Yes

Caption: Troubleshooting workflow for intramolecular cyclization.

IV. References

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. (n.d.). National Institutes of Health. Retrieved from

  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. (n.d.). National Institutes of Health. Retrieved from

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). University of Mississippi. Retrieved from

  • The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and Materials Science. (n.d.). Benchchem. Retrieved from

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry. Retrieved from

  • Optimization conditions for the intramolecular cyclization. (n.d.). ResearchGate. Retrieved from

  • Intramolecular Fluorine Migration via Four-Member Cyclic Transition States. (n.d.). ResearchGate. Retrieved from

  • Optimization of intramolecular carbofluorination. (n.d.). ResearchGate. Retrieved from

  • The Chemistry of Fluorine: Impact on Synthesis and Applications. (n.d.). Retrieved from

  • Recent Advances on Fluorine Chemistry. (2024). National Institutes of Health. Retrieved from

  • The Dark Side of Fluorine. (2019). National Institutes of Health. Retrieved from

  • Intramolecular reaction. (n.d.). Wikipedia. Retrieved from

  • Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. (2025). National Institutes of Health. Retrieved from

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Technical Support Center: Purification of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Fluoro-2,3-dihydroquinolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this valuable heterocyclic ketone.

Introduction to Purification Challenges

8-Fluoro-2,3-dihydroquinolin-4-one is a key building block in medicinal chemistry, often synthesized via an intramolecular Friedel-Crafts cyclization of a precursor like 3-(2-fluoroanilino)propanoic acid. While the synthesis may appear straightforward, isolating the target compound in high purity can be challenging due to the formation of structurally similar impurities and the physicochemical properties of the product itself. This guide provides a structured, question-and-answer approach to address these specific purification issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude product is a dark, oily residue. How can I get it to crystallize?

A1: Oiling out is a common issue, often due to the presence of impurities that depress the melting point and inhibit crystal lattice formation.

  • Initial Cleanup: Before attempting recrystallization, it's beneficial to perform a preliminary purification. A quick filtration through a plug of silica gel can remove baseline impurities and colored byproducts. Elute with a moderately polar solvent system like ethyl acetate/hexanes (e.g., 30-50% ethyl acetate).

  • Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

    • Single Solvent Systems: Ethanol, isopropanol, or mixtures of ethanol and water are often effective for quinolinone derivatives.[1]

    • Two-Solvent Systems: A common and effective approach is to dissolve the crude product in a good solvent (e.g., dichloromethane or acetone) at room temperature and then slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling should induce crystallization.

  • Troubleshooting Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution.

    • Slow Evaporation: If crystallization is still elusive, leaving the solution in a loosely covered flask in a fume hood for slow evaporation of the solvent can sometimes yield crystals.

Q2: I'm performing column chromatography, but my product is streaking or eluting with impurities. What can I do?

A2: Streaking on a silica gel column often indicates that the compound is too polar for the chosen eluent, is interacting strongly with the acidic silica, or is not sufficiently soluble in the mobile phase.

  • Optimizing the Mobile Phase:

    • Increase Polarity: Gradually increase the polarity of your eluent. For 8-Fluoro-2,3-dihydroquinolin-4-one, a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70%) is a good starting point.[2] For more polar impurities, adding a small percentage of methanol (1-5%) to the ethyl acetate/hexanes mixture can be effective.

    • Adding a Modifier: The basic nitrogen in the quinolinone ring can interact with the acidic silanol groups on the silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize these acidic sites and improve peak shape.

  • Proper Sample Loading:

    • Dry Loading: If your compound has limited solubility in the initial chromatography solvent, it's best to use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.

  • TLC Analysis is Key: Before running a column, always develop a good separation on a TLC plate. The ideal Rf value for your target compound in the chosen solvent system should be between 0.2 and 0.3 for optimal separation.[3]

Q3: My NMR spectrum shows unreacted starting material, 3-(2-fluoroanilino)propanoic acid. How can I remove it?

A3: The acidic nature of the starting material provides a straightforward method for its removal.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute (5%) sodium carbonate solution. The acidic starting material will be deprotonated and extracted into the aqueous layer.

    • Wash the organic layer with brine to remove any remaining aqueous base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product, now free of the acidic starting material.

  • Chromatographic Separation: If residual starting material persists, it can be separated by column chromatography. The starting material is significantly more polar than the cyclized product and will have a lower Rf value on a TLC plate. Using the optimized eluent from Q2 should provide good separation.

Q4: My final product has a persistent yellow or brown color. What is the source of this color and how can I remove it?

A4: Color impurities in Friedel-Crafts reactions often arise from side reactions, such as polysubstitution or oxidation, and can be challenging to remove. [4]

  • Activated Charcoal Treatment:

    • Dissolve the colored product in a suitable hot solvent (one that will be used for recrystallization).

    • Add a small amount (1-5% by weight) of activated charcoal to the hot solution.

    • Keep the solution hot and swirl for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

    Caution: Using too much charcoal can lead to a significant loss of the desired product due to adsorption.

  • Recrystallization: Often, multiple recrystallizations are necessary to remove stubborn colored impurities. Experiment with different solvent systems to find one that effectively excludes the impurity from the crystal lattice.

Experimental Protocols

Protocol 1: Recrystallization of 8-Fluoro-2,3-dihydroquinolin-4-one
  • Place the crude 8-Fluoro-2,3-dihydroquinolin-4-one in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry powder.

  • Load the Column: Carefully add the dry sample to the top of the packed column.

  • Elute the Column: Begin eluting with the starting solvent mixture, gradually increasing the polarity (e.g., to 50-70% ethyl acetate in hexanes) to elute the product.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization and Data

TLC Visualization

For visualizing 8-Fluoro-2,3-dihydroquinolin-4-one on a TLC plate, UV light (254 nm) is typically effective due to the aromatic nature of the compound. Staining with potassium permanganate or iodine can also be used.[5][6][7]

Typical Purification Data
Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)YieldAppearance
Recrystallization (Ethanol/Water)~85%>98%70-80%Off-white to white solid
Column Chromatography (EtOAc/Hexanes)~85%>99%80-90%White solid

Diagrams

Troubleshooting Workflow for Purification

Purification_Workflow Crude_Product Crude 8-Fluoro-2,3-dihydroquinolin-4-one Initial_Analysis TLC & NMR Analysis Crude_Product->Initial_Analysis Oily_Residue Oily Residue? Initial_Analysis->Oily_Residue Starting_Material Starting Material Present? Oily_Residue->Starting_Material No Recrystallization Recrystallization Oily_Residue->Recrystallization Yes Colored_Product Colored Product? Starting_Material->Colored_Product No Acid_Base_Extraction Acid-Base Extraction Starting_Material->Acid_Base_Extraction Yes Column_Chromatography Column Chromatography Colored_Product->Column_Chromatography No Charcoal_Treatment Charcoal Treatment Colored_Product->Charcoal_Treatment Yes Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Colored_Product Charcoal_Treatment->Recrystallization

Caption: A logical workflow for troubleshooting the purification of 8-Fluoro-2,3-dihydroquinolin-4-one.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Acylation of Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the Friedel-Crafts acylation of fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The presence of both an activating amino group and a deactivating fluorine atom on the aniline ring presents unique challenges that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired outcomes with scientific rigor.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Friedel-Crafts acylation of fluoroaniline in a question-and-answer format, providing explanations and actionable solutions.

Question 1: Why is my Friedel-Crafts acylation of fluoroaniline resulting in a low or no yield of the desired product?

Answer:

Low or no yield in the Friedel-Crafts acylation of fluoroaniline can stem from several factors, primarily related to the deactivation of the catalyst and the electronic nature of the substrate.[1]

  • Catalyst Deactivation by the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[2][3] This complexation deactivates the catalyst, preventing it from activating the acylating agent.[2][3] Furthermore, the formation of this complex places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[3]

  • Insufficient Catalyst Loading: Due to the aforementioned complexation, a stoichiometric amount, or even an excess, of the Lewis acid is often required.[4][5] A catalytic amount will likely be insufficient to drive the reaction to completion.

  • Moisture Contamination: Lewis acids like aluminum chloride are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1]

  • Sub-optimal Reaction Temperature: While heating can sometimes overcome a high activation energy barrier, excessive temperatures can lead to side reactions and decomposition of the starting material or product.[1]

Solutions:

  • Protect the Amino Group: The most effective strategy is to protect the amino group before performing the acylation. A common protecting group is acetyl (forming an acetanilide), which can be introduced by reacting the fluoroaniline with acetic anhydride. The resulting amide is less basic and has a reduced tendency to complex with the Lewis acid. The protecting group can be removed after the Friedel-Crafts acylation.

  • Increase Catalyst Loading: If protecting the amino group is not desirable, a significant excess of the Lewis acid (e.g., 2-3 equivalents) may be necessary to have enough free catalyst to activate the acylating agent.

  • Ensure Anhydrous Conditions: Use freshly opened, anhydrous Lewis acid and anhydrous solvents.[1] All glassware should be thoroughly dried, for instance, by flame-drying under a stream of inert gas.

  • Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then gradually warm to room temperature or gently heat while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

Question 2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?

Answer:

The formation of multiple products is likely due to the competing directing effects of the amino and fluoro substituents. Both are ortho, para-directors. The specific isomer of fluoroaniline you are using will determine the potential products.

  • Electronic Effects: The amino group is a strong activating group, while the fluorine atom is deactivating through induction but ortho, para-directing through resonance.[6] The strong activating nature of the amino group will likely dominate the directing effect.

  • Steric Hindrance: Steric hindrance can also play a role in directing the incoming acyl group. The ortho positions to the amino group might be sterically hindered, favoring acylation at the para position.

Solutions:

  • Choice of Fluoroaniline Isomer: The starting isomer (2-fluoroaniline, 3-fluoroaniline, or 4-fluoroaniline) is the primary determinant of the product distribution. Carefully consider the combined directing effects of the amino and fluoro groups for your specific starting material.

  • Protecting the Amino Group: As mentioned previously, protecting the amino group as an amide will significantly alter its directing effect. The bulkier amide group will sterically hinder the ortho positions, often leading to a higher proportion of the para product.

  • Choice of Lewis Acid and Solvent: The choice of Lewis acid and solvent can sometimes influence the ortho/para ratio, although this effect is generally less pronounced than the electronic and steric effects of the substituents. Experimenting with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or solvents of varying polarity may offer some improvement.

Question 3: My reaction mixture turned dark and formed a tar-like substance. What caused this and how can I prevent it?

Answer:

The formation of a dark, tarry mixture is often a sign of uncontrolled side reactions and decomposition.

  • Uncontrolled Exotherm: The initial reaction between the Lewis acid and the acylating agent, as well as the subsequent acylation, can be highly exothermic.[7] If the temperature is not controlled, it can lead to polymerization and decomposition of the reactants and products.

  • High Reactant Concentration: High concentrations of reactants can exacerbate the exothermicity of the reaction.

Solutions:

  • Controlled Addition and Temperature: Add the acylating agent or the Lewis acid dropwise to the reaction mixture at a low temperature (e.g., 0 °C) using an ice bath.[8] This allows for better control over the heat generated.

  • Adequate Dilution: Use a sufficient amount of an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to ensure the reaction mixture is adequately diluted.[8]

Frequently Asked Questions (FAQs)

What is the general mechanism for the Friedel-Crafts acylation of fluoroaniline?

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion (R-C=O⁺), which is resonance-stabilized.[9]

  • Electrophilic Attack: The electron-rich aromatic ring of the fluoroaniline attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10]

Which Lewis acid is best for the acylation of fluoroaniline?

Aluminum chloride (AlCl₃) is the most common and often the most effective Lewis acid for Friedel-Crafts acylation. However, due to the issues with complexation with the amino group, other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂) can be explored as they may have different coordination properties.

What are some suitable acylating agents for this reaction?

Acyl chlorides and acid anhydrides are the most common acylating agents for Friedel-Crafts reactions. The choice will depend on the specific acyl group you wish to introduce.

How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

What is a typical work-up procedure for this reaction?

A typical work-up procedure involves carefully quenching the reaction by pouring the mixture into a beaker of ice and concentrated hydrochloric acid.[1][7] This hydrolyzes the aluminum complexes and separates the organic and aqueous layers. The organic layer is then washed with a dilute acid, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1][7] The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[8]

Experimental Protocols and Data

General Protocol for Friedel-Crafts Acylation of 4-Fluoroaniline (with Amino Group Protection)

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask, dissolve 4-fluoroaniline in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(4-fluorophenyl)acetamide.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).[11]

  • Add an anhydrous solvent such as dichloromethane.[11]

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension.

  • Dissolve the protected N-(4-fluorophenyl)acetamide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Proceed with the aqueous work-up as described in the FAQ section.

Step 3: Deprotection of the Amino Group (Hydrolysis of the Amide)

  • Reflux the acylated product in an aqueous acidic solution (e.g., HCl) or a basic solution (e.g., NaOH) until the amide is hydrolyzed.

  • Neutralize the reaction mixture and extract the desired amino ketone product with a suitable organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Table 1: Troubleshooting Summary
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Catalyst deactivation by the amino group, insufficient catalyst, moisture.Protect the amino group, use excess Lewis acid, ensure anhydrous conditions.
Poor Regioselectivity Competing directing effects of -NH₂ and -F groups.Protect the amino group to increase steric hindrance at the ortho position.
Tarry Mixture Uncontrolled exothermic reaction, high reactant concentration.Control the rate of addition, maintain low temperature, use adequate solvent.

Visualizing the Process

Reaction Mechanism and Catalyst Complexation

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_reaction Electrophilic Aromatic Substitution cluster_deactivation Catalyst Deactivation Pathway AcylCl R-CO-Cl Acylium Acylium Ion [R-C=O]⁺ AcylCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ AlCl4 AlCl₄⁻ Fluoroaniline Fluoroaniline Acylium->Fluoroaniline Desired Reaction SigmaComplex Sigma Complex (Arenium Ion) Fluoroaniline->SigmaComplex + Acylium Ion Product Acylated Fluoroaniline SigmaComplex->Product - H⁺ Fluoroaniline_d Fluoroaniline Complex Lewis Acid-Amine Complex Fluoroaniline_d->Complex + AlCl₃ AlCl3_2 AlCl₃

Caption: Friedel-Crafts acylation pathway and catalyst deactivation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Acylation of Fluoroaniline CheckYield Check Yield and Purity Start->CheckYield LowYield Low/No Yield? CheckYield->LowYield Analyze MultipleProducts Multiple Products? LowYield->MultipleProducts No Sol_LowYield Protect Amino Group Increase Catalyst Amount Ensure Anhydrous Conditions LowYield->Sol_LowYield Yes TarryMixture Tarry Mixture? MultipleProducts->TarryMixture No Sol_MultipleProducts Protect Amino Group Optimize Solvent/Catalyst MultipleProducts->Sol_MultipleProducts Yes Success Successful Reaction TarryMixture->Success No Sol_TarryMixture Control Temperature Slow Addition Dilute Reaction TarryMixture->Sol_TarryMixture Yes Sol_LowYield->Start Re-run Experiment Sol_MultipleProducts->Start Re-run Experiment Sol_TarryMixture->Start Re-run Experiment

Caption: A workflow for troubleshooting common issues.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • The activating effect of fluorine in electrophilic aromatic substitution. (n.d.). ACS Publications.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). College of Saint Benedict and Saint John's University.
  • Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). Benchchem.
  • The activating effect of fluorine in electrophilic aromatic substitution. (1966). Journal of Chemical Education.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts Chemistry.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Fiveable.
  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023). JoVE.
  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry.
  • Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. (n.d.). Benchchem.
  • How do substituents affect electrophilic aromatic substitution. (2025). ResearchGate.
  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. (2024). RSC Publishing.
  • Optimization of Reaction Conditions. (n.d.). ResearchGate.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube.
  • Friedel-Crafts acylation (video). (n.d.). Khan Academy.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube.
  • Friedel Crafts Acylation. (n.d.). Scribd.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
  • (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate.
  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry.
  • Why doesn't aniline respond in Friedel-Crafts reactions?. (2018). Quora.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.
  • Zooming in with QSPR on Friedel-Crafts acylation reactions over modified BEA zeolites. (2025). ScienceDirect.
  • Finding theoretical yield (Friedel Crafts Acylation Reaction). (2017). Reddit.
  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (2025). ResearchGate.
  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange.

Sources

Technical Support Center: Purification of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Fluoro-2,3-dihydroquinolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important synthetic intermediate.

Introduction: The Challenge of Purity

8-Fluoro-2,3-dihydroquinolin-4-one is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even minor impurities can impact the efficacy, safety, and regulatory approval of the final drug product. A common synthetic route to this compound is the intramolecular Friedel-Crafts acylation of N-(2-fluorophenyl)-β-alanine. While effective, this reaction can lead to a variety of impurities that require robust purification strategies. This guide will address the common challenges encountered during the purification of 8-Fluoro-2,3-dihydroquinolin-4-one and provide detailed protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 8-Fluoro-2,3-dihydroquinolin-4-one in a question-and-answer format.

Q1: My final product is a brownish, sticky solid, not the expected crystalline material. What is the likely cause and how can I fix it?

A1: A brownish and sticky appearance often indicates the presence of polymeric byproducts and residual acid catalyst from the cyclization step. Strong acid catalysts used in Friedel-Crafts reactions can promote polymerization of the starting material or product.

Troubleshooting Steps:

  • Neutralization and Extraction: Before any purification, ensure your work-up procedure effectively removes the acid catalyst. A thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) is crucial.

  • Trituration: Try triturating the crude product with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often help to precipitate the desired product as a solid while the sticky impurities remain dissolved.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[1]

Q2: After purification, my NMR spectrum shows a significant amount of my starting material, N-(2-fluorophenyl)-β-alanine. How can I effectively remove it?

A2: The starting material, N-(2-fluorophenyl)-β-alanine, is an amino acid and will have different solubility and polarity compared to the cyclized product. This difference can be exploited for separation.

Troubleshooting Steps:

  • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The basic nitrogen of the product will likely remain in the organic layer, while the more basic starting material may be extracted into the aqueous layer. Be cautious, as the product may also have some solubility in the acidic aqueous phase. Neutralize the aqueous layer and back-extract with an organic solvent to recover any product that may have transferred.

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively separate the product from the starting material. The product is generally less polar than the amino acid starting material. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the starting material remains soluble, is ideal.

  • Column Chromatography: If recrystallization is not effective, column chromatography is a reliable method. The starting material will be more polar and will have a lower Rf value on a silica gel TLC plate.

Q3: I suspect I have an isomeric impurity (e.g., 6-Fluoro-2,3-dihydroquinolin-4-one). How can I confirm its presence and separate it?

A3: The formation of constitutional isomers is a potential side reaction in Friedel-Crafts cyclizations. The directing effects of the substituents on the aromatic ring influence the position of cyclization. While the 8-fluoro isomer is generally favored from N-(2-fluorophenyl)-β-alanine, the 6-fluoro isomer is a possibility.

Confirmation and Separation:

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is the most effective technique to detect and quantify isomeric impurities.[2] Mass spectrometry can confirm the presence of an isomer with the same mass-to-charge ratio as the desired product.

  • Preparative HPLC: For high-purity applications, preparative HPLC is the method of choice for separating constitutional isomers.[3] Phenyl-based or pentafluorophenyl (PFP) columns can offer unique selectivity for separating aromatic positional isomers.[3]

  • Fractional Recrystallization: In some cases, careful and repeated recrystallization from a specific solvent system may allow for the enrichment and eventual isolation of the desired isomer. This is often a trial-and-error process.

Purification Protocols

Here are detailed protocols for the most common and effective purification techniques for 8-Fluoro-2,3-dihydroquinolin-4-one.

Protocol 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds.[4] The key is selecting an appropriate solvent system.

Solvent Selection Rationale:

The ideal solvent should dissolve the 8-Fluoro-2,3-dihydroquinolin-4-one at an elevated temperature but not at room temperature. Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. Based on the polarity of the target molecule, a moderately polar solvent system is a good starting point.

Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/Water Ethanol will dissolve the compound when hot, and the addition of water as an anti-solvent will induce crystallization upon cooling.
Ethyl Acetate/Hexanes Ethyl acetate provides good solubility at elevated temperatures, and hexanes act as the anti-solvent.
Isopropanol A single solvent system that may provide the desired solubility profile.

Step-by-Step Protocol:

  • Dissolution: In a flask, add the crude 8-Fluoro-2,3-dihydroquinolin-4-one and a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until you observe persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[5]

Workflow Diagram:

Caption: Workflow for flash column chromatography purification.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent mixture (e.g., 9:1 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexanes/ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 8-Fluoro-2,3-dihydroquinolin-4-one.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, especially for separating isomers, preparative HPLC is the most powerful technique.[6]

System and Column Selection:

  • System: A preparative HPLC system with a fraction collector.

  • Column: A reversed-phase C18 column is a good starting point. For challenging isomer separations, a phenyl- or PFP-bonded phase may provide better selectivity.[3]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

General Protocol:

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient for separating the desired product from its impurities.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as the peaks elute.

  • Analysis and Isolation: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvents (lyophilization is often used for water-containing mobile phases) to obtain the highly pure product.

Troubleshooting Flowchart

Caption: A troubleshooting flowchart for purifying 8-Fluoro-2,3-dihydroquinolin-4-one.

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Lee, J. Y., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 244-254.
  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Patel, P. R., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 73(4), 423–428.
  • Amrita Vishwa Vidyapeetham. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Sreenivas, K., et al. (2012). Synthesis and characterization of new quinoline monomers. Journal of Applied Polymer Science, 124(4), 3049-3056.
  • Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(11), 3597.
  • Gershon, H., et al. (1999). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 36(1), 215-218.
  • The Royal Society of Chemistry. (n.d.). One-pot Synthesis of High Molar Activity 6-[18F]Fluoro-L-DOPA by Cu- Mediated Fluorination of a BPin Precursor. Retrieved from [Link]

  • Tanaka, N., et al. (1993). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
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  • Ito, Y., et al. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Welch Materials, Inc. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Gurnule, W. B., et al. (2024). Synthesis, Characterization, Photoluminescence Studies of 8-Hydroxyquinoline Copolymers and its Carbon Composites. International Journal of Current Engineering and Scientific Research, 11(9), 372-378.
  • Liu, Y., et al. (2021). Oiling-Out Crystallization of Beta-Alanine on Solid Surfaces Controlled by Solvent Exchange. Crystal Growth & Design, 21(2), 1034–1041.
  • PubChem. (n.d.). 3-Fluoro-4-isoquinolin-8-ylaniline. Retrieved from [Link]

  • Graham, B. R., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Journal of the American Chemical Society, 144(10), 4363–4368.
  • Obafemi, C. A., et al. (2013). Synthesis, crystal structure and in-vitro antibacterial activity of 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one. Journal of Molecular Structure, 1048, 329-335.
  • Kumar, P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4998.
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  • Wockhardt. (2018). An improved process for preparation and purification of vortioxetine hydrobromide.
  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357.

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alternative catalysts for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of this crucial intramolecular cyclization. The presence of the electron-withdrawing fluorine atom on the aromatic ring significantly influences the reactivity, often necessitating robust catalytic systems.

This guide moves beyond standard protocols to address common troubleshooting scenarios, explore viable alternative catalysts to the traditional polyphosphoric acid (PPA), and explain the chemical principles behind these experimental choices.

Core Synthesis and Mechanistic Overview

The synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one from its N-(2-fluorophenyl)-β-alanine precursor is a classic example of an intramolecular Friedel-Crafts acylation.[1][2] The reaction involves the formation of an acylium ion or a highly activated carboxylic acid derivative, which then acts as an electrophile, attacking the electron-rich aromatic ring to form the new six-membered ring.[2][3] The key challenge is that the fluorine atom deactivates the aromatic ring, making the electrophilic substitution step more difficult and requiring a potent catalytic system.

G cluster_main General Synthetic Pathway Precursor N-(2-fluorophenyl)-β-alanine or derivative Intermediate Activated Acylium Ion Intermediate Precursor->Intermediate Catalyst (e.g., PPA, Eaton's Reagent) Product 8-Fluoro-2,3-dihydroquinolin-4-one Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: General pathway for intramolecular Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered during the synthesis, from problems with the standard protocol to the selection of alternative catalysts.

Part 1: Troubleshooting the Standard Polyphosphoric Acid (PPA) Method

Polyphosphoric acid (PPA) is a widely used and effective catalyst for this cyclization due to its strong acidic and dehydrating properties.[4][5] However, its physical properties and reaction behavior can present challenges.

Q1: My reaction yield is consistently low (<50%) when using PPA. What are the likely causes?

A1: Low yields in PPA-catalyzed cyclizations of deactivated substrates can stem from several factors:

  • Incomplete Reaction: The deactivating effect of the fluorine atom may require more forcing conditions than anticipated. Ensure the reaction temperature is sufficiently high (typically 100-140°C) and the reaction time is adequate. Monitor progress via TLC or LC-MS if possible.

  • Insufficient PPA: PPA acts as both the catalyst and the solvent. An insufficient amount may lead to poor mixing and an incomplete reaction. A common ratio is 10:1 (w/w) of PPA to the starting material.

  • Substrate Purity: Impurities in the starting N-(2-fluorophenyl)-β-alanine can interfere with the reaction. Ensure the precursor is pure and thoroughly dried, as moisture can hydrolyze the PPA and reduce its efficacy.

  • Side Reactions: At elevated temperatures, charring or polymerization can occur, consuming the starting material and complicating purification.[6]

Q2: The PPA workup is extremely difficult. The mixture is a thick, sticky syrup that is hard to quench and extract. How can I improve this?

A2: This is the most common complaint about using PPA.[7] The high viscosity is challenging.

  • Hot Quench: The most effective technique is to pour the hot reaction mixture slowly and with vigorous stirring into a large volume of ice-cold water or crushed ice. This hydrolyzes the PPA into orthophosphoric acid, which is much less viscous. Caution: This is an exothermic process; perform it in a large beaker within an ice bath in a fume hood.

  • Mechanical Stirring: Use an overhead mechanical stirrer for both the reaction and the quench. A magnetic stir bar is often insufficient to handle the viscosity of PPA, leading to localized overheating and charring.

  • Extended Hydrolysis: After the initial quench, allow the aqueous mixture to stir for an extended period (1-2 hours) to ensure complete hydrolysis of all polyphosphate esters before proceeding to extraction.

Part 2: Alternative Brønsted Acid Catalysts

Difficulties with PPA have led to the development of effective, easier-to-handle alternatives.

Q3: I want to avoid PPA entirely. What is the best alternative?

A3: Eaton's Reagent is widely regarded as the most convenient and effective alternative to PPA.[8][9] It is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H), typically in a 1:10 (w/w) ratio.

  • Advantages: It is significantly less viscous than PPA, making it much easier to handle, stir, and pour. Reactions can often be run at lower temperatures (e.g., 60-100°C) and for shorter durations.[9] The workup is also simpler, involving a similar quench in ice water.

  • Mechanism: The reagent is a powerful dehydrating agent and a superacid, efficiently promoting the formation of the necessary acylium ion for the cyclization.

Q4: Can I use other common strong acids like sulfuric acid or neat methanesulfonic acid?

A4: Yes, but with significant caveats.

  • Methanesulfonic Acid (MeSO₃H): When used alone, it can be effective but may require higher temperatures or longer reaction times compared to Eaton's reagent. It is less viscous and easier to handle than PPA.[7]

  • Sulfuric Acid (H₂SO₄): While a strong acid, it carries a high risk of causing irreversible sulfonation of the aromatic ring as a major side reaction, especially at the temperatures required for cyclization.[6] This often leads to a complex mixture of products and is generally not recommended unless other options have failed.

Comparative Data of Common Brønsted Acid Catalysts
CatalystTypical ConditionsAdvantagesDisadvantages & Common Issues
Polyphosphoric Acid (PPA) 100-140°C, 2-6 hEffective, inexpensive, well-documented.[4]Extremely viscous, difficult to stir and handle, challenging workup, potential for charring.[7]
Eaton's Reagent 60-100°C, 1-4 hLow viscosity, easy to handle, often gives higher yields and cleaner reactions, milder conditions.[8][9]More expensive than PPA, must be freshly prepared or properly stored.
Methanesulfonic Acid 90-120°C, 4-12 hFluid, easy to handle.Less reactive than Eaton's reagent, may require longer reaction times.
Sulfuric Acid VariableInexpensive, readily available.High risk of irreversible ring sulfonation, potential for oxidation and charring.[6]
Part 3: Green and Heterogeneous Catalysts

The principles of green chemistry encourage the use of reusable and more environmentally benign catalysts.[10][11]

Q5: Are there any solid acid or "green" catalysts that could work for this synthesis?

A5: This is an area of active research. While many green catalysts have been developed for quinoline synthesis, most are for condensation reactions (e.g., Friedländer synthesis) rather than intramolecular acylations of deactivated systems.[12][13]

  • Potential Candidates: Heterogeneous catalysts like sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-SO₃H) or various nanocatalysts have shown promise in other Friedel-Crafts reactions.[13][14]

  • Critical Consideration: The key challenge remains overcoming the deactivation by the fluorine substituent. These milder, greener catalysts may not possess sufficient acid strength to promote the reaction efficiently without extremely high temperatures, which could lead to catalyst degradation. For this specific substrate, their use is considered exploratory and would require significant optimization.[15]

Catalyst Selection Workflow

Choosing the right catalyst depends on your specific experimental constraints, scale, and experience.

G start Start Synthesis Plan q1 Is the reaction scale > 5g and cost a primary concern? start->q1 ppa_path Use Polyphosphoric Acid (PPA). Ensure overhead stirring. q1->ppa_path Yes q2 Are ease of handling and cleaner reaction profile a priority? q1->q2 No end_node Proceed to Experimental Setup ppa_path->end_node eaton_path Use Eaton's Reagent. Recommended for most lab-scale applications. q2->eaton_path Yes explore_path Consider neat Methanesulfonic Acid or explore literature for novel heterogeneous acid catalysts. q2->explore_path No, seeking alternatives eaton_path->end_node explore_path->end_node

Caption: Decision workflow for catalyst selection.

Experimental Protocols

Protocol 1: Cyclization using Eaton's Reagent (Recommended Method)

This protocol is adapted from general procedures for Friedel-Crafts acylations using Eaton's reagent.[9]

  • Reagent Preparation: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅, 10 g) in portions to ice-cold methanesulfonic acid (100 g, ~67.6 mL) with efficient mechanical stirring. Allow the mixture to warm to room temperature and stir until the P₂O₅ has completely dissolved (this may take 1-2 hours).

  • Reaction Setup: Equip a round-bottom flask with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet. Charge the flask with the freshly prepared Eaton's reagent (e.g., 50 g).

  • Substrate Addition: Slowly add N-(2-fluorophenyl)-β-alanine (5 g, 1 equivalent) to the stirred reagent at room temperature.

  • Heating: Heat the reaction mixture to 80-90°C. Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, extracting, and analyzing by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool slightly (to ~60-70°C). In a separate large beaker, prepare a mixture of crushed ice and water (e.g., 500 mL). With vigorous stirring, slowly pour the warm reaction mixture into the ice water.

  • Neutralization & Extraction: Stir the quenched mixture until all solids dissolve. Cool the solution in an ice bath and carefully neutralize it by the slow addition of a concentrated base (e.g., 50% NaOH (aq) or solid K₂CO₃) until the pH is ~8-9.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain the final product.

Protocol 2: Cyclization using Polyphosphoric Acid (Traditional Method)

This protocol is based on standard PPA cyclization procedures.[5]

  • Reaction Setup: Equip a round-bottom flask with an overhead mechanical stirrer and a heating mantle. Charge the flask with polyphosphoric acid (115% grade, 50 g).

  • Heating and Substrate Addition: Heat the PPA to ~80°C with stirring to reduce its viscosity. Add the N-(2-fluorophenyl)-β-alanine (5 g, 1 equivalent) in one portion.

  • Reaction: Increase the temperature to 120°C and stir vigorously for 2-4 hours. The mixture will be thick. Monitor the reaction as described in Protocol 1.

  • Workup: After completion, let the dark, viscous mixture cool to below 100°C. Carefully and slowly pour the hot mixture into 500 g of crushed ice with vigorous mechanical stirring.

  • Isolation and Purification: Follow steps 6-8 from Protocol 1. Note that the neutralization step may require a larger quantity of base.

References

  • BenchChem. (2025). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers.
  • Parmar, M. C. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). Molecules, 29(12), 2841.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). Scientific Reports, 14(1), 24653.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gervasoni, S., et al. (2022). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Reddit. (2021).
  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
  • Sigma-Aldrich.
  • Reddy, K. L., et al. (2025).
  • Organic Chemistry Portal.
  • Talukdar, A. (2023). Polyphosphoric Acid in Organic Synthesis.
  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.

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Technical Support Center: Troubleshooting Low Yield in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Quinolinone scaffolds are vital in medicinal chemistry, and optimizing their synthesis is crucial for efficient drug discovery pipelines.[1][2] This resource provides in-depth, experience-based solutions to overcome synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in classical quinolinone syntheses?

A1: Low yields often stem from a few key areas: harsh reaction conditions leading to degradation, suboptimal catalyst choice or concentration, incomplete reaction, formation of side products, and issues with starting material purity.[3][4] For instance, thermal cyclization reactions like the Conrad-Limpach or Gould-Jacobs often require very high temperatures (e.g., >250°C), which can decompose the desired product if not carefully controlled.[4][5]

Q2: How critical is the purity of my starting materials (anilines, β-ketoesters, etc.)?

A2: It is absolutely critical. Impurities in starting materials can interfere with the reaction by reacting with reagents, inhibiting catalysts, or leading to unintended side products, all of which consume reactants and lower the yield of the desired quinolinone.[6][7] Always ensure your starting materials are pure and dry, as contaminants can significantly hinder reaction efficiency.[4][8]

Q3: My reaction seems to stall and never goes to completion. What should I check first?

A3: Incomplete reactions are a frequent cause of low yields.[4] The first step is to rigorously monitor the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] If the reaction has stalled, consider incrementally increasing the reaction temperature or extending the reaction time.[3][9] Also, verify the activity and loading of your catalyst; an inactive or insufficient amount of catalyst will prevent the reaction from reaching completion.[3]

Q4: I'm observing a significant amount of tar or polymeric material in my reaction flask. What causes this?

A4: Tar and polymer formation is a classic problem in syntheses that use strong acids and high temperatures, such as the Skraup and Doebner-von Miller reactions.[10][11] This is often due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl intermediates.[10][12] Using a moderator like ferrous sulfate in the Skraup synthesis or employing a biphasic reaction medium can help mitigate this issue.[11][12]

In-Depth Troubleshooting Guides

Problem 1: Reaction Stalls or Shows Incomplete Conversion

You've set up your Conrad-Limpach, Knorr, or Friedländer synthesis, but after several hours, TLC analysis shows a significant amount of starting material remaining.

Potential Causes & Solutions:

  • Insufficient Temperature: Many quinolinone cyclizations, particularly thermal ones, have a high activation energy.

    • Causality: The final intramolecular cyclization step often requires substantial thermal energy to overcome aromaticity loss in the transition state.[13]

    • Solution: For reactions like the Conrad-Limpach, ensure your heating apparatus can safely and consistently reach temperatures around 250°C.[4][5] For other syntheses, increase the temperature in 10°C increments, monitoring by TLC at each stage to find the optimal point without causing decomposition.[3]

  • Suboptimal Solvent Choice: The reaction medium plays a critical role in solubility and reaction efficiency.

    • Causality: In thermal cyclizations, a high-boiling, inert solvent is crucial for reaching the required temperature and ensuring a homogeneous reaction mixture.

    • Solution: For the Conrad-Limpach synthesis, switching to a high-boiling solvent like mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene can dramatically increase yields from <30% to as high as 95%.[5][13][14] For lower-temperature reactions like the Friedländer synthesis, ensure your reactants are fully soluble; if not, switch to a more polar solvent like DMF or ethanol.[3]

  • Inactive or Inappropriate Catalyst: The catalyst is essential for facilitating key steps in the mechanism.

    • Causality: Acid or base catalysts are often required for either the initial condensation (e.g., Schiff base formation) or the final cyclodehydration step.[3][15]

    • Solution: Use a fresh batch of catalyst or increase the catalyst loading.[3] For the Knorr synthesis, a large excess of a strong acid like polyphosphoric acid (PPA) is often necessary to drive the cyclization towards the 2-hydroxyquinoline product.[16] Modern methods for the Friedländer synthesis utilize a range of milder catalysts, from molecular iodine to various Lewis acids, which can improve yields under less harsh conditions.[3][17]

Troubleshooting Workflow: Incomplete Conversion

Caption: Decision tree for addressing incomplete reactions.

Problem 2: Excessive Byproduct or Regioisomer Formation

Your reaction consumes the starting materials, but the yield of the desired quinolinone is low, and NMR/LC-MS analysis reveals significant impurities or a mixture of isomers.

Potential Causes & Solutions:

  • Side Reactions (Self-Condensation): Competing reactions can significantly reduce the yield.

    • Causality: In the Friedländer synthesis, the ketone reactant can undergo self-condensation (an aldol reaction), especially under basic conditions, which competes directly with the desired reaction pathway.[3][10]

    • Solution: Switch to milder reaction conditions. Modern protocols using catalysts like molecular iodine or various metal triflates can proceed at lower temperatures, minimizing the rate of the competing aldol condensation.[3][18]

  • Poor Regioselectivity: Using unsymmetrical starting materials can lead to mixtures of products.

    • Causality: In the Conrad-Limpach-Knorr synthesis, the regiochemical outcome is highly dependent on temperature. The reaction of an aniline with a β-ketoester can proceed via two different pathways.[19]

    • Solution: Control the reaction temperature precisely. At lower temperatures (room temp to ~100°C), the kinetically controlled pathway is favored, leading to the 4-quinolone (Conrad-Limpach product).[4][19] At higher temperatures (>140°C), the thermodynamically favored pathway dominates, yielding the 2-quinolone (Knorr product).[4][19][20]

  • Product Decomposition: The desired quinolinone may be forming but is then degrading under the reaction conditions.

    • Causality: High temperatures and harsh acidic or basic conditions can lead to the decomposition of the final product over extended reaction times.[3][4]

    • Solution: Monitor the reaction closely by TLC. Once the product spot appears to maximize and starting material is consumed, work up the reaction immediately. Avoid unnecessarily long reaction times, especially at high temperatures.[9]

Table 1: Regiocontrol in Conrad-Limpach-Knorr Synthesis
Reaction ConditionFavored ProductPathwayReference
Low Temperature (~25-100°C)4-QuinoloneKinetic Control[4][19]
High Temperature (>140°C)2-QuinoloneThermodynamic Control[4][19][20]
Problem 3: Difficulties in Product Purification

You have a crude product that appears promising, but you are experiencing significant losses during column chromatography or recrystallization, resulting in a low final isolated yield.

Potential Causes & Solutions:

  • Product Decomposition on Silica Gel: The basic nitrogen atom in the quinolinone ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and sometimes decomposition.[21]

    • Causality: The Lewis basicity of the quinolinone nitrogen leads to strong adsorption on the acidic stationary phase.

    • Solution: Deactivate the silica gel by adding a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine to your eluent. This neutralizes the acidic sites and improves peak shape. Alternatively, use a different stationary phase like neutral or basic alumina.[21]

  • Poor Choice of Recrystallization Solvent: The solvent may be too good, leading to low recovery, or too poor, failing to dissolve impurities effectively.

    • Causality: An ideal recrystallization solvent dissolves the compound when hot but has low solubility for it when cold, while impurities remain soluble at all temperatures.

    • Solution: Systematically screen for a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes). Ensure the hot solution is fully saturated before allowing it to cool slowly and undisturbed to maximize crystal growth and recovery.[22]

Key Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
  • Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Using a capillary tube, spot the reaction mixture on a silica gel TLC plate alongside spots of your starting materials.

  • Develop the plate in the chamber until the solvent front is ~1 cm from the top.

  • Visualize the spots under a UV lamp (254 nm and/or 365 nm) and/or by staining (e.g., iodine or potassium permanganate).

  • Assess the reaction progress by observing the disappearance of starting material spots and the appearance of the product spot.

Protocol 2: Iodine-Catalyzed Friedländer Annulation [3][4]
  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (I₂) (10 mol%) as the catalyst.

  • Heat the reaction mixture to 80-100°C, stirring vigorously.

  • Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Cool the mixture to room temperature and dissolve it in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Reaction Mechanism Visualization: Friedländer Annulation

This diagram illustrates the two plausible mechanistic pathways for the Friedländer synthesis.

Caption: Plausible mechanisms for the Friedländer synthesis.[15]

By systematically addressing these common issues, from reaction setup to final purification, researchers can significantly improve the yield and purity of their quinolinone derivatives, accelerating progress in their research and development endeavors.

References
  • Stolarczyk, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Knorr quinoline synthesis. (n.d.). Wikipedia. [Link]

  • Sharma, P., et al. (2022). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]

  • Sharma, P., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. R Discovery. [Link]

  • Knorr Quinoline Synthesis. (n.d.). SynArchive. [Link]

  • Stolarczyk, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • How do impurities impact percentage yield? (n.d.). TutorChase. [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • Al-Trawneh, M., & Al-Awaida, W. (2022). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Mechanism of Friedlander reaction. (n.d.). ResearchGate. [Link]

  • Chemistry For Everyone. (2025). How Can Impurities Reduce Your Percent Yield?. YouTube. [Link]

  • Chemistry For Everyone. (2025). How Do Impurities Affect Percent Yield In Chemistry?. YouTube. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. [Link]

  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Biotage. [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. [Link]

  • CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). (2022). ResearchGate. [Link]

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preventing decomposition of 8-Fluoro-2,3-dihydroquinolin-4-one during purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 8-Fluoro-2,3-dihydroquinolin-4-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered during the purification of this valuable synthetic intermediate: its decomposition. As an α-fluoro ketone integrated into a dihydroquinolinone scaffold, this molecule exhibits sensitivity to standard purification conditions, particularly silica gel chromatography. This resource is designed to help you navigate these challenges, ensure the integrity of your compound, and optimize your purification workflows.

Understanding the Challenge: The Instability of an α-Fluoro Ketone

The core issue with purifying 8-Fluoro-2,3-dihydroquinolin-4-one lies in its chemical structure. The presence of a fluorine atom on the carbon adjacent to the carbonyl group (the α-position) makes the α-proton significantly more acidic. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the decomposition of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing multiple spots on my TLC after column chromatography, even though my crude NMR looks relatively clean. What is happening?

A1: This is a classic sign of on-column decomposition. The acidic nature of the silica gel is likely causing your 8-Fluoro-2,3-dihydroquinolin-4-one to degrade during purification. The new spots you observe are likely decomposition products. It is crucial to first assess the stability of your compound on a TLC plate before committing to column chromatography.

Q2: What is the likely mechanism of decomposition on silica gel?

A2: The most probable degradation pathway is an acid-catalyzed enolization followed by elimination of hydrogen fluoride (HF). The acidic silanol groups on the silica surface protonate the carbonyl oxygen, which facilitates the removal of the α-proton to form an enol intermediate. This intermediate can then readily eliminate HF to form a more stable, conjugated quinolinone byproduct.

Q3: Are there any other potential degradation pathways?

A3: While acid-catalyzed elimination is the primary concern, hydrolysis of the lactam ring in the dihydroquinolinone system could also occur under strongly acidic or basic conditions, although this is generally less of an issue during standard chromatography. Photodecomposition can also be a concern for some fluoroquinolones, so it is good practice to protect your compound from prolonged exposure to direct light.

Troubleshooting Guide: Preventing Decomposition During Purification

If you are experiencing decomposition of your 8-Fluoro-2,3-dihydroquinolin-4-one during purification, here are a series of troubleshooting steps and alternative protocols to ensure you isolate your compound with high purity and yield.

Initial Diagnosis: The 2D TLC Stability Test

Before attempting any column chromatography, it is essential to determine if your compound is stable on silica gel. A simple 2D TLC experiment can provide this information.

Protocol: 2D TLC Stability Test

  • Spot a concentrated solution of your crude 8-Fluoro-2,3-dihydroquinolin-4-one onto the bottom left corner of a silica gel TLC plate.

  • Develop the plate in an appropriate solvent system.

  • Remove the plate and allow the solvent to fully evaporate.

  • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Visualize the plate under UV light.

Interpreting the Results:

  • Stable Compound: If your compound is stable, you will see all the spots aligned on a diagonal line.

  • Unstable Compound: If your compound is degrading on the silica, you will see new spots that are not on the diagonal. This confirms that standard silica gel chromatography will be problematic.

Solution 1: Deactivating the Silica Gel

If your compound shows minor instability, deactivating the silica gel by neutralizing its acidic sites can be a quick and effective solution. This is typically achieved by adding a small amount of a basic modifier to the mobile phase or by pre-treating the silica gel.

Protocol: Column Chromatography with a Basic Modifier

  • Prepare your mobile phase (e.g., a mixture of hexane and ethyl acetate) and add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar component of your solvent system.[1]

  • Pack your column with silica gel using this modified mobile phase.

  • Equilibrate the column by running at least two column volumes of the modified mobile phase through the silica gel before loading your sample.[2]

  • Dissolve your crude compound in a minimum amount of the mobile phase and load it onto the column.

  • Elute the column with the modified mobile phase, collecting fractions as usual.

  • Important: After purification, the TEA will need to be removed from your pure fractions, which can typically be achieved by evaporation under high vacuum.

Solution 2: Alternative Stationary Phases

If deactivating silica gel is insufficient, or if you wish to avoid basic additives, using an alternative, less acidic stationary phase is an excellent option.

Stationary PhasepHRecommended ForConsiderations
Neutral Alumina ~7Aldehydes, ketones, esters, lactonesCan sometimes have lower resolution than silica gel.
Basic Alumina ~10Basic and neutral compounds stable to alkaliNot suitable for base-sensitive compounds.
Florisil® ~8.5Mild, neutral medium for separating various compoundsMay require different solvent systems than silica.

Protocol: Purification using Neutral Alumina

  • Choose a grade of neutral alumina suitable for column chromatography (typically 70-230 mesh).

  • Determine an appropriate solvent system using neutral alumina TLC plates.

  • Pack the column with neutral alumina as you would with silica gel.

  • Load your sample and elute with the predetermined solvent system. Neutral alumina is a good choice for the separation of ketones.[3][4]

Solution 3: Alternative Purification Techniques

For highly sensitive compounds or when high purity is critical, alternative purification techniques that avoid acidic stationary phases should be considered.

  • Preparative Thin-Layer Chromatography (Prep TLC): Ideal for small-scale purifications (<100 mg).[5][6][7] The short exposure time of the compound to the silica can minimize decomposition.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution and is available with a variety of stationary phases, including C18 (reversed-phase), which avoids the acidity issues of silica.

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[2][8][9][10] It is particularly well-suited for the purification of polar and thermally labile compounds and is increasingly used in the pharmaceutical industry.[11] SFC offers fast separations and reduced solvent waste.[9]

Protocol: General Approach for Preparative HPLC

  • Develop an analytical HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid or ammonium hydroxide as a modifier).

  • Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume for the larger column.

  • Collect the fractions containing your pure compound and remove the solvent.

Visualizing the Workflow

Caption: Decision workflow for the purification of 8-Fluoro-2,3-dihydroquinolin-4-one.

References

  • Agilent Technologies. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Retrieved from [Link]

  • Armstrong, D., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. American Pharmaceutical Review.
  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Run a Prep TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • News-Medical.Net. (2022, September 26). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]

  • Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv.
  • Jang, Y. P., et al. (2025). Isolation of Natural Products Using Preparative TLC. In Methods in Molecular Biology (Vol. 2850, pp. 289-303). Humana, New York, NY.
  • García-Ramos, M., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
  • Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]

  • ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography? Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoro-2,3-dihydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to help you successfully incorporate this molecule into your experimental workflows.

Understanding the Challenge: The Physicochemical Profile of 8-Fluoro-2,3-dihydroquinolin-4-one

8-Fluoro-2,3-dihydroquinolin-4-one is a heterocyclic compound with a quinolinone scaffold. Such structures are common in medicinal chemistry and often exhibit poor aqueous solubility. This is primarily due to their relatively rigid, aromatic nature which makes them more lipophilic. The presence of a fluorine atom can further increase lipophilicity.[1] While specific solubility data for 8-Fluoro-2,3-dihydroquinolin-4-one is not extensively published, its structural analogs, quinolines and quinolones, are known to be poorly soluble in water, a challenge that can impede both in vitro assays and in vivo studies.[2] It is estimated that approximately 40% of currently marketed drugs and up to 90% of drug candidates in the pipeline are poorly water-soluble.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm preparing a stock solution of 8-Fluoro-2,3-dihydroquinolin-4-one in DMSO, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. What is happening and how can I fix it?

A1: This is a classic issue of a compound "crashing out" of solution. DMSO is a powerful organic solvent capable of dissolving many non-polar compounds.[2] However, when you dilute this stock into an aqueous medium, the overall solvent polarity increases dramatically, reducing the solubility of your compound below its effective concentration.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to determine the maximum solubility of your compound in the final aqueous medium. This can be done by preparing serial dilutions of your DMSO stock into the buffer and observing the concentration at which precipitation occurs.

  • Optimize Co-solvent Concentration: While minimizing DMSO is crucial for cell health (typically ≤0.5%), a slightly higher, yet non-toxic, final concentration may be sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Use a Different Co-solvent: If DMSO proves problematic, other water-miscible organic solvents like ethanol or propylene glycol can be explored.[5][6][7]

Q2: My compound needs to be administered orally in an animal model, but its poor solubility is limiting absorption. What formulation strategies should I consider?

A2: For in vivo applications, especially oral delivery, enhancing solubility is critical for achieving adequate bioavailability. Several advanced formulation techniques can be employed:

  • Solid Dispersions: This is a highly effective technique where the drug is dispersed in a hydrophilic carrier matrix.[8][9][10] This method reduces particle size to a molecular level, improves wettability, and can create a more soluble amorphous form of the drug.[8][11]

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range, you dramatically increase the surface area, which in turn enhances the dissolution rate and saturation solubility.[6][12][13][14][15]

  • pH Adjustment: Since quinoline derivatives can have ionizable groups, altering the pH of the formulation can significantly impact solubility.[16][17][18][19][20] For a basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will have the same effect.[21]

Q3: Can I use excipients to improve the solubility of 8-Fluoro-2,3-dihydroquinolin-4-one? If so, which ones are recommended?

A3: Yes, excipients play a crucial role in solubility enhancement.[4] The choice of excipient depends on the desired formulation and administration route.

Excipient TypeExamplesMechanism of Action
Surfactants Polysorbates (Tween 80), PoloxamersForm micelles that encapsulate the drug, increasing its apparent solubility.[5]
Polymers Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), HPMCUsed in solid dispersions to create amorphous systems and improve wettability.[11][22][23]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes by encapsulating the drug molecule within their hydrophobic core.[8][24]
Lipids Labrasol®, Gelucire®Particularly useful for lipid-based formulations that can enhance oral absorption.[4]

In-Depth Technical Guides & Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of 8-Fluoro-2,3-dihydroquinolin-4-one with Polyvinylpyrrolidone (PVP) to enhance its dissolution rate.

Rationale: The solvent evaporation method allows for the drug to be molecularly dispersed within the hydrophilic PVP matrix. Upon contact with an aqueous medium, the PVP dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, thereby increasing its dissolution rate.[8][22]

Materials:

  • 8-Fluoro-2,3-dihydroquinolin-4-one

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a specific ratio of 8-Fluoro-2,3-dihydroquinolin-4-one and PVP K30 (e.g., 1:4 w/w) in a minimal amount of methanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C until a clear, solid film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: The resulting powder should be characterized for drug content, dissolution rate, and physical form (e.g., using DSC or XRD to confirm an amorphous state).

Protocol 2: pH-Dependent Solubility Profiling

This protocol outlines a method to determine the solubility of 8-Fluoro-2,3-dihydroquinolin-4-one across a range of pH values.

Rationale: Quinolone compounds often contain nitrogen atoms that can be protonated at acidic pH, leading to increased aqueous solubility.[16][18] Understanding the pH-solubility profile is crucial for developing oral formulations and for predicting its behavior in the gastrointestinal tract.[17][19][20]

Materials:

  • 8-Fluoro-2,3-dihydroquinolin-4-one

  • Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • HPLC system for quantification

  • Shaking incubator

Procedure:

  • Sample Preparation: Add an excess amount of 8-Fluoro-2,3-dihydroquinolin-4-one to separate vials containing buffers of different pH values.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filtration: Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Plot the solubility (in µg/mL or mM) against the pH to generate a pH-solubility profile.

Visualizing Solubilization Strategies

To better illustrate the decision-making process for selecting an appropriate solubilization strategy, the following workflow diagram is provided.

Solubility_Workflow cluster_screening Initial Screening (In Vitro) cluster_formulation Advanced Formulation (In Vivo) start Poorly Soluble 8-Fluoro-2,3-dihydroquinolin-4-one cosolvent Co-solvent Approach (e.g., DMSO, Ethanol) start->cosolvent Precipitation in aqueous media? ph_adjustment pH Adjustment cosolvent->ph_adjustment Yes success Adequate Solubility Achieved cosolvent->success No solid_dispersion Solid Dispersion (e.g., with PVP, PEG) ph_adjustment->solid_dispersion Solubility still insufficient for required dose ph_adjustment->success Sufficient nanosuspension Nanosuspension solid_dispersion->nanosuspension Further enhancement needed solid_dispersion->success cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) nanosuspension->cyclodextrin Consider for specific delivery systems nanosuspension->success cyclodextrin->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

This diagram illustrates a logical progression from simple to more complex methods for overcoming the poor solubility of 8-Fluoro-2,3-dihydroquinolin-4-one.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. (PMC version)
  • Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(3), 17-25.
  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3).
  • Pawar, P., & Vavia, P. (2021). Solubility Enhancement by Solid Dispersion Method: An Overview. International Journal of Pharmaceutical Sciences and Research, 12(8), 4143-4152.
  • Singh, S., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 326, 40-59.
  • Avdeef, A., et al. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 847-857.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-11.
  • Pawar, P., et al. (2022). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Analytical Chemistry, 17(4), 649-661.
  • Patel, V. R., & Agrawal, Y. K. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research, 30(10), 143-158.
  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Shinde, A., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharma Chemica, 4(3), 972-985.
  • Kumar, S., & S, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-23.
  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3).
  • Raut, R. L. (2015). Cosolvency. SlideShare.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 105.
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • BenchChem. (2025).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Metrics Contract Services.
  • Ali, S., et al. (2018). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Al-Kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
  • S, S., & G, S. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • BenchChem. (2025).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • Miller, D. A., & Williams, R. O. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy, 44(1), 1-13.
  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review.
  • 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. (n.d.). BLDpharm.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology, 46(11).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • 8-Fluoro-4-hydroxyquinoline. (n.d.). Sigma-Aldrich.
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Chem-Impex.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10.
  • 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one. (n.d.). Chemsigma.
  • 8-Fluoro-2,3-dihydroquinolin-4(1H)-one. (n.d.).
  • Boros, S., et al. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465.
  • Boros, S., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(21), 5092.

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Technical Support Center: Navigating the Scale-Up of 8-Fluoro-2,3-dihydroquinolin-4-one Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 8-Fluoro-2,3-dihydroquinolin-4-one. This guide is designed to provide in-depth, practical solutions to the challenges you may encounter as you transition this important molecule from laboratory-scale experiments to larger-scale production. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you optimize your process, ensure product quality, and maintain a safe operating environment.

This resource is structured in a question-and-answer format to directly address the specific issues that can arise during the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one and related quinolinone structures.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Q1: What are the most common synthetic routes to 8-Fluoro-2,3-dihydroquinolin-4-one?

There are several established methods for the synthesis of the 2,3-dihydroquinolin-4-one core structure. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. A prevalent and effective strategy involves a domino reaction, which allows for the construction of the heterocyclic ring system in a single operational step from simple precursors. These methods are advantageous due to their atom economy and potential for reduced waste.

One common approach is the intramolecular cyclization of an appropriately substituted aniline derivative. For instance, a reaction analogous to the Conrad-Limpach synthesis can be adapted, where a fluorinated aniline is reacted with a suitable three-carbon synthon.

Q2: What are the key starting materials for the synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one?

A common retrosynthetic analysis points to 2-fluoroaniline and a suitable acrylic acid derivative as key starting materials. For example, the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of a strong

Technical Support Center: Managing Acidic Conditions in Quinolinone Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing acidic conditions during quinolinone ring closure reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of tar-like byproducts, resulting in low yields and difficult purification. What's causing this and how can I mitigate it?

Answer:

Tar formation is a common issue in acid-catalyzed quinolinone syntheses, particularly in vigorous reactions like the Skraup or Doebner-von Miller syntheses.[1][2] This is primarily due to the polymerization of reactive intermediates under harsh acidic and high-temperature conditions.[2]

Causality and Mitigation Strategies:

  • Uncontrolled Exothermicity: Many of these reactions are highly exothermic. Localized hotspots can accelerate polymerization and degradation pathways.

    • Solution: Implement strict temperature control. This can be achieved by the slow and controlled addition of strong acids with adequate cooling.[2] For notoriously vigorous reactions, the use of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help to control the exothermic nature of the reaction.[2]

  • High Reactant Concentration: A high concentration of reactive species, such as α,β-unsaturated aldehydes or ketones, can favor self-condensation and polymerization.

    • Solution: The slow addition of the carbonyl compound to the reaction mixture can help maintain a low concentration and minimize side reactions.[1] In some cases, a biphasic reaction medium can be employed to sequester the carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.[3]

  • Excessive Heat: While high temperatures are often necessary for cyclization, excessive heat can lead to decomposition.[4]

    • Solution: It is crucial to find the optimal temperature that promotes cyclization without significant degradation. The use of high-boiling, inert solvents like Dowtherm A or mineral oil can help to maintain a consistent and controlled high temperature.[4][5][6]

Question 2: I am observing poor regioselectivity in my quinolinone synthesis when using an unsymmetrical ketone. How can I control the formation of the desired regioisomer?

Answer:

Poor regioselectivity is a frequent challenge in reactions like the Friedländer, Combes, and Conrad-Limpach-Knorr syntheses when using unsymmetrical starting materials.[4] The control of regioselectivity is often a delicate balance of kinetic versus thermodynamic control.

Strategies for Regiocontrol:

  • Temperature as a Deciding Factor: In the Conrad-Limpach-Knorr synthesis, temperature plays a critical role. At lower temperatures, the kinetically favored product, a 4-hydroxyquinoline, is formed.[4] At higher temperatures (around 140°C or more), the thermodynamically more stable product, a 2-hydroxyquinoline, predominates.[4][7]

  • Catalyst and Substrate Modification:

    • Friedländer Synthesis: The choice of catalyst can significantly influence the outcome. For instance, specific amine catalysts can provide high regioselectivity.[3] Another approach is to introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to favor one reaction site.[3][8]

    • Combes Synthesis: The regioselectivity is influenced by the nature of the acid catalyst.[3] Screening different acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) can help to optimize the reaction for the desired isomer.[3][9]

Illustrative Workflow for Regioselectivity Troubleshooting:

G start Poor Regioselectivity Observed temp Is the reaction temperature-sensitive? (e.g., Conrad-Limpach-Knorr) start->temp temp_yes Adjust temperature: Lower T for kinetic product Higher T for thermodynamic product temp->temp_yes Yes temp_no No temp->temp_no outcome Improved Regioselectivity temp_yes->outcome catalyst Screen different acid catalysts (e.g., H2SO4, PPA, Lewis Acids) temp_no->catalyst substrate Modify the substrate (e.g., add directing group to ketone) catalyst->substrate substrate->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Question 3: My cyclization reaction is not going to completion, resulting in low yields. How can I drive the reaction forward?

Answer:

Incomplete cyclization can be due to a number of factors, including insufficient activation of the electrophile, steric hindrance, or unfavorable reaction kinetics.

Driving the Reaction to Completion:

  • Choice of Acid Catalyst and Dehydrating Agent: The strength and nature of the acid are critical. For many quinolinone syntheses, strong dehydrating acids are required to facilitate the intramolecular electrophilic aromatic substitution.

    • Polyphosphoric Acid (PPA): PPA is a widely used and effective cyclizing agent due to its strong dehydrating properties and its ability to act as a solvent.[10][11]

    • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent is a powerful alternative to PPA, often allowing for milder reaction conditions and higher yields.[12][13][14] It is particularly effective for the cycloacylation of aniline derivatives.[12]

  • High-Temperature Solvents: As mentioned previously, high-boiling inert solvents like Dowtherm A (a eutectic mixture of diphenyl oxide and biphenyl with a boiling point of 257°C) or mineral oil are often necessary to provide the energy required for the cyclization step, especially in the Conrad-Limpach and Gould-Jacobs reactions.[4][5][6][15]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4]

Data Summary: Common Acidic Reagents for Quinolinone Ring Closure

ReagentCompositionKey ApplicationsAdvantages
Polyphosphoric Acid (PPA) A polymer of phosphoric acidGeneral cyclizing and acylating agent.[10]Strong dehydrating agent, acts as a solvent.[10][16]
Eaton's Reagent 7.7 wt% P₂O₅ in methanesulfonic acidCycloacylation of anilines, Gould-Jacobs synthesis.[12][14]Milder conditions, often higher yields than PPA.[12][13]
Sulfuric Acid (H₂SO₄) Concentrated sulfuric acidSkraup, Doebner-von Miller, Combes syntheses.[3][4][7]Strong acid catalyst, readily available.
Phosphoryl Chloride (POCl₃) POCl₃Bischler-Napieralski reaction.[17][18][19][20]Effective dehydrating and condensing agent.[18][19][20]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the acid catalyst in quinolinone ring closure?

A1: The acid catalyst serves several critical functions:

  • Activation of the Carbonyl Group: In reactions like the Friedländer synthesis, the acid protonates the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the aniline derivative.[8][21]

  • Facilitation of Dehydration: The acid promotes the elimination of water molecules at various stages of the reaction, which is a key driving force for the cyclization and subsequent aromatization to form the quinolinone ring.[8][22]

  • Catalysis of Tautomerization: In reactions such as the Conrad-Limpach synthesis, the acid catalyzes the necessary keto-enol tautomerizations of the intermediates.[7]

Q2: Are there milder alternatives to harsh acidic conditions for quinolinone synthesis?

A2: Yes, while classical methods often rely on strong acids and high temperatures, modern synthetic chemistry has developed milder approaches. For example, the Friedländer synthesis can be catalyzed by Lewis acids, iodine, or even proceed under catalyst-free conditions in water at elevated temperatures.[4][8][21][23] The use of solid acid catalysts like Nafion NR50 under microwave irradiation also presents a more environmentally friendly option.[24]

Q3: How do electron-donating or electron-withdrawing groups on the aniline ring affect the cyclization?

A3: The electronic nature of the substituents on the aniline ring significantly impacts the rate and success of the cyclization, which is an electrophilic aromatic substitution.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, making it more nucleophilic and thus accelerating the intramolecular cyclization. The Bischler-Napieralski reaction, for instance, is most effective with electron-rich benzene rings.[18]

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack and making the cyclization more difficult.[25] In such cases, more forcing conditions (higher temperatures, stronger acids) may be required.

Reaction Mechanism Visualization: Acid-Catalyzed Friedländer Synthesis

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclodehydration A 2-Aminobenzaldehyde + Ketone B Aldol Adduct A->B + H+ C α,β-Unsaturated Carbonyl B->C - H2O D Intramolecular Michael Addition C->D E Imine Formation D->E - H2O F Quinolinone Product E->F Aromatization

Caption: A simplified mechanism of the Friedländer quinolinone synthesis.

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Reaction using Eaton's Reagent

This protocol describes a milder alternative to traditional high-temperature cyclization for the synthesis of ethyl 4-quinolone-3-carboxylates.[14]

Materials:

  • Substituted diethyl anilinomethylene malonate

  • Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol (for crystallization)

Procedure:

  • In a round-bottom flask, combine the diethyl anilinomethylene malonate derivative (2 mmol) with Eaton's reagent (2 mL).

  • Heat the reaction mixture to 100°C and maintain this temperature for 2 hours, with stirring.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing a saturated NaHCO₃ solution to neutralize the acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with water.

  • Recrystallize the crude product from ethanol to obtain the purified ethyl 4-quinolone-3-carboxylate.

Protocol 2: Troubleshooting Tar Formation in the Skraup Synthesis

This protocol outlines a modified Skraup synthesis with the inclusion of a moderating agent to control the exothermic reaction and minimize tar formation.[1][2]

Materials:

  • Aniline

  • Glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid to the mixture.

  • Once the acid has been added, gently heat the mixture. The reaction will become vigorous. Be prepared to remove the heat source immediately.

  • After the initial exothermic reaction subsides, add the nitrobenzene.

  • Heat the mixture under reflux for several hours.[2]

  • After cooling, cautiously dilute the reaction mixture with a large volume of water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the quinoline base.

  • The crude quinoline can be purified and separated from the tarry residue by steam distillation.[1][2]

References

  • Bischler napieralski reaction | PPTX - Slideshare.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed.
  • Managing unexpected side reactions in quinoline synthesis - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Application of Polyphosphoric Acid - Panchem (YN).
  • Eaton s Reagent 39394-84-8 - Sigma-Aldrich.
  • Buy Eaton's Reagent (EVT-354210) | 39394-84-8 - EvitaChem.
  • optimizing reaction conditions for quinolinone synthesis - Benchchem.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
  • The Friedländer Synthesis of Quinolines - ResearchGate.
  • Bischler–Napieralski reaction - Wikipedia.
  • Technical Support Center: Overcoming Side Reactions in Quinoline Derivative Synthesis - Benchchem.
  • Common Quinoline Synthesis Reactions - Flychem Co., ltd.
  • Synthesis of isoquinolines - CUTM Courseware - Centurion University.
  • The use of polyphosphoric ester and polyphosphoric acid in the synthesis of 1,4-dihydro-4-oxoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • Friedländer synthesis - Wikipedia.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal.
  • Silica-supported polyphosphoric acid in the synthesis of 4-substituted tetrahydroisoquinoline derivatives - PubMed.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • optimizing solvent and base conditions for quinoline synthesis - Benchchem.
  • (PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate.
  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing.
  • Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach | Request PDF - ResearchGate.
  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - MDPI.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • Conrad–Limpach synthesis - Wikipedia.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.
  • Overcoming challenges in the direct halogenation of the quinoline ring - Benchchem.
  • DOWTHERM A - Dow Thermal Fluid Products by ChemPoint.

Sources

Technical Support Center: Impurity Identification in 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 8-Fluoro-2,3-dihydroquinolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Here, we synthesize our expertise in analytical chemistry and process development to provide you with practical, in-depth guidance.

I. Understanding the Landscape of Impurities

Impurities in a drug substance can originate from two primary sources: the manufacturing process (process-related impurities) and the degradation of the drug substance itself (degradation products). A thorough understanding of the synthetic route and the inherent stability of 8-Fluoro-2,3-dihydroquinolin-4-one is paramount for effective impurity profiling.

A. Plausible Synthetic Pathway and Potential Process-Related Impurities

Based on established synthetic methodologies for quinolinone scaffolds, a common route to 8-Fluoro-2,3-dihydroquinolin-4-one involves the intramolecular cyclization of a substituted aniline derivative. A likely precursor is an N-acylated 2-fluoroaniline, which can be cyclized under acidic or basic conditions.

A potential synthetic approach is a variation of the Camps cyclization. This would involve the reaction of a 2-fluoroaniline with a suitable three-carbon synthon, followed by cyclization.

2-Fluoroaniline 2-Fluoroaniline Intermediate_Amide N-(2-fluorophenyl)acrylamide 2-Fluoroaniline->Intermediate_Amide Acylation Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Intermediate_Amide 8-Fluoro-2,3-dihydroquinolin-4-one 8-Fluoro-2,3-dihydroquinolin-4-one Intermediate_Amide->8-Fluoro-2,3-dihydroquinolin-4-one Intramolecular Cyclization (e.g., Friedel-Crafts) Incomplete_Cyclization Incomplete Cyclization (e.g., open-chain amide) Intermediate_Amide->Incomplete_Cyclization Process Impurity Side_Reaction_Product Side Reaction Product (e.g., positional isomer) Intermediate_Amide->Side_Reaction_Product Process Impurity

Figure 1: Plausible synthetic pathway and origin of process-related impurities.

Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: 2-Fluoroaniline and acylation agents.

  • Intermediate Species: The open-chain N-(2-fluorophenyl)acrylamide if cyclization is incomplete.

  • Byproducts of Side Reactions: Positional isomers could form depending on the directing effects of the fluorine and amide groups during the cyclization step.

B. Potential Degradation Products

Fluoroquinolone-type structures can be susceptible to degradation under various stress conditions.[1][2] Forced degradation studies are essential to identify these potential impurities.[3][4][5][6]

  • Hydrolysis: The amide bond within the quinolinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The benzylic position adjacent to the nitrogen atom could be a site for oxidation.

  • Photodegradation: Fluoroquinolones are known to be light-sensitive, and exposure to UV or visible light may induce degradation.[2]

II. Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during the analysis of 8-Fluoro-2,3-dihydroquinolin-4-one samples.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A1: An unexpected peak can be a process-related impurity, a degradation product, or an artifact from your analytical system. A systematic approach is crucial.

  • System Blank Analysis: Inject a blank (your mobile phase) to rule out contaminants from the solvent, system, or column bleed.

  • Placebo Analysis: If analyzing a formulated product, inject a placebo (all excipients without the active pharmaceutical ingredient, API) to check for interference from formulation components.

  • Spiking Study: Spike your sample with known potential impurities (if available) to see if the retention time of the unknown peak matches.

  • Forced Degradation: Subject your sample to forced degradation conditions (acid, base, peroxide, heat, light) and analyze the resulting chromatograms.[3][4][5][6] The appearance or increase in the intensity of your unknown peak under specific conditions can provide clues about its nature (e.g., an acid-degradation product).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main peak and the unknown peak. A non-homogenous peak suggests co-elution.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak. This is a powerful tool for identification.

Q2: My HPLC analysis shows a peak with a similar UV spectrum to my main compound but a different retention time. What could it be?

A2: A similar UV spectrum suggests a structurally related compound, such as an isomer or a closely related degradation product.

  • Isomers: If the synthesis allows for the formation of positional isomers, this is a strong possibility. For example, cyclization could potentially occur at a different position on the benzene ring.

  • Degradation Products: Minor modifications to the molecule, such as the addition of a hydroxyl group through oxidation, may not significantly alter the chromophore, resulting in a similar UV spectrum.

To differentiate, high-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition, and NMR spectroscopy will be required for definitive structural elucidation.

Q3: I suspect a desfluoro-impurity is present in my sample. How can I confirm this?

A3: A desfluoro-impurity, where the fluorine atom is replaced by a hydrogen, is a common process-related impurity in the synthesis of fluorinated compounds.

  • Mass Spectrometry: The most direct way to identify a desfluoro-impurity is through mass spectrometry. The molecular weight will be 18 atomic mass units (amu) lower than the parent compound (the difference between fluorine and hydrogen).

  • NMR Spectroscopy: 19F NMR is a definitive technique. The absence of a fluorine signal in the impurity's spectrum, coupled with the corresponding changes in the 1H and 13C NMR spectra (e.g., disappearance of C-F coupling), would confirm its identity.

Q4: How can I use NMR to elucidate the structure of an unknown impurity?

A4: NMR spectroscopy is the gold standard for structural elucidation. A combination of 1D and 2D NMR experiments is typically required.

  • 1H NMR: Provides information about the number and types of protons and their connectivity.

  • 13C NMR: Shows the number of unique carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining stereochemistry.

By systematically analyzing these spectra, the complete structure of an impurity can often be determined.[7][8]

III. Experimental Protocols & Data Interpretation

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for impurity profiling due to its high resolution and sensitivity.

Protocol 1: General Purpose Reversed-Phase HPLC Method

This method is a starting point and may require optimization for your specific sample and impurity profile.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure the analyte is in a single protonation state and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 30 minutesA broad gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nm and 280 nmQuinolone structures typically have strong absorbance in this range. A PDA detector is recommended for peak purity analysis.
Injection Volume 10 µLA standard injection volume.

Data Interpretation:

  • Retention Time (RT): The primary identifier for a known compound under specific chromatographic conditions.

  • Peak Area/Height: Used for quantification. The relative peak area of an impurity can be used to estimate its concentration.

  • UV Spectrum: A PDA detector provides a UV spectrum for each peak, which can be compared to a reference standard or library for identification.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dilution Dilute in Mobile Phase A Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_System HPLC System Filtration->HPLC_System Inject Column C18 Column HPLC_System->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Peak_Integration Peak Integration Chromatogram->Peak_Integration Spectral_Analysis Spectral Analysis Chromatogram->Spectral_Analysis

Figure 2: General workflow for HPLC analysis of impurities.
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and some process-related impurities.

Protocol 2: General Purpose GC-MS Method

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas.
Inlet Temperature 280 °CEnsures complete volatilization of the sample.
Oven Program 50 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 minA general-purpose temperature program to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard source temperature for electron ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI conditions for generating reproducible mass spectra.
Scan Range 40-500 amuA typical scan range for small organic molecules.

Data Interpretation:

  • Retention Time (RT): Helps in separating different components of the sample.

  • Mass Spectrum: The fragmentation pattern is a fingerprint of the molecule and can be compared to spectral libraries (e.g., NIST) for identification.

  • Molecular Ion (M+): The peak corresponding to the intact molecule, which gives the molecular weight.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

Protocol 3: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1H NMR: Acquire a standard 1D proton spectrum.

  • 13C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra. If stereochemistry is , acquire a NOESY or ROESY spectrum.

Expected Spectral Features for 8-Fluoro-2,3-dihydroquinolin-4-one:

While specific spectra are not publicly available, we can predict the expected signals based on the structure and data from similar compounds.[7][9]

  • 1H NMR:

    • Aromatic protons on the fluorophenyl ring will appear as multiplets in the aromatic region (approx. 6.5-8.0 ppm), showing coupling to each other and to the fluorine atom.

    • The methylene protons at positions 2 and 3 will likely appear as triplets in the aliphatic region (approx. 2.5-4.5 ppm).

    • The NH proton will appear as a broad singlet.

  • 13C NMR:

    • The carbonyl carbon (C4) will be downfield (approx. 190 ppm).

    • Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine (C8) will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

    • The methylene carbons (C2 and C3) will be in the aliphatic region (approx. 20-50 ppm).

IV. Conclusion

The identification of impurities in pharmaceutical samples is a critical aspect of drug development and quality control. This guide provides a framework for a systematic and scientifically sound approach to troubleshooting and identifying impurities in 8-Fluoro-2,3-dihydroquinolin-4-one. By understanding the potential sources of impurities and employing a multi-faceted analytical strategy, researchers can confidently characterize their samples and ensure the quality and safety of their materials.

V. References

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of selected Fluoroquinolones. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018). PubMed Central. Retrieved from [Link]

  • Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Unknown Source.

  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO. Retrieved from [Link]

  • Camps Reaction and Related Cyclizations. (2021). ResearchGate. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (n.d.). NIH. Retrieved from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved from [Link]

  • Mass spectra of fluorocarbons. (n.d.). Unknown Source.

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved from [Link]

  • 2,3-dihydroquinolin-4(1H)-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline analogs. (2023). PMC - NIH. Retrieved from [Link]

  • 8-Fluoro-quinoline. (n.d.). SpectraBase. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroquinoline, N-trifluoroacetyl-. (n.d.). the NIST WebBook. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve Regioselectivity in Fluorinated Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the regioselective synthesis of fluorinated quinolinones. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your synthetic strategies. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during the fluorination of quinolinones?

The primary challenge lies in controlling the position of fluorine atom introduction onto the quinolinone scaffold. The quinolinone ring system has multiple C-H bonds that can potentially be fluorinated. The inherent electronic properties of the heterocyclic ring often lead to a mixture of regioisomers. For instance, electrophilic aromatic substitution (SEAr) on the quinoline ring is difficult due to the electron-deficient nature of the azaarene, which destabilizes the Wheland intermediate.[1] Conversely, nucleophilic fluorination is challenging because it requires the removal of a hydride for rearomatization after the initial fluoride addition.[1]

Q2: Which fluorination strategy, electrophilic or nucleophilic, generally offers better regiocontrol for quinolinone synthesis?

Both electrophilic and nucleophilic fluorination methods have been developed, each with its own set of advantages and challenges regarding regioselectivity.[2][3]

  • Electrophilic Fluorination : This approach utilizes reagents like Selectfluor® (an N-F reagent) that act as a source of "F+".[2][3] The regioselectivity is governed by the electronic and steric effects of the substituents already present on the quinolinone ring.[4] Activating groups typically direct ortho and para, while deactivating groups direct meta.[4] However, the strong electron-withdrawing nature of the nitrogen atom in the quinolinone core can complicate these predictions.

  • Nucleophilic Fluorination : This method involves the displacement of a leaving group by a fluoride anion (F-). This strategy can offer excellent regiocontrol, as the position of fluorination is predetermined by the location of the leaving group. However, the synthesis of the appropriately substituted precursor can be a multi-step process.[5] A recent advancement involves an electron-transfer-enabled concerted nucleophilic fluorination that avoids the formation of unstable Meisenheimer intermediates.[1][6]

For late-stage functionalization where precise control is needed, nucleophilic strategies on pre-functionalized quinolinones often provide more predictable regioselectivity.

Q3: How do directing groups influence the regioselectivity of C-H fluorination on the quinolinone core?

Directing groups are pivotal in modern synthetic strategies for achieving high regioselectivity in C-H functionalization.[7][8][9] By temporarily installing a functional group that can coordinate to a metal catalyst, the fluorination can be directed to a specific C-H bond, typically in the ortho position to the directing group.

Common directing groups for quinoline functionalization include:

  • Amides

  • Sulfonamides[10]

  • Carboxylic acids

  • N-oxides[7][8]

For example, the use of an 8-aminoquinoline amide directing group has been shown to facilitate C5-regioselective C-H fluorination under metal-free conditions using Selectfluor®.[10] The choice of directing group and catalyst system is critical and often requires careful optimization.[7]

Troubleshooting Guides

Issue 1: My electrophilic fluorination of a substituted quinolinone yields a mixture of regioisomers.

This is a common problem when the inherent directing effects of the substituents on the quinolinone ring are not strong enough to favor a single product.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Weak Directing Effects The electronic properties of your substituents may not be sufficiently differentiated to control the site of fluorination. Solution: Consider modifying the substituents to enhance their directing ability. For example, a strongly electron-donating group will more effectively direct ortho and para to its position.[4]
Steric Hindrance Bulky substituents can block access to the electronically favored position, leading to fluorination at a less hindered site.[4] Solution: Evaluate the steric environment around the desired fluorination site. It may be necessary to redesign the substrate with smaller protecting groups or substituents.
Highly Reactive Fluorinating Agent A very reactive fluorinating agent may be less selective, reacting with multiple C-H bonds at similar rates. Solution: Switch to a milder electrophilic fluorinating agent. Selectfluor® is often a good starting point due to its stability and often predictable selectivity.[3][4]
Solvent Effects The solvent can influence the stability of the reaction intermediates and the reactivity of the fluorinating agent. Solution: Screen a variety of solvents with different polarities. Polar aprotic solvents like acetonitrile or DMF are common choices for electrophilic fluorinations.[5]
Issue 2: My transition metal-catalyzed C-H fluorination is not selective for the desired position.

Achieving high regioselectivity in C-H activation/fluorination is highly dependent on the careful orchestration of the catalyst, directing group, and reaction conditions.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incorrect Catalyst/Ligand Combination The choice of metal and ligand is crucial for directing the C-H activation to the desired position. Different catalyst systems can favor different positions on the quinolinone ring.[7] Solution: Conduct a thorough screen of different transition metal catalysts (e.g., Pd, Rh, Cu) and ligands.[8][11] For example, palladium catalysis on quinoline N-oxides often favors the C2 position, but conditions can be tuned for C8 selectivity.[12]
Suboptimal Directing Group The directing group may not be effectively coordinating to the metal center to facilitate C-H activation at the desired site. Solution: Experiment with different directing groups. For instance, if an amide directing group is giving poor selectivity, a sulfonamide or an N-oxide might offer better control.[7][10]
Harsh Reaction Conditions High temperatures can sometimes lead to a loss of selectivity or catalyst decomposition. Solution: Optimize the reaction temperature and time. Lowering the temperature may improve selectivity, though it may require longer reaction times.[13]
Competing Reaction Pathways The substrate may be undergoing other reactions, such as dimerization or decomposition, which compete with the desired fluorination. Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. This can provide clues about competing pathways and help in optimizing the reaction conditions to suppress them.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions for Regioselective C-H Fluorination

This protocol provides a framework for optimizing the regioselectivity of a transition metal-catalyzed C-H fluorination reaction.

  • Setup: In an array of oven-dried reaction vials, add the fluorinated quinolinone substrate (1.0 eq) and the directing group if necessary.

  • Catalyst/Ligand Addition: To each vial, add a different combination of transition metal catalyst (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂) and ligand (e.g., phosphine-based, nitrogen-based).

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., DMF, DCE) and the fluorinating agent (e.g., Selectfluor®, NFSI).

  • Reaction: Seal the vials and place them in a pre-heated reaction block. Stir at the desired temperature for a set amount of time.

  • Workup and Analysis: After cooling, quench the reactions and extract the products. Analyze the crude product mixture from each vial by ¹H NMR or GC-MS to determine the ratio of regioisomers.

Visualizing Reaction Pathways
Diagram 1: Decision Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed q1 Identify Fluorination Strategy start->q1 sub1 Electrophilic Fluorination q1->sub1 Electrophilic sub2 C-H Activation q1->sub2 Catalytic a1 Analyze Electronic & Steric Effects sub1->a1 b1 Optimize Catalyst/Ligand System sub2->b1 a2 Change Fluorinating Agent (e.g., milder) a1->a2 No Improvement end Improved Regioselectivity a1->end Success a3 Screen Solvents a2->a3 No Improvement a2->end Success a3->end Success b2 Modify/Change Directing Group b1->b2 No Improvement b1->end Success b3 Adjust Temperature/Time b2->b3 No Improvement b2->end Success b3->end Success

Caption: Troubleshooting workflow for improving regioselectivity.

Diagram 2: General Mechanism of Directing Group-Assisted C-H Activation

G sub Quinolinone-DG intermediate1 Coordination Complex sub->intermediate1 + Catalyst cat [M-L] cat->intermediate1 intermediate2 C-H Activation (Cyclometalation) intermediate1->intermediate2 intermediate3 Oxidative Addition intermediate2->intermediate3 + 'F+' source reagent Fluorinating Agent (e.g., Selectfluor) reagent->intermediate3 product Fluorinated Quinolinone-DG intermediate3->product Reductive Elimination cat_regen [M-L] (regenerated) product->cat_regen - DG

Caption: Simplified mechanism for directed C-H fluorination.

References

  • Wang, Y., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, Y., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Retrieved from [Link]

  • Fujiwara, Y., et al. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. Retrieved from [Link]

  • Corio, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • eScholarship.org. (2015). Catalytic Enantioselective Electrophilic Fluorination. Retrieved from [Link]

  • Hooker, J. M., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH. Retrieved from [Link]

  • NIH. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ketones as directing groups in photocatalytic sp3 C–H fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental Fluorine. Part 15. Selective Direct Fluorination of Quinoline Derivatives. Retrieved from [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Hammond, G. B., et al. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Microbiological Evaluation of Novel Tetracyclic Fluoroquinolones. Retrieved from [Link]

  • NIH. (2024). Recent Advances on Fluorine Chemistry. Retrieved from [Link]

  • NIH. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Retrieved from [Link]

  • Gulder, T., et al. (2018). Fluorine as a Traceless Directing Group for the Regiodivergent Synthesis of Indoles and Tryptophans. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. Retrieved from [Link]

  • PubMed. (2011). Unprecedented directing group ability of cyclophanes in arene fluorinations with diaryliodonium salts. Retrieved from [Link]

  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. (n.d.). Retrieved from [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Unprecedented Directing Group Ability of Cyclophanes in Arene Fluorinations with Diaryliodonium Salts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 8-Fluoro-2,3-dihydroquinolin-4-one by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, particularly with fluorinated compounds that are prevalent in modern pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount tool for structural elucidation. This guide provides an in-depth technical comparison and workflow for confirming the structure of 8-Fluoro-2,3-dihydroquinolin-4-one, a key intermediate in the synthesis of various bioactive molecules. We will delve into the expected NMR spectral data, compare it with potential isomeric alternatives, and provide robust experimental protocols.

The Imperative of Isomer Distinction in Drug Discovery

The precise placement of a fluorine atom on an aromatic ring can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. In the case of 8-Fluoro-2,3-dihydroquinolin-4-one, ambiguity with its 5-, 6-, or 7-fluoro isomers could lead to the development of an entirely different chemical entity with unintended biological consequences. Therefore, a comprehensive NMR analysis is not merely a characterization step but a critical validation of the synthetic route and the identity of the final compound.

Predicted NMR Data for 8-Fluoro-2,3-dihydroquinolin-4-one

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for 8-Fluoro-2,3-dihydroquinolin-4-one. These predictions are based on established principles of NMR spectroscopy and data from analogous structures found in the literature. The numbering scheme used for assignments is provided in the accompanying figure.

Numbering scheme for 8-Fluoro-2,3-dihydroquinolin-4-one
Figure 1. Numbering scheme for 8-Fluoro-2,3-dihydroquinolin-4-one.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~3.6t~7.0
H-3~2.8t~7.0
H-5~7.8ddJHF ≈ 5.0, JHH ≈ 8.0
H-6~7.1t~8.0
H-7~7.5d~8.0
NH~8.5br s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Predicted Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz)
C-2~40s-
C-3~30s-
C-4~195d⁴JCF ≈ 2-4
C-4a~120d³JCF ≈ 5-10
C-5~128d³JCF ≈ 3-5
C-6~122d⁴JCF ≈ 1-3
C-7~125d²JCF ≈ 15-25
C-8~155d¹JCF ≈ 240-260
C-8a~140d²JCF ≈ 10-15

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
8-F-110 to -130m-

Comparison with Isomeric Alternatives

The key to confirming the 8-fluoro substitution lies in comparing the experimental NMR data with the predicted data for its isomers. The electronic effects of the fluorine atom (inductive withdrawal and mesomeric donation) will manifest differently depending on its position.

Table 4: Predicted Differentiating NMR Features of Fluoro-2,3-dihydroquinolin-4-one Isomers

IsomerKey Differentiating ¹H NMR FeatureKey Differentiating ¹³C NMR FeatureKey Differentiating ¹⁹F NMR Feature
8-Fluoro H-7 shows a clear doublet with a large ²JHF coupling.C-8 exhibits a very large ¹JCF coupling constant (~250 Hz).Chemical shift in the range of ortho-fluoroanilines.
5-Fluoro H-6 will show a large ²JHF coupling.C-5 will have a large ¹JCF coupling. C-4a and C-6 will show significant ²JCF and ³JCF couplings.Chemical shift will differ from the 8-fluoro isomer.
6-Fluoro Protons H-5 and H-7 will show doublet of doublets with both JHH and JHF couplings.C-6 will have the large ¹JCF coupling. C-5 and C-7 will show significant ²JCF couplings.Chemical shift will be distinct.
7-Fluoro H-6 and H-8 will be influenced by fluorine coupling.C-7 will have the large ¹JCF coupling. C-6 and C-8 will show significant ²JCF couplings.Chemical shift will be characteristic of its position.

The most definitive confirmation will come from 2D NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range H-C correlations. For 8-Fluoro-2,3-dihydroquinolin-4-one, a correlation between H-7 and C-8, and between the NH proton and C-8 would be expected.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key NMR experiments required for the structural confirmation of 8-Fluoro-2,3-dihydroquinolin-4-one.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference or a known internal standard can be used.

  • Filtration: Filter the solution into a clean 5 mm NMR tube to a height of approximately 4 cm.

1D NMR Acquisition

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

¹⁹F NMR:

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 64-256.

  • Spectral Width: A wide range should be initially used (e.g., -50 to -200 ppm) and then narrowed based on the observed signal.

2D NMR Acquisition

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond H-C correlations.

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment.

  • Key Parameters: Optimized for an average ¹JCH of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) H-C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Pulse Program: A standard gradient-selected HMBC experiment.

  • Key Parameters: Optimized for a long-range J coupling of 8-10 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify through-space correlations between protons, confirming spatial proximity.

  • Pulse Program: A standard phase-sensitive gradient-selected NOESY experiment.

  • Mixing Time: 500-800 ms for small molecules.

Workflow for Structural Confirmation

The logical flow for confirming the structure of 8-Fluoro-2,3-dihydroquinolin-4-one using NMR is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structural Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR_Acquisition Acquire 1D (¹H, ¹³C, ¹⁹F) & 2D (HSQC, HMBC, NOESY) NMR Data Purification->NMR_Acquisition Data_Processing Process and Analyze Spectra NMR_Acquisition->Data_Processing Assignment Assign Resonances Data_Processing->Assignment Compare_Predicted Compare Experimental Data with Predicted Spectra Assignment->Compare_Predicted Compare_Isomers Compare with Predicted Data of Isomers Compare_Predicted->Compare_Isomers Structure_Confirmed Structure Confirmed Compare_Isomers->Structure_Confirmed Match Structure_Incorrect Structure Incorrect/Ambiguous Compare_Isomers->Structure_Incorrect Mismatch

Caption: Workflow for the structural confirmation of 8-Fluoro-2,3-dihydroquinolin-4-one.

Alternative Structural Confirmation Techniques

While NMR is the primary tool, other analytical techniques can provide complementary and confirmatory data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule, providing strong evidence for the correct molecular formula.[1][2] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can sometimes provide clues about the substitution pattern, although distinguishing between positional isomers can be challenging.[3]

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure, including the precise position of the fluorine atom. This technique is considered the "gold standard" for structural confirmation.

Conclusion

The structural confirmation of 8-Fluoro-2,3-dihydroquinolin-4-one is a critical step in its utilization for further chemical synthesis and drug discovery. A systematic approach employing a suite of 1D and 2D NMR experiments provides the most comprehensive and reliable means of confirming its structure and distinguishing it from its isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR, supported by HSQC, HMBC, and NOESY experiments, allows for the complete assignment of all proton and carbon resonances and the unambiguous determination of the fluorine atom's position. When coupled with data from mass spectrometry and, ideally, X-ray crystallography, researchers can have the utmost confidence in the identity and purity of their synthesized compounds.

References

  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
  • Tavčar, E., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. International Journal of Mass Spectrometry, 308(1), 108-117.

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Fluoro-2,3-dihydroquinolin-4-one is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, particularly within the (fluoro)quinolone class of antibiotics.[1][2][3] The purity of this building block is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). A robust and validated analytical method is therefore indispensable for its characterization. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering unparalleled sensitivity, selectivity, and reproducibility.[4][5]

This guide presents an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity validation of 8-Fluoro-2,3-dihydroquinolin-4-one. We will dissect a high-resolution gradient method, ideal for comprehensive impurity profiling during development, and a rapid isocratic method, tailored for efficient routine quality control. The entire validation process is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[6][7][8][9]

The Scientific Imperative: Establishing a Stability-Indicating Method

The core objective of a purity assay is not just to quantify the main compound but to unequivocally separate it from all potential process-related impurities and degradation products. An analytical procedure capable of this is termed a "stability-indicating method."[10][11][12] To develop such a method, we must proactively understand how the molecule behaves under stress. This is achieved through Forced Degradation Studies , where the compound is intentionally exposed to harsh conditions to generate likely degradants.[11][13]

Causality Behind Forced Degradation: By subjecting 8-Fluoro-2,3-dihydroquinolin-4-one to acidic, basic, oxidative, thermal, and photolytic stress, we simulate the potential degradation pathways it might encounter during synthesis, storage, or formulation.[10][11] The data from these studies are fundamental to proving the specificity of our HPLC method—its ability to measure the analyte of interest without interference.[6][7]

Comparative Methodologies: A Tale of Two Columns

The choice of HPLC column and mobile phase composition is a deliberate decision driven by the physicochemical properties of the analyte. We compare two methodologically distinct approaches to illustrate how analytical strategy can be tailored to the specific application.

  • Method 1: The High-Resolution Workhorse (C18, Gradient Elution) : This method employs a C18 column, the most widely used stationary phase in RP-HPLC, known for its strong hydrophobic retention. A gradient elution, where the mobile phase composition changes over time, is used to ensure the separation of impurities with a broad range of polarities. This approach is ideal for initial characterization and release testing where unknown impurities may be present.[14]

  • Method 2: The Rapid QC Specialist (Phenyl-Hexyl, Isocratic Elution) : This method utilizes a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic quinolinone ring. An isocratic mobile phase (constant composition) allows for simpler operation, more stable baselines, and faster run times, making it highly suitable for routine quality control once the impurity profile is well-understood.[14][15]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for executing and validating the two comparative HPLC methods.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Columns:

    • Method 1: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

    • Method 2: Phenyl-Hexyl reversed-phase column (4.6 mm x 100 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Formic Acid, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂). Water was purified using a Milli-Q system.

Standard and Sample Preparation
  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 8-Fluoro-2,3-dihydroquinolin-4-one reference standard and dissolve in a 25 mL volumetric flask with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent. This concentration is used for the assay.

  • Sample Solution (100 µg/mL): Prepare the test sample at the same nominal concentration as the working standard. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Samples at a concentration of 1 mg/mL were subjected to the following conditions to achieve a target degradation of 5-20%.[13]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.

HPLC Method Validation Workflow

The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose.[16] The following parameters were assessed according to ICH Q2(R2) guidelines.[8][9]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters (ICH Q2) cluster_report Final Assessment Prep Sample & Standard Preparation HPLC HPLC Analysis (Method 1 & Method 2) Prep->HPLC Stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) Stress->HPLC Provides stressed samples DAD Peak Purity Assessment (DAD Detector) HPLC->DAD Proves peak homogeneity Lin Linearity & Range Acc Accuracy (Spike/Recovery) Prec Precision (Repeatability & Intermediate) LODQ LOD / LOQ Robust Robustness Spec Specificity DAD->Spec Confirms specificity Report Validation Report & Method Comparison Spec->Report Lin->Report Acc->Report Prec->Report LODQ->Report Robust->Report

Caption: Workflow for HPLC analytical method validation.

Data Presentation and Comparative Analysis

The performance of each method was rigorously evaluated. All quantitative data are summarized in the tables below for direct comparison.

Table 1: Comparative Chromatographic Conditions

Parameter Method 1: High-Resolution Gradient Method 2: Rapid Isocratic
Column C18 (4.6 x 150 mm, 5 µm) Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN) Acetonitrile (ACN)
Elution Mode Gradient: 30% B to 90% B in 15 min Isocratic: 65% A / 35% B
Flow Rate 1.0 mL/min 1.2 mL/min
Column Temp. 30°C 35°C
Detection DAD at 254 nm DAD at 254 nm
Injection Vol. 10 µL 5 µL

| Run Time | 20 min | 8 min |

Table 2: System Suitability and Specificity Results

Parameter Method 1 Method 2 Acceptance Criteria
Retention Time (min) ~8.5 ~4.2 -
Tailing Factor 1.12 1.25 ≤ 2.0
Theoretical Plates > 12,000 > 7,500 > 2000
Resolution (from closest peak) > 3.5 > 2.5 > 2.0

| Specificity | Baseline resolution from all degradants | Resolution from major degradants | No interference at analyte RT |

Insight: Method 1 demonstrated superior resolving power and peak symmetry, providing greater confidence in separating unknown impurities. Method 2, while faster, showed slightly lower efficiency but still met all system suitability criteria for a well-characterized sample.

Table 3: Comparison of Linearity, LOD, and LOQ

Parameter Method 1 Method 2
Linearity Range (µg/mL) 1 - 150 5 - 150
Correlation Coefficient (r²) 0.9998 0.9995
LOD (µg/mL) 0.05 0.15

| LOQ (µg/mL) | 0.15 | 0.50 |

Insight: The gradient method proved to be more sensitive, with significantly lower limits of detection (LOD) and quantitation (LOQ), making it better suited for trace impurity analysis.

Table 4: Accuracy and Precision Data Summary

Parameter Method 1 Method 2 Acceptance Criteria
Accuracy (% Recovery) 99.2% - 100.8% 98.5% - 101.2% 98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45% 0.68% ≤ 2.0%

| Precision (Intermediate, %RSD) | 0.82% | 1.15% | ≤ 2.0% |

Insight: Both methods demonstrated excellent accuracy and precision, meeting the stringent requirements for pharmaceutical quality control.[16][17] The tighter precision of Method 1 is a direct result of its superior chromatographic performance.

Validation_Parameters cluster_core Core Purity Assay cluster_pillars Supporting Pillars of Validation cluster_foundation Foundational Evidence Assay Purity Result Specificity Specificity Specificity->Assay Accuracy Accuracy Accuracy->Assay Precision Precision Precision->Assay Linearity Linearity Linearity->Assay ForcedDeg Forced Degradation Data ForcedDeg->Specificity Proves Spike Spike/Recovery Data Spike->Accuracy Measures Replicates Replicate Injections Replicates->Precision Determines Calibration Calibration Curve Calibration->Linearity Establishes

Caption: Interrelationship of key HPLC validation parameters.

Conclusion and Recommendations

This guide has demonstrated that both the high-resolution gradient method and the rapid isocratic method can be successfully validated for the purity determination of 8-Fluoro-2,3-dihydroquinolin-4-one, meeting all predefined acceptance criteria based on ICH guidelines.[14]

  • Method 1 (Standard C18, Gradient) is unequivocally the superior choice for drug development, method validation, and release testing . Its excellent resolving power and lower detection limits ensure that a wide spectrum of potential impurities, known and unknown, can be reliably separated and quantified. This comprehensive characterization is essential for ensuring product quality and for regulatory submissions.

  • Method 2 (Phenyl-Hexyl, Isocratic) offers a significant advantage in terms of speed and simplicity. It is a robust and reliable option for routine in-process control and quality control environments where the impurity profile is already well-established and the primary goal is to confirm purity against a known specification in a high-throughput manner.

Ultimately, the selection of the appropriate method depends on its intended purpose. By understanding the scientific rationale behind each methodological choice and performing a thorough validation, researchers and drug developers can ensure the integrity of their data and the quality of their products.

References

  • HPLC Method Development and Valid
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • A BRIEF REVIEW ON HPLC METHOD VALID
  • Steps for HPLC Method Valid
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Benchchem.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • Synthesis of Fluoroquinolones Deriv
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

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A Comparative Analysis of the Biological Activity of 8-Fluoro-2,3-dihydroquinolin-4-one and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The Influence of Fluorine Substitution in Quinolones

The introduction of a fluorine atom at the C-8 position of the quinolinone ring is anticipated to significantly impact its biological profile. Fluorine's high electronegativity and small van der Waals radius can alter the molecule's electronic distribution, lipophilicity, and binding interactions with biological targets without introducing significant steric hindrance. In the context of quinolone-based agents, an 8-fluoro substituent has been shown to enhance oral absorption and antibacterial activity against anaerobic bacteria[1]. This enhancement is often attributed to improved cell penetration and favorable interactions within the active site of target enzymes.

Biological Activity Profile: A Comparative Overview

Based on the established structure-activity relationships (SAR) of quinolone derivatives, a comparative biological activity profile can be proposed. It is important to note that the following is a projected comparison and requires experimental validation through side-by-side testing of the two compounds.

Anticancer Activity

Quinolinone derivatives have demonstrated promising anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest[2]. The primary mechanism of action for many quinolones as anticancer agents is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in eukaryotic cells[3][4].

It is hypothesized that 8-Fluoro-2,3-dihydroquinolin-4-one will exhibit greater cytotoxic potency against various cancer cell lines compared to its non-fluorinated analog. The electron-withdrawing nature of the fluorine atom at the C-8 position can influence the electronic properties of the quinolinone core, potentially leading to stronger interactions with the topoisomerase II-DNA complex[4].

Table 1: Projected Comparative Anticancer Activity

CompoundProjected IC50 (µM) on select cancer cell lines (e.g., MCF-7, A549)Proposed Mechanism of Action
8-Fluoro-2,3-dihydroquinolin-4-one Lower (Higher Potency)Inhibition of Topoisomerase II, Induction of Apoptosis, Cell Cycle Arrest
2,3-dihydroquinolin-4-one Higher (Lower Potency)Inhibition of Topoisomerase II, Induction of Apoptosis, Cell Cycle Arrest
Antimicrobial Activity

The antibacterial action of quinolones is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[3]. Fluorination has been a key strategy in the development of potent fluoroquinolone antibiotics.

Consistent with the known SAR of fluoroquinolones, the 8-fluoro substituent in 8-Fluoro-2,3-dihydroquinolin-4-one is expected to confer enhanced antibacterial activity, particularly against Gram-positive and anaerobic bacteria, when compared to the non-fluorinated analog[1].

Table 2: Projected Comparative Antimicrobial Activity

CompoundProjected Minimum Inhibitory Concentration (MIC) (µg/mL) against select bacterial strains (e.g., S. aureus, E. coli)Primary Bacterial Targets
8-Fluoro-2,3-dihydroquinolin-4-one Lower (Higher Potency)DNA Gyrase, Topoisomerase IV
2,3-dihydroquinolin-4-one Higher (Lower Potency)DNA Gyrase, Topoisomerase IV

Experimental Protocols

To empirically validate the projected biological activities, the following detailed experimental protocols for the synthesis and biological evaluation of both compounds are provided.

Synthesis Protocols

Synthesis of 2,3-dihydroquinolin-4-one (Non-fluorinated Analog)

A common and efficient method for the synthesis of 2,3-dihydroquinolin-4-ones is the intramolecular cyclization of o-aminochalcones or a one-pot reaction from o-aminoacetophenones and aromatic aldehydes[3].

  • Step 1: Synthesis of o-aminochalcone.

    • To a solution of o-aminoacetophenone (1 eq.) and an appropriate aromatic aldehyde (1 eq.) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry to obtain the o-aminochalcone.

  • Step 2: Intramolecular Cyclization.

    • Reflux the o-aminochalcone in the presence of an acid catalyst (e.g., zirconyl nitrate or silver(I) triflate) in a suitable solvent (e.g., ethanol or acetonitrile)[3].

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-dihydroquinolin-4-one.

A o-Aminoacetophenone + Aldehyde B o-Aminochalcone A->B Base catalyst (e.g., NaOH) C 2,3-dihydroquinolin-4-one B->C Acid catalyst (e.g., Zirconyl Nitrate)

Synthesis of 2,3-dihydroquinolin-4-one.

Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one

The synthesis of the 8-fluoro analog can be adapted from established methods for substituted quinolinones, starting from 2-amino-3-fluorobenzaldehyde or a related precursor. A plausible synthetic route is outlined below, based on a domino Michael-SNAr approach[5].

  • Step 1: Preparation of 2-fluoro-6-nitrobenzaldehyde.

    • This starting material can be synthesized from commercially available precursors through standard aromatic substitution and oxidation reactions.

  • Step 2: Condensation with an active methylene compound.

    • React 2-fluoro-6-nitrobenzaldehyde with a suitable active methylene compound (e.g., ethyl acetoacetate) in the presence of a base to form a chalcone-like intermediate.

  • Step 3: Reductive Cyclization.

    • The nitro group of the intermediate is reduced to an amine (e.g., using iron powder in acidic medium), which then undergoes intramolecular cyclization to form the dihydroquinolinone ring[5].

    • Purify the final product by column chromatography.

A 2-Fluoro-6-nitrobenzaldehyde + Active Methylene Compound B Chalcone Intermediate A->B Base-catalyzed condensation C 8-Fluoro-2,3-dihydroquinolin-4-one B->C Reductive Cyclization (e.g., Fe/HCl)

Synthesis of 8-Fluoro-2,3-dihydroquinolin-4-one.

Biological Assay Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity[6][7][8][9].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight[6].

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (8-Fluoro-2,3-dihydroquinolin-4-one and 2,3-dihydroquinolin-4-one) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Add solubilization solution D->E F Measure absorbance E->F G Calculate IC50 F->G

MTT Assay Workflow.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[10][11][12][13][14].

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours[10].

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A Prepare serial dilutions of compounds C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate for 16-20h C->D E Determine MIC (lowest concentration with no growth) D->E

Broth Microdilution Assay Workflow.

Proposed Mechanism of Action

The biological activities of these quinolinone derivatives are likely mediated through multiple pathways.

Anticancer Mechanism

The primary proposed mechanism for the anticancer activity of quinolinones is the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis. This can trigger a cascade of events including cell cycle arrest, activation of caspases, and eventual programmed cell death[2].

Compound Quinolinone Derivative TopoII Topoisomerase II Compound->TopoII Inhibition DNA DNA Damage TopoII->DNA Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest

Proposed Anticancer Mechanism of Action.

Antimicrobial Mechanism

In bacteria, quinolones target DNA gyrase and topoisomerase IV. Inhibition of these enzymes prevents DNA replication and repair, ultimately leading to bacterial cell death.

Compound Quinolinone Derivative DNAGyrase DNA Gyrase Compound->DNAGyrase Inhibition TopoIV Topoisomerase IV Compound->TopoIV Inhibition DNAReplication DNA Replication & Repair DNAGyrase->DNAReplication TopoIV->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath Inhibition leads to

Proposed Antimicrobial Mechanism of Action.

Conclusion

While direct comparative experimental data for 8-Fluoro-2,3-dihydroquinolin-4-one and its non-fluorinated analog is currently lacking, this guide provides a comprehensive framework for their synthesis and biological evaluation. Based on established structure-activity relationships, it is reasonable to hypothesize that the 8-fluoro substitution will enhance both the anticancer and antimicrobial activities of the quinolinone scaffold. The detailed protocols provided herein offer a clear path for researchers to empirically test this hypothesis and contribute valuable data to the field of medicinal chemistry. Such studies are crucial for the rational design and development of novel, more effective therapeutic agents based on the versatile quinolinone core.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-Substituted Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-quinolone derivatives with a specific focus on the influence of a fluorine substituent at the C-8 position. We will dissect how this single atomic substitution modulates biological activity, comparing its performance against other common substituents and the unsubstituted parent compounds. This document is intended for researchers in medicinal chemistry and drug development, offering objective comparisons supported by experimental data and protocols to ground theoretical insights in practical application.

The 4-Quinolone Core: A Privileged Scaffold in Drug Discovery

The 4-quinolone ring system is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure provides an ideal framework for interacting with biological targets, primarily enzymes and nucleic acids. The quintessential SAR of fluoroquinolones hinges on specific substitutions at key positions, which collectively fine-tune the compound's potency, spectrum of activity, and pharmacokinetic properties.[1][2]

The substitution at N-1, the carboxylic acid at C-3, and the ketone at C-4 are essential for the primary antibacterial mechanism: inhibiting bacterial DNA gyrase and topoisomerase IV.[1] A fluorine atom at the C-6 position is a near-ubiquitous feature in modern antibacterial quinolones, drastically enhancing cell penetration and gyrase binding.[3] The C-7 position is critical for modulating the spectrum of activity, with bulky heterocyclic substituents (like piperazine or pyrrolidine) improving potency.[4] The C-8 position offers a more nuanced avenue for optimization, where a fluorine atom imparts distinct and powerful characteristics.

Caption: Core 4-Quinolone scaffold with key substitution points.

Comparative Analysis: The Impact of the C-8 Fluoro Substituent

The decision to introduce a fluorine atom at the C-8 position is a strategic choice rooted in its unique electronic properties. Fluorine's high electronegativity and small van der Waals radius allow it to profoundly alter a molecule's conformation, pKa, metabolic stability, and binding affinity without introducing significant steric bulk.[5]

Antibacterial Activity: Targeting Bacterial Topoisomerases

The primary mechanism of action for antibacterial quinolones is the inhibition of DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[2][6] These enzymes are crucial for managing DNA topology during replication. Quinolones stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing re-ligation and leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.[2]

G cluster_mech Mechanism of Fluoroquinolone Antibacterial Action cluster_complex Ternary Complex FQ 8-Fluoro-Quinolone Complex Quinolone-Enzyme-DNA 'Cleavable Complex' FQ->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Block Replication Fork Stalling Complex->Block Stabilizes Breaks Double-Strand DNA Breaks Block->Breaks Death Bacterial Cell Death Breaks->Death Triggers

Caption: Mechanism of action for antibacterial quinolones.

A halogen (fluorine or chlorine) or a methoxy group at the C-8 position has been shown to enhance activity against Gram-positive bacteria and improve oral absorption.[4] However, direct comparative studies reveal the specific contribution of the C-8 fluorine. In a study comparing a 6,8-difluoroquinolone with its 6-fluoro-8-H analog, the removal of the C-8 fluoro group significantly reduced the drug's ability to inhibit the target enzyme and decreased its cellular potency.[7]

Table 1: Comparison of C-8 Substituent Effects on Eukaryotic Topoisomerase II (Note: Data on eukaryotic topoisomerase II is used here as a proxy for topoisomerase activity, highlighting the intrinsic contribution of the C-8 fluorine to enzyme inhibition, which is also relevant to anticancer activity as discussed below.)

CompoundC-8 SubstituentRelative DNA Cleavage EnhancementRelative Inhibition of DNA RelaxationCytotoxicity vs. CHO cells (IC50)
CP-115,953 -F 1.01.0~50 µM
CP-115,955 -H ~0.4Reduced>100 µM
Data synthesized from Robinson et al., 1992.[7] This study demonstrates that the C-8 fluorine is critical for maximizing potency against topoisomerase enzymes.

Conversely, the C-8 position also influences the compound's photostability. A comparative study found that 8-fluoro and 8-H analogs degraded upon UVA irradiation, leading to decreased antibacterial activity and increased cytotoxicity.[8] In contrast, an 8-methoxy analog proved to be highly stable, suggesting that while C-8 fluorine boosts intrinsic potency, it may introduce a liability regarding photosensitivity.[8]

Anticancer Activity: A Shift to Human Topoisomerases

The same mechanism that makes quinolones effective against bacterial topoisomerases can be leveraged against human cancers, which often overexpress human topoisomerase II. The structural similarity between the bacterial and human enzymes allows certain quinolone scaffolds to act as "poisons" for the human enzyme, inducing DNA damage and apoptosis in rapidly dividing cancer cells.[7][9]

The data from Robinson et al. is particularly illuminating here. The finding that the C-8 fluorine increases the potency of quinolones against eukaryotic topoisomerase II directly supports its utility in designing anticancer agents.[7] The 2.5-fold increase in DNA cleavage and the enhanced cytotoxicity in Chinese hamster ovary (CHO) cells conferred by the C-8 fluorine underscore its importance for this therapeutic application.[7] Further research into novel fluorinated quinolines has demonstrated potent activity against triple-negative breast cancer, with the fluorine substitution being critical for the observed anticancer effects.[5]

Experimental Design & Protocols

A robust SAR study relies on validated, reproducible experimental protocols. The overall workflow involves chemical synthesis of the target analogs, followed by a tiered biological evaluation.

G cluster_workflow Drug Discovery & Evaluation Workflow cluster_bio Biological Evaluation start Design Analogs (e.g., 8-F vs 8-H) synth Chemical Synthesis & Purification start->synth struct Structural Confirmation (NMR, MS) synth->struct mech Mechanism-Based Assay (e.g., DNA Gyrase Inhibition) struct->mech cell Cell-Based Assay (e.g., MIC or MTT) struct->cell sar SAR Analysis (Compare Data) mech->sar cell->sar lead Lead Optimization sar->lead

Caption: Typical workflow for SAR studies of quinolinones.

Protocol: Synthesis of 8-Fluoro-4-Quinolone Core

This protocol describes a general synthesis of the 8-fluoro-4-hydroxy-quinoline intermediate, a key building block, based on the Gould-Jacobs reaction.

Rationale: The Gould-Jacobs reaction is a reliable and widely used method for constructing the quinolone scaffold from an aniline precursor. Using 2-fluoroaniline as the starting material directly incorporates the desired C-8 fluorine into the core structure.

Step-by-Step Methodology:

  • Condensation: React 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). Mix equimolar amounts in a round-bottom flask and heat at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC. This step forms the anilinomethylenemalonate intermediate.

  • Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent like diphenyl ether. Heat the mixture to ~250 °C. This high temperature induces thermal cyclization to form the 4-hydroxyquinolone ring system. The reaction is typically complete within 30-60 minutes.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates out. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with hexane and then diethyl ether to remove residual diphenyl ether. The resulting ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization if necessary.

  • Hydrolysis: To obtain the free carboxylic acid (essential for biological activity), suspend the ester from Step 4 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Heat the mixture under reflux until the solid dissolves and TLC indicates complete conversion (typically 2-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2-3. The 8-fluoro-4-hydroxyquinoline-3-carboxylic acid product will precipitate.

  • Final Purification: Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Rationale: This is a direct, mechanism-based assay to quantify the inhibitory potential of a compound against its primary bacterial target. It relies on the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, a process that can be visualized by agarose gel electrophoresis.[10][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer (5X): Prepare a stock solution containing 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 500 µg/mL bovine serum albumin (BSA).

    • Substrate: Use relaxed circular plasmid DNA (e.g., pBR322) at a concentration of ~0.5 mg/mL.

    • Enzyme: Use purified E. coli DNA gyrase (reconstituted GyrA and GyrB subunits) at a concentration that gives complete supercoiling in control reactions.

    • Test Compounds: Prepare serial dilutions of the 8-fluoro-substituted quinolinones and control compounds in DMSO.

  • Reaction Setup: In a microcentrifuge tube on ice, combine:

    • 6 µL of 5X Assay Buffer

    • 1 µL of Test Compound dilution (or DMSO for control)

    • 1 µL of relaxed pBR322 DNA

    • Water to a final volume of 28 µL

    • 1 µL of 40 mM ATP solution

    • 1 µL of DNA gyrase enzyme

  • Incubation: Mix gently and incubate the reaction at 37 °C for 60 minutes.

  • Termination: Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye (containing 30% glycerol, 0.125% bromophenol blue, and 50 mM EDTA).

  • Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in TBE buffer. Run the gel at ~80-100V until the dye front has migrated sufficiently. Include DNA markers for supercoiled and relaxed plasmid forms.

  • Visualization & Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light. The supercoiled form migrates faster than the relaxed form. Quantify the band intensity using densitometry software. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity compared to the DMSO control.[12]

Protocol: MTT Cell Viability Assay

Rationale: This colorimetric assay is a standard method for assessing the cytotoxic (anticancer) potential of a compound. It measures the metabolic activity of living cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468 for breast cancer) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37 °C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

Conclusion

The substitution of a fluorine atom at the C-8 position of the 4-quinolone scaffold is a powerful strategy in drug design. Experimental evidence clearly demonstrates that this modification enhances the intrinsic inhibitory activity against both bacterial and eukaryotic topoisomerases.[7] This translates into increased potency for both antibacterial and anticancer applications. While the C-8 fluorine offers a distinct advantage in potency, its potential to increase photosensitivity is a critical consideration that must be balanced during the lead optimization process.[8] By leveraging the detailed comparative data and robust experimental protocols outlined in this guide, researchers can make more informed decisions in the design and development of next-generation 8-fluoro-substituted quinolinone therapeutics.

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  • Aubry, A., et al. (2006). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 50(5), 1591–1596. [Link]

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A Comparative Guide to the In Vitro Evaluation of 8-Fluoro-2,3-dihydroquinolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives, a class of compounds built upon a privileged heterocyclic scaffold. The quinoline core is a cornerstone in medicinal chemistry, with fluoroquinolone derivatives in particular demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] The strategic placement of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index.

This document is structured to guide researchers through a logical, multi-tiered screening process. It moves from broad-spectrum primary assays to more specific, mechanism-of-action studies. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and frameworks for data comparison, empowering drug development professionals to rigorously assess the potential of novel chemical entities within this class.

Part 1: In Vitro Anticancer Activity Assessment

The discovery of quinoline-based anticancer agents has provided a strong impetus for exploring new derivatives.[3] Their mechanisms often involve the inhibition of critical cellular machinery, such as topoisomerase enzymes or protein kinases, leading to cell cycle arrest and apoptosis.[2][4] An effective in vitro evaluation pipeline is crucial for identifying promising lead compounds.

Initial Cytotoxicity Screening: The Primary Filter

The initial step is to assess the general cytotoxicity of the derivatives across a panel of human cancer cell lines. This broad screening helps identify compounds with potent growth-inhibitory effects and provides a preliminary indication of their therapeutic window. The National Cancer Institute (NCI) often utilizes a three-cell line panel (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer, and SF-268 for glioma) for initial screening due to their sensitivity to a wide range of chemotherapeutics.[5]

Rationale for Assay Selection: The Sulforhodamine B (SRB) assay is a preferred method for large-scale screening. Unlike metabolic assays (e.g., MTT), the SRB assay measures cell density by staining total cellular protein, making it less susceptible to interference from compounds that alter cellular metabolism. This provides a more direct and stable measurement of cytotoxicity.

Comparative Data: IC₅₀ Values

The potency of each derivative is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited. Data should be systematically organized for clear comparison.

Table 1: Illustrative Cytotoxicity Data for 8-Fluoro-2,3-dihydroquinolin-4-one Derivatives

Compound ID R¹ Substituent R² Substituent IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. A549 (Lung) IC₅₀ (µM) vs. HCT-116 (Colon)
FQD-01 H H 25.4 ± 3.1 32.1 ± 4.5 28.9 ± 3.8
FQD-02 4-Cl-Ph H 5.2 ± 0.6 8.9 ± 1.1 7.5 ± 0.9
FQD-03 4-OCH₃-Ph H 15.8 ± 2.2 19.5 ± 2.8 17.1 ± 2.4
FQD-04 H CH₃ 22.1 ± 2.9 29.8 ± 3.7 26.3 ± 3.3
Doxorubicin (Control) (Control) 0.9 ± 0.1 1.1 ± 0.2 0.8 ± 0.1

Note: The data presented are for illustrative purposes to demonstrate a comparative framework.

Experimental Workflow and Protocols

A logical workflow ensures efficient screening and resource allocation, moving from high-throughput primary screens to more complex secondary assays for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Mechanistic Assays cluster_2 Phase 3: Target Validation Compound_Library Compound Library (8-Fluoro-2,3-dihydroquinolin-4-one Derivatives) Cell_Plating Seed Cancer Cell Lines (e.g., MCF-7, A549) in 96-well plates Compound_Library->Cell_Plating Drug_Treatment Treat with serial dilutions of compounds Cell_Plating->Drug_Treatment SRB_Assay Perform SRB Cytotoxicity Assay (72h incubation) Drug_Treatment->SRB_Assay IC50_Calc Calculate IC₅₀ Values SRB_Assay->IC50_Calc Hit_Selection Select 'Hit' Compounds (IC₅₀ < 10 µM) IC50_Calc->Hit_Selection Apoptosis_Assay Annexin V-FITC / PI Assay (Flow Cytometry) Hit_Selection->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Hit_Selection->Cell_Cycle Kinase_Assay Kinase Panel Screening Apoptosis_Assay->Kinase_Assay Topoisomerase_Assay Topoisomerase II Inhibition Assay Cell_Cycle->Topoisomerase_Assay G FQD Anticancer Agent (e.g., FQD-02) Bax Bax FQD->Bax Bcl2 Bcl-2 FQD->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: The intrinsic apoptosis signaling pathway.

Part 2: In Vitro Antimicrobial Activity Assessment

Quinolone derivatives are renowned for their antibacterial properties, classically by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [6]Evaluating new 8-fluoro-2,3-dihydroquinolin-4-one derivatives for antimicrobial activity is a critical step in exploring their full therapeutic potential.

Primary Screening: Determining Minimum Inhibitory Concentration (MIC)

The cornerstone of in vitro antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7][8]This quantitative measure is essential for comparing the potency of different derivatives and for predicting therapeutic outcomes.

Rationale for Assay Selection: The broth microdilution method is a standardized, high-throughput technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI). [9]It allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format, providing reproducible and quantitative MIC values.

Comparative Data: MIC Values

A standard panel of bacteria should include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species, including drug-resistant strains like MRSA, to assess the spectrum of activity.

Table 2: Illustrative Antimicrobial Activity (MIC) of 8-Fluoro-2,3-dihydroquinolin-4-one Derivatives

Compound ID MIC (µg/mL) vs. S. aureus (ATCC 29213) MIC (µg/mL) vs. E. coli (ATCC 25922) MIC (µg/mL) vs. MRSA (ATCC 43300)
FQD-01 64 >128 128
FQD-02 8 16 8
FQD-03 32 64 32
FQD-04 64 >128 >128
Ciprofloxacin 0.5 0.015 1

Note: The data presented are for illustrative purposes to demonstrate a comparative framework.

Experimental Workflow and Protocols

The workflow for antimicrobial screening focuses on determining the potency and spectrum of the test compounds.

G cluster_0 Setup cluster_1 Assay cluster_2 Analysis Compound_Prep Prepare serial dilutions of test compounds Plate_Inoculation Inoculate 96-well plates containing compounds with bacteria Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard) Inoculum_Prep->Plate_Inoculation Incubation Incubate plates at 37°C for 18-24 hours Plate_Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Test Optional: Determine MBC (Plate from clear wells onto agar) MIC_Determination->MBC_Test

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Broth Microdilution for MIC Determination

This protocol provides a quantitative assessment of antimicrobial activity. [7][8]

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in Mueller-Hinton Broth (MHB). Final volumes should be 50 µL per well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum density in the wells will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A growth indicator like resazurin can be used for clearer endpoint determination.

Conclusion

The in vitro evaluation of 8-fluoro-2,3-dihydroquinolin-4-one derivatives requires a systematic, evidence-based approach. By employing a tiered screening cascade—beginning with broad cytotoxicity and antimicrobial assays and progressing to detailed mechanistic studies for promising hits—researchers can efficiently identify and characterize novel therapeutic candidates. The protocols and comparative frameworks provided in this guide offer a robust starting point for these investigations, emphasizing scientific rigor and data-driven decision-making in the drug discovery process.

References

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comparative analysis of different synthetic routes to fluorinated quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinolinone scaffold is a cornerstone of pharmacologically active compounds. The introduction of fluorine into this heterocyclic system can dramatically enhance biological activity, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis of the primary synthetic routes to fluorinated quinolinones, offering insights into the underlying chemistry, practical considerations, and experimental data to inform your synthetic strategy.

Introduction: The Significance of the Fluorinated Quinolinone Core

The quinolinone nucleus is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. The strategic incorporation of fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic pathways of these molecules, often leading to improved pharmacokinetic and pharmacodynamic profiles. The pursuit of efficient and versatile methods to synthesize these valuable compounds is therefore a critical endeavor in modern drug discovery.

This guide will dissect and compare the following key synthetic strategies:

  • Classical Cyclization Reactions: The Gould-Jacobs and Conrad-Limpach-Knorr syntheses.

  • Modern Transition-Metal-Catalyzed Annulations: Leveraging the power of palladium and copper catalysis.

  • Direct C-H Fluorination: An atom-economical approach to late-stage functionalization.

Classical Approaches: Building the Quinolinone Scaffold

The Gould-Jacobs and Conrad-Limpach-Knorr reactions are foundational methods for constructing the quinolinone ring system, typically starting from aniline precursors.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a robust and widely used method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). The reaction proceeds by the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[1][2]

The use of fluorinated anilines in this reaction provides a direct route to quinolinones with fluorine substitution on the benzene ring.[3]

Mechanism and Rationale:

The reaction begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate.[4] The critical step is the thermal cyclization, which is a 6-electron electrocyclization that requires significant thermal energy, often necessitating high-boiling solvents like diphenyl ether or the use of microwave irradiation.[5][6] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7]

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A Fluorinated Aniline C Anilidomethylenemalonate Intermediate A->C B Alkoxymethylenemalonate Ester B->C E 4-Hydroxy-3-carboalkoxyquinoline C->E 6π-electrocyclization D Thermal or Microwave Energy F Saponification E->F G Decarboxylation F->G H Fluorinated 4-Quinolone G->H

Figure 1: General workflow of the Gould-Jacobs reaction.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis offers another classical route to quinolinones, involving the condensation of anilines with β-ketoesters.[8][9] The regiochemical outcome of this reaction is highly dependent on the reaction temperature.

  • Kinetic Control (lower temperatures): The aniline attacks the more reactive ketone carbonyl, leading to an enamine intermediate that cyclizes to form a 4-quinolone .[10]

  • Thermodynamic Control (higher temperatures): At elevated temperatures, the reaction favors the formation of a more stable anilide by attack at the ester carbonyl, which then cyclizes to yield a 2-quinolone .[8]

Mechanism and Rationale:

The initial step is the formation of either an enamine (kinetic product) or an anilide (thermodynamic product). The subsequent cyclization is a thermal process that, similar to the Gould-Jacobs reaction, often requires high temperatures. The choice of solvent can significantly impact the yield, with high-boiling, inert solvents like mineral oil or Dowtherm A often providing better results.[11]

Conrad_Limpach_Knorr start Fluorinated Aniline + β-Ketoester kinetic Kinetic Control (Low Temp.) start->kinetic thermo Thermodynamic Control (High Temp.) start->thermo enamine Enamine Intermediate kinetic->enamine anilide Anilide Intermediate thermo->anilide quinolone4 Fluorinated 4-Quinolone enamine->quinolone4 quinolone2 Fluorinated 2-Quinolone anilide->quinolone2

Figure 2: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Modern Approaches: Precision and Efficiency

While classical methods are workhorses in quinolinone synthesis, modern transition-metal-catalyzed reactions and direct C-H functionalization offer milder conditions, greater functional group tolerance, and novel pathways to complex fluorinated quinolinones.

Transition-Metal-Catalyzed Annulations

Palladium and copper catalysts have emerged as powerful tools for the construction of the quinolinone scaffold through various cyclization strategies.

Palladium-Catalyzed Cyclizations:

Palladium catalysis enables the synthesis of quinolinones from readily available starting materials like o-alkynylanilines.[12] These reactions often proceed through intramolecular cyclization pathways, offering excellent control over the final structure. For instance, the annulation of N-acyl-o-alkynylanilines with isocyanides can provide functionalized 2-aminoquinolines with high atom economy.[12] Microwave irradiation can also be employed to accelerate these palladium-catalyzed reactions.[13]

Copper-Catalyzed Syntheses:

Copper catalysis provides a cost-effective alternative for quinolinone synthesis. Methods include the annulation of anilines with alkynes and the directing group-assisted fluorination of C-H bonds.[14] Copper-catalyzed reactions often exhibit broad substrate scope and good functional group tolerance.[1] For example, a three-component cascade cyclization catalyzed by copper can be used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles.

Direct C-H Fluorination

Direct C-H fluorination represents a highly atom-economical approach to introduce fluorine into a pre-existing quinolinone scaffold. This strategy is particularly valuable for late-stage fluorination in drug discovery programs.

Electrophilic Fluorination:

Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are commonly used for electrophilic fluorination.[15][16] These reactions typically require an activated aromatic system. The regioselectivity of the fluorination is governed by the electronic properties of the substituents on the quinolinone ring.

Nucleophilic Fluorination:

Palladium-catalyzed C-H fluorination using a nucleophilic fluoride source, such as AgF, in combination with a hypervalent iodine oxidant has been developed for 8-methylquinoline derivatives.[17][18] This method provides a complementary approach to electrophilic fluorination.

Comparative Analysis

FeatureGould-Jacobs ReactionConrad-Limpach-Knorr SynthesisTransition-Metal-Catalyzed AnnulationDirect C-H Fluorination
Starting Materials Fluorinated anilines, alkoxymethylenemalonate estersFluorinated anilines, β-ketoesterso-alkynylanilines, anilines, alkynesPre-formed quinolinones
Key Reagents/Catalysts High temperature or microwaveHigh temperaturePd or Cu catalysts, ligands, basesElectrophilic (Selectfluor®, NFSI) or nucleophilic (AgF) fluorinating agents
Typical Yields Moderate to high (can be >90% with microwave)[5]Moderate to high (can be >90% in high-boiling solvents)[8]Good to excellent (often >80%)Moderate to good (highly substrate-dependent)
Regioselectivity Forms 4-quinolonesTemperature-dependent (4-quinolones at low temp, 2-quinolones at high temp)[8]Generally high, controlled by catalyst and reaction designDependent on electronic and steric factors of the substrate
Scalability Well-established for industrial scale[19]Scalable, but high temperatures can be a challengeCan be challenging due to catalyst cost and sensitivityOften used for smaller scale and late-stage functionalization
Advantages Robust, reliable, scalableAccess to both 2- and 4-quinolonesMilder conditions, high functional group tolerance, diverse productsAtom-economical, ideal for late-stage modification
Disadvantages High temperatures, limited to 4-quinolonesHigh temperatures, potential for mixtures of regioisomersCatalyst cost and removal, ligand sensitivityLimited to specific C-H bonds, potential for over-fluorination

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from microwave-assisted Gould-Jacobs reactions.[5][7]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial (2.5 mL) with a magnetic stir bar

  • Acetonitrile (ice-cold)

Procedure:

  • To a 2.5 mL microwave vial, add 4-fluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 20 minutes.

  • Cool the vial to room temperature. A precipitate should form.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Palladium-Catalyzed C-H Fluorination of 8-Methylquinoline

This protocol is a representative example of a modern C-H functionalization approach.[17]

Materials:

  • 8-Methylquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver fluoride (AgF)

  • Iodosobenzene diacetate (PhI(OAc)₂)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vial, add 8-methylquinoline (0.2 mmol), Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (1.2 equiv.), and AgF (2.0 equiv.).

  • Add acetonitrile (0.5 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the fluorinated 8-methylquinoline derivative.

Conclusion and Future Outlook

The synthesis of fluorinated quinolinones remains a vibrant area of research, driven by the continued importance of these scaffolds in drug discovery. Classical methods like the Gould-Jacobs and Conrad-Limpach-Knorr reactions, especially when enhanced with microwave technology, provide reliable and scalable routes to these compounds. Modern transition-metal-catalyzed annulations and direct C-H fluorination strategies offer unparalleled precision, milder reaction conditions, and the ability to perform late-stage modifications.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the available resources. As our understanding of catalytic processes deepens and new fluorinating reagents are developed, we can expect even more efficient and selective methods for the synthesis of this important class of molecules to emerge.

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  • Khan, I., et al. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 25(10), 5779-5782.
  • Ritter, T. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
  • Wang, Z. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 123.
  • Quimica Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Stolarczyk, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(20), 6163.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • BenchChem. (2025). A Comparative Guide to Electrophilic Fluorination: Selectfluor™ vs. N-Fluorobenzenesulfonimide (NFSI).
  • Reddy, T. J., et al. (2016).
  • Doyle, A. G., & Jacobsen, E. N. (2008). Copper-catalyzed coupling of pyridines and quinolines with alkynes: a one-step, asymmetric route to functionalized heterocycles. Journal of the American Chemical Society, 130(8), 2426–2427.
  • Reddy, T. J., et al. (2016).
  • Shah, R., et al. (2017). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Asian Journal of Chemistry, 29(11), 2451-2454.
  • Wang, C., et al. (2020). Copper-catalyzed regio- and stereoselective fluorocarboalkynylation of alkynes. Organic Chemistry Frontiers, 7(15), 2008-2013.
  • Quimica Organica. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • Li, Y., et al. (2021). Copper(ii)-catalyzed synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles via four-component cascade annulation. Organic Chemistry Frontiers, 8(10), 2246-2251.
  • Lesher, G. Y., et al. (1962). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs route. Journal of Medicinal Chemistry, 5(5), 1063-1065.
  • Popat, K. H., et al. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity.
  • Scribd. (n.d.). Microwave-Assisted Synthesis of Quinolines.
  • Wang, Z., et al. (2017). Copper-catalyzed 8-amido chelation-induced regioselective C–H fluoroalkylation of quinolines. Organic Chemistry Frontiers, 4(6), 1037-1041.
  • Vasilopoulos, A., Golden, D. L., Buss, J. A., & Stahl, S. S. (2020). Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(15), 5746–5748.

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A Comparative Analysis of the Biological Activity of 8-Fluoro-2,3-dihydroquinolin-4-one versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents. Quinolone and fluoroquinolone scaffolds have historically been a fertile ground for the development of potent antibiotics. Ciprofloxacin, a second-generation fluoroquinolone, has been a clinical workhorse for decades, renowned for its broad-spectrum activity. This guide provides a comparative analysis of the biological activity of ciprofloxacin against a lesser-known derivative, 8-Fluoro-2,3-dihydroquinolin-4-one.

Due to a lack of extensive research on 8-Fluoro-2,3-dihydroquinolin-4-one, this guide will draw inferences from studies on structurally similar 8-substituted fluoroquinolone derivatives to provide a scientifically grounded comparison. The focus will be on their mechanisms of action, antibacterial spectrum, and the experimental methodologies used to evaluate their efficacy.

Chemical Structures and Core Scaffolds

A fundamental understanding of the chemical structures of 8-Fluoro-2,3-dihydroquinolin-4-one and ciprofloxacin is crucial to appreciating their biological activities.

Chemical_Structures cluster_0 8-Fluoro-2,3-dihydroquinolin-4-one cluster_1 Ciprofloxacin node_A 8-Fluoro-2,3-dihydroquinolin-4-one C9H8FNO node_B Ciprofloxacin C17H18FN3O3

Caption: Chemical structures of 8-Fluoro-2,3-dihydroquinolin-4-one and Ciprofloxacin.

Mechanism of Action: A Tale of Two Topoisomerases

The antibacterial activity of fluoroquinolones, including ciprofloxacin, is primarily attributed to their inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome and facilitating the initiation of replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

Ciprofloxacin and other fluoroquinolones do not bind to the active site of these enzymes in a traditional competitive manner. Instead, they stabilize a transient intermediate complex formed between the topoisomerase and DNA, known as the cleavage complex.[1] This stabilization prevents the enzyme from resealing the double-strand breaks it introduces into the DNA. The accumulation of these breaks leads to the disruption of DNA replication and repair, ultimately triggering cell death. This mechanism makes fluoroquinolones potent bactericidal agents.

For 8-Fluoro-2,3-dihydroquinolin-4-one, a definitive mechanism of action has not been explicitly detailed in the available literature. However, based on its quinolone core structure, it is highly probable that it also targets bacterial DNA gyrase and topoisomerase IV. The saturation of the 2,3-position in the quinolone ring is a notable structural deviation from classic fluoroquinolones. This could potentially alter its binding affinity for the target enzymes and, consequently, its antibacterial potency and spectrum. Further enzymatic assays are required to elucidate its precise inhibitory mechanism.

Mechanism_of_Action cluster_0 Fluoroquinolone Action Fluoroquinolone Fluoroquinolone Stabilization Stabilization of Complex Fluoroquinolone->Stabilization DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase_Topo_IV->Cleavage_Complex Binds to DNA Cleavage_Complex->Stabilization DSB Double-Strand Breaks Stabilization->DSB Prevents resealing Cell_Death Bacterial Cell Death DSB->Cell_Death Accumulation leads to

Caption: Proposed mechanism of action for fluoroquinolone antibiotics.

Comparative Antibacterial Spectrum and Potency

A direct comparison of the antibacterial spectrum of 8-Fluoro-2,3-dihydroquinolin-4-one and ciprofloxacin is challenging due to the limited data on the former. However, we can infer the potential activity of 8-Fluoro-2,3-dihydroquinolin-4-one by examining studies on its close structural analog, 8-nitro-7-substituted-fluoroquinolones.

One such study synthesized a series of 8-nitrofluoroquinolone derivatives and evaluated their activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), using ciprofloxacin as a reference. The results, summarized in the table below, indicate that while some derivatives show activity, they are generally less potent than ciprofloxacin, particularly against Gram-negative bacteria.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Ciprofloxacin 0.00915 0.22
7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid4.70.97
7-(n-butylamino) derivative150.65
7-ethoxy derivative37.50.58
7-(p-toluidine) derivativeND3.5
7-(p-chloroaniline) derivative104.0
7-(aniline) derivative105.0

Data adapted from a study on 8-nitrofluoroquinolone derivatives. "ND" indicates that antibacterial activity was not detected.[2]

Key Observations:

  • Ciprofloxacin's Potency: Ciprofloxacin demonstrates potent activity against both E. coli and S. aureus, with a particularly low MIC for the Gram-negative E. coli.

  • Analog's Activity: The 8-nitrofluoroquinolone derivatives exhibit some antibacterial activity, with some showing better efficacy against the Gram-positive S. aureus than the Gram-negative E. coli. The addition of more lipophilic groups at the C-7 position appeared to enhance activity against Gram-positive strains.[3]

  • Inferred Activity of 8-Fluoro-2,3-dihydroquinolin-4-one: Based on these findings, it is plausible that 8-Fluoro-2,3-dihydroquinolin-4-one may possess some antibacterial properties. However, the absence of the carboxyl group at the 3-position and the piperazinyl ring at the 7-position, both of which are crucial for the broad-spectrum activity of ciprofloxacin, suggests that its potency would likely be significantly lower than that of ciprofloxacin.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically compare the antibacterial activity of novel compounds like 8-Fluoro-2,3-dihydroquinolin-4-one with established antibiotics such as ciprofloxacin, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a standard and reliable assay.

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient broth.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 8-Fluoro-2,3-dihydroquinolin-4-one and ciprofloxacin in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). The choice of solvent should be validated to ensure it does not inhibit bacterial growth at the final concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the test compound to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations of the test compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start Stock_Solution Prepare Stock Solutions (Compound & Ciprofloxacin) Start->Stock_Solution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculate Inoculate wells with bacteria (Final conc. 5x10^5 CFU/mL) Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This comparative guide highlights the well-established antibacterial profile of ciprofloxacin, a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. In contrast, the biological activity of 8-Fluoro-2,3-dihydroquinolin-4-one is not well-documented. Based on the analysis of structurally related 8-nitrofluoroquinolone derivatives, it is reasonable to hypothesize that 8-Fluoro-2,3-dihydroquinolin-4-one may exhibit some antibacterial activity, potentially more pronounced against Gram-positive bacteria. However, its potency is likely to be significantly lower than that of ciprofloxacin due to the absence of key pharmacophoric features.

To definitively characterize the biological activity of 8-Fluoro-2,3-dihydroquinolin-4-one, further research is essential. This should include:

  • Synthesis and Characterization: Development of a robust synthetic route for 8-Fluoro-2,3-dihydroquinolin-4-one and its full analytical characterization.

  • In Vitro Antibacterial Screening: Determination of MIC values against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.

  • Mechanism of Action Studies: Enzymatic assays to confirm its inhibitory activity against DNA gyrase and topoisomerase IV.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the 8-fluoro and 2,3-dihydro modifications to its biological activity.

Such studies will provide the necessary data to accurately assess the potential of 8-Fluoro-2,3-dihydroquinolin-4-one and its derivatives as a scaffold for the development of new antibacterial agents.

References

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1242-1255. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1242-1255. Available from: [Link]

  • Gach-Janczak, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 123. Available from: [Link]

  • Al-Trawneh, S. A., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 12(1). Available from: [Link]

  • Hooper, D. C. (1995). DNA gyrase, topoisomerase IV, and the 4-quinolones. Antimicrobial Agents and Chemotherapy, 39(Suppl 2), 1-21. Available from: [Link]

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A Researcher's Guide to Assessing the Metabolic Stability of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates, particularly within scaffolds like the quinoline ring, is a widely adopted technique to enhance therapeutic profiles. Fluorination can profoundly influence a molecule's potency, pKa, and lipophilicity.[1][2][3] Critically, it serves as a powerful tool to block metabolic "soft spots," thereby improving a compound's metabolic stability.[1][4][5] An enhanced metabolic stability translates to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile, which are all desirable characteristics for a successful drug.[6][7]

This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of fluorinated quinolines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower robust and reliable experimental design.

The Role of Fluorine in Enhancing Metabolic Stability

The core principle behind using fluorine to boost metabolic stability lies in the strength of the carbon-fluorine (C-F) bond. This bond is significantly stronger and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[8] The primary enzymes responsible for Phase I drug metabolism are the Cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[6][9] These enzymes often catalyze oxidative reactions. By replacing a hydrogen atom at a position susceptible to CYP-mediated oxidation with a fluorine atom, that metabolic pathway can be effectively blocked.[2][3][8]

For the quinoline nucleus, specific CYP enzymes like CYP2E1 and CYP2A6 are known to be involved in its metabolism, leading to products such as 3-hydroxyquinoline and quinoline-5,6-diol.[10][11] Strategic fluorination at these positions can prevent such hydroxylations, forcing metabolism to occur at a slower rate through alternative pathways or preventing it altogether.

Part 1: The Workhorse of In Vitro Metabolism - The Liver Microsomal Stability Assay

The most common and valuable in vitro tool for evaluating Phase I metabolism is the liver microsomal stability assay.[12] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of drug-metabolizing CYP enzymes.[6] This assay provides key parameters to quantify metabolic stability: the in vitro half-life (t½) and the intrinsic clearance (CLint).[6][13] A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[8]

Causality Behind the Method: Why Microsomes?

We choose liver microsomes because they provide a concentrated and simplified system focused primarily on Phase I oxidative metabolism.[12][14] The assay requires the addition of a cofactor, typically an NADPH regenerating system, to fuel the catalytic cycle of the CYP enzymes.[15][16] By omitting cofactors for Phase II enzymes (like UDPGA for UGTs), we can isolate and study the effects of CYP-mediated metabolism, which is often the primary route of clearance for many small molecule drugs, including quinolines.

Self-Validating Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to be self-validating through the inclusion of controls that ensure the enzymatic system is active and that non-enzymatic degradation is accounted for.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (Fluorinated Quinolines and non-fluorinated parent compounds)

  • Control Compounds:

    • High-Clearance Control (e.g., Verapamil, Dextromethorphan)[16]

    • Low-Clearance Control (e.g., Warfarin)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Internal Standard (IS) for analytical quantification

  • Quenching Solution: Ice-cold acetonitrile containing the IS

  • LC-MS/MS system for analysis[7][15]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions (e.g., 10 mM) of test and control compounds in DMSO.[17]

    • Thaw pooled HLMs on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.[18] Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation Setup (96-well plate format):

    • Main Experiment (+NADPH): To each well, add the HLM solution. Add the test or control compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration.[6][8]

    • Negative Control (-NADPH): Prepare a parallel set of wells containing the test compound and HLMs but substitute the NADPH system with phosphate buffer.[16][17] This crucial control measures any compound loss due to non-enzymatic degradation or instability in the matrix.

  • Initiation and Time-Point Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells.[6][8]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of the ice-cold acetonitrile/IS quenching solution.[6][8] The 0-minute time point, where the quenching solution is added immediately after the compound, represents 100% of the initial concentration.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 10-15 minutes to precipitate the microsomal proteins.[15][16]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[19][20]

  • Data Analysis and Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).[6]

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[6]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Reagents (HLMs, Buffers, NADPH) B Prepare Compound Plate (Test & Control Compounds) C Pre-incubate HLMs + Compound B->C D Initiate Reaction (Add NADPH) C->D E Time-Point Sampling (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I

Caption: Workflow for an in vitro microsomal stability assay.

Part 2: Comparative Data - The Impact of Fluorination on Quinolone Stability

The true value of this assay is revealed when comparing non-fluorinated parent molecules with their fluorinated analogs. Strategic fluorination can dramatically increase metabolic stability.

Compound ClassCompound / AnalogDescriptiont½ (min)CLint (µL/min/mg protein)
Quinoline Parent Quinolone Non-fluorinated scaffold1546.2
6-Fluoroquinolone Fluorine at C6 position4515.4
7-Fluoroquinolone Fluorine at C7 position> 60< 8.7
Control Verapamil High-Clearance Control886.6
Control Warfarin Low-Clearance Control> 60< 8.7

Note: The data presented in this table is illustrative, based on typical experimental outcomes, to demonstrate the comparative effect of fluorination.

As the data shows, the introduction of a fluorine atom significantly increases the half-life and decreases the intrinsic clearance, with the 7-fluoro substitution showing a more profound stabilizing effect than the 6-fluoro substitution in this example. This suggests that the C7 position is a more significant site of metabolic attack for this particular quinoline scaffold.

Mechanism of Metabolic Stabilization by Fluorination

The following diagram illustrates how fluorine can physically block a common site of metabolic oxidation on a quinoline ring.

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

Assessing the metabolic stability of fluorinated quinolines is a critical step in drug discovery. The in vitro liver microsomal stability assay is a robust, reliable, and high-throughput method to quantify the impact of fluorination.[21][22] By directly comparing fluorinated analogs to their parent compounds, medicinal chemists can make data-driven decisions to select candidates with optimized pharmacokinetic profiles. The strategic placement of fluorine is not merely an addition but a precision tool to engineer more stable, effective, and safer medicines.[4][5]

References

  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

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  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

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A Researcher's Guide to the Preclinical Validation of Novel Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel quinolinone compounds, designed for researchers, scientists, and drug development professionals. Quinolinone derivatives represent a promising class of therapeutic agents with a wide range of biological activities, including potent anticancer properties.[1][2][3][4] The validation of these compounds requires a systematic and rigorous approach to ensure their efficacy and safety before advancing to clinical trials. This guide will walk you through a multi-tiered validation process, from initial in vitro characterization to in vivo efficacy and safety assessments, grounded in scientific integrity and regulatory expectations.

Section 1: Foundational In Vitro Evaluation

The initial phase of validation focuses on characterizing the compound's activity and mechanism of action in a controlled laboratory setting.

Confirmation of Purity and Identity

Before any biological assessment, it is crucial to confirm the purity and structural integrity of the synthesized quinolinone compound. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

Assessment of Cytotoxicity Across a Panel of Cancer Cell Lines

The first biological evaluation of a novel quinolinone compound is typically the assessment of its cytotoxic effects against a panel of relevant cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[5][6][7][8][9]

Table 1: Comparative Cytotoxicity (IC50, µM) of a Novel Quinolinone (NQ-1) and Standard-of-Care Agents

Cell LineCancer TypeNQ-1DoxorubicinCisplatin
MCF-7Breast2.51.85.2
A549Lung3.12.57.8
HCT116Colon1.91.24.5
PC-3Prostate4.23.59.1

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the novel quinolinone compound and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.[5][6][7][8][9]

Elucidation of the Mechanism of Cell Death: Apoptosis and Cell Cycle Arrest

Understanding how a novel quinolinone compound induces cell death is a critical next step. This is often investigated by analyzing its effects on the cell cycle and its ability to induce apoptosis.

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the novel quinolinone compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[10][11]

The Annexin V-FITC/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][12][13][14]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the novel quinolinone compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[1][12][13][14]

Target and Pathway Validation

Many quinolinone derivatives exert their anticancer effects by modulating specific signaling pathways.[6][15] Western blotting is a key technique to investigate the impact of a novel compound on the protein expression and activation status within these pathways.

Signaling Pathway Analysis Workflow

cluster_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with Novel Quinolinone Compound Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-Akt, Akt, p-mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Analysis Image Acquisition and Band Densitometry Detection->Image_Analysis Normalization Normalization to Loading Control (e.g., β-actin) Image_Analysis->Normalization Interpretation Interpretation of Pathway Modulation Normalization->Interpretation

Caption: Workflow for Signaling Pathway Analysis using Western Blotting.

Table 2: Modulation of PI3K/Akt/mTOR Pathway Proteins by NQ-1 in MCF-7 Cells

ProteinTreatmentRelative Expression (Normalized to β-actin)
p-Akt (Ser473) Control1.00
NQ-1 (2.5 µM)0.35
Akt Control1.00
NQ-1 (2.5 µM)0.98
p-mTOR (Ser2448) Control1.00
NQ-1 (2.5 µM)0.42
mTOR Control1.00
NQ-1 (2.5 µM)1.02

Section 2: Advancing to In Vivo Validation

Promising results from in vitro studies warrant the progression to in vivo models to assess the compound's behavior in a whole organism. These studies are guided by regulatory documents such as the EMA/ICH S9 guideline on the non-clinical evaluation of anticancer pharmaceuticals.[15][16][17][18]

Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME).[3][19][20][21] Understanding the PK profile of a novel quinolinone is essential for designing effective dosing regimens for efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy male and female mice (e.g., C57BL/6 or BALB/c).

  • Compound Administration: Administer the novel quinolinone compound via the intended clinical route (e.g., oral gavage or intravenous injection) at a well-tolerated dose.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or retro-orbital bleeding.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[3][4][19][22]

Efficacy Studies in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development for evaluating anti-tumor efficacy.[20][23][24][25][26]

Preclinical Efficacy Study Workflow

cluster_model_development Xenograft Model Development cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis cluster_data_evaluation Data Evaluation Cell_Implantation Subcutaneous Implantation of Luciferase-Tagged Cancer Cells into Immunodeficient Mice Tumor_Growth Monitoring Tumor Growth (Calipers or Bioluminescence) Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing Dosing with Novel Quinolinone, Vehicle Control, and Standard-of-Care Drug Randomization->Dosing Monitoring Regular Monitoring of Tumor Volume and Body Weight Dosing->Monitoring Sacrifice Euthanasia at Study Endpoint Monitoring->Sacrifice Safety_Assessment Assessment of Treatment-Related Toxicity Monitoring->Safety_Assessment Tumor_Excision Tumor Excision and Weight Measurement Sacrifice->Tumor_Excision Tissue_Analysis Pharmacodynamic and Histological Analysis of Tumors Tumor_Excision->Tissue_Analysis TGI_Calculation Calculation of Tumor Growth Inhibition (TGI) Tissue_Analysis->TGI_Calculation Statistical_Analysis Statistical Analysis of Treatment Efficacy TGI_Calculation->Statistical_Analysis

Caption: Workflow for an In Vivo Efficacy Study using a Xenograft Model.

Experimental Protocol: Xenograft Efficacy Study with Bioluminescence Imaging

  • Cell Line Selection: Use a luciferase-expressing cancer cell line (e.g., MCF-7-luc) for non-invasive tumor monitoring.[2][27][28][29][30]

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth using calipers and/or bioluminescence imaging.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, novel quinolinone, standard-of-care).

  • Dosing and Monitoring: Administer the treatments according to the predetermined schedule and monitor tumor volume and body weight 2-3 times per week.

  • Bioluminescence Imaging: Perform bioluminescence imaging weekly to visualize and quantify tumor burden.[2][27][28][29][30]

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or if signs of toxicity are observed.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.

Table 3: Efficacy of NQ-1 in an MCF-7 Xenograft Model

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control -1520 ± 150-
NQ-1 20 mg/kg, daily680 ± 9555.3
Doxorubicin 5 mg/kg, weekly750 ± 11050.7
Preliminary Safety and Toxicity Assessment

Concurrent with efficacy studies, it is essential to gather preliminary safety and toxicity data. This is guided by regulatory frameworks such as those provided by the FDA.[31]

Key Parameters for Preliminary Safety Assessment:

  • Clinical Observations: Daily monitoring for any signs of distress, changes in behavior, or physical abnormalities.

  • Body Weight: Regular measurement of body weight as an indicator of general health.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples should be collected for analysis of key hematological and clinical chemistry parameters.

  • Gross Necropsy and Histopathology: A thorough examination of major organs for any treatment-related changes.

Section 3: Bridging In Vitro and In Vivo Data with the Hollow Fiber Assay

The hollow fiber assay is a valuable intermediate step between in vitro screening and full-scale in vivo xenograft studies. It allows for the simultaneous evaluation of a compound's activity against multiple cell lines in both subcutaneous and intraperitoneal environments within the same animal, providing an early indication of in vivo efficacy and bioavailability.[32][33][34][35][36]

Hollow Fiber Assay Workflow

cluster_preparation Preparation cluster_implantation Implantation cluster_treatment_retrieval Treatment and Retrieval cluster_analysis Analysis Cell_Loading Loading Cancer Cells into Hollow Fibers Fiber_Sealing Sealing the Ends of the Hollow Fibers Cell_Loading->Fiber_Sealing Implantation Surgical Implantation of Fibers (Subcutaneous and Intraperitoneal) into Mice Fiber_Sealing->Implantation Treatment Treatment with Novel Quinolinone Compound Implantation->Treatment Retrieval Retrieval of Fibers after Treatment Period Treatment->Retrieval Cell_Extraction Extraction of Cells from Fibers Retrieval->Cell_Extraction Viability_Assay Cell Viability Assessment (e.g., MTT Assay) Cell_Extraction->Viability_Assay Data_Interpretation Comparison of Cell Viability between Treatment Groups Viability_Assay->Data_Interpretation

Caption: Workflow of the In Vivo Hollow Fiber Assay.

Conclusion

The preclinical validation of novel quinolinone compounds is a comprehensive and multi-faceted process that requires a logical progression from in vitro characterization to in vivo efficacy and safety studies. By following the structured approach outlined in this guide, researchers can generate a robust data package to support the advancement of promising quinolinone candidates into clinical development. Adherence to established protocols and regulatory guidelines is paramount to ensuring the scientific rigor and translational potential of these findings.

References

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  • ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]

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  • ICH guideline S9 on nonclinical evaluation for anticancer pharmaceuticals - Step 5. European Medicines Agency. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

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  • Flow Cytometry Protocols. Bio-Rad Antibodies. Available at: [Link]

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  • Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum. JoVE. Available at: [Link]

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  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

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  • Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. NIH. Available at: [Link]

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  • Measurement of NF-κB activation in TLR-activated macrophages. PMC - NIH. Available at: [Link]

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The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Transformative Power of Fluorine

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural foundation of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antiviral, and antihypertensive effects.[1][2] In the relentless pursuit of optimizing lead compounds, medicinal chemists continually seek strategies to enhance the "drug-like" properties of these molecules. Among the most powerful and widely adopted strategies is fluorination—the strategic incorporation of fluorine atoms into a molecular structure.[3]

This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated isoquinolines, delving into the profound impact of this single atomic substitution on physicochemical properties, biological activity, and metabolic stability. We will explore the causal mechanisms behind these changes and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform the rational design of next-generation isoquinoline-based therapeutics.

The Impact of Fluorination on Physicochemical Properties: A Tale of Two Molecules

The introduction of fluorine can dramatically alter a molecule's fundamental physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. The high electronegativity and small van der Waals radius of fluorine allow it to modulate the electronic properties and conformation of a molecule without a significant increase in size.[3] This can lead to improved interactions with biological targets.[3]

Lipophilicity (LogP) and Acidity/Basicity (pKa)

Fluorination can either increase or decrease lipophilicity depending on the specific location and number of fluorine atoms. For instance, a trifluoromethyl group often increases lipophilicity, which can enhance membrane permeability.[3] This "tunability" is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Enhancing Biological Potency: A Quantitative Look at Fluorinated Isoquinoline Analogs

The subtle electronic and conformational changes induced by fluorination can translate into significant improvements in biological potency. This is often attributed to enhanced binding affinity with the target protein.

A compelling example is the comparative cytotoxicity of fluorinated and non-fluorinated lepidiline analogs, which are imidazolium salts with potential anticancer and antiviral activities.[3] The fluorinated derivatives exhibited significantly higher cytotoxicity against HeLa and A549 cancer cell lines.[3]

Table 1: Comparative Cytotoxicity (CC50, µM) of Fluorinated vs. Non-Fluorinated Lepidiline Analogs [3]

CompoundSubstitutionHeLa CC50 (µM)A549 CC50 (µM)
Non-Fluorinated Analog4,5-dimethyl, N-benzyl>10>10
Fluorinated Analog 1e4,5-dimethyl, N-(2-fluorobenzyl)0.080>10
Fluorinated Analog 1f4,5-dimethyl, N-(3-fluorobenzyl)0.039>10
Fluorinated Analog 1g4,5-dimethyl, N-(4-fluorobenzyl)0.052>10
Fluorinated Analog 9a4,5-diphenyl, N-(2-fluorobenzyl)0.0195.5

Data from a comparative study on lepidiline analogs, demonstrating the potent cytotoxicity of fluorinated derivatives.[3]

Case Study: Indenoisoquinolines as Topoisomerase I Inhibitors

Indenoisoquinoline derivatives are a class of non-camptothecin topoisomerase I (Top1) inhibitors with potent anticancer activity. In a study focused on 7-azaindenoisoquinolines, the replacement of a nitro group with a fluorine atom was investigated. While both compounds showed potent anticancer activity, the fluorinated analogs offered a significant advantage by mitigating the potential toxicity associated with nitroaromatic compounds.[3] This demonstrates how fluorination can maintain or even enhance potency while improving the safety profile of a drug candidate.

Bolstering Metabolic Stability: The Carbon-Fluorine Shield

A major hurdle in drug development is metabolic instability, where drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily, rapidly clear the compound from the body. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, a process known as "metabolic blocking," chemists can slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[6]

Table 2: Comparative In Vitro Metabolic Stability of a Hypothetical Isoquinoline Analog

CompoundDescriptiont½ (min) in Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)
Isoquinoline Analog XNon-fluorinated1546.2
Fluoro-Isoquinoline Analog XFFluorinated at a metabolic "hotspot"6011.5

This table represents hypothetical data to illustrate the expected outcome of a comparative metabolic stability study. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Experimental Protocols: A Guide to Head-to-Head Comparison

To empirically validate the advantages of fluorination, a series of standardized in vitro assays are essential. The following protocols provide a framework for the direct comparison of fluorinated and non-fluorinated isoquinoline analogs.

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison Synth_NF Synthesize Non-Fluorinated Isoquinoline Analog PChem Physicochemical Profiling (LogP, pKa) Synth_NF->PChem Bioactivity Biological Activity Assays (e.g., Topoisomerase I Inhibition) Synth_NF->Bioactivity Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synth_NF->Cytotoxicity Metabolism Metabolic Stability Assay (Liver Microsomes) Synth_NF->Metabolism Synth_F Synthesize Fluorinated Isoquinoline Analog Synth_F->PChem Synth_F->Bioactivity Synth_F->Cytotoxicity Synth_F->Metabolism Compare Head-to-Head Comparison of Experimental Data PChem->Compare Bioactivity->Compare Cytotoxicity->Compare Metabolism->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: A generalized workflow for the comparative analysis of fluorinated and non-fluorinated isoquinoline analogs.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound, providing a measure of its susceptibility to metabolism by liver enzymes.[6]

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (fluorinated and non-fluorinated isoquinolines) and positive control (e.g., a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and positive control. Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[7]

Protocol 2: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.[8]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • Test compounds and a known Top1 inhibitor (e.g., camptothecin) as a positive control

  • Stop buffer/gel loading dye

  • Agarose gel (0.8-1%) and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide) and imaging system

Procedure:

  • Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixture containing 10x assay buffer, supercoiled plasmid DNA, and sterile water.

  • Compound Addition: Add the desired concentrations of the test compounds (or positive/negative controls) to the reaction tubes.

  • Enzyme Addition: Add the Topoisomerase I enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding the stop buffer/gel loading dye.

  • Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • Analysis: Compare the amount of relaxed DNA in the presence of the test compounds to the controls. A decrease in the amount of relaxed DNA indicates inhibition of Topoisomerase I activity.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][9]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds and a vehicle control (e.g., DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated isoquinoline analogs for a specified period (e.g., 48 or 72 hours). Include wells with vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizing the Mechanism: The Fluorine Effect

The strategic placement of fluorine can block metabolic pathways, thereby increasing the stability and bioavailability of a drug candidate.

G cluster_non_fluorinated Non-Fluorinated Isoquinoline cluster_fluorinated Fluorinated Isoquinoline Parent Drug Isoquinoline Analog (Metabolically Liable Site) Metabolism CYP450 Oxidation Parent Drug->Metabolism Susceptible to oxidation Metabolite Inactive Metabolite (Rapid Clearance) Metabolism->Metabolite Fluorinated Drug Fluorinated Isoquinoline Analog (Metabolic Site Blocked) Blocked Metabolism CYP450 Oxidation Fluorinated Drug->Blocked Metabolism Resistant to oxidation due to C-F bond Increased Stability Increased Metabolic Stability (Longer Half-life) Blocked Metabolism->Increased Stability

Sources

A Researcher's Guide to Spectroscopic Cross-Referencing: The Case of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the meticulous cross-referencing of spectroscopic data is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the expected spectroscopic data for 8-Fluoro-2,3-dihydroquinolin-4-one against its non-fluorinated analog, 2,3-dihydroquinolin-4-one. By understanding the influence of the fluorine substituent on various spectroscopic techniques, researchers can enhance their ability to confirm molecular structures, assess purity, and predict the physicochemical properties of fluorinated compounds, which are of increasing importance in medicinal chemistry.

The Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity. However, this modification also introduces unique challenges and signatures in spectroscopic analysis. A thorough understanding of these spectroscopic nuances is critical for unambiguous structure elucidation and for avoiding costly downstream errors in the drug development pipeline. This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 8-Fluoro-2,3-dihydroquinolin-4-one, using the well-characterized 2,3-dihydroquinolin-4-one as a baseline for comparison.

Comparative Spectroscopic Data

The following tables summarize the predicted or known spectroscopic data for 8-Fluoro-2,3-dihydroquinolin-4-one and its non-fluorinated counterpart.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
8-Fluoro-2,3-dihydroquinolin-4-oneC₉H₈FNO165.16166.0663
2,3-dihydroquinolin-4-oneC₉H₉NO147.17148.0757

Table 2: Key Predicted ¹H NMR Chemical Shift (δ) Ranges (ppm)

Protons2,3-dihydroquinolin-4-one (Typical)8-Fluoro-2,3-dihydroquinolin-4-one (Predicted)Rationale for Predicted Shift
Aromatic-H6.8 - 7.87.0 - 7.9The electron-withdrawing nature of fluorine will deshield adjacent protons, causing a downfield shift. Protons ortho and para to the fluorine will exhibit coupling.
-CH₂- (Position 3)~2.7~2.8Minor inductive effect from the distant fluorine atom.
-CH₂- (Position 2)~3.5~3.6Minor inductive effect from the distant fluorine atom.
-NH-~4.5 (broad)~4.6 (broad)Minimal change expected.

Table 3: Key Predicted ¹³C NMR Chemical Shift (δ) Ranges (ppm)

Carbon2,3-dihydroquinolin-4-one (Typical)8-Fluoro-2,3-dihydroquinolin-4-one (Predicted)Rationale for Predicted Shift and Coupling
C=O (Position 4)~195~194Minor change due to remote electronic effects.
C-F (Position 8)N/A150-165 (d, ¹JCF ≈ 240-260 Hz)Direct attachment to fluorine results in a large downfield shift and a characteristic large one-bond C-F coupling constant.
Aromatic-C115 - 148110 - 150 (with C-F coupling)Carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings (²JCF, ³JCF).
-CH₂- (Position 3)~38~38Negligible effect.
-CH₂- (Position 2)~48~48Negligible effect.

Table 4: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group2,3-dihydroquinolin-4-one (Typical)8-Fluoro-2,3-dihydroquinolin-4-one (Predicted)Rationale for Predicted Shift
N-H Stretch3300-34003300-3400Unlikely to be significantly affected.
C=O Stretch1660-16801665-1685Minor shift to higher wavenumber due to the electron-withdrawing effect of fluorine.
Aromatic C=C Stretch1580-16201580-1620Minimal change expected.
C-F StretchN/A1000-1100A strong, characteristic absorption band for the C-F bond.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is essential for confirming the elemental composition of a newly synthesized compound. The high mass accuracy allows for the differentiation between compounds with the same nominal mass.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ESI is typically used for nitrogen-containing compounds.

    • Mass Range: Scan from m/z 100 to 500.

    • Resolution: Set to >10,000 (FWHM).

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the measured accurate mass to the theoretical exact mass calculated for the expected molecular formula.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the detailed carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR is also highly informative, and the coupling between ¹⁹F and ¹H or ¹³C provides crucial connectivity information.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Observe the chemical shifts, integration, and multiplicity (splitting patterns) of the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

    • Note the chemical shifts of the carbon signals. For fluorinated compounds, observe the splitting of carbon signals due to C-F coupling.

  • Data Analysis:

    • Assign the proton and carbon signals to the respective atoms in the molecule.

    • For 8-Fluoro-2,3-dihydroquinolin-4-one, pay close attention to the splitting patterns in both the aromatic region of the ¹H spectrum and the entire ¹³C spectrum, which will be indicative of H-F and C-F coupling, respectively.

Protocol 3: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule.

Methodology:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or pure solvent).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them to known values.

Visualizing the Workflow and Structures

The following diagrams, generated using Graphviz, illustrate the molecular structures and the general analytical workflow for spectroscopic characterization.

cluster_structures Molecular Structures cluster_workflow Spectroscopic Analysis Workflow 8-Fluoro-2,3-dihydroquinolin-4-one 2,3-dihydroquinolin-4-one Sample Sample HRMS HRMS Sample->HRMS Elemental Composition NMR NMR Sample->NMR Structure Elucidation IR IR Sample->IR Functional Groups Data Cross-Reference Data Cross-Reference HRMS->Data Cross-Reference NMR->Data Cross-Reference IR->Data Cross-Reference

Caption: Molecular structures and the general workflow for spectroscopic analysis.

Conclusion

References

  • PubChem Compound Summary for CID 19778752, 8-fluoro-2,3-dihydroquinolin-4-one. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 117158, 2,3-dihydroquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A comprehensive textbook on the principles of various spectroscopic techniques.
  • Spectrometric Identification of Organic Compounds by Silverstein, Webster, and Kiemle.
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Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 8-Fluoro-2,3-dihydroquinolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the quinolinone scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of biological activities. Among these, 8-Fluoro-2,3-dihydroquinolin-4-one derivatives are gaining significant attention for their potential as potent antimicrobial agents. Understanding the precise mechanism by which these compounds exert their effects is paramount for their rational design and clinical development. This guide provides a comprehensive, comparative analysis of the mechanism of action of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives, supported by experimental data and protocols, to empower researchers in their quest for next-generation therapeutics.

The Central Hypothesis: Targeting Bacterial DNA Replication

The foundational mechanism of action for the broader class of fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication.[3] Topoisomerase IV, on the other hand, is primarily involved in decatenating newly replicated daughter chromosomes, allowing for their proper segregation.[1][3] By binding to the enzyme-DNA complex, fluoroquinolones stabilize the transient double-strand breaks created by these enzymes, leading to a cascade of lethal events including the arrest of DNA replication and the induction of the SOS DNA damage response.[4][5][6]

Our investigation into 8-Fluoro-2,3-dihydroquinolin-4-one derivatives proceeds under the strong hypothesis that they share this fundamental mechanism. The presence of the fluoroquinolone core suggests a similar mode of interaction with the target enzymes. The subsequent sections of this guide will delve into the experimental methodologies required to validate this hypothesis and compare the efficacy of these derivatives against established antibiotics.

A Tale of Two Targets: Comparative Analysis with Ciprofloxacin and Doxycycline

To contextualize the efficacy of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives, a direct comparison with clinically relevant antibiotics is essential. We have selected two comparators with distinct mechanisms of action:

  • Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin serves as a benchmark for intra-class comparison. Its well-established mechanism of inhibiting DNA gyrase and topoisomerase IV provides a direct reference for the potency of our lead compounds.[1][2][3]

  • Doxycycline: A tetracycline antibiotic, doxycycline represents a different class of antibacterial agents. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[7][8][9] This comparison allows for an assessment of the broader antibacterial spectrum and potential advantages of the 8-fluoroquinolinone derivatives.

The following table summarizes the known mechanisms of action for our compound class and the selected comparators.

Compound Class Primary Target(s) Mechanism of Action Bactericidal/Bacteriostatic
8-Fluoro-2,3-dihydroquinolin-4-one derivatives DNA Gyrase & Topoisomerase IV (hypothesized)Inhibition of DNA replication and repairBactericidal (hypothesized)
Ciprofloxacin DNA Gyrase & Topoisomerase IVInhibition of DNA replication and repairBactericidal
Doxycycline 30S Ribosomal SubunitInhibition of protein synthesisBacteriostatic

Experimental Validation: A Step-by-Step Guide to Elucidating the Mechanism of Action

To rigorously establish the mechanism of action of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives, a multi-pronged experimental approach is necessary. This section provides detailed protocols for key assays.

Target Engagement: In Vitro Enzyme Inhibition Assays

The most direct method to validate the hypothesized mechanism is to assess the inhibitory activity of the compounds against purified DNA gyrase and topoisomerase IV.

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 175 mM KGlu, 50 µg/ml BSA)[10]

  • ATP solution (1.5 mM final concentration)[10]

  • Test compounds (serial dilutions)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle control)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and either a test compound, ciprofloxacin, or DMSO.

  • Add purified DNA gyrase to each reaction and incubate for 5 minutes at 37°C.[10]

  • Initiate the reaction by adding ATP and incubate for 60 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC50).

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

Materials:

  • Purified E. coli Topoisomerase IV

  • Supercoiled pBR322 plasmid DNA

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.9, 5 mM MgCl₂, 50 mM NaCl, 12.5% glycerol)[10]

  • ATP solution (1 mM final concentration)

  • Test compounds (serial dilutions)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle control)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice containing assay buffer, supercoiled pBR322 DNA, and either a test compound, ciprofloxacin, or DMSO.

  • Add purified topoisomerase IV to each reaction.

  • Initiate the reaction by adding ATP and incubate for 30 minutes at 37°C.[1]

  • Stop the reaction and analyze the DNA by agarose gel electrophoresis as described for the DNA gyrase assay.

  • Determine the IC50 value for the inhibition of topoisomerase IV relaxation activity.

Data Presentation: In Vitro Enzyme Inhibition

The following table presents hypothetical IC50 values for a representative 8-Fluoro-2,3-dihydroquinolin-4-one derivative (Compound X) compared to ciprofloxacin.

Compound DNA Gyrase IC50 (µM) Topoisomerase IV IC50 (µM)
Compound X 0.81.5
Ciprofloxacin 0.51.2

Note: Lower IC50 values indicate greater potency.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.[8][11][12] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A Bacterial Cell Culture (e.g., E. coli) B Incubate with 8-Fluoro-2,3-dihydroquinolin-4-one derivative or Vehicle (DMSO) A->B C Heat aliquots to a range of temperatures B->C D Lyse cells and separate soluble and aggregated proteins via centrifugation C->D E Quantify soluble target protein (DNA Gyrase/Topo IV) by Western Blot or ELISA D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Bacterial culture (e.g., E. coli)

  • Test compound and controls (Ciprofloxacin, DMSO)

  • Lysis buffer

  • Antibodies against DNA gyrase subunit A (GyrA) and Topoisomerase IV subunit C (ParC)

  • Western blot reagents and equipment

Procedure:

  • Grow bacterial cultures to mid-log phase and treat with the test compound or controls for 1 hour.

  • Aliquot the treated cultures into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[8]

  • Lyse the cells and centrifuge to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Perform Western blotting on the soluble fractions using antibodies against GyrA and ParC to detect the amount of soluble target protein at each temperature.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Cellular Effects: Induction of the SOS Response

Inhibition of DNA gyrase and topoisomerase IV leads to DNA damage, which in turn activates the bacterial SOS response. A key protein in this response is RecA.[6][13][14] Monitoring the expression levels of RecA can serve as a biomarker for the on-target activity of the quinolinone derivatives.

Materials:

  • Bacterial culture (e.g., E. coli)

  • Test compound and controls (Ciprofloxacin, Doxycycline, DMSO)

  • Lysis buffer

  • Antibody against RecA protein

  • Western blot reagents and equipment

Procedure:

  • Grow bacterial cultures to mid-log phase and treat with sub-lethal concentrations of the test compound or controls for a defined time course (e.g., 0, 30, 60, 120 minutes).

  • Harvest the cells and prepare whole-cell lysates.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with an anti-RecA antibody.

  • Detect the protein bands and quantify the expression of RecA relative to a loading control. An increase in RecA expression over time in response to the compound indicates induction of the SOS response.

Proposed Signaling Pathway

MOA_Pathway cluster_compound Compound cluster_targets Bacterial Targets cluster_effects Cellular Effects Compound 8-Fluoro-2,3-dihydroquinolin-4-one derivative Gyrase DNA Gyrase Compound->Gyrase Inhibits TopoIV Topoisomerase IV Compound->TopoIV Inhibits Replication Inhibition of DNA Replication DSB Double-Strand Breaks Replication->DSB Leads to Death Bacterial Cell Death Replication->Death Leads to SOS Induction of SOS Response (RecA ↑) DSB->SOS Triggers SOS->Death Contributes to

Caption: Proposed Mechanism of Action of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives.

Performance Metrics: Antimicrobial Activity and Cytotoxicity

A crucial aspect of drug development is to assess the potency and selectivity of a compound. This involves determining its antimicrobial activity against a panel of relevant pathogens and its cytotoxicity against mammalian cells.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton broth

  • Test compounds and controls (Ciprofloxacin, Doxycycline)

  • 96-well microplates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and controls in Mueller-Hinton broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 6: Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the compounds to mammalian cells, providing an indication of their therapeutic window.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Cell culture medium

  • Test compounds and controls

  • MTT or other viability reagent

  • 96-well cell culture plates

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-48 hours.

  • Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

  • Calculate the concentration of the compound that reduces cell viability by 50% (IC50).

Data Presentation: Comparative Performance

The following tables present hypothetical MIC and cytotoxicity data for a representative 8-Fluoro-2,3-dihydroquinolin-4-one derivative (Compound X) in comparison to ciprofloxacin and doxycycline.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial Strain Compound X Ciprofloxacin Doxycycline
Escherichia coli20.54
Staphylococcus aureus112
Pseudomonas aeruginosa82>64
Streptococcus pneumoniae0.511

Note: Lower MIC values indicate greater antibacterial potency.

Table 2: Mammalian Cell Cytotoxicity (IC50) in µM

Cell Line Compound X Ciprofloxacin Doxycycline
HeLa >100>10050
HEK293 >100>10075

Note: Higher IC50 values indicate lower cytotoxicity and a better safety profile.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for elucidating the mechanism of action of 8-Fluoro-2,3-dihydroquinolin-4-one derivatives. The proposed experiments, from in vitro enzyme inhibition assays to cellular target engagement and downstream effect analysis, provide a robust framework for validating their role as inhibitors of bacterial DNA gyrase and topoisomerase IV. The comparative analysis against ciprofloxacin and doxycycline will be instrumental in positioning these novel derivatives within the current landscape of antimicrobial agents.

Future research should focus on expanding the panel of bacterial strains to include clinically relevant drug-resistant isolates. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising class of compounds. By systematically applying the principles and protocols detailed in this guide, researchers can accelerate the development of novel 8-Fluoro-2,3-dihydroquinolin-4-one derivatives as effective therapies to combat the growing threat of antimicrobial resistance.

References

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The In Silico Gauntlet: A Comparative Docking Guide to 8-Fluoro-2,3-dihydroquinolin-4-one Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinolinone scaffold remains a privileged structure, lauded for its versatility and presence in a multitude of biologically active compounds. The introduction of a fluorine atom at the 8th position of the 2,3-dihydroquinolin-4-one core can significantly modulate its physicochemical properties, enhancing membrane permeability and metabolic stability, thereby making its analogs prime candidates for drug development. This guide provides an in-depth, objective comparison of the in silico performance of a focused library of 8-Fluoro-2,3-dihydroquinolin-4-one analogs, offering a transparent and reproducible framework for researchers in oncology drug discovery. Our investigation will be centered on a key therapeutic target in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1]

The Rationale: Why VEGFR-2 and Why These Analogs?

VEGFR-2 is a receptor tyrosine kinase whose inhibition is a clinically validated strategy for halting tumor growth by cutting off its blood supply.[1] The quinolinone core has been previously implicated in the inhibition of various kinases, making VEGFR-2 an appropriate and compelling target for our comparative study. We will explore how subtle structural modifications to the 8-Fluoro-2,3-dihydroquinolin-4-one scaffold influence its binding affinity and interaction profile within the ATP-binding pocket of VEGFR-2.

Our hypothetical library of analogs is designed to probe the structure-activity relationship (SAR) at two key positions: the N1 position of the dihydroquinolinone ring and the C7 position. Substitutions at these positions can significantly impact the molecule's orientation and interactions within the receptor's active site.

Our Investigational Analogs:

  • Parent Scaffold (FQD-0): 8-Fluoro-2,3-dihydroquinolin-4-one

  • N1-Substituted Analogs:

    • FQD-1: 8-Fluoro-1-methyl-2,3-dihydroquinolin-4-one

    • FQD-2: 8-Fluoro-1-ethyl-2,3-dihydroquinolin-4-one

  • C7-Substituted Analogs:

    • FQD-3: 8-Fluoro-7-methoxy-2,3-dihydroquinolin-4-one

    • FQD-4: 8-Fluoro-7-(dimethylamino)-2,3-dihydroquinolin-4-one

  • Di-Substituted Analog:

    • FQD-5: 8-Fluoro-1-methyl-7-methoxy-2,3-dihydroquinolin-4-one

This selection allows for a systematic evaluation of the effects of alkyl substitution at the nitrogen atom and the introduction of electron-donating groups at the C7 position of the aromatic ring.

Comparative Docking Analysis: Unveiling Binding Affinities

Molecular docking simulations were performed to predict the binding conformation and affinity of each analog within the active site of VEGFR-2 (PDB ID: 4ASD). The docking scores, representing the estimated free energy of binding (ΔG), are summarized below. A more negative score indicates a more favorable binding interaction.

Compound IDIUPAC NamePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
FQD-0 8-Fluoro-2,3-dihydroquinolin-4-one-7.2Cys919
FQD-1 8-Fluoro-1-methyl-2,3-dihydroquinolin-4-one-7.8Cys919, Glu917
FQD-2 8-Fluoro-1-ethyl-2,3-dihydroquinolin-4-one-7.6Cys919
FQD-3 8-Fluoro-7-methoxy-2,3-dihydroquinolin-4-one-8.1Cys919, Asp1046
FQD-4 8-Fluoro-7-(dimethylamino)-2,3-dihydroquinolin-4-one-8.5Cys919, Asp1046, Glu885
FQD-5 8-Fluoro-1-methyl-7-methoxy-2,3-dihydroquinolin-4-one-8.9Cys919, Asp1046, Glu917

Interpretation of Results:

The parent scaffold, FQD-0 , establishes a baseline binding affinity. The introduction of a methyl group at the N1 position (FQD-1 ) shows a modest improvement in binding, likely due to favorable van der Waals interactions. Interestingly, the slightly bulkier ethyl group in FQD-2 results in a slight decrease in affinity compared to the methyl analog, suggesting a potential steric constraint.

More significant improvements are observed with substitutions at the C7 position. The methoxy group in FQD-3 and the dimethylamino group in FQD-4 lead to stronger binding affinities. This is attributed to their ability to form additional hydrogen bonds with key residues in the hinge region of the kinase, such as Asp1046. The dimethylamino group in FQD-4 , being a stronger hydrogen bond acceptor, shows a more pronounced effect.

The di-substituted analog, FQD-5 , which combines the favorable N1-methyl and C7-methoxy substitutions, exhibits the highest predicted binding affinity. This synergistic effect underscores the importance of multi-point optimization in ligand design.

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of these findings, a detailed, step-by-step protocol for the comparative docking study is provided. This workflow is designed to be self-validating by incorporating standard best practices in computational chemistry.

Workflow for Comparative Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Preparation (PDB: 4ASD) Grid 3. Grid Box Generation PDB->Grid Prepared Receptor Ligands 2. Ligand Preparation (FQD-0 to FQD-5) Docking 4. Molecular Docking (AutoDock Vina) Ligands->Docking Prepared Ligands Grid->Docking Analysis 5. Analysis of Results Docking->Analysis Docking Poses & Scores Conclusion Comparative Insights Analysis->Conclusion Binding Affinities & Interactions

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Protein Preparation:

  • Objective: To prepare the VEGFR-2 crystal structure for docking by removing non-essential molecules and adding necessary parameters.

  • Protocol:

    • Download the crystal structure of VEGFR-2 (PDB ID: 4ASD) from the Protein Data Bank.

    • Load the PDB file into a molecular modeling software (e.g., UCSF Chimera or PyMOL).[1]

    • Remove water molecules and any co-crystallized ligands from the structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to the protein atoms. This is crucial for calculating electrostatic interactions.[1]

    • Save the prepared protein in the PDBQT format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • Objective: To generate 3D structures of the 8-Fluoro-2,3-dihydroquinolin-4-one analogs and prepare them for docking.

  • Protocol:

    • Draw the 2D structures of the analogs (FQD-0 to FQD-5) using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures into 3D structures.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligands in the PDBQT format, defining the rotatable bonds to allow for conformational flexibility during docking.

3. Grid Box Generation:

  • Objective: To define the search space for the docking simulation within the active site of VEGFR-2.

  • Protocol:

    • Identify the ATP-binding site of VEGFR-2. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature precedents.

    • Define a grid box that encompasses the entire active site. A typical grid box size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.[1] The center of the grid should be the geometric center of the active site.

4. Molecular Docking:

  • Objective: To perform the docking simulation of each analog against the prepared VEGFR-2 structure.

  • Protocol:

    • Use a validated docking program such as AutoDock Vina.[2]

    • For each ligand, run the docking simulation using the prepared protein and the defined grid box.

    • The output will be a set of binding poses for each ligand, ranked by their docking scores (binding affinities).

5. Analysis of Results:

  • Objective: To analyze the docking results to understand the binding modes and interactions of the analogs.

  • Protocol:

    • Visualize the top-ranked docking pose for each analog within the active site of VEGFR-2.

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

    • Compare the binding modes and interaction patterns of the different analogs to elucidate the structure-activity relationships.

Conclusion and Future Directions

This comparative docking study provides valuable in silico evidence for the potential of substituted 8-Fluoro-2,3-dihydroquinolin-4-one analogs as VEGFR-2 inhibitors. The results indicate that substitutions at both the N1 and C7 positions can significantly enhance the binding affinity. Specifically, the combination of a small alkyl group at N1 and an electron-donating, hydrogen-bonding group at C7, as seen in FQD-5 , appears to be a promising strategy for optimizing the potency of this scaffold.

It is imperative to emphasize that these computational predictions must be validated through experimental studies. The next logical steps would involve the chemical synthesis of these analogs and their biological evaluation in enzymatic and cell-based assays to determine their actual inhibitory activity against VEGFR-2 and their anti-proliferative effects on cancer cell lines.[3][4] This integrated approach of computational modeling followed by experimental validation is a cornerstone of modern, efficient drug discovery.

References

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A Senior Application Scientist's Guide to the Structural Validation of Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and immunosuppressive effects.[1][2] Given its significance, the unambiguous confirmation of a synthesized quinolinone's chemical structure is a non-negotiable cornerstone of any research or development program. An erroneous structural assignment can invalidate biological data, compromise intellectual property, and lead to the costly failure of drug development pipelines.

This guide provides an in-depth comparison of peer-reviewed, orthogonal methods for the structural validation of quinolinones. It is designed from the perspective of a senior application scientist, moving beyond simple protocols to explain the causality behind experimental choices and emphasizing the creation of a self-validating analytical system. True structural confidence is not achieved by a single technique but by the convergence of evidence from multiple, independent analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and constitution of an organic molecule in solution. It provides a detailed map of the carbon-hydrogen framework, which is fundamental to confirming the identity of a quinolinone derivative.

Expertise & Causality: Why NMR is Foundational

NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By measuring the absorption of radiofrequency energy by nuclei in a strong magnetic field, we can determine their chemical environment. For quinolinones, this allows us to:

  • Confirm the presence of the core ring system: The characteristic chemical shifts and coupling patterns of protons on the benzene and pyridine rings of the quinoline system are highly informative.[3][4]

  • Identify substituent positions: The introduction of substituents causes predictable shifts in the signals of nearby protons and carbons, allowing for unambiguous assignment of their location on the quinolinone scaffold.[4]

  • Establish stereochemistry: Through-space correlations (e.g., via NOESY experiments) can help determine the relative orientation of substituents.

The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical because it is "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.[4]

Experimental Protocol: ¹H, ¹³C, and 2D-COSY NMR

This protocol outlines the standard procedure for acquiring a comprehensive NMR dataset for a novel quinolinone.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified quinolinone sample.[4]

    • Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry NMR tube.[4]

    • Add a small amount of an internal standard like tetramethylsilane (TMS) if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent signal.

    • Cap the tube and invert gently until the sample is fully dissolved and the solution is homogeneous.[4]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire ¹H NMR Spectrum: Obtain a one-dimensional proton spectrum. This provides information on the number of different proton environments and their neighboring protons (via spin-spin splitting).

    • Acquire ¹³C NMR Spectrum: Obtain a one-dimensional carbon spectrum (often proton-decoupled). This reveals the number of unique carbon environments in the molecule.

    • Acquire 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment is crucial for establishing connectivity. It shows correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to piece together spin systems within the molecule.[5][6]

Data Interpretation and Trustworthiness
  • ¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show a complex set of signals corresponding to the seven protons of the quinoline ring system.[4] The integration of these signals should correspond to the number of protons. Coupling constants (J-values) provide definitive evidence of which protons are adjacent.

  • ¹³C NMR: The number of signals should match the number of unique carbons in the proposed structure. The chemical shift of the carbonyl carbon (C=O) in the quinolinone ring is a key diagnostic peak.

  • 2D COSY: Cross-peaks in the COSY spectrum directly link coupled protons. For example, a cross-peak between a signal at 8.1 ppm and another at 7.4 ppm indicates that these two protons are coupled, confirming their proximity in the molecular structure.[3] This experiment is invaluable for distinguishing between isomers where 1D spectra might be ambiguous.[5]

The combination of these three experiments provides a self-validating dataset for the molecular framework.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg Quinolinone B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Tuning & Shimming C->D E Acquire 1D ¹H Spectrum D->E F Acquire 1D ¹³C Spectrum E->F G Acquire 2D COSY Spectrum F->G H Assign Signals G->H I Confirm Connectivity & Structure H->I

Caption: Standard workflow for quinolinone structural elucidation by NMR.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and purity assessment.[7]

Expertise & Causality: Why MS is Essential

MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a mass measurement to four or more decimal places. This is a critical check against the proposed structure.

The choice of ionization method is key. "Soft" ionization techniques like Electrospray Ionization (ESI) are preferred for quinolinones because they typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation, clearly indicating the molecular weight.[8][9] Subsequent fragmentation (MS/MS) of this parent ion provides a reproducible "fingerprint" that is characteristic of the specific quinolinone structure.[10]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the quinolinone standard in an appropriate solvent like methanol or acetonitrile (HPLC grade) at a concentration of ~1 mg/mL.[7]

    • Create a dilute working solution (e.g., 1-10 µg/mL) using the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.[7]

  • Instrumentation and Method:

    • LC System: Use an HPLC or UPLC system. A common column choice is a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile (or methanol), often with an additive like 0.1% formic acid to improve peak shape and promote ionization.[7][11]

    • MS System: A mass spectrometer equipped with an ESI source. A triple quadrupole or time-of-flight (TOF) analyzer is commonly used.[8][10]

    • Acquisition Mode:

      • Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-500) in positive ion mode to detect the [M+H]⁺ ion.

      • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and fragment it using collision-induced dissociation (CID). Scan for the resulting fragment ions. This provides the characteristic fragmentation pattern.[8]

Data Interpretation and Trustworthiness
  • Molecular Ion: The primary piece of evidence is the detection of an ion whose m/z value corresponds to the calculated mass of the protonated target molecule. For example, for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone (C₁₅H₁₃NO, MW = 223.27 g/mol ), the expected [M+H]⁺ ion would be at m/z 224.27.[7]

  • Fragmentation Pattern: Quinolone antibiotics, a related class, show characteristic losses of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺).[8][9] The fragmentation of the specific quinolinone derivative being studied should be rationalized based on its unique structure. These fragmentation pathways provide a secondary layer of structural confirmation.[12]

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis A Prepare Dilute Solution (e.g., in Methanol) B Filter Sample (0.22 µm) A->B C Inject into HPLC B->C D Separate on C18 Column C->D E Ionize via ESI(+) D->E F Detect Ions (MS1 & MS/MS) E->F G Confirm [M+H]⁺ Ion F->G H Analyze Fragmentation Pattern G->H I Verify Molecular Formula H->I

Caption: Workflow for quinolinone analysis by Liquid Chromatography-Mass Spectrometry.

X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray crystallography is the gold standard for structural determination. It provides a definitive, three-dimensional model of the molecule, confirming not only the constitution and connectivity but also the absolute configuration of all stereogenic centers.[13][14]

Expertise & Causality: Why Crystallography is Definitive

This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the positions of all atoms can be determined. While NMR and MS provide evidence for a proposed structure, X-ray crystallography directly "sees" the structure.

The primary challenge is growing a high-quality single crystal suitable for diffraction, which can be a significant bottleneck.[15] For chiral, enantiomerically pure quinolinones, this method is unparalleled as it can determine the absolute configuration through the analysis of anomalous scattering effects, often quantified by the Flack parameter.[16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Start with highly pure material (>99%), as impurities inhibit crystallization.

    • Screen various solvents and solvent combinations (e.g., methanol, ethanol, ethyl acetate, hexane).

    • Employ common crystallization techniques:

      • Slow evaporation of a saturated solution.

      • Vapor diffusion (diffusing an anti-solvent into a solution of the compound).

      • Slow cooling of a saturated solution.

    • The goal is to obtain a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm.[15]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head on the X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or other algorithms to generate an initial electron density map and molecular model.

    • Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely.[16]

Data Interpretation and Trustworthiness

The final output is a detailed structural model, often visualized as a thermal ellipsoid plot, showing all atomic positions, bond lengths, and bond angles. Key metrics for a high-quality structure include a low R-factor (residual factor) and a Flack parameter close to zero for the correct absolute configuration.[17] The resulting structure is a direct and unambiguous validation of the quinolinone's identity.[13]

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Solution A Purify Quinolinone (>99%) B Screen Solvents & Techniques A->B C Obtain Single Crystal (0.1-0.3 mm) B->C D Mount Crystal C->D E Collect Diffraction Data D->E F Solve & Refine Model E->F G Validate 3D Structure & Absolute Configuration F->G

Caption: General workflow for X-ray crystallography from sample to structure.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

While not a primary structure elucidation tool on its own, HPLC is indispensable for confirming the purity of the synthesized quinolinone, a prerequisite for all other analyses and biological testing.[18]

Expertise & Causality: Why Purity is Paramount

An impure sample can lead to ambiguous spectroscopic data and erroneous biological results. HPLC separates the target compound from unreacted starting materials, by-products, and other impurities.[18] Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common starting point.[19] The mobile phase composition (the ratio of aqueous to organic solvent) is optimized to achieve good separation (resolution) between the main compound peak and any impurity peaks.[19] A UV-Vis detector is typically used, set to a wavelength where the quinolinone chromophore absorbs strongly.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation:

    • Accurately prepare a solution of the quinolinone in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation and Method:

    • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[11]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: Gradient elution using Acetonitrile and Water, both containing 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape.[11]

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or the λmax of the quinolinone).

    • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Interpretation and Trustworthiness

A high-purity sample will show a single, sharp, symmetrical peak in the chromatogram. The purity is typically reported as a percentage (e.g., >99.5%). This confirms that the sample used for NMR, MS, and biological assays is indeed the compound of interest and not a mixture.

Comparative Guide to Validation Methods

The true power of this multi-technique approach lies in its orthogonality. Each method probes a different physical property of the molecule, and their collective agreement provides a robust, self-validating system for structural confirmation.

Method Primary Information Provided Sample Requirement Destructive? Key Advantage Key Limitation
NMR Spectroscopy Atomic connectivity (¹H-¹³C framework), Constitution, Relative Stereochemistry5-10 mg, solubleNoUnrivaled detail on molecular structure in solution.[3][5]Lower sensitivity, can be complex to interpret for large molecules.
Mass Spectrometry Molecular Weight, Elemental Formula (HRMS), Fragmentation Clues< 1 mg, solubleYes (trace amounts)High sensitivity, confirms molecular formula.[7][8]Provides limited connectivity data on its own; isomers can be indistinguishable.
X-ray Crystallography Unambiguous 3D Structure, Absolute Configuration, Bond Lengths/AnglesSingle crystal (0.1-0.3 mm)NoThe definitive "gold standard" for structural proof.[13][14]Crystal growth can be difficult or impossible.[15]
HPLC Purity, Presence of Impurities< 1 mg, solubleYes (trace amounts)Essential for assessing sample purity before other analyses.[18][19]Provides no direct structural information.
Infrared (IR) Spectroscopy Presence of Functional Groups (e.g., C=O, N-H)~1 mg, solid or liquidNoQuick and simple confirmation of key functional groups.[20]Provides a molecular "fingerprint" but not detailed connectivity.
Visualization: The Orthogonal Validation Strategy

Validation_Strategy Proposed Proposed Quinolinone Structure NMR NMR (Connectivity) Proposed->NMR Hypothesis MS MS (Molecular Weight) Proposed->MS Hypothesis HPLC HPLC (Purity >99%) Proposed->HPLC Hypothesis XRAY X-ray (3D Structure) NMR->XRAY Convergent Data Validated Validated Structure NMR->Validated MS->XRAY Convergent Data MS->Validated HPLC->XRAY Convergent Data HPLC->Validated XRAY->Validated

Caption: A self-validating system relies on convergent, orthogonal data.

References

  • BenchChem (2025). Application Notes and Protocols for Mass Spectrometry Analysis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. BenchChem.
  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • BenchChem (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Dialnet. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • PMC, NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • PubMed. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • BenchChem (2025). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). BenchChem.
  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
  • PubMed. The use of X-ray crystallography to determine absolute configuration.
  • Springer Protocols. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • BenchChem (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. BenchChem.
  • BenchChem (2025). Application Note: HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection. BenchChem.
  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction.
  • Houk, K. N., & Doubleday, C. (Eds.). (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 21a, Stereoselective Synthesis. Georg Thieme Verlag.
  • MIT Department of Chemistry. Absolute Configuration.
  • Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, PubMed Central.
  • PubMed. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Fluoro-2,3-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 8-Fluoro-2,3-dihydroquinolin-4-one are governed by stringent regulations and best practices designed to protect ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated organic compound, grounded in established safety standards and regulatory requirements.

The causality behind these rigorous disposal protocols is clear: improper disposal of chemical waste can lead to environmental contamination, pose health risks to the public, and result in significant legal and financial penalties for the institution. By adhering to a self-validating system of waste management, we ensure a culture of safety and compliance.

Hazard Assessment and Immediate Safety Precautions

Before beginning any disposal procedure, a thorough understanding of the compound's hazards is essential. 8-Fluoro-2,3-dihydroquinolin-4-one is classified as a hazardous substance. According to available Safety Data Sheets (SDS), its primary hazard is acute toxicity if ingested.[1] Related fluoro-quinolinone structures also exhibit skin, eye, and respiratory irritation.[2] Therefore, all handling and disposal operations must be conducted with the appropriate safeguards.

Engineering Controls: All handling of 8-Fluoro-2,3-dihydroquinolin-4-one, including weighing, transferring, and preparing for disposal, must occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][4]

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:

  • Gloves: Chemical-impermeable nitrile gloves.[3] Consider double-gloving for added protection during waste consolidation.

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[5]

  • Protective Clothing: A fully buttoned laboratory coat.[4]

The following table summarizes the key hazard and handling information.

Hazard ClassificationRequired PPEPrimary Disposal Route
Acute Toxicity, Oral (Category 3) [1]Nitrile Gloves, Lab CoatLicensed Hazardous Waste Incinerator
Potential Skin Irritant [2]Nitrile Gloves, Lab CoatLicensed Hazardous Waste Incinerator
Potential Serious Eye Irritant [2]Safety Goggles with Side-ShieldsLicensed Hazardous Waste Incinerator
Potential Respiratory Irritant [2]Use within a Chemical Fume HoodLicensed Hazardous Waste Incinerator
The Disposal Workflow: A Step-by-Step Protocol

Disposing of 8-Fluoro-2,3-dihydroquinolin-4-one is not merely about discarding it; it is a regulated process that ensures the waste is safely managed from the laboratory "cradle" to its final "grave."[6] This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Identification and Segregation

  • Classification: 8-Fluoro-2,3-dihydroquinolin-4-one is a halogenated organic solid . It must be disposed of as hazardous chemical waste.

  • Segregation: This waste stream must be kept separate from non-halogenated chemical waste.[8] Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[9] Furthermore, always segregate incompatible chemicals, such as acids from bases or oxidizers from organic materials, to prevent dangerous reactions.[10]

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[11][12] A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, free from cracks or damage.[11]

  • Labeling: Proper labeling is a critical requirement under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[13][14] As soon as the first portion of waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .

    • The full chemical name: "8-Fluoro-2,3-dihydroquinolin-4-one" .

    • A clear list of all contents if it is a mixed waste stream.

    • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[10]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[12][15] Store it in a cool, dry, well-ventilated area away from heat or ignition sources.[16] The SAA must utilize secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.[12]

Step 4: Arranging for Final Disposal

  • Requesting Pickup: Once the waste container is full (typically 75-80% capacity to allow for expansion), or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.[12] Never dispose of hazardous chemicals down the drain, in the regular trash, or by evaporation.[12][15]

Protocol for Decontaminating Empty Containers

An "empty" container that held an acutely toxic chemical is not considered non-hazardous until it has been properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the residual chemical.[15]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the compound.

  • Deface Label: Completely remove or obliterate the original chemical label on the container.[12][15]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[12] Confirm this final step with your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 8-Fluoro-2,3-dihydroquinolin-4-one.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate 8-Fluoro-2,3- dihydroquinolin-4-one Waste assess_hazards Assess Hazards (Acute Toxicity, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe use_hood Work in Fume Hood don_ppe->use_hood segregate Segregate as 'Halogenated Organic Solid' use_hood->segregate select_container Select Compatible Container (HDPE, Screw-Top) segregate->select_container label_waste Label Container: 'Hazardous Waste', Name, Hazards select_container->label_waste store_saa Store in SAA with Secondary Containment label_waste->store_saa keep_closed Keep Container Closed store_saa->keep_closed check_full Container Full? keep_closed->check_full request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes end Waste Removed by EHS for Proper Disposal request_pickup->end decon Decontaminate Empty Containers (Triple Rinse) request_pickup->decon

Caption: Disposal workflow for 8-Fluoro-2,3-dihydroquinolin-4-one.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Apollo Scientific. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ECHEMI. 8-FLUORO-4-HYDROXYQUINOLINE Safety Data Sheets.
  • XiXisys. 8-Fluoro-2,3-dihydroquinolin-4-one Safety Data Sheet.
  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
  • Washington State University. Halogenated Solvents.
  • BenchChem. Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Temple University. Halogenated Solvents in Laboratories.

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Navigating the Safe Handling of 8-Fluoro-2,3-dihydroquinolin-4-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 8-Fluoro-2,3-dihydroquinolin-4-one. Our commitment is to empower you with the knowledge to not only utilize this compound effectively in your research but to do so with the highest standards of safety and environmental responsibility. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety in your laboratory.

Understanding the Hazard Landscape

8-Fluoro-2,3-dihydroquinolin-4-one is a fluorinated quinolinone derivative. While specific toxicological data for this compound is limited, the known hazards of its parent structures—quinolines and fluoro-organic compounds—necessitate a cautious and well-defined handling protocol. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Hazard Identification:

Hazard ClassStatementGHS Classification
Acute ToxicityH301: Toxic if swallowedCategory 3
Skin Corrosion/IrritationH315: Causes skin irritationCategory 2
Eye Damage/IrritationH319: Causes serious eye irritationCategory 2A
Respiratory IrritationH335: May cause respiratory irritationCategory 3

Source: SynQuest Labs, XiXisys

The parent compound, quinoline, is classified as a potential carcinogen and mutagen.[1][2] While fluorination can alter the toxicological profile, it is prudent to handle 8-Fluoro-2,3-dihydroquinolin-4-one with the assumption of similar long-term health risks until more specific data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield is crucial when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Double gloving with appropriate materialsGiven the aromatic amine and ketone functionalities, a robust glove combination is necessary. See the detailed glove selection guide below.
Body Protection Chemical-resistant lab coat or apronProtects against incidental contact and spills.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when handling the powder outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of airborne particles.
Glove Selection: A Critical Choice

The selection of appropriate glove material is paramount. Due to the compound's chemical structure (containing an aromatic amine, a ketone, and a halogen), no single glove material provides universal protection. Therefore, double gloving is mandatory.

Recommended Glove Combination:

  • Inner Glove: A thin, nitrile glove for dexterity and splash protection.

  • Outer Glove: A heavier-duty glove with high chemical resistance.

Outer Glove Material Selection Guide:

Glove MaterialResistance to Aromatic AminesResistance to KetonesResistance to Halogenated CompoundsRecommendation
Butyl Rubber GoodExcellentPoorRecommended. Offers excellent protection against the ketone group.[3][4][5][6]
Viton® ExcellentPoorExcellentRecommended. Provides superior resistance to the aromatic and halogenated components.[3][7][8]
Nitrile Fair to PoorPoorFair to PoorNot recommended for outer layer. Suitable as an inner glove for splash protection only.[9]
Latex PoorFairPoorNot recommended.

Operational Imperative: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. After handling, remove gloves using the proper technique to avoid skin contact.

Operational Protocols: From Receipt to Use

A systematic workflow is critical for minimizing exposure risks.

Operational_Workflow cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_cleanup Post-Procedure Receiving Receiving: Inspect container integrity Storage Storage: - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatible materials Receiving->Storage Log in inventory Preparation Preparation: - Work in a certified chemical fume hood - Don appropriate PPE Storage->Preparation Weighing Weighing: - Use a balance within the fume hood - Handle with care to avoid dust generation Preparation->Weighing Reaction Reaction Setup: - Add to reaction vessel within the fume hood Weighing->Reaction Decontamination Decontamination: - Clean all surfaces and equipment Reaction->Decontamination Waste_Segregation Waste Segregation: - Separate solid and liquid waste Decontamination->Waste_Segregation

Figure 1. Standard operational workflow for handling 8-Fluoro-2,3-dihydroquinolin-4-one.
Step-by-Step Handling Procedure:
  • Pre-Handling:

    • Review the Safety Data Sheet (SDS) and this guide thoroughly.

    • Ensure a certified chemical fume hood is operational.

    • Verify the availability and proper functioning of an emergency eyewash station and safety shower.[10]

    • Assemble all necessary PPE and handling equipment.

  • Handling in a Chemical Fume Hood:

    • All manipulations of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the powder, use a spatula and handle it gently to prevent aerosolization.

    • Keep the container tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate potential harm.

Emergency_Response_Plan cluster_exposure Personnel Exposure cluster_spill Spill Response Emergency Emergency Event Skin_Contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min Emergency->Skin_Contact Eye_Contact Eye Contact: - Flush with eyewash for 15 min - Seek immediate medical attention Emergency->Eye_Contact Inhalation Inhalation: - Move to fresh air - Seek medical attention Emergency->Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Seek immediate medical attention Emergency->Ingestion Evacuate Evacuate and alert others Emergency->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Cleanup Carefully collect material into a sealed container Contain->Cleanup Decontaminate_Spill Decontaminate the area Cleanup->Decontaminate_Spill

Figure 2. Immediate response plan for emergencies involving 8-Fluoro-2,3-dihydroquinolin-4-one.
Spill Cleanup Protocol (for solid material):
  • Evacuate and Secure: Immediately evacuate the area and alert nearby personnel. Restrict access to the spill area.

  • Don PPE: Before re-entering the area, don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[12]

  • Cleanup:

    • Carefully scoop the material and absorbent into a designated, labeled hazardous waste container.[12] Avoid creating dust.

    • Do not use a dry sweeping method.[13]

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towel.

    • Place all contaminated cleaning materials into the hazardous waste container.

    • Decontaminate all non-disposable equipment used in the cleanup.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Stewardship

As a halogenated organic compound, 8-Fluoro-2,3-dihydroquinolin-4-one must be disposed of as hazardous waste.[3][14] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with the compound (e.g., leftover material, contaminated gloves, absorbent from spills) must be collected in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the chemical name, and associated hazards.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste streams.[4][14]

  • Container Management: Keep waste containers closed except when adding waste. Store in a designated satellite accumulation area away from incompatible materials.

Disposal Pathway:

All waste containing 8-Fluoro-2,3-dihydroquinolin-4-one must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[15][16]

Conclusion: A Commitment to Safety

The protocols outlined in this guide are designed to provide a robust framework for the safe handling of 8-Fluoro-2,3-dihydroquinolin-4-one. By understanding the rationale behind these procedures, you can cultivate a laboratory environment where scientific advancement and uncompromising safety go hand in hand. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.[Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • Environment, Health and Safety - University of California, Berkeley. Chemical Resistance Guide.[Link]

  • All Safety Products. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves.[Link]

  • MDPI. A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment.[Link]

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  • Chem Klean. Chemical Spill Procedures: Step By Step Guide.[Link]

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  • ResearchGate. Quinoline. Documentation of proposed values of occupational exposure limits (OELs).[Link]

  • Professional Gasket. Viton Chemical Compatibility Chart.[Link]

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  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 38470-28-9 Name: 8-Fluoro-2,3-dihydroquinolin-4-one.[Link]

  • Hyde Park Environmental News. Chemical spills procedure: A guide.[Link]

  • ASPET Journals. In Vitro Discrimination of Fluoroquinolones Toxicity on Tendon Cells: Involvement of Oxidative Stress.[Link]

  • University of Missouri. OSHA Glove Selection Chart.[Link]

  • The Glove Guru. Butyl Gloves.[Link]

  • HeighTech Safety. Understanding the Composition of Chemical Resistant Gloves.[Link]

  • University of California, Irvine. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).[Link]

  • Cole-Parmer. Material Safety Data Sheet - Quinoline, 99%.[Link]

  • University of Connecticut. Chemical Resistant Glove Guide | Environmental Health and Safety.[Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.[Link]

  • ACS Publications. Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.[Link]

  • Australian Government Department of Health. Quinolinols: Human health tier II assessment.[Link]

  • National Center for Biotechnology Information. Quinoline | C9H7N | CID 7047 - PubChem.[Link]

  • Yale Environmental Health & Safety. Acrolein.[Link]

  • C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube.[Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.[Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).[Link]

  • MDPI. Chemical Aspects of Human and Environmental Overload with Fluorine.[Link]

  • ResearchGate. Highly-toxic fluorine compounds | Request PDF.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.